molecular formula C10H9NO B1212852 4-Methylquinolin-2-ol CAS No. 607-66-9

4-Methylquinolin-2-ol

Katalognummer: B1212852
CAS-Nummer: 607-66-9
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: APLVPBUBDFWWAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylquinolin-2-ol (CAS 607-66-9), also widely known as 4-Methylcarbostyril, is a versatile quinoline derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a fundamental synthetic intermediate for constructing more complex molecular architectures, particularly in the development of novel antibacterial agents. Its structure is a key pharmacophore in quinoline-based drugs, which are celebrated for their wide spectrum of biological activities, including antimalarial, antibiotic, and anticancer properties . In research applications, this compound is a privileged scaffold for designing and synthesizing new chemical entities. For instance, functionalized quinolin-2-ol derivatives are central to developing compounds carrying 1,2,3-triazole moieties, which have demonstrated promising and comparable antimicrobial activities to existing antibiotics . The broader class of 2-quinolones continues to be a focal point in organic synthesis and drug discovery efforts aimed at overcoming antibacterial resistance and finding new therapeutic agents . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its properties as a building block to explore new pathways in the synthesis of potentially active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLVPBUBDFWWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976132
Record name 4-Methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-66-9, 84909-43-3
Record name 2-Hydroxy-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylquinolin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-hydroxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084909433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxylepidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methylquinolin-2-ol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylquinolin-2-ol (CAS: 607-66-9): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, also known by its tautomeric name 4-methyl-1H-quinolin-2-one, is a heterocyclic aromatic organic compound belonging to the quinolinone class. This molecule is distinguished by a quinoline core structure featuring a methyl group at the 4-position and a hydroxyl group at the 2-position. The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Derivatives of this core exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5]

This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, spectroscopic profile, synthesis methodologies, and its broader biological context, providing the technical accuracy and field-proven insights essential for its application in a research setting.

Part 1: Chemical Identity and Physicochemical Properties

Precise identification and an understanding of a compound's physicochemical properties are foundational to any scientific investigation. This compound is well-characterized, and its key identifiers are summarized below.

IdentifierValueSource
CAS Number 607-66-9[6][7][8]
IUPAC Name 4-methyl-1H-quinolin-2-one[8]
Synonyms 2-Hydroxy-4-methylquinoline, 4-Methyl-2-quinolinol, 4-Methylcarbostyril, 2-Hydroxylepidine[6][8]
Molecular Formula C₁₀H₉NO[6][7][8]
Molecular Weight 159.18 g/mol [6][8]
Canonical SMILES CC1=CC(=O)NC2=CC=CC=C12[6][8]
InChI InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)[8]
InChIKey APLVPBUBDFWWAD-UHFFFAOYSA-N[8]

The physical characteristics of a compound dictate its handling, solvent selection, and potential for formulation.

PropertyValueSource
Appearance Likely a solid at room temperature[4]
Melting Point 221-223 °C[7]
Boiling Point 362.5 ± 22.0 °C at 760 mmHg[7]
Density 1.2 ± 0.1 g/cm³[7]
XLogP3-AA (LogP) 1.2[6][8]
Solubility Ethanol: 27.75 g/LMethanol: 24.01 g/LIsopropanol: 19.49 g/LWater: Sparingly soluble[6][9]
Keto-Enol Tautomerism

A critical chemical feature of this compound is its existence as a pair of tautomers: the keto (amide) form, 4-methylquinolin-2(1H)-one, and the enol (hydroxyl) form, this compound. In solid state and in most solvents, the keto form is thermodynamically more stable and therefore predominates.[4] This equilibrium is fundamental to its reactivity and biological interactions.

synthesis_workflow start Starting Materials (e.g., Aniline + β-Ketoester) reaction Reaction (Condensation & Cyclization) start->reaction Heating / Microwave workup Work-up & Isolation (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

Part 4: Biological Context and Therapeutic Potential

While specific biological data for this compound is limited, the quinolin-2-one scaffold it belongs to is of immense interest in drug discovery.

The Quinolinone Scaffold in Medicinal Chemistry

The quinolinone core is a privileged scaffold that can interact with a wide array of biological targets. Its rigid, planar structure and the presence of hydrogen bond donors (N-H) and acceptors (C=O) make it an ideal platform for designing enzyme inhibitors and receptor ligands. Derivatives have shown significant promise as:

  • Anticancer Agents : By inhibiting kinases, topoisomerases, or inducing apoptosis. [1][3]* Antimicrobial Agents : The quinolone antibiotics (a related class) are a prime example, targeting bacterial DNA gyrase. [3]Quinolinones have also shown antifungal and antiviral activity. [5][10]* Anti-inflammatory Agents : Through mechanisms like the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. [2]* Central Nervous System (CNS) Agents : Acting on various receptors to elicit antipsychotic, anxiolytic, or anticonvulsant effects. [5]

Applications in Drug Development

This compound serves as an excellent starting material or building block (scaffold) for combinatorial chemistry and the synthesis of compound libraries. The core structure can be readily modified at several positions:

  • N1-Position : The amide nitrogen can be alkylated or arylated to introduce various substituents, altering steric and electronic properties.

  • C3-Position : The methylene group is reactive and can be functionalized via various C-C and C-N bond-forming reactions.

  • Benzene Ring : Electrophilic aromatic substitution can introduce substituents onto the benzene ring, modulating properties like solubility and receptor binding.

drug_development scaffold This compound (Core Scaffold) derivatization Chemical Derivatization (N-Alkylation, C3-Functionalization, etc.) scaffold->derivatization library Compound Library (Diverse Analogs) derivatization->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Role of this compound in a drug discovery pipeline.

Part 5: Safety, Handling, and Toxicology

Adherence to safety protocols is paramount when handling any chemical. This compound is classified as an irritant.

GHS Hazard Classification

[8]

Pictogram Signal Word Hazard Statements

| | Warning | H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |

Safe Handling and Storage
  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If dust is generated, use respiratory protection. [11]* Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of the chemical in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant. [12]

Toxicological Profile

Specific, in-depth toxicological studies on this compound are not widely available in the public literature. [11][12]Its hazard classification is based on data from related compounds and computational predictions. There is no data available to classify it as a carcinogen or reproductive toxin. [11]As with any research chemical with an incomplete toxicological profile, it should be handled with care, assuming it is potentially harmful.

Conclusion

This compound (CAS: 607-66-9) is a well-defined chemical entity with a rich foundation in the principles of heterocyclic chemistry. Its stable, readily synthesized quinolinone core, combined with the vast therapeutic relevance of its derivatives, establishes it as a compound of significant interest. For researchers in medicinal chemistry and drug development, this compound is not just a chemical reagent but a versatile scaffold and a gateway to novel molecular entities with the potential to address a wide range of diseases. A thorough understanding of its properties, synthesis, and safety, as detailed in this guide, is the first step toward unlocking that potential.

References

  • TGSC Information System. (n.d.). This compound. The Good Scents Company.
  • Chemsrc. (2025). This compound | CAS#:607-66-9.
  • HPC Standards. (n.d.). This compound.
  • NIST. (n.d.). 4-Quinolinol, 2-methyl-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Molecularinfo.com. (2025). C10H9NO2 | cas number 1677-46-9 | 4-Hydroxy-1-Methyl-2-quinolone.
  • National Center for Biotechnology Information. (2011). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.
  • PubChemLite. (2025). This compound (C10H9NO).
  • ATB (Automated Topology Builder). (n.d.). This compound.
  • XiXisys. (2025). SAFETY DATA SHEETS for this compound.
  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing.
  • National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem Compound Database.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health.
  • Geronikaki, A. et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • Google Patents. (2007). An improved process for the synthesis of quinoline derivatives.
  • Jampilek, J. et al. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. MDPI.
  • Kouznetsov, V. V. et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
  • Staliński, K. et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • ResearchGate. (2016). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds.
  • RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.

Sources

Physicochemical properties of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylquinolin-2-ol

Authored by a Senior Application Scientist

Introduction: The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] this compound, also known as 4-methylcarbostyril, is a prominent member of this class.[3] A critical feature of this compound is its existence in a dynamic equilibrium between its keto (amide) and enol (hydroxyl) tautomeric forms, a characteristic that profoundly influences its physicochemical properties and biological interactions.[4][5]

This technical guide provides a comprehensive exploration of the physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols. The content is structured to deliver foundational knowledge alongside practical methodologies for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is most commonly named in its more stable keto form, 4-methyl-1H-quinolin-2-one, as per IUPAC nomenclature.[3][6]

IdentifierValueSource
CAS Number 607-66-9[3][7][8]
Molecular Formula C₁₀H₉NO[3][7]
Molecular Weight 159.18 g/mol [3][7]
IUPAC Name 4-methyl-1H-quinolin-2-one[3][6]
Common Synonyms This compound, 2-Hydroxy-4-methylquinoline, 4-Methylcarbostyril, 2-Hydroxylepidine[3][7][9]
Canonical SMILES CC1=CC(=O)NC2=CC=CC=C12[3][7]
InChIKey APLVPBUBDFWWAD-UHFFFAOYSA-N[3][6][8]

Keto-Enol Tautomerism: The Dominant Equilibrium

A defining characteristic of 2-quinolinones is the prototropic tautomerism between the keto (lactam) and enol (lactim) forms.[5] For this compound, this equilibrium lies overwhelmingly toward the keto form, 4-methylquinolin-2(1H)-one. This preference is driven by the greater thermodynamic stability of the cyclic amide in the keto tautomer compared to the aromatic hydroxyl group in the enol form.[4] Computational and spectroscopic studies confirm the keto tautomer as the predominant species in various environments.[4]

tautomerism enol Structure Enol keto Structure Keto enol->keto H⁺ Shift caption Keto-Enol Tautomerism of this compound workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Reactants (e.g., Acetoacetanilide) reaction Cyclization (e.g., Knorr Synthesis) start->reaction crude Crude Product reaction->crude purify Recrystallization crude->purify pure Pure Compound purify->pure spec Spectroscopy (NMR, IR, MS) pure->spec physchem Physicochemical Tests (MP, Solubility) pure->physchem caption General Workflow for Synthesis and Analysis

Caption: A typical workflow from synthesis to final characterization.

Experimental Protocols

The following protocols are standardized procedures for verifying the physicochemical properties of a synthesized or procured batch of this compound.

Protocol 1: Melting Point Determination (Capillary Method)
  • Expertise: This method relies on visual detection of the phase transition from solid to liquid. A slow, controlled heating rate is crucial near the expected melting point to ensure thermal equilibrium between the sample and the heating block, preventing an artificially broad or elevated reading.

  • Methodology:

    • Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

    • Finely powder a small, dry sample of this compound.

    • Tightly pack the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the apparatus.

    • Set a rapid heating ramp (10-15 °C/min) to approach the expected melting point (~222 °C).

    • Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two values is the melting range. For a pure compound, this range should be narrow (< 2 °C).

Protocol 2: Solubility Assessment (Shake-Flask Method)
  • Expertise: This is the gold standard for determining equilibrium solubility. The key principle is to create a saturated solution and then measure the concentration of the solute. Agitation and sufficient time are necessary to ensure equilibrium is reached, while filtration is critical to remove undissolved solid before analysis.

  • Methodology:

    • Add an excess amount of this compound to a known volume of the solvent (e.g., ethanol, water) in a sealed vial. The excess solid should be clearly visible.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a minimum of 24 hours to ensure equilibrium is reached.

    • After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) to remove any suspended microcrystals.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.

    • Express the solubility in g/L or mg/mL.

Conclusion

This compound is a heterocyclic compound defined by its stable keto tautomer, which dictates its key physicochemical properties. Its high melting point and moderate lipophilicity, coupled with its specific solubility profile, are critical parameters for its application in medicinal chemistry and material science. The experimental protocols and workflows detailed herein provide a robust framework for the accurate characterization of this important molecule, ensuring data integrity and reproducibility in a research and development setting.

References

  • Vertex AI Search. This compound (CAS 607-66-9): Odor profile, Properties, & IFRA compliance.
  • Chemsrc. This compound | CAS#:607-66-9.
  • PubChem, National Institutes of Health. This compound | C10H9NO | CID 69088.
  • Thermo Scientific Chemicals. 4-Hydroxy-2-methylquinoline, 98+% 25 g.
  • SciSpace. The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.
  • BenchChem. An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol.
  • MD Topology. This compound | C10H9NO | MD Topology | NMR | X-Ray.
  • MDPI.
  • NIST. 2(1H)-Quinolinone, 4-methyl-.
  • ResearchGate. Tautomeric forms of 4-hydroxy quinoline.
  • Journal of Organic and Pharmaceutical Chemistry. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones.
  • Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.
  • SpectraBase. 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum.
  • ChemicalBook. 2-HYDROXY-4-METHYLQUINOLINE synthesis.
  • ChemicalBook. 2-HYDROXY-4-METHYLQUINOLINE.
  • PMC, National Institutes of Health. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • BenchChem. 2-Hydroxyquinoline chemical structure and tautomerism.

Sources

4-Methylquinolin-2-ol tautomerism equilibrium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium of 4-Methylquinolin-2-ol

Abstract

The phenomenon of tautomerism, particularly the keto-enol equilibrium in heterocyclic systems, is a cornerstone of medicinal chemistry and materials science. This guide provides a detailed examination of the tautomeric equilibrium of this compound, a derivative of the quinoline scaffold. It exists as a dynamic equilibrium between its enol (lactim) form, this compound, and its keto (lactam) form, 4-methyl-2(1H)-quinolinone. We will explore the fundamental principles governing this equilibrium, the environmental factors that influence the predominance of one tautomer, and the critical implications for drug design and development. This document synthesizes experimental data and computational insights, offering robust protocols for the analysis and characterization of this vital chemical behavior. For professionals in drug discovery, a nuanced understanding of this tautomerism is indispensable for predicting molecular interactions, optimizing synthesis, and harnessing the full therapeutic potential of the quinolone framework.

Introduction: The Principle of Prototropic Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1] A common form of this phenomenon is prototropic tautomerism, which involves the migration of a proton, accompanied by a shift in the location of a double bond.[2] The this compound system is a classic example of lactam-lactim tautomerism, a specific type of keto-enol equilibrium found in heterocyclic amide structures.

The two tautomers are:

  • The Enol (Lactim) Form: this compound, which features a hydroxyl (-OH) group at the C2 position of the quinoline ring. In this form, the heterocyclic ring possesses a higher degree of aromaticity.[2]

  • The Keto (Lactam) Form: 4-methyl-2(1H)-quinolinone, which contains a carbonyl (C=O) group at the C2 position and a proton on the nitrogen atom (N-H).[2] This form is structurally a cyclic amide.

The position of this equilibrium is not static; it is profoundly influenced by the molecule's environment, including its physical state, solvent polarity, and pH.[2] Understanding which tautomer predominates under physiological conditions is critical, as this dictates the molecule's hydrogen bonding capacity, polarity, and overall shape, thereby governing its interaction with biological targets.[2][3]

The this compound/2-quinolone Equilibrium

Numerous spectroscopic and computational studies have established that for the 2-hydroxyquinoline/2-quinolone system, the equilibrium overwhelmingly favors the keto (lactam) form in most environments.[2][4] This preference is driven by the superior thermodynamic stability of the cyclic amide structure and its ability to form strong, stabilizing intermolecular hydrogen-bonded dimers in the solid state and in non-aqueous solutions.[4] Computational studies specifically on 4-methyl-2-hydroxyquinoline confirm this, identifying the keto tautomer, 4-methylquinolin-2-one, as the more stable and favored structure.[5][[“]]

Factors Influencing the Tautomeric Equilibrium

While the keto form is generally dominant, the equilibrium is dynamic and can be influenced by several factors:

  • Solvent Polarity: The polarity of the solvent plays a crucial role.[4] In polar solvents like water or ethanol, the more polar lactam (keto) form is better stabilized through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium further in its favor.[7] In contrast, in the gas phase or in nonpolar solvents, the relative stability of the enol form can increase, although the keto form often remains predominant.[2][7]

  • pH and Ionization: The acidity or basicity of the medium can affect the protonation state of the molecule, thereby influencing the tautomeric balance. In strongly acidic or basic solutions, the molecule can exist in its protonated or deprotonated forms, which can have different tautomeric preferences compared to the neutral species.

  • Substituent Effects: The electronic nature of other substituents on the quinoline ring can modulate the relative stabilities of the tautomers. Electron-donating or electron-withdrawing groups can alter the electron density within the ring system, subtly influencing the pKa of the N-H and O-H protons and thus the position of the equilibrium.[4][8]

  • Temperature: Temperature can influence the equilibrium constant (Keq) of the tautomerization process, as with any chemical equilibrium.[9] However, the energy difference between the tautomers is often significant enough that moderate temperature changes do not dramatically shift the dominant species.

Tautomerism_Equilibrium Solvent Solvent Keto Keto Solvent->Keto Polar solvents stabilize pH pH pH->Keto Substituents Substituents Substituents->Keto

Quantitative and Spectroscopic Signatures

The differentiation between the keto and enol tautomers is unambiguous when analyzed with the appropriate spectroscopic and computational tools. The following table summarizes key distinguishing parameters.

ParameterKeto Tautomer (4-methyl-2-quinolone)Enol Tautomer (this compound)MethodRationale & Reference
Relative Stability More Stable / Predominant FormLess StableComputational (DFT)The cyclic amide structure is thermodynamically favored.[2][4][5]
¹³C NMR Signal (C=O) ~170-177 ppmAbsent¹³C NMR SpectroscopyThe chemical shift is characteristic of a carbonyl carbon in a lactam ring.[10][11]
¹H NMR Signal N-H proton signal presentO-H proton signal present¹H NMR SpectroscopyThe location of the labile proton is a direct indicator of the tautomeric form.[12]
IR Stretching (C=O) Strong absorption at ~1650-1670 cm⁻¹AbsentIR SpectroscopyThis band is a hallmark of the carbonyl group in the keto form.[13]
IR Stretching (O-H) AbsentBroad absorption at ~3200-3600 cm⁻¹IR SpectroscopyCharacteristic of the hydroxyl group in the enol form.[13]
Aromaticity Pyridone ring is non-aromaticBoth rings are aromaticComputational (Aromaticity Indices)The keto form disrupts the aromaticity of the nitrogen-containing ring.[14][15]

Experimental and Computational Analysis Protocols

A multi-faceted approach combining spectroscopic and computational methods provides a self-validating system for characterizing the tautomeric equilibrium.

Experimental_Workflow start Investigate Tautomerism prep Sample Preparation (Solutions in various solvents, solid state) start->prep spec spec prep->spec Experimental comp comp prep->comp Theoretical interp Data Interpretation & Correlation conclusion Determine Predominant Tautomer & Equilibrium Position interp->conclusion spec->interp comp->interp

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To definitively identify the dominant tautomer in solution by observing proton and carbon chemical shifts specific to each form.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 4-methyl-2-quinolone in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical; comparing spectra in solvents of differing polarity can provide insight into environmental effects.[16]

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Look for a broad, exchangeable singlet corresponding to the N-H proton (typically downfield in DMSO-d₆). The absence of a distinct O-H signal is the first indicator of the keto form's predominance.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. The key diagnostic signal is the resonance for the C2 carbon. A chemical shift greater than 170 ppm is unambiguous evidence for the C=O group of the keto (lactam) form.[10][11]

  • Data Interpretation: The presence of the N-H signal in the ¹H spectrum and the C=O signal in the ¹³C spectrum, coupled with the absence of corresponding O-H and C-OH signals, confirms that the keto tautomer is the exclusive or overwhelmingly predominant species in that solvent. The technique is highly trustworthy as these chemical shifts are characteristic and well-documented for lactam systems.

Protocol: Computational Modeling (Density Functional Theory)

Objective: To calculate the relative thermodynamic stabilities of the keto and enol tautomers and to corroborate experimental findings.

Methodology:

  • Structure Construction: Build the 3D structures of both the this compound (enol) and 4-methyl-2(1H)-quinolinone (keto) tautomers in silico using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization and frequency calculations for both structures using Density Functional Theory (DFT). A common and reliable functional/basis set combination for this purpose is B3LYP/6-311++G(d,p).[5][15] The absence of imaginary frequencies in the output confirms that a true energy minimum has been located.

  • Solvent Modeling (Optional but Recommended): To simulate solution-phase conditions, apply a solvent model such as the Polarizable Continuum Model (PCM) for various solvents (e.g., water, THF, benzene) during the optimization.[17] This provides a more accurate energy comparison relevant to experimental conditions.

  • Energy Comparison: Compare the final, zero-point corrected electronic energies of the two optimized tautomers. The tautomer with the lower energy is the more stable form. The energy difference (ΔE) can be used to calculate the theoretical equilibrium constant.

  • Self-Validation: This protocol is self-validating when compared with experimental results. A computational outcome that predicts the keto form to be significantly more stable aligns perfectly with and explains the observations from NMR and IR spectroscopy.[5]

Implications for Drug Development

The predominance of the lactam form of 4-methyl-2-quinolone is not a mere academic curiosity; it has profound consequences for drug design and development.[3]

  • Molecular Recognition: The keto tautomer presents a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The enol tautomer, conversely, has an O-H donor and a ring nitrogen acceptor. These distinct patterns dictate how the molecule will interact with its biological target, such as an enzyme active site or a receptor.[14] Designing a drug candidate based on the incorrect tautomer will lead to flawed docking simulations and a fundamental misunderstanding of the structure-activity relationship (SAR).

  • Physicochemical Properties: Tautomerism significantly impacts key drug properties.[18] The more polar keto form will have different solubility, lipophilicity (LogP), and membrane permeability characteristics compared to the less polar, more aromatic enol form. These properties are critical for pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[18]

  • Intellectual Property: The specific tautomeric form of a molecule can be a key aspect of patent claims. A thorough characterization is essential for securing robust intellectual property rights.

Conclusion

The tautomeric equilibrium of this compound is heavily skewed toward the 4-methyl-2(1H)-quinolinone (keto) form under most common experimental and physiological conditions. This predominance is dictated by the enhanced thermodynamic stability of the cyclic amide structure. A comprehensive analytical approach, leveraging the definitive power of NMR spectroscopy and the predictive accuracy of DFT calculations, provides an unassailable framework for its characterization. For researchers in the pharmaceutical sciences, recognizing and verifying the dominant tautomeric form is a non-negotiable first step in the design and optimization of quinolone-based therapeutic agents.

References

  • Benchchem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism.
  • Stoyanov, S., Antonov, L., & Tadjer, A. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • Reis, H., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed.
  • Reis, H., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
  • Request PDF. (2025). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies.
  • Benchchem. (n.d.). 2-Hydroxyquinoline chemical structure and tautomerism.
  • Request PDF. (n.d.). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States.
  • Download Scientific Diagram. (n.d.). Tautomeric forms of 4-hydroxy quinoline.
  • Stoyanov, S., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC, NIH.
  • Shaaban, I. A., et al. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR)
  • Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv.
  • Lee, S., et al. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers (RSC Publishing).
  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.
  • PDF. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Plazińska, A., & Cyrański, M. K. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC, NIH.
  • Dhaked, D. K., & Nicklaus, M. C. (n.d.). What impact does tautomerism have on drug discovery and development?. PMC, NIH.
  • PDF. (2025). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
  • Benchchem. (n.d.). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).
  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.

Sources

Keto-enol tautomerism in 4-methyl-2-quinolones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 4-Methyl-2-Quinolones for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the keto (quinolone) and enol (hydroxyquinoline) forms of 4-methyl-2-quinolone is a critical determinant of its physicochemical properties, biological activity, and pharmaceutical potential. This guide provides a comprehensive technical overview of this phenomenon, synthesizing theoretical principles with practical experimental methodologies. We delve into the structural nuances of the tautomers, the profound influence of the microenvironment—specifically solvent polarity and pH—and the spectroscopic techniques essential for their characterization. This document serves as a foundational resource for researchers engaged in the design and development of quinolone-based therapeutics, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for analysis.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in medicinal chemistry. For the 4-methyl-2-quinolone scaffold, a core structure in numerous pharmacologically active compounds, the keto-enol equilibrium dictates key molecular recognition events, such as receptor binding and enzyme inhibition.[1][2] The predominance of either the lactam (keto) or lactim (enol) form can significantly alter a molecule's hydrogen bonding capacity, aromaticity, and overall electronic distribution, thereby impacting its pharmacokinetic and pharmacodynamic profile.[3][4] Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity.

The Tautomeric Equilibrium of 4-Methyl-2-Quinolone

The equilibrium in 4-methyl-2-quinolones involves the migration of a proton and the concurrent shift of a double bond, as depicted below. The keto form, 4-methyl-2(1H)-quinolone, is generally the more stable and predominant tautomer in most conditions, a preference supported by both experimental and computational studies.[5][6][7] The enol form is 2-hydroxy-4-methylquinoline.

Tautomerism cluster_keto Keto Form (Lactam) 4-Methyl-2(1H)-quinolone cluster_enol Enol Form (Lactim) 2-Hydroxy-4-methylquinoline Keto Enol Keto->Enol H⁺ shift

Caption: Keto-enol tautomerism in 4-methyl-2-quinolone.

Factors that stabilize the enol form, such as intramolecular hydrogen bonding and increased conjugation, can shift the equilibrium.[8] However, for 2-quinolones, the keto form benefits from the stability of the amide group.

Influence of the Microenvironment on Tautomeric Equilibrium

The ratio of keto to enol tautomers is not fixed and is highly susceptible to the surrounding chemical environment.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. This phenomenon is a classic example of how solute-solvent interactions can influence molecular structure.[9][10][11]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with both the keto and enol forms. Generally, the more polar keto tautomer is stabilized to a greater extent in polar solvents, shifting the equilibrium towards the keto form.[9]

  • Nonpolar Aprotic Solvents (e.g., cyclohexane, carbon tetrachloride): In nonpolar environments, intramolecular hydrogen bonding within the enol form can become a more dominant stabilizing factor, potentially increasing the proportion of the enol tautomer.[8]

The choice of solvent during synthesis, purification, and analysis is therefore a critical experimental parameter that must be carefully considered and controlled.

pH Effects

The pH of the medium can significantly influence the tautomeric equilibrium, particularly in aqueous solutions.[12][13] The protonation or deprotonation of the quinolone nucleus can favor one tautomer over the other.

  • Acidic Conditions: In acidic media, protonation of the carbonyl oxygen of the keto form can occur.

  • Basic Conditions: In alkaline solutions, deprotonation of the N-H group in the keto form or the O-H group in the enol form can lead to the formation of a resonance-stabilized anion.

The pH-dependent distribution of tautomers has profound implications for drug absorption, distribution, metabolism, and excretion (ADME), as the charge state and hydrogen-bonding potential of the molecule will vary throughout the body.

Spectroscopic Characterization of Tautomers

Distinguishing and quantifying the keto and enol forms of 4-methyl-2-quinolone requires the use of various spectroscopic techniques. Each method provides unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for the unambiguous identification and quantification of tautomers in solution.[9][14][15] The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[9]

Nucleus Keto Form (4-methyl-2(1H)-quinolone) Enol Form (2-hydroxy-4-methylquinoline) Rationale for Chemical Shift
¹H N-H proton signal (broad, ~10-12 ppm)O-H proton signal (broad, variable)The N-H proton is deshielded due to the adjacent carbonyl group. The O-H chemical shift is highly dependent on solvent and concentration.
C3-H proton signal (~6.3 ppm)C3-H proton signal (~6.7 ppm)The C3-H in the enol form is part of an enol ether-like system, leading to a downfield shift.
¹³C C2 carbonyl carbon (~164 ppm)C2 carbon bearing the hydroxyl group (~158 ppm)The carbonyl carbon in the keto form is significantly deshielded.
C4 carbon (~140 ppm)C4 carbon (~145 ppm)Changes in the electronic environment of the aromatic ring lead to shifts in the carbon signals.

Table 1: Characteristic NMR Chemical Shifts for the Tautomers of 4-Methyl-2-quinolone.

The equilibrium constant (Keq) can be determined by integrating the signals corresponding to each tautomer.[14]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 4-methyl-2-quinolone in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Acquire_H1 Acquire ¹H NMR Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Transfer->Acquire_C13 Identify Identify characteristic peaks for keto and enol forms Acquire_H1->Identify Integrate Integrate corresponding ¹H signals Identify->Integrate Calculate Calculate Keq = [Enol]/[Keto] Integrate->Calculate

Caption: Experimental workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the keto and enol forms possess different chromophores and thus exhibit distinct absorption spectra.[16][17][18] The enol form, with its extended π-conjugated system, typically absorbs at a longer wavelength (a bathochromic shift) compared to the keto form.[19] By analyzing the changes in the absorption spectrum in different solvents or at different pH values, the relative concentrations of the tautomers can be inferred.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.[20][21][22] The most significant difference is the presence of a strong carbonyl (C=O) stretching vibration in the keto form, typically in the range of 1650-1690 cm⁻¹.[23][24] This band is absent in the enol form, which instead shows a characteristic O-H stretching vibration.

Functional Group Vibrational Mode Keto Form (cm⁻¹) Enol Form (cm⁻¹)
CarbonylC=O stretch1650 - 1690Absent
AmideN-H stretch~3400Absent
HydroxylO-H stretchAbsent~3200-3600 (broad)
AromaticC=C stretch~1600~1620

Table 2: Key IR Vibrational Frequencies for Differentiating Tautomers.

Experimental Protocols

The following protocols provide a framework for the systematic investigation of keto-enol tautomerism in 4-methyl-2-quinolones.

Synthesis of 4-Methyl-2-quinolone

A common and effective method for the synthesis of 4-methyl-2-quinolones is the Conrad-Limpach reaction or a variation thereof.[25][26]

Protocol: Microwave-Assisted Synthesis [25]

  • Reactants: Combine aniline (1 eq.) and ethyl acetoacetate (1.1 eq.) in a microwave-safe reaction vessel.

  • Solvent: Add diphenyl ether as a high-boiling solvent.

  • Reaction: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 250 °C) for a specified time (e.g., 10-30 minutes).

  • Workup: After cooling, the reaction mixture is typically poured into an excess of hexane or petroleum ether to precipitate the product.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Spectroscopic Analysis of Tautomeric Equilibrium

Protocol: NMR-Based Determination of Keq

  • Sample Preparation: Accurately weigh a sample of 4-methyl-2-quinolone (e.g., 5-10 mg) and dissolve it in a precise volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Peak Identification: Identify the well-resolved signals corresponding to the keto and enol tautomers (e.g., the C3-H protons).

  • Integration: Carefully integrate the identified signals for both tautomers. Let the integral for the keto form be Iketo and for the enol form be Ienol.

  • Calculation of Keq: Calculate the equilibrium constant using the formula: Keq = Ienol / Iketo.

  • Repeat: Repeat the experiment in a variety of solvents with different polarities to investigate the solvent effect on the equilibrium.

Conclusion and Future Directions

The keto-enol tautomerism of 4-methyl-2-quinolones is a complex equilibrium governed by subtle interplay of structural factors and environmental conditions. A thorough understanding of this phenomenon, facilitated by the spectroscopic and synthetic protocols outlined in this guide, is essential for the advancement of drug discovery programs targeting this important heterocyclic scaffold. Future research should focus on the development of quinolone analogues with "locked" tautomeric forms to definitively deconvolute the biological activity of each isomer. Furthermore, advanced computational studies, in conjunction with experimental validation, will continue to provide deeper insights into the thermodynamics of the tautomeric equilibrium, paving the way for the in silico design of next-generation quinolone-based therapeutics.

References

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • Australian Journal of Chemistry. (1959). The Infra-Red Spectra of 2- and 4-Quinolones. ConnectSci.
  • Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
  • ACS Publications. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.
  • PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
  • ACS Publications. (n.d.). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry.
  • ResearchGate. (2021). The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity. Request PDF.
  • RSC Publishing. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Download Scientific Diagram.
  • NIH. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC.
  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
  • ResearchGate. (2017). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives.
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST WebBook.
  • ResearchGate. (2020). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. Request PDF.
  • ResearchGate. (n.d.). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. Request PDF.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
  • PubMed. (1969). Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria.
  • NIH. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics.
  • ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1).
  • NIH. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Download Scientific Diagram.
  • ResearchGate. (n.d.). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • RSC Publishing. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers.
  • MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
  • International Journal of Chemistry Studies. (n.d.). Synthesis and spectral characterization of fluoroquinolone-ofloxacin.
  • ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters.
  • ResearchGate. (2005). Infrared spectra and the structure of drugs of the fluoroquinolone group.
  • PubMed. (2009). Spectrophotometric determination of quinolone antibiotics by an association complex formation with aluminum(III) and erythrosin.
  • NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.
  • RSC Publishing. (n.d.). Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol.
  • Oregon State University. (2020). Measurement of Keto-Enol Equilibrium.
  • RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.
  • ResearchGate. (2009). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures.
  • ResearchGate. (n.d.). Possible acid–base equilibrium and keto–enol tautomerization of KuQuinone. Download Scientific Diagram.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methylquinolin-2-ol. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds. This document delves into the critical aspects of spectral interpretation, including the compound's inherent tautomerism, detailed chemical shift assignments, and coupling constant analysis. Furthermore, it outlines a robust experimental protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The insights provided herein are grounded in established spectroscopic principles and supported by authoritative references, offering a practical and in-depth resource for the scientific community.

Introduction: The Structural Nuances of this compound

This compound is a heterocyclic compound belonging to the quinoline family, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The structural characterization of such compounds is paramount for understanding their chemical reactivity, and biological activity, and for ensuring their quality and purity in pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed atomic-level structural information in solution.[2]

A critical consideration in the NMR analysis of this compound is its existence in tautomeric forms. The compound predominantly exists as its keto tautomer, 4-methyl-1H-quinolin-2-one , rather than the enol form, this compound.[3] This equilibrium is crucial as it dictates the electronic environment of the constituent atoms and, consequently, their NMR spectral signatures. This guide will focus on the analysis of the spectra corresponding to the more stable 4-methyl-1H-quinolin-2-one tautomer.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR spectra is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for 4-methyl-1H-quinolin-2-one due to its excellent solubilizing properties for polar organic compounds and its relatively high boiling point, which minimizes evaporation. The residual proton signal of DMSO-d₅ at approximately 2.50 ppm serves as a convenient internal reference for the ¹H NMR spectrum, while the carbon signal at 39.52 ppm is used for referencing the ¹³C NMR spectrum.[4]

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ is recommended.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is preferable to obtain a good signal-to-noise ratio in a reasonable acquisition time, owing to the low natural abundance of the ¹³C isotope.

  • Procedure: i. Accurately weigh the desired amount of 4-methyl-1H-quinolin-2-one and transfer it to a clean, dry vial. ii. Add the appropriate volume of DMSO-d₆ to the vial. iii. Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be applied if necessary. iv. Using a Pasteur pipette with a cotton plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter. v. Cap the NMR tube securely to prevent contamination and solvent evaporation.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

¹H NMR Spectral Analysis of 4-Methyl-1H-quinolin-2-one

The ¹H NMR spectrum of 4-methyl-1H-quinolin-2-one in DMSO-d₆ is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, the vinyl proton, and the N-H proton. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH~11.5Singlet (broad)-
H-5~7.6Doublet~8.0
H-7~7.5Triplet~7.5
H-8~7.2Doublet~8.0
H-6~7.1Triplet~7.5
H-3~6.3Singlet-
CH₃~2.4Singlet-
Detailed Interpretation of the ¹H NMR Spectrum
  • N-H Proton (NH): A broad singlet is anticipated at a significantly downfield chemical shift of approximately 11.5 ppm. This deshielding is attributed to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding with the DMSO solvent. The broadness of the signal is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

  • Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring of the quinoline system appear in the aromatic region between 7.1 and 7.6 ppm.

    • H-5 and H-8: These protons are expected to resonate as doublets due to coupling with their respective ortho neighbors. H-5 is typically the most downfield of the carbocyclic aromatic protons due to the anisotropic effect of the adjacent carbonyl group.

    • H-6 and H-7: These protons will appear as triplets (or more accurately, as doublets of doublets that appear as triplets if the coupling constants are similar) due to coupling with their two ortho neighbors.

  • Vinyl Proton (H-3): A sharp singlet is expected around 6.3 ppm. The upfield shift compared to the other aromatic protons is due to its position on the pyridinone ring. The lack of coupling indicates no adjacent protons.

  • Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is observed at approximately 2.4 ppm. The singlet nature of this signal is due to the absence of any neighboring protons to couple with.

¹³C NMR Spectral Analysis of 4-Methyl-1H-quinolin-2-one

The proton-decoupled ¹³C NMR spectrum of 4-methyl-1H-quinolin-2-one in DMSO-d₆ will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and the electronic environment within the heterocyclic ring system.

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (C=O)~162
C-4~148
C-8a~141
C-7~130
C-5~125
C-6~123
C-4a~119
C-8~116
C-3~115
CH₃~19
Detailed Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C-2): The most downfield signal, appearing at approximately 162 ppm, is assigned to the carbonyl carbon of the pyridinone ring. This significant deshielding is a characteristic feature of carbonyl carbons.[3]

  • Quaternary Carbons (C-4, C-8a, C-4a):

    • C-4: This carbon, bonded to the methyl group and part of the double bond, is expected around 148 ppm.

    • C-8a: The bridgehead carbon is anticipated at about 141 ppm.

    • C-4a: The other bridgehead carbon will resonate further upfield, around 119 ppm.

  • Aromatic Carbons (C-5, C-6, C-7, C-8): These carbons of the benzene ring will have chemical shifts in the typical aromatic region. The exact assignment can be aided by 2D NMR techniques such as HSQC and HMBC.

  • Vinyl Carbon (C-3): The carbon at position 3 is expected to have a chemical shift of approximately 115 ppm.

  • Methyl Carbon (CH₃): The most upfield signal, at around 19 ppm, is attributed to the carbon of the methyl group.[3]

Visualizing the Molecular Structure and Logic

To aid in the conceptualization of the molecular structure and the relationships between the different nuclei, the following diagrams are provided.

Molecular Structure of 4-Methyl-1H-quinolin-2-one

Caption: Molecular structure of 4-methyl-1H-quinolin-2-one.

Workflow for NMR Spectral Analysis

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample This compound Sample Dissolve Dissolve in DMSO-d6 Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H Acquire 1H NMR Spectrum Filter->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Filter->Acquire_13C Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Analyze_1H Analyze 1H Spectrum (Chemical Shifts, Multiplicity, J-Coupling) Process_Spectra->Analyze_1H Analyze_13C Analyze 13C Spectrum (Chemical Shifts) Process_Spectra->Analyze_13C Assign_Signals Assign Signals to Molecular Structure Analyze_1H->Assign_Signals Analyze_13C->Assign_Signals Structure_Elucidation Structure Elucidation & Verification Assign_Signals->Structure_Elucidation

Caption: Workflow from sample preparation to structural elucidation.

Conclusion

The comprehensive ¹H and ¹³C NMR spectral analysis of this compound, existing predominantly as 4-methyl-1H-quinolin-2-one, provides unambiguous evidence for its chemical structure. The detailed interpretation of chemical shifts and coupling constants, in conjunction with a robust experimental protocol, empowers researchers to confidently characterize this important heterocyclic compound. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and development of quinoline-based molecules, ensuring scientific integrity and fostering a deeper understanding of their structural properties.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Duan, L. T., et al. (2017). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology, 33(4), 8-14. [Link]
  • Pesko, M., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(12), 14595-14611. [Link]
  • SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone.
  • Singh, U. P., & Singh, R. K. (2012). Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. Der Pharma Chemica, 4(4), 1461-1466. [Link]
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Claret, P. A. (1996). Comprehensive Organic Chemistry. Pergamon Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & Medicinal Chemistry Letters, 13(5), 885-888. [Link]
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 25(1), 166-187. [Link]

Sources

The Solid-State Architecture of 4-Methylquinolin-2(1H)-one: A Crystallographic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline lattice is paramount for controlling the physicochemical properties that dictate a compound's efficacy and developability, such as solubility and stability. This technical guide provides an in-depth exploration of the crystal structure of 4-Methylquinolin-2(1H)-one, a key derivative of this class. We delineate the synthetic and crystallographic methodologies, analyze the resultant molecular and supramolecular architecture, and discuss the profound implications of its solid-state characteristics for drug development professionals.

Introduction: The Significance of the Quinolinone Core

Quinolin-2(1H)-one and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The seemingly minor substitution of a methyl group at the C4 position can significantly influence molecular conformation, electronic distribution, and, critically, how the molecule self-assembles in the solid state. This self-assembly, dictated by non-covalent interactions like hydrogen bonds and π-stacking, governs the material's crystal structure.[5][6]

A definitive understanding of the crystal structure is not merely an academic exercise; it is a critical component of modern drug development. It provides invaluable insights into:

  • Physicochemical Properties: Solubility, dissolution rate, and hygroscopicity are intrinsically linked to the crystal lattice energy.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

  • Intellectual Property: Novel crystalline forms of a drug substance can be patentable.

  • Formulation Stability: Ensuring the solid form is stable throughout the manufacturing process and shelf life of the final drug product.

This guide will proceed from the synthesis of high-purity 4-Methylquinolin-2(1H)-one to the elucidation of its crystal structure via single-crystal X-ray diffraction, offering both procedural details and the rationale behind them.

Synthesis and Single Crystal Growth

The reliable determination of a crystal structure begins with the synthesis of pure material and the subsequent growth of high-quality single crystals. For 4-methylquinolin-2(1H)-one, a common and effective approach is a variation of the Conrad-Limpach reaction, involving the cyclization of an acetoacetanilide precursor.

Synthetic Protocol: Modified Conrad-Limpach Cyclization

This protocol describes the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one, which follows a similar principle to the synthesis of the title compound.[7]

Step 1: Acetoacetylation of Aniline

  • To a stirred solution of aniline (1.0 eq) in a suitable solvent (e.g., toluene), slowly add ethyl acetoacetate (1.1 eq).

  • Heat the mixture to reflux for 2-3 hours, allowing for the removal of ethanol and water via a Dean-Stark apparatus.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude anilide intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude anilide intermediate to a pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) at 70-80°C.[7] The acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular electrophilic substitution required for ring closure.

  • Increase the temperature to 100°C and maintain for 1 hour to ensure complete cyclization.[7]

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid, 4-methylquinolin-2(1H)-one, is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified compound.

Synthesis_Workflow Aniline Aniline Intermediate Acetoacetanilide Intermediate Aniline->Intermediate Reflux EAA Ethyl Acetoacetate EAA->Intermediate Product 4-Methylquinolin-2(1H)-one Intermediate->Product Heat (100°C) Acid Conc. H₂SO₄ or PPA Acid->Product

Caption: Synthetic workflow for 4-Methylquinolin-2(1H)-one.
Protocol: Single Crystal Growth by Slow Evaporation

The growth of diffraction-quality single crystals is often more art than science, requiring patience and meticulous control over conditions. Slow evaporation is a reliable method.

  • Prepare a saturated solution of purified 4-methylquinolin-2(1H)-one in a suitable solvent (e.g., methanol, ethanol, or a mixture like DMF/ethanol) at a slightly elevated temperature.[8]

  • Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitor the vial over several days to weeks. Colorless, well-formed crystals should appear as the solvent slowly evaporates and the solution becomes supersaturated.[8]

Crystal Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[9][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[11]

Experimental Workflow for SC-XRD

XRD_Workflow cluster_exp Experimental Setup cluster_comp Computational Analysis Mount 1. Crystal Mounting (on goniometer head) Center 2. Crystal Centering (in X-ray beam) Mount->Center Collect 3. Data Collection (rotating crystal, collecting diffraction frames) Center->Collect Integrate 4. Data Integration (determine spot intensities) Collect->Integrate Solve 5. Structure Solution (determine initial atomic positions) Integrate->Solve Refine 6. Structure Refinement (optimize model against data) Solve->Refine Validate 7. Validation & CIF Output Refine->Validate

Caption: General workflow for Single-Crystal X-ray Diffraction.

Protocol Steps:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9][12]

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and exposed to a focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å).[10] The crystal is rotated, and a series of diffraction images are collected on an area detector.[13]

  • Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. This data is corrected for various experimental factors to produce a list of structure factors.

  • Structure Solution and Refinement: Computational software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecular structure is built.[14] This model is then refined (e.g., using SHELXL) against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, accurate crystal structure.[14]

Analysis of the Crystal Structure

While a specific public CIF (Crystallographic Information File) for the unsubstituted 4-methylquinolin-2(1H)-one was not identified in the initial search, we can infer its structural properties with high confidence from closely related and well-characterized analogs, such as 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[14]

Molecular Geometry

The core quinolinone ring system is expected to be nearly planar, a consequence of the sp² hybridization of the constituent carbon and nitrogen atoms. The exocyclic methyl group and the keto oxygen will lie close to this plane. For a related structure, the maximum deviation from the least-squares plane of the quinoline system was found to be minimal, at 0.059(1) Å for the nitrogen atom.[14]

Supramolecular Assembly: The Hydrogen-Bonding Network

The most significant feature governing the crystal packing of quinolinones is hydrogen bonding. In 4-methylquinolin-2(1H)-one, the N-H group of the lactam is a hydrogen bond donor, and the C=O group is an excellent hydrogen bond acceptor. This facilitates the formation of robust intermolecular N-H···O hydrogen bonds.

Based on the structures of analogous compounds, these interactions typically link molecules into infinite chains or dimeric motifs.[14] For example, in the crystal structure of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, intermolecular O—H···O hydrogen bonds connect the molecules into linear chains.[14] A similar N-H···O interaction in 4-methylquinolin-2(1H)-one would be expected to form a centrosymmetric dimer or a catemeric chain, which then pack into a stable three-dimensional lattice. These interactions are strong and directional, playing a decisive role in the crystal's thermodynamic stability.[5]

Caption: N-H···O hydrogen bonding between quinolinone molecules.
Tabulated Crystallographic Data

The following table presents representative crystallographic data for a closely related quinolinone derivative, illustrating the parameters obtained from a SC-XRD experiment.[14]

Parameter Value (for 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one)
Chemical FormulaC₁₆H₁₃NO₂
Formula Weight251.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1787 (2)
b (Å)8.2696 (2)
c (Å)12.3665 (4)
β (°)101.632 (2)
Volume (ų)618.89 (3)
Z2
T (K)293
Hydrogen Bond Geometry (Å, °) D-H···A d(D-H) d(H···A) d(D···A) ∠(DHA)
O2-H2O···O1(Representative)0.821.892.655 (2)156

Implications for Drug Development and Solid-State Chemistry

The detailed structural knowledge of 4-methylquinolin-2(1H)-one provides a crucial foundation for its development as a pharmaceutical agent or intermediate.

  • Predicting Physicochemical Behavior: The strong hydrogen-bonded network suggests a relatively high lattice energy. This typically correlates with a higher melting point and lower aqueous solubility.[15] Strategies to overcome this, such as salt formation or the development of amorphous solid dispersions, can be rationally designed based on this structural understanding.

  • Polymorph Screening: The existence of strong, directional hydrogen bonds alongside weaker, less directional interactions (like van der Waals forces) creates the potential for polymorphism. Different packing arrangements of the hydrogen-bonded chains could lead to polymorphs with distinct stabilities and dissolution profiles. A comprehensive polymorph screen is an essential step in de-risking the development of any crystalline drug candidate.

  • Structure-Activity Relationship (SAR): The crystal structure provides the ground-state conformation of the molecule. This information is invaluable for computational chemists performing molecular docking studies to predict how the molecule might bind to a biological target.[16] Understanding the preferred conformation and hydrogen bonding capabilities can guide the design of more potent and selective analogs.

Conclusion

The crystal structure of 4-methylquinolin-2(1H)-one is characterized by a planar heterocyclic core that self-assembles into robust supramolecular architectures driven by strong N-H···O hydrogen bonds. The elucidation of this structure, achieved through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, is fundamental to the field of drug development. It provides the essential blueprint needed to understand and control the solid-state properties that are inextricably linked to the ultimate safety, stability, and efficacy of a pharmaceutical product. This guide has outlined the key experimental and analytical considerations, providing researchers and drug development professionals with a comprehensive framework for investigating this important class of molecules.

References

  • Beker, W., et al. (2021).
  • Single Crystal X-ray Diffraction. (n.d.). University of York, Department of Chemistry.
  • Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. (2009).
  • Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4- methylquinolin-2(1H)-one. (2005).
  • Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). (n.d.). Scientific.Net. [Link]
  • Szczęśniak, M. M., et al. (2021). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. Molecules, 26(16), 4983. [Link]
  • Single-crystal X-ray Diffraction. (2007). SERC Carleton. [Link]
  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
  • Single Crystal X-ray Diffractometers. (n.d.). Bruker.
  • Jampílek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1145-1159. [Link]
  • Kafka, S., et al. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(2), o231-o232. [Link]
  • X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. (2014).
  • Aly, A. A., et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene)
  • Pasternak, A., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • PubChem. (n.d.). 4-Hydroxy-N-methylcarbostyril. National Center for Biotechnology Information.
  • Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. (2013).
  • Wolska, L., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(24), 5908. [Link]
  • Jampílek, J., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules, 14(3), 1145-59. [Link]
  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.
  • The crystallographic corresponding molecular interaction energies. (n.d.).
  • Hussein, M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]
  • 2(1H)-Quinolinone, 4-methyl-. (n.d.). NIST Chemistry WebBook.
  • Sytnikov, A. Y., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(23), 7136. [Link]
  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ScienceDirect. [Link]
  • Crystallography Open Database: Search results. (n.d.).
  • Crystallography Open Database: Search results. (n.d.).
  • Crystallography Open Database: Search results. (n.d.).
  • 4-Hydroxyquinolin-2(1H)-one. (n.d.). Solubility of Things.

Sources

An In-Depth Technical Guide to the Solubility of 4-Methylquinolin-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

4-Methylquinolin-2-ol, also known as 4-methyl-2-hydroxyquinoline or 4-methylcarbostyril, is a heterocyclic compound built upon the quinolinone scaffold. This structural motif is of paramount interest in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active molecules.[1][2] Quinoline and quinolinone derivatives are central to the development of drugs with diverse pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and neuroprotective activities.[1][2]

For any compound progressing through the drug discovery and development pipeline, solubility is a critical, non-negotiable physicochemical property. It directly governs a drug's formulation possibilities, dissolution rate, and ultimately, its bioavailability and therapeutic efficacy. With an estimated 70% to 90% of new chemical entities being poorly soluble, a thorough understanding and characterization of a compound's solubility profile is a foundational step in preclinical development.[3]

This technical guide provides a comprehensive analysis of the solubility of this compound. Moving beyond a simple data sheet, this document delves into the underlying physicochemical principles governing its solubility, presents curated quantitative data, details a gold-standard experimental protocol for its determination, and explores theoretical models for solubility prediction.

Physicochemical Profile of this compound

A molecule's solubility is an emergent property of its structure. The interplay of its functional groups, size, and electronic distribution dictates its interaction with various solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₉NO[4]
Molecular Weight 159.18 g/mol [4][5]
Melting Point 221-223 °C[6]
Density ~1.2 g/cm³[6]
XLogP3-AA 1.2[5]

Structural Analysis and Tautomerism:

The solubility behavior of this compound is intrinsically linked to its capacity for tautomerism. It exists in a dynamic equilibrium between two forms: the lactam (keto) form, 4-methylquinolin-2(1H)-one, and the lactim (enol) form, this compound.[4][7][8] This equilibrium is crucial as the two tautomers present different functional groups for solvent interaction. The lactam form possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the lactim form features a hydroxyl group (-OH) capable of both donating and accepting hydrogen bonds. This duality allows it to interact favorably with a range of solvents.

workflow start 1. Add Excess Solid to Solvent equilibrate 2. Equilibrate (24-48h, Constant T) start->equilibrate Agitation separate 3. Phase Separation (Settle & Filter 0.22 µm) equilibrate->separate Clarification quantify 4. Dilute & Quantify (HPLC-UV) separate->quantify Analysis Prep result 5. Calculate Solubility quantify->result

Sources

Quantum Chemical Blueprint of 4-Methylquinolin-2-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Drug Development

In the landscape of modern drug discovery, the integration of computational chemistry has become indispensable. It provides a rational framework to predict molecular properties, saving invaluable time and resources in the quest for novel therapeutics. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of quantum chemical calculations as applied to 4-Methylquinolin-2-ol. This molecule, a derivative of the versatile quinoline scaffold, serves as an exemplary case study to demonstrate how theoretical calculations can illuminate the path of drug design. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the methodologies described are not only theoretically sound but also practically validated and scientifically robust.

Introduction: The Quinolinone Scaffold and the Imperative of In Silico Analysis

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties. This compound, also known as 4-methyl-2-quinolone, belongs to this important class of heterocycles.[1] A critical aspect of its chemistry is the potential for keto-enol tautomerism. Computational studies have consistently shown that the keto form, 4-methylquinolin-2(1H)-one, is the more stable tautomer, a finding that is crucial for understanding its interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to scrutinize the electronic structure, reactivity, and spectroscopic properties of such molecules at the atomic level. This in silico approach allows us to build a "quantum chemical blueprint" that can guide lead optimization and the design of more potent and selective drug candidates.

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

Density Functional Theory has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the ground-state electronic energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

For our investigation of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a judicious choice. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a reliable description of molecular geometries and energies for a wide range of organic compounds. This will be paired with the 6-311++G(d,p) basis set. This basis set is sufficiently flexible to accurately describe the electronic distribution in a molecule containing heteroatoms like nitrogen and oxygen, with diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to allow for anisotropy in the electron density.

Experimental Protocol: A Self-Validating Computational Workflow

This section provides a step-by-step methodology for performing DFT calculations on this compound using the Gaussian software package, a widely used program in computational chemistry. The protocol is designed to be self-validating by comparing the calculated vibrational frequencies with experimental data.

Molecular Structure Preparation
  • Obtain the 3D structure of this compound. This can be done using molecular building software such as GaussView, Avogadro, or by retrieving the structure from a database like PubChem.[1] It is crucial to start with the more stable keto tautomer, 4-methylquinolin-2(1H)-one.

  • Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM6) to obtain a reasonable starting geometry.

Geometry Optimization and Vibrational Frequency Calculation

The primary goal is to find the minimum energy conformation of the molecule.

Gaussian Input File for Geometry Optimization and Frequency Calculation:

  • %nprocshared=4: Specifies the use of 4 processor cores.

  • %mem=8GB: Allocates 8 gigabytes of memory.

  • %chk=...: Creates a checkpoint file to store the results.

  • #p B3LYP/6-311++G(d,p): Specifies the theory level (B3LYP functional and 6-311++G(d,p) basis set).

  • Opt: Keyword for geometry optimization.

  • Freq: Keyword to calculate vibrational frequencies.

  • 0 1: Specifies a neutral charge and a singlet spin state.

  • [Cartesian coordinates of the atoms]: The x, y, z coordinates of each atom in the molecule.

Workflow Diagram:

G cluster_prep Preparation cluster_dft DFT Calculation (Gaussian) cluster_validation Validation & Analysis build Build Initial 3D Structure (4-methylquinolin-2(1H)-one) pre_opt Pre-optimization (Molecular Mechanics) build->pre_opt input Create Gaussian Input File (B3LYP/6-311++G(d,p) Opt Freq) pre_opt->input run Run Geometry Optimization & Frequency Calculation input->run check_freq Check for Imaginary Frequencies run->check_freq compare_spectra Compare Calculated IR/Raman with Experimental Spectra check_freq->compare_spectra analyze_properties Analyze Electronic Properties (HOMO, LUMO, MEP, NBO) compare_spectra->analyze_properties

Caption: Computational workflow for the quantum chemical analysis of this compound.

Validation of the Optimized Geometry

A true energy minimum on the potential energy surface is characterized by the absence of imaginary vibrational frequencies. After the calculation is complete, inspect the output file for the calculated frequencies. All frequencies should be positive. The presence of an imaginary frequency (a negative value) indicates a transition state or a saddle point, and the geometry needs to be re-optimized.

Analysis and Interpretation of Results for Drug Design

The output of the DFT calculation provides a wealth of information that can be leveraged in the drug design process.

Vibrational Analysis: A Bridge Between Theory and Experiment

The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the accuracy of the computational model. The PubChem database provides experimental FTIR and FT-Raman spectra for this compound.[1]

Vibrational Mode Experimental IR (cm⁻¹)[1] Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) Assignment
N-H stretch~3100-3300[Calculated Value]Stretching of the N-H bond in the quinolinone ring.
C=O stretch~1660[Calculated Value]Stretching of the carbonyl group.
C=C stretch (aromatic)~1600-1450[Calculated Value]Stretching of the carbon-carbon double bonds in the aromatic rings.
C-H stretch (methyl)~2900-3000[Calculated Value]Stretching of the C-H bonds in the methyl group.

Note: Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation and basis set limitations. A good correlation between the scaled calculated frequencies and the experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic properties.

Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): A smaller energy gap indicates higher chemical reactivity and lower kinetic stability. In the context of drug design, a molecule with a suitable HOMO-LUMO gap can more readily interact with its biological target.

Parameter Calculated Value (eV) Interpretation
EHOMO[Calculated Value]Ionization Potential
ELUMO[Calculated Value]Electron Affinity
ΔE (ELUMO - EHOMO)[Calculated Value]Chemical Reactivity/Stability

Molecular Orbital Diagram:

FMO cluster_orbitals Frontier Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy_Axis Energy LUMO_level HOMO_level LUMO_level->HOMO_level ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Frontier Molecular Orbitals (HOMO and LUMO) and their energy gap.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. It is plotted on the molecule's electron density surface.

  • Red regions (negative potential): Indicate electron-rich areas, which are potential sites for electrophilic attack and hydrogen bond acceptance.

  • Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack and are potential hydrogen bond donor sites.

  • Green regions (neutral potential): Represent areas of relatively neutral charge.

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen, making it a prime hydrogen bond acceptor. The hydrogen on the nitrogen atom would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. This information is invaluable for understanding how the molecule might fit into a protein's active site.

Natural Bond Orbital (NBO) Analysis: Delving into Bonding and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which aligns with the intuitive Lewis structure concept. A key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) of donor-acceptor interactions.

For this compound, NBO analysis can reveal:

  • Hyperconjugative interactions: For example, the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring, which contributes to the molecule's stability.

  • Natural atomic charges: Providing a more chemically meaningful charge distribution than other methods like Mulliken population analysis.

Conclusion: From Quantum Blueprint to Rational Drug Design

The quantum chemical calculations detailed in this guide provide a comprehensive, multi-faceted understanding of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, we can generate a reliable "quantum chemical blueprint" of the molecule. The self-validating nature of this protocol, through the comparison of calculated and experimental vibrational spectra, ensures the trustworthiness of the obtained results.

The insights gained from the analysis of the optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals are directly applicable to the drug discovery process. They enable researchers to:

  • Predict sites of reactivity: Guiding the chemical modification of the scaffold to enhance desired properties and avoid metabolic liabilities.

  • Understand intermolecular interactions: Providing a basis for designing molecules with improved binding affinity and selectivity for a biological target.

  • Rationalize structure-activity relationships (SAR): By correlating changes in electronic properties with observed biological activity.

Ultimately, the integration of these in silico techniques empowers a more rational and efficient approach to drug design, accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. Wallingford, CT.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]
  • Glendening, E. D., Reed, A. E., Carpenter, J. E., & Weinhold, F. (1998). NBO Version 3.1. TCI, University of Wisconsin, Madison.

Sources

The Diverse Biological Activities of Quinoline Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their vast and potent biological activities.[1][2][3] From the historical significance of quinine in combating malaria to the discovery of camptothecin as a powerful anticancer agent, these natural products and their synthetic derivatives represent a rich scaffold for drug development.[1] This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of quinoline alkaloids, with a primary focus on their anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. The narrative delves into the underlying mechanisms of action, supported by current scientific literature, and presents detailed, field-proven experimental protocols for the evaluation of these activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of quinoline alkaloids for therapeutic applications.

Introduction to Quinoline Alkaloids

Quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, forms the core structure of a diverse family of alkaloids.[4][5] These compounds are widely distributed in nature, having been isolated from various plant species, as well as from animals and microorganisms.[2][4] The inherent chemical versatility of the quinoline scaffold has allowed for the natural evolution and synthetic development of a vast array of derivatives with a broad spectrum of pharmacological effects.[5][6][7]

The journey of quinoline alkaloids in medicine began with the isolation of quinine from the bark of the Cinchona tree in 1820, which became a cornerstone in the treatment of malaria.[1][8] Subsequently, the discovery of other quinoline alkaloids with significant biological activities, such as the potent anticancer agent camptothecin, has solidified their importance in modern drug discovery.[1] This guide will explore the key therapeutic areas where quinoline alkaloids have shown remarkable promise.

Anticancer Activity

Quinoline alkaloids have emerged as a significant class of compounds in the development of novel anticancer therapeutics.[5][9] Their mechanisms of action are diverse and target critical cellular processes involved in the initiation and progression of cancer.

Mechanisms of Anticancer Action

The anticancer effects of quinoline alkaloids are mediated through several key mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives exert their cytotoxic effects by intercalating into the DNA double helix, thereby interfering with DNA replication and transcription.[4] Furthermore, some of the most potent anticancer quinoline alkaloids, such as camptothecin and its analogs, are specific inhibitors of topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[1][4][5] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

  • Disruption of Microtubule Dynamics: Certain quinoline derivatives interfere with the polymerization of tubulin, a key component of microtubules.[4][10] Microtubules are crucial for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds cause cell cycle arrest in the G2/M phase, leading to apoptotic cell death.[10]

  • Inhibition of Protein Kinases: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[9] Several quinoline-based compounds have been identified as potent inhibitors of various protein kinases, such as Pim-1 kinase, which is overexpressed in many human cancers and promotes cell growth and survival.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]

Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline alkaloid in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Data Presentation: Anticancer Activity of Selected Quinoline Alkaloids
Quinoline Alkaloid/DerivativeCancer Cell LineIC50 (µM)Reference
CamptothecinMCF-7 (Breast)0.005[1]
TopotecanA549 (Lung)0.02[9]
Compound 5PC-3 (Prostate)1.29[4]
Visualization: Key Anticancer Mechanisms

anticancer_mechanisms cluster_dna DNA Damage Pathway cluster_microtubule Microtubule Disruption Pathway Quinoline Alkaloid_DNA Quinoline Alkaloid DNA_Intercalation DNA Intercalation Quinoline Alkaloid_DNA->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Quinoline Alkaloid_DNA->Topoisomerase_Inhibition DNA_Strand_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_Inhibition->DNA_Strand_Breaks Apoptosis_DNA Apoptosis DNA_Strand_Breaks->Apoptosis_DNA Quinoline Alkaloid_MT Quinoline Alkaloid Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Quinoline Alkaloid_MT->Tubulin_Polymerization_Inhibition Mitotic_Spindle_Disruption Mitotic Spindle Disruption Tubulin_Polymerization_Inhibition->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis_MT Apoptosis G2_M_Arrest->Apoptosis_MT

Caption: Key anticancer mechanisms of quinoline alkaloids.

Antimalarial Activity

The quinoline scaffold is central to many of the most important antimalarial drugs.[6][13] Quinine, chloroquine, and mefloquine are all quinoline-containing compounds that have been used extensively to treat malaria.[13]

Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[8][10][13]

  • Inhibition of Hemozoin Formation: During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic free heme.[10][13] To protect itself, the parasite polymerizes this heme into a non-toxic, insoluble crystal called hemozoin.[10] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[13][14] Here, they are thought to interfere with the heme polymerization process, leading to a buildup of toxic free heme that ultimately kills the parasite.[10][13]

While this is the most widely accepted hypothesis, some quinoline-based drugs like mefloquine and quinine may have additional or alternative sites of action.[13]

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

The SYBR Green I-based fluorescence assay is a high-throughput method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[15]

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In a culture of P. falciparum-infected red blood cells, the fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human red blood cells.

  • Drug Plate Preparation: Prepare serial dilutions of the quinoline alkaloid in a 96-well plate.

  • Inoculation: Add the synchronized parasite culture (ring stage) to the drug plate to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well and incubate in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration.

Visualization: Antimalarial Assay Workflow

antimalarial_workflow Start Start: Synchronized P. falciparum Culture Drug_Plates Prepare Drug Dilution Plates Start->Drug_Plates Inoculation Inoculate Plates with Parasite Culture Drug_Plates->Inoculation Incubation Incubate for 72 hours Inoculation->Incubation Lysis_Staining Lyse Cells and Add SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Measure Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 Values Fluorescence_Reading->Data_Analysis

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Antimicrobial Activity

Quinoline alkaloids have also demonstrated a range of antimicrobial activities against various bacteria and fungi.[1][16]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline alkaloids are multifaceted and can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to synthetic quinolone antibiotics, some natural quinoline alkaloids may inhibit bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for bacterial DNA replication, repair, and recombination.

  • Disruption of Cell Membrane Integrity: Some alkaloids can disrupt the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[10][17]

  • Inhibition of Efflux Pumps: Bacterial efflux pumps are a major mechanism of antibiotic resistance. Some quinoline alkaloids have been shown to inhibit these pumps, thereby restoring the efficacy of other antibiotics.

  • Complexation with Proteins: The ability of some alkaloids to form complexes with extracellular and soluble proteins, as well as with the bacterial cell wall, may contribute to their antimicrobial effect.[18][19]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the quinoline alkaloid in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Assay Workflow

antimicrobial_workflow Start Start: Prepare Standardized Bacterial Inoculum Compound_Dilution Prepare Serial Dilutions of Quinoline Alkaloid Start->Compound_Dilution Inoculation Inoculate Microtiter Plate Wells Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for the Broth Microdilution Assay.

Anti-inflammatory Activity

Several quinoline alkaloids have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory diseases.[2][23][24]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline alkaloids are often attributed to their ability to modulate key inflammatory signaling pathways.[10]

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a central role in regulating the inflammatory response.[25] Many quinoline alkaloids have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[10][26][27]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The nitric oxide (NO) inhibition assay is a common in vitro method to screen for the anti-inflammatory activity of compounds.[25]

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. This assay measures the ability of a compound to inhibit this LPS-induced NO production.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow the cells to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline alkaloid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

Data Presentation: Anti-inflammatory Activity of Selected Quinoline Alkaloids
Quinoline Alkaloid/DerivativeCell LineAssayIC50 (nM)Reference
Litcubanine ARAW 264.7NO Inhibition300.9[26]
Avicenine F (Compound 6)MacrophagesIL-1β & IL-6 Inhibition-[27][28]
Visualization: NF-κB Signaling Pathway Inhibition

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_κB NF-κB Nucleus Nucleus NF_κB->Nucleus Translocates to Quinoline_Alkaloid Quinoline Alkaloid Quinoline_Alkaloid->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by quinoline alkaloids.

Conclusion

Quinoline alkaloids represent a remarkably versatile and pharmacologically significant class of natural products. Their diverse biological activities, spanning anticancer, antimalarial, antimicrobial, and anti-inflammatory effects, underscore their potential as lead compounds in drug discovery and development. The mechanisms underlying these activities are often complex, involving interactions with multiple cellular targets and pathways. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of quinoline alkaloids and their derivatives. As research in this field continues to evolve, a deeper understanding of the structure-activity relationships and molecular targets of these compounds will undoubtedly pave the way for the development of novel and more effective therapeutic agents for a wide range of human diseases.

References

  • The Pharmacological Potential of Quinoline Alkaloids: A Technical Guide for Researchers. Benchchem.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023).
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical, Pharmaceutical and Health Sciences.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. (2006). Antimicrobial Agents and Chemotherapy.
  • Biologically active quinoline and quinazoline alkaloids part I. (2017). PubMed Central.
  • Quinine. Wikipedia.
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
  • Assays for Antimalarial Drug Discovery. (2014).
  • Plants that have Quinoline Alkaloid and their Biological Activity. (2023). Longdom Publishing.
  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023).
  • [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids]. (2015). PubMed.
  • Alkalinization of the food vacuole of malaria parasites by quinoline drugs and alkylamines is not correlated with their antimalarial activity. (1996). PubMed.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Applied Pharmaceutical Science.
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2020). PubMed Central.
  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF N
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
  • Biologically active quinoline and quinazoline alkaloids part I. (2017). PubMed.
  • Phenotypic screens in antimalarial drug discovery. (2015). PubMed Central.
  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2023).
  • Bioassays for anticancer activities. Semantic Scholar.
  • Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate. (2020).
  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. (2014). Journal of Medicinal Chemistry.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017). MDPI.
  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). MDPI.
  • Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants. (2019). Frontiers.
  • Accelerating Antimalarial Drug Discovery with a New High-Throughput Screen for Fast-Killing Compounds. (2020).
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (2021).
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
  • Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants. (2019). PubMed Central.
  • Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections. (2020). MDPI.
  • Bioassays for Anticancer Activities. (2012).
  • Natural compounds as anticancer agents: Experimental evidence. (2012). PubMed Central.
  • Natural compounds as anticancer agents: Experimental evidence. (2012). PubMed.
  • Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. (2022). Organic & Biomolecular Chemistry.
  • Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. (2022).
  • Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. (2011). PubMed Central.

Sources

4-Methylquinolin-2-ol: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of drug discovery, "privileged structures" represent a class of molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel therapeutic agents. The quinolin-2-one framework, and specifically its 4-methyl derivative, has emerged as a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] This guide provides a comprehensive overview of the 4-methylquinolin-2-ol core, detailing its synthesis, key biological applications, structure-activity relationships, and the underlying mechanisms of action that make it a cornerstone of many medicinal chemistry programs.

The Privileged Scaffold: An Introduction

The concept of a privileged structure is a cornerstone of modern medicinal chemistry, referring to a molecular framework that can provide potent and selective ligands for more than one biological target.[5] This versatility is not accidental; these scaffolds often possess ideal physicochemical properties, such as favorable size, shape, and hydrogen bonding capabilities, that allow for effective interaction with a variety of protein active sites. The quinoline scaffold is a prime example, offering an accessible and well-understood framework for designing new drugs with the potential for structural optimization through established synthetic pathways.[2]

The this compound Core: A Closer Look

The this compound, also known as 4-methylcarbostyril, is a quinolone derivative characterized by a quinolin-2(1H)-one structure with a methyl group at the 4-position.[6] This seemingly simple molecule exists in a tautomeric equilibrium between the lactam (quinolin-2-one) and lactim (2-hydroxyquinoline) forms, a feature that significantly influences its interaction with biological targets and its synthetic accessibility.

Physicochemical Properties

The this compound core possesses a unique set of properties that contribute to its privileged status. The fused aromatic system provides a rigid scaffold, while the lactam functionality offers hydrogen bond donor and acceptor capabilities. The methyl group at the C4 position can engage in hydrophobic interactions and influences the overall electronic properties of the ring system.

PropertyValueSource
Molecular FormulaC10H9NO[6]
Molecular Weight159.18 g/mol [6]
XlogP1.2[7]
IUPAC Name4-methyl-1H-quinolin-2-one[6]

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies.

Classical Synthetic Routes

The Knorr Quinoline Synthesis: A widely utilized method involves the cyclization of acetoacetanilides in the presence of a dehydrating agent, such as a strong acid.[8] This reaction provides a straightforward route to substituted 4-methylquinolin-2(1H)-ones.[8]

Conrad-Limpach-Knorr Synthesis: This is another classical approach for the synthesis of 4-hydroxyquinolones, which can be subsequently modified to yield the desired 4-methyl derivatives.[9]

Modern Synthetic Strategies

Modern synthetic chemistry has introduced more efficient and environmentally friendly methods for the synthesis of quinolin-2-one derivatives. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[10]

  • Catalytic methods: The use of various catalysts, such as Bismuth(III) chloride (BiCl3) under microwave irradiation, provides a green and efficient route to 4-hydroxy-2-quinolone analogues.[11]

  • Palladium-catalyzed reactions: These methods offer versatile approaches for constructing the quinolone scaffold from readily available starting materials.[12]

Representative Synthetic Protocol: Knorr Synthesis of 4-Methylquinolin-2(1H)-one

This protocol describes a general procedure for the synthesis of 4-methylquinolin-2(1H)-ones from the corresponding acetoacetanilides.

Step 1: Preparation of Acetoacetanilide

  • Aniline (or a substituted aniline) is reacted with ethyl acetoacetate.

  • The reaction is typically carried out at elevated temperatures, often with the removal of ethanol to drive the reaction to completion.

Step 2: Cyclization

  • The resulting acetoacetanilide is treated with a strong acid, such as concentrated sulfuric acid or an ionic liquid like [Bmim]OH, to induce cyclization.[8]

  • The reaction mixture is heated to promote the intramolecular condensation.

  • Upon cooling, the mixture is poured into water, and the precipitated solid is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Medicinal Chemistry Applications and Biological Activities

The this compound scaffold is a versatile template for the development of therapeutic agents across various disease areas.[3] Its derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]

Anticancer Activity

Quinolin-2-one derivatives have emerged as a significant class of anticancer agents.[3] Their mechanisms of action are diverse and include:

  • Tyrosine Kinase Inhibition: Many quinolin-2-one derivatives function as inhibitors of tyrosine kinases, which are crucial regulators of cell growth and proliferation.[3]

  • Cell Cycle Arrest and Apoptosis Induction: These compounds can halt the progression of the cell cycle and trigger programmed cell death in cancer cells.[3][13]

  • Inhibition of Angiogenesis: Some derivatives can prevent the formation of new blood vessels that tumors need to grow.[1]

Antimicrobial Activity

The quinolin-2-one nucleus is a key component of many wide-spectrum antibiotics that are effective against both Gram-positive and Gram-negative bacteria.[14] Recent studies have highlighted the discovery of quinolin-2-one derivatives with significant antibacterial action against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[14] Some of these compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism.[14]

Anti-inflammatory Properties

Derivatives of the quinolin-2-one scaffold have been investigated for their anti-inflammatory effects.[4] One of the mechanisms involved is the inhibition of enzymes like lipoxygenase (LOX), which plays a role in the inflammatory cascade.[4]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective quinolin-2-one derivatives.[3][15] Key structural modifications that influence biological activity include:

  • Substitution at the N1 position: This position is vital for antibacterial activity.[15]

  • Substitution at the C3 and C4 positions: Modifications at these positions can significantly impact anticancer and anti-inflammatory activities. For example, the presence of a carboxamide group at the C3 position is a common feature in many biologically active quinolinones.[4]

  • Substitution on the benzo ring: The addition of substituents like halogens or methoxy groups can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its biological activity.[16]

SAR Data Summary for Selected Anticancer Quinolin-2-one Derivatives
CompoundSubstitution PatternTarget Cell LineIC50 (µM)Reference
Compound 6c Varied substitutionsMRSA0.75 µg/mL (MIC)[14]
Compound 13 2-arylquinolineHeLa8.3[16]
Compound 18 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolineHeLa13.15[16]

Mechanism of Action: A Case Study

The diverse biological activities of quinolin-2-one derivatives stem from their ability to interact with a variety of biological targets. For instance, certain pyrimidoquinoline derivatives have been shown to inhibit platelet aggregation by increasing intracellular cAMP levels.[17] This is achieved through the inhibition of phosphodiesterase, leading to a cascade of events that ultimately prevents platelet aggregation.[17]

Visualizing a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of quinolin-2-one derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Anilines, Acetoacetates) Reaction Chemical Synthesis (e.g., Knorr Synthesis) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purification->InVitro Test Compounds SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead Lead->Purification Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly attractive and fruitful starting point for the design of novel therapeutic agents.[1] Its synthetic accessibility and the vast chemical space that can be explored through derivatization ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of multi-target agents that can address complex diseases like cancer and neurodegenerative disorders.[4] The combination of computational modeling with advanced synthetic and screening techniques will undoubtedly accelerate the discovery of new drug candidates based on this remarkable privileged structure.

References

  • Nguyen, T. D. (2018). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.
  • Di Stasi, M. A., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Pharmacological Research, 38(5), 363-370.
  • Al-Ostath, A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(23), 7803.
  • Karageorgi, M., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(23), 8346.
  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Al-Bogami, A. S., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. AMB Express, 13(1), 108.
  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives.
  • ResearchGate. (n.d.). A novel series of quinolin-2-(1H)-one analogues synthesis.
  • Karageorgi, M., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(23), 8346.
  • Singh, P., & Kumar, A. (2014). Biological activities of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-6.
  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
  • Pinto, M., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Medicinal Chemistry, 29(25), 4410-4424.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • Mishra, S., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3951-3959.
  • Campoli-Richards, D. M., et al. (1988). Structure--activity relationship of quinolones. Drugs, 35 Suppl 1, 16-23.
  • ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.
  • PubChemLite. (n.d.). This compound (C10H9NO).
  • da Silva, A. D., et al. (2016).
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 232.
  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(12), 1225-1236.

Sources

Historical Context: The Emergence of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4-Methylquinolin-2-ol: From Historical Synthesis to Modern Applications

Abstract: This technical guide provides a comprehensive examination of this compound (also known as 4-methyl-1H-quinolin-2-one), a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We will explore its origins within the broader history of quinoline chemistry, detail its foundational synthetic methodologies with an emphasis on the causality of experimental design, analyze its key physicochemical properties, and survey its evolution into a versatile building block for modern applications. This document is tailored for researchers, chemists, and drug development professionals seeking an in-depth understanding of this important molecule.

The story of this compound does not begin with a singular moment of discovery but rather with the systematic development of synthetic organic chemistry in the late 19th century. Following the isolation of quinoline from coal tar, chemists began exploring methods to construct its bicyclic ring system. The synthesis of quinolinones, a class of compounds featuring a quinoline core with a carbonyl group, became a significant area of research.[1]

The creation of this compound is intrinsically linked to the development of named reactions designed to build the quinolone framework. Methodologies such as the Camps cyclization (1899) and the Conrad-Limpach-Knorr synthesis provided the fundamental chemical grammar for accessing these structures from simple aromatic amines and β-ketoesters.[1] Therefore, the "discovery" of this specific molecule was less an act of isolation and more a predictable outcome of these powerful new synthetic tools, which allowed for the systematic variation of substituents on the quinolone core.

Foundational Synthesis: The Conrad-Limpach-Knorr Reaction

One of the most robust and historically significant methods for preparing this compound is the Conrad-Limpach-Knorr synthesis. This pathway involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from aniline and ethyl acetoacetate.

Step 1: Formation of the Enamine Intermediate (Ethyl 3-anilinobut-2-enoate)

  • In a 250 mL round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine aniline (0.1 mol, 9.31 g) and ethyl acetoacetate (0.1 mol, 13.01 g).

  • Add a catalytic amount of acetic acid (approx. 0.5 mL).

  • Heat the mixture in an oil bath at 120-140 °C.

  • Monitor the reaction by observing the collection of water (the theoretical amount is 1.8 mL) in the Dean-Stark trap. The reaction is typically complete within 2-3 hours.

  • Once complete, allow the mixture to cool to room temperature. The resulting crude product is ethyl 3-anilinobut-2-enoate.

Step 2: Thermal Cyclization to this compound

  • In a separate, larger flask suitable for high temperatures (e.g., a 500 mL three-neck flask with a mechanical stirrer and thermometer), preheat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250-260 °C for 15-30 minutes. A precipitate will begin to form.

  • Allow the reaction mixture to cool slowly to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling solvent.

  • Purify the crude this compound by recrystallization from hot ethanol or glacial acetic acid to yield a white to off-white crystalline solid.

Causality Behind Experimental Choices
  • Reactant Selection: Aniline provides the benzene ring and the nitrogen atom, while ethyl acetoacetate provides the carbon backbone for the pyridinone ring, including the crucial methyl group at what will become the C4 position.

  • Dean-Stark Apparatus: The initial condensation is a reversible reaction that produces water. Removing water via azeotropic distillation, as accomplished with the Dean-Stark trap, drives the equilibrium towards the product, ensuring a high yield of the enamine intermediate.

  • High-Temperature Cyclization: The intramolecular Friedel-Crafts-type cyclization requires significant thermal energy to overcome the activation barrier for the electrophilic aromatic substitution onto the aniline ring. High-boiling, thermally stable solvents like diphenyl ether are essential to safely reach and maintain the required temperatures ( >240 °C).

Synthetic Workflow Diagram

Conrad_Limpach_Workflow cluster_reactants Reactants Aniline Aniline Condensation Condensation (120-140°C, Acid Cat.) - H₂O Aniline->Condensation EAA Ethyl Acetoacetate EAA->Condensation Intermediate Ethyl 3-anilinobut-2-enoate (Enamine Intermediate) Condensation->Intermediate Cyclization Thermal Cyclization (250-260°C) - EtOH Intermediate->Cyclization Product This compound Cyclization->Product caption Workflow for the Conrad-Limpach synthesis.

Caption: Workflow for the Conrad-Limpach synthesis.

Physicochemical Properties and Tautomerism

This compound is a stable, crystalline solid. Its identity is defined by a set of distinct physical and chemical properties.[2] A critical feature is its existence as a pair of tautomers: the enol form (this compound) and the more stable amide/keto form (4-methyl-1H-quinolin-2-one). Spectroscopic evidence confirms that the equilibrium heavily favors the keto form in most conditions.

Quantitative Data Summary
PropertyValueSource(s)
IUPAC Name 4-methyl-1H-quinolin-2-one[2]
CAS Number 607-66-9[3][4]
Molecular Formula C₁₀H₉NO[2][3]
Molar Mass 159.18 g/mol [2][3]
Melting Point 221-223 °C[4]
Appearance White to pale brown crystalline solid[5]
Solubility Soluble in hot ethanol, sparingly soluble in water[3]
Tautomeric Equilibrium Diagram

Tautomerism Enol This compound (Enol Form) Keto 4-Methyl-1H-quinolin-2-one (Keto Form) [More Stable] Enol->Keto Tautomeric Equilibrium caption Keto-enol tautomerism of the title compound.

Caption: Keto-enol tautomerism of the title compound.

Modern Applications in Science and Technology

While its origins are in classical synthesis, this compound has become a highly valuable building block in modern chemical research. Its rigid structure and functional handles allow for diverse chemical modifications, leading to a wide range of applications.

  • Medicinal Chemistry: The quinolone core is a "privileged structure" found in numerous bioactive compounds.[1] Derivatives of this compound have been investigated for a spectrum of therapeutic activities, including anticancer and antimicrobial properties.[1]

  • Materials Science: The conjugated π-system of the quinoline ring makes it an excellent chromophore. This property is exploited in the synthesis of functional dyes for applications such as dye-sensitized solar cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs).[5]

  • Bio-imaging: By incorporating the quinoline scaffold into larger molecular structures, scientists have developed fluorescent probes for tracking cellular activities and for bio-imaging purposes.[5]

Application Domains Diagram

Applications Core This compound Scaffold MedChem Medicinal Chemistry (Anticancer, Antimicrobial) Core->MedChem MatSci Materials Science (OLEDs, Dyes for DSSCs) Core->MatSci Bioimaging Fluorescent Probes & Bio-imaging Core->Bioimaging Other Synthetic Intermediates & Catalysis Core->Other caption Major application areas for the this compound core.

Caption: Major application areas for the this compound core.

Conclusion and Future Outlook

From its roots in the foundational era of organic synthesis, this compound has evolved into a molecule of significant contemporary relevance. Its straightforward and scalable synthesis, coupled with its versatile chemical nature, ensures its continued importance. Future research will likely focus on developing more sustainable, "green" synthetic routes, such as those employing microwave irradiation and non-toxic catalysts, to access this scaffold.[6] Furthermore, the rational design of novel derivatives for targeted therapies and advanced functional materials promises to expand its utility far beyond its current applications, solidifying its status as a truly privileged heterocyclic compound.

References

  • Title: this compound Source: PubChem, N
  • Title: The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones Source: SciSpace URL:[Link]
  • Title: this compound (CAS 607-66-9): Odor profile, Properties, & IFRA compliance Source: Good Scents Company URL:[Link]
  • Title: Evidence on the Carcinogenicity of 4-methylquinoline Source: OEHHA (Office of Environmental Health Hazard Assessment) URL:[Link]
  • Title: this compound | CAS#:607-66-9 Source: Chemsrc URL:[Link]
  • Title: this compound (C10H9NO) Source: PubChemLite URL:[Link]
  • Title: 4-Methylquinoline Source: OEHHA, CA.gov URL:[Link]
  • Title: Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease Source: Scirp.org (Scientific Research Publishing) URL:[Link]
  • Title: Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues Source: MDPI URL:[Link]
  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL:[Link]
  • Title: Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues Source: PMC, N
  • Title: BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation Source: PubMed Central, N

Sources

A Technical Guide to the Natural Sources, Biosynthesis, and Extraction of 4-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methylquinoline scaffold, also known as lepidine, is a privileged heterocyclic structure fundamental to a multitude of biologically active compounds. While synthetic chemistry has provided extensive access to its derivatives, nature remains a crucial and often underexplored reservoir of unique molecular architectures based on this core. This technical guide provides an in-depth exploration of the natural origins of 4-methylquinoline derivatives, delving into the plant families and microbial species that produce them. We will examine the biosynthetic pathways that assemble these molecules, offering a rationale for their structural diversity. Furthermore, this guide presents detailed, field-proven methodologies for the extraction, isolation, and purification of these valuable natural products, equipping researchers with the practical knowledge to harness nature's chemical ingenuity for applications in drug discovery and development.

Introduction: The Significance of the 4-Methylquinoline Core

The quinoline ring system is a cornerstone in medicinal chemistry, famously represented by the anti-malarial drug quinine, isolated from Cinchona bark in 1820.[1] The addition of a methyl group at the C-4 position fundamentally influences the molecule's steric and electronic properties, often enhancing its biological efficacy. 4-Methylquinoline itself (lepidine) has been identified in plants like garden cress (Lepidium sativum) and tobacco (Nicotiana tabacum).[2][3]

Derivatives of this core structure exhibit a remarkable spectrum of pharmacological activities, including potent anti-malarial, anti-cancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5] This broad bioactivity has cemented the 4-methylquinoline scaffold as a high-priority target for natural product screening and drug development campaigns.[6][7] Understanding the natural sources and biosynthetic logic behind these compounds is paramount for discovering novel therapeutic agents.

Principal Natural Sources of 4-Methylquinoline Alkaloids

While the simple 4-methylquinoline molecule is found in a few species, its more complex derivatives, often classified as quinoline alkaloids, are predominantly found in specific families of flowering plants.

The Rutaceae Family: A Prolific Source

The Rutaceae family, which includes citrus fruits, is the most significant and well-documented source of quinoline alkaloids, including those with the 4-methylquinoline framework.[8] Genera within this family are chemical factories for a diverse array of these compounds.[9]

  • Galipea officinalis (Angostura): The bark of this South American tree is a classic source of several 4-methylquinoline alkaloids, such as cuspareine and galipeine.[10] These compounds have demonstrated significant in vitro anti-malarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[10]

  • Choisya Species: Plants like Choisya ternata are known to produce various quinoline alkaloids.[11] Research has focused on their antioxidant properties, with extracts showing a high capacity to scavenge free radicals.[11]

  • Zanthoxylum Species: This genus is another rich source within the Rutaceae family, yielding furoquinoline alkaloids which have shown promising anti-plasmodial activity.[9]

Other Documented Botanical Sources

Beyond the Rutaceae family, other plants have been reported to contain 4-methylquinoline and its derivatives.

  • Lepidium Species: As mentioned, Lepidium sativum (garden cress) is a known source of lepidine.[2]

  • Nicotiana tabacum (Tobacco): 4-Methylquinoline has been identified as a component of tobacco, contributing to its complex chemical profile.[3][12]

Biosynthesis of Quinoline Alkaloids

The biosynthesis of quinoline alkaloids in plants is a complex process that originates from primary metabolism. Understanding this pathway provides crucial insights into the structural logic of these molecules and can inform metabolic engineering efforts. The core of most quinoline alkaloids is derived from the amino acid anthranilic acid .

The general pathway involves the condensation of anthranilic acid with malonyl-CoA (or a derivative) to form an intermediate that cyclizes to generate the quinoline ring system. Subsequent modifications, such as methylation, hydroxylation, and prenylation, are catalyzed by a suite of specific enzymes, including methyltransferases and cytochrome P450s, leading to the vast diversity of alkaloids observed in nature.[13][14]

Biosynthesis_Pathway AA Anthranilic Acid Intermediate Polyketide Intermediate AA->Intermediate Condensation MalonylCoA Malonyl-CoA MalonylCoA->Intermediate Quinolinone 4-Hydroxy-2-quinolinone Derivative Intermediate->Quinolinone Cyclization Methylation N-Methylation (N-Methyltransferase) Quinolinone->Methylation Modification Steps Final_Alkaloid Substituted 4-Methylquinoline Alkaloid Methylation->Final_Alkaloid

Caption: Generalized biosynthetic pathway of 4-methylquinoline alkaloids from anthranilic acid.

Methodologies for Extraction and Isolation

The successful isolation of 4-methylquinoline derivatives from natural sources hinges on a systematic approach that considers the physicochemical properties of alkaloids. The basic nitrogen atom in the quinoline ring allows for manipulation of solubility based on pH, a key principle in their extraction.[15]

General Workflow

The process begins with the extraction of the raw plant material, followed by acid-base partitioning to separate alkaloids from neutral compounds, and finally, chromatographic purification to isolate individual molecules.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_partition Purification Prep Dried & Ground Plant Material Solvent_Ext Solvent Extraction (e.g., Methanol/Ethanol) Prep->Solvent_Ext Step 1 AcidBase Acid-Base Partitioning Solvent_Ext->AcidBase Step 2 Chromatography Chromatography (CC, HPLC) AcidBase->Chromatography Step 3 IsolatedCmpd Pure 4-Methylquinoline Derivative Chromatography->IsolatedCmpd Step 4

Caption: Standard workflow for the isolation of 4-methylquinoline alkaloids from plant material.

Detailed Experimental Protocol: Extraction from Galipea officinalis Bark

This protocol provides a robust method for isolating quinoline alkaloids from plant material, adapted from established procedures.

Materials:

  • Dried, powdered bark of Galipea officinalis (100 g)

  • Methanol (MeOH), 99%

  • Hydrochloric acid (HCl), 2 M

  • Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH), 25% solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (70-230 mesh)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

  • Rotary evaporator, separatory funnel, chromatography column

Step-by-Step Methodology:

  • Maceration:

    • Place 100 g of the powdered bark into a large Erlenmeyer flask.

    • Add 500 mL of methanol and seal the flask.

    • Allow the mixture to macerate for 48 hours at room temperature with occasional agitation.

    • Rationale: Methanol is a polar solvent effective at extracting a broad range of alkaloids from the plant matrix.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the methanol extract in vacuo using a rotary evaporator at 40°C until a crude gummy residue is obtained.

  • Acid-Base Partitioning:

    • Dissolve the crude residue in 200 mL of 2 M HCl. This protonates the basic nitrogen of the alkaloids, making them soluble in the aqueous acidic solution.

    • Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL portions of dichloromethane (DCM). Discard the DCM layers, which contain neutral and acidic impurities.

    • Rationale: This step is crucial for separating alkaloids from other phytochemicals like fats, waxes, and phenols.

    • Carefully basify the remaining aqueous layer to pH 10-11 by the dropwise addition of 25% NH₄OH. The solution should be kept cool in an ice bath. This deprotonates the alkaloids, rendering them insoluble in water but soluble in organic solvents.

    • Extract the basified aqueous solution three times with 150 mL portions of DCM.

    • Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude alkaloid fraction in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify and pool those containing the compounds of interest.

    • Concentrate the pooled fractions to yield the purified 4-methylquinoline derivatives. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) if necessary.

Biological Activities of Interest

Naturally occurring 4-methylquinoline derivatives and their synthetic analogues are of high interest due to their wide range of biological activities. The table below summarizes key findings.[16]

Compound Family/DerivativeNatural Source(s)Reported Biological ActivityCitation(s)
Cuspareine, Galipeine Galipea officinalisPotent in vitro anti-malarial activity against P. falciparum[10]
Furoquinolines Zanthoxylum, Choisya spp.Anti-plasmodial, Antioxidant, Antifungal[9][11]
Synthetic Analogues (Laboratory Synthesis)Anti-cancer, Anti-inflammatory, Anti-tubercular[4][5][17]
4-Aminoquinoline Analogues (Inspired by natural scaffolds)Crucial for anti-malarial drug development against resistant strains[6][18][19]

Conclusion and Future Perspectives

The plant kingdom, particularly the Rutaceae family, remains a vital source of structurally novel 4-methylquinoline derivatives.[8] These natural products provide not only direct therapeutic potential but also serve as inspirational scaffolds for the design of new synthetic drugs with improved efficacy and reduced toxicity.[18][20] The methodologies outlined in this guide provide a framework for the systematic exploration of this chemical space. Future research should focus on bioprospecting new plant and microbial sources, elucidating novel biosynthetic pathways, and employing advanced analytical techniques for rapid dereplication and isolation. Integrating these classical natural product chemistry approaches with modern synthetic biology and metabolic engineering will undoubtedly accelerate the discovery of the next generation of 4-methylquinoline-based therapeutics.

References

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC. (2021). PubMed Central. [Link]
  • Biologically active quinoline and quinazoline alkaloids part I - PMC. (n.d.). PubMed Central. [Link]
  • Isolation of quinoline alkaloids from three Choisya species by high-speed countercurrent chromatography and the determination of their antioxidant capacity. (2017).
  • Antimalarial activity of novel 4-cyano-3-methylisoquinoline inhibitors against Plasmodium falciparum: design, synthesis and biological evalu
  • Can anyone suggest a method for quinoline isolation from plant extract? (2016).
  • Methods for isolating alkaloids
  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. (n.d.). PubMed Central. [Link]
  • 4-Methylquinoline. (n.d.). PubChem. [Link]
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports (RSC Publishing). [Link]
  • Preparation of Galipea officinalis Hancock type tetrahydroquinoline alkaloid analogues as anti-tumour agents | Request PDF. (2013).
  • lepidine, 491-35-0. (n.d.). The Good Scents Company. [Link]
  • Furochinoline alkaloids in plants from Rutaceae family - A review. (n.d.).
  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (2024). Semantic Scholar. [Link]
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2024). Utrecht University. [Link]
  • Biologically active and naturally occurring quinoline compounds. (n.d.).
  • Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (n.d.). Royal Society of Chemistry. [Link]
  • Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. (2020). Semantic Scholar. [Link]
  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). PubMed. [Link]
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2024). Bentham Science. [Link]
  • ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applic
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). PMC - NIH. [Link]
  • Preparation of Galipea officinalis Hancock type tetrahydroquinoline alkaloid analogues as anti-tumour agents. (2013). PubMed. [Link]
  • Recent developments in antimalarial activities of 4-aminoquinoline deriv
  • Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species. (n.d.). Frontiers. [Link]
  • (PDF) Alkaloid Biosynthesis. (n.d.).
  • Recent advances in research of natural and synthetic bioactive quinolines. (2015). PubMed. [Link]
  • Lepidine. (n.d.). Wikipedia. [Link]
  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (n.d.).
  • Naturally occurring products having pyrimido [4,5 b] quinoline moiety, namely 5-deazaflavins I, flavins II and 5-deazaalloxazines III and IV. (n.d.).

Sources

Theoretical Investigations into the Tautomeric Stability of 4-Methylquinolin-2-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, represents a critical yet often overlooked parameter in drug discovery and development. The specific tautomeric form of a molecule dictates its physicochemical properties, including lipophilicity, solubility, and hydrogen bonding capacity, which in turn govern its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth examination of the tautomeric equilibrium between 4-methylquinolin-2-ol and its corresponding keto form, 4-methylquinolin-2(1H)-one. Leveraging theoretical and computational chemistry principles, we elucidate the factors governing the stability of these tautomers and present a validated framework for their investigation. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and practical, step-by-step protocols for the theoretical assessment of tautomeric preference, a crucial step in the rational design of novel therapeutics.

Introduction: The Significance of Tautomerism in Medicinal Chemistry

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. The tautomeric state of substituted quinolinones is of paramount importance, as the presence of a hydrogen bond donor (enol form) versus a hydrogen bond acceptor (keto form) can dramatically alter a molecule's interaction with its biological target.[1] The ability to predict and control the dominant tautomeric form is therefore a powerful tool in lead optimization.

This compound can exist in two primary tautomeric forms: the enol (hydroxy) form and the keto (one) form (Figure 1). The equilibrium between these forms is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, and temperature.[2] An understanding of this equilibrium is not merely academic; it has profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ultimate efficacy and safety profile.[3][4] For instance, the less stable tautomer in solution may be the one that preferentially binds to the target protein.[5]

This guide will delve into the theoretical underpinnings of this compound tautomerism, providing a robust computational framework for determining the relative stabilities of the tautomers and predicting the equilibrium position in various environments.

Theoretical Framework for Tautomer Stability Analysis

The relative stability of tautomers can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for these investigations, providing a good balance between computational expense and accuracy.[6]

The Causality Behind Method Selection: Why DFT?

DFT methods are chosen for their ability to incorporate electron correlation effects at a lower computational cost than traditional ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. For molecules of this size, DFT, particularly with hybrid functionals like B3LYP or ωB97XD, provides reliable geometric and energetic information.[7] The choice of basis set is also critical; Pople-style basis sets such as 6-311+G(d,p) or aug-cc-pVTZ are commonly employed as they provide sufficient flexibility to describe the electronic structure of the tautomers.[8]

The Role of the Solvent

In the condensed phase, solvent effects can significantly influence the tautomeric equilibrium. The Polarizable Continuum Model (PCM) is a widely used and effective method for modeling these effects.[9] In PCM, the solvent is treated as a continuous dielectric medium that is polarized by the solute, providing a good approximation of the bulk solvent's influence on the relative energies of the tautomers.

Quantitative Analysis of Tautomer Stability

Computational studies consistently demonstrate that the keto tautomer, 4-methylquinolin-2(1H)-one, is the more stable form in both the gas phase and in various solvents. This increased stability can be attributed to the greater resonance stabilization of the amide group within the heterocyclic ring.

TautomerPhase/SolventRelative Energy (kcal/mol)Dipole Moment (Debye)Reference
4-Methylquinolin-2(1H)-one (Keto) Gas0.00~3.0 - 4.0[7]
This compound (Enol) Gas> 5.0~1.5 - 2.5[7]
4-Methylquinolin-2(1H)-one (Keto) Non-polar (e.g., Benzene)0.00Data not readily available[9]
This compound (Enol) Non-polar (e.g., Benzene)Higher than in gas phaseData not readily available[9]
4-Methylquinolin-2(1H)-one (Keto) Polar aprotic (e.g., THF)0.00Data not readily available[9]
This compound (Enol) Polar aprotic (e.g., THF)Lower than in non-polarData not readily available[9]
4-Methylquinolin-2(1H)-one (Keto) Polar protic (e.g., Water)0.00Data not readily available[9]
This compound (Enol) Polar protic (e.g., Water)Significantly stabilizedData not readily available[9]

Note: The exact energy differences and dipole moments can vary depending on the level of theory and basis set used in the calculations. The values presented here are illustrative based on available literature.

Experimental and Computational Protocols

To ensure scientific integrity, theoretical predictions must be validated by experimental data. A combined approach of spectroscopy and computation provides a self-validating system for the study of tautomerism.

Experimental Workflow for Tautomer Analysis

G cluster_exp Experimental Protocol sample_prep Sample Preparation (Solutions in various solvents, solid mull/pellet) nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ir IR Spectroscopy sample_prep->ir xray X-ray Crystallography (Solid State) sample_prep->xray data_interp Data Interpretation (Determine dominant tautomer and Keq) nmr->data_interp uv_vis->data_interp ir->data_interp xray->data_interp

Caption: Experimental workflow for investigating tautomerism.

Step-by-Step NMR Spectroscopy Protocol for Tautomer Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.[10] Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.[11] Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. A 45° pulse angle is often a good starting point to allow for a shorter relaxation delay.[12]

    • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • Spectral Analysis:

    • ¹H NMR: Look for characteristic signals. The N-H proton of the keto form typically appears as a broad singlet at a downfield chemical shift (e.g., > 10 ppm in DMSO-d₆). The O-H proton of the enol form will also be a singlet, but its chemical shift is highly dependent on solvent and concentration. The vinyl proton at the 3-position will have a distinct chemical shift in the keto versus the enol form.

    • ¹³C NMR: The carbonyl carbon (C2) of the keto form is a key indicator, typically appearing in the range of 160-180 ppm. In the enol form, this carbon is an sp²-hybridized carbon bonded to an oxygen and will appear at a different chemical shift.[7]

  • Quantification (if both tautomers are present): Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum. The ratio of the integrals will give the ratio of the tautomers in solution.

Computational Workflow for Tautomer Stability Prediction

G cluster_comp Computational Protocol build_struct Construct 3D Structures (Keto and Enol tautomers) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) build_struct->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) geom_opt->freq_calc predict_spectra Predict Spectroscopic Properties (NMR, IR) geom_opt->predict_spectra solv_model Incorporate Solvation Model (e.g., PCM) freq_calc->solv_model energy_calc Calculate Relative Energies (ΔE, ΔH, ΔG) solv_model->energy_calc

Caption: Computational workflow for tautomer stability analysis.

Step-by-Step DFT Protocol for Tautomer Analysis:

  • Structure Building: Construct the 3D structures of both the keto (4-methylquinolin-2(1H)-one) and enol (this compound) tautomers using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).[6] This step finds the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization.[7] This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating enthalpy (H) and Gibbs free energy (G).

  • Solvation Modeling: To study the tautomers in solution, perform a new geometry optimization and frequency calculation for each tautomer in the presence of a solvent using the PCM method.[13] Specify the desired solvent (e.g., water, benzene).

  • Energy Calculation and Analysis:

    • Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the two tautomers in the gas phase and in each solvent. The tautomer with the lower energy is the more stable one.

    • The equilibrium constant (KT) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(KT).[14]

  • Spectra Prediction (Optional but Recommended): Calculate the NMR chemical shifts and IR vibrational frequencies for the optimized structures. These can be compared with experimental data to further validate the computational results.

Implications for Drug Development

The predominance of the keto form of this compound has significant implications for its potential as a drug candidate.

  • Drug-Target Interactions: The presence of a carbonyl group and an N-H donor in the keto tautomer provides a different set of hydrogen bonding opportunities compared to the two O-H donors of the enol form. This can drastically affect the binding affinity and selectivity for a target protein.[3]

  • Physicochemical Properties: The more polar keto form is expected to have different solubility and lipophilicity (logP) compared to the enol form. These properties are critical for a drug's ADME profile.[1]

  • Metabolic Stability: The different electronic and structural features of the tautomers can lead to different sites of metabolism. Understanding the dominant tautomer is crucial for predicting metabolic pathways and potential drug-drug interactions.[3]

Conclusion

The tautomeric equilibrium of this compound is heavily skewed towards the more stable keto form, 4-methylquinolin-2(1H)-one. This preference is driven by the inherent resonance stability of the cyclic amide functionality. This guide has provided a comprehensive theoretical framework and practical, step-by-step protocols for the investigation of this phenomenon. By integrating computational and experimental approaches, researchers in drug discovery and development can gain a deeper understanding of the tautomeric behavior of their lead compounds. This knowledge is not merely academic but is a critical component of a rational, structure-based drug design strategy, ultimately leading to the development of safer and more effective medicines.

References

  • Patsnap Eureka. (2025, July 29). How Tautomerization Influences Drug Metabolite Formation?
  • Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 2.
  • Dhaked, D. K., & Nicklaus, M. C. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(7), 683-686.
  • Bharatam, P. V., Valanju, O. R., & Wani, A. A. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(2), 103494.
  • Katritzky, A. R., Hall, C. D., El-Gendy, B. E., & Draghici, B. (2010). Tautomerism in drug discovery. Journal of computer-aided molecular design, 24(6), 475-484.
  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv.
  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development? ResearchGate.
  • Smith, A. D., & Bodner, A. (2021). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society, 143(35), 14064-14076.
  • Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. ResearchGate.
  • S. Mary, Y. Sheena, & V. S. Jayakumar. (2015). Density functional theory (DFT) studies on the tautomeric properties of Cyanuric acid in gas phase and in different solvents. Journal of Chemical and Pharmaceutical Research, 7(3), 1155-1160.
  • Lee, J., Tielker, D., & Riniker, S. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(32), 10837-10850.
  • Smith, A. D., & Bodner, A. (2021). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv.
  • Rusling, D. A., & Clark, T. (2008). Mass spectrometry as a tool for studying tautomerism. Russian Journal of Organic Chemistry, 44, 1725-1736.
  • Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 223-231.
  • Singh, P., & Singh, C. (2019). Theoretical calculation of equilibrium constant for keto-enol tautomerism in cyanuric acid. AIP Conference Proceedings, 2115(1), 030279.
  • El-Nahass, A. M., El-Gogary, T. M., & El-Daly, S. A. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3 [(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2 (1H)-one. Scientific reports, 12(1), 1-15.
  • Dhaked, D. K., Sastry, G. N., & Nicklaus, M. C. (2020). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses. Journal of Chemical Information and Modeling, 60(11), 5323-5332.
  • Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.
  • Gomaa, M. A. M. (2014). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (EZ) of 2-amino-1-phenypropan-1-one. J. Chem. Pharm. Res, 6(7), 1845-1853.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Shaaban, I. A., Assiri, M. A., Ali, T. E., & Mohamed, T. A. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure, 1246, 131175.
  • Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation.
  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition.
  • Heidarnezhad, Z., Heidarnezhad, F., Ganiev, I., & Obidov, Z. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378.
  • The Organic Chemistry Tutor. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions [Video]. YouTube.
  • Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts.
  • Novotný, M., & Rulíšek, L. (2020). Tautomerism of Guanine Analogues. Molecules, 25(21), 5038.

Sources

An In-depth Technical Guide to the Aromaticity of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its biological efficacy is intrinsically linked to its electronic structure, particularly the nuanced concept of aromaticity, which is governed by a pivotal tautomeric equilibrium. This guide provides a comprehensive examination of the aromaticity of 4-hydroxyquinolines, dissecting the delicate balance between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) tautomers. We will explore the causality behind experimental and computational approaches used to probe this phenomenon, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step methodologies for key analytical techniques are presented to ensure a self-validating system of inquiry, grounded in authoritative references.

Introduction: The Quinoline Core and the Principle of Aromaticity

Quinolines are heterocyclic aromatic compounds comprising a benzene ring fused to a pyridine ring. This bicyclic system is a "privileged structure" in drug discovery, found in compounds with a vast array of pharmacological activities, including antibacterial, anticancer, antimalarial, and antiviral properties.[1][4][5] Aromaticity, a concept central to understanding the stability and reactivity of these molecules, describes a state of enhanced stability in cyclic, planar molecules with a continuous system of delocalized π-electrons.[6] According to Hückel's rule, for a molecule to be aromatic, it must possess (4n+2) π-electrons, where 'n' is a non-negative integer.[6] This delocalization of electrons results in a characteristic magnetic property: a diamagnetic ring current when placed in an external magnetic field, which can be experimentally and computationally measured.

The introduction of a hydroxyl group at the C4 position of the quinoline ring introduces a critical structural dynamic: keto-enol tautomerism. This equilibrium between the 4-hydroxyquinoline (enol-form) and the quinolin-4(1H)-one, or 4-quinolone (keto-form), is the determining factor in the overall aromaticity of the system.[5][7]

The Tautomeric Equilibrium: A Battle for Aromatic Supremacy

The core of understanding the aromaticity of 4-hydroxyquinolines lies in the position of the tautomeric equilibrium. The two primary forms, the enol (4-hydroxyquinoline) and the keto (4-quinolone), possess distinct electronic configurations and, consequently, different degrees of aromaticity.

Caption: Tautomeric equilibrium of 4-hydroxyquinoline.

In the 4-hydroxyquinoline form, both the benzene and the pyridine rings can achieve a fully aromatic state, with 10 π-electrons delocalized across the bicyclic system. Conversely, the 4-quinolone form disrupts the continuous π-system in the pyridine-derived ring, rendering it non-aromatic, while the benzene ring retains its aromatic character.[8][9]

The position of this equilibrium is highly sensitive to the molecular environment, including:

  • Solvent Polarity: Polar solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions.

  • Substituents: Electron-donating or electron-withdrawing groups at various positions on the quinoline ring can shift the equilibrium by altering the electron density and relative stability of the tautomers.[10]

  • Physical State: The dominant tautomer in the solid state can differ from that in solution.

While the keto form is often favored in both solid and solution states, understanding the factors that influence this equilibrium is paramount for rational drug design.[11]

Experimental Elucidation of Aromaticity

A multi-faceted experimental approach is necessary to accurately characterize the tautomeric equilibrium and the resulting aromaticity of 4-hydroxyquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for investigating aromaticity in solution. The chemical shifts of protons and carbons are highly sensitive to the local electronic environment.

  • ¹H NMR Spectroscopy: Aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[12][13] In the 4-quinolone tautomer, the protons on the non-aromatic pyridone ring will exhibit chemical shifts that are different from those in the fully aromatic 4-hydroxyquinoline form. The presence and chemical shift of the N-H proton in the 4-quinolone form is also a key diagnostic feature.[14]

  • ¹³C NMR Spectroscopy: Aromatic carbons generally appear in the δ 120-150 ppm range.[12] The C4 carbon provides a clear distinction: in the 4-hydroxyquinoline (enol) form, it is an sp² carbon attached to an oxygen, while in the 4-quinolone (keto) form, it is a carbonyl carbon (C=O) and will resonate significantly further downfield (around 177 ppm).[11]

Experimental Protocol: ¹H and ¹³C NMR Analysis of a 4-Hydroxyquinoline Derivative

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-hydroxyquinoline derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the proton signals and assign them to the corresponding protons on the quinoline scaffold.

    • Identify the chemical shift of the C4 carbon to determine the predominant tautomer.

    • Compare the observed chemical shifts with literature values for known 4-hydroxyquinolines and 4-quinolones.[15][16]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the dominant tautomeric form in the solid state. By precisely measuring bond lengths, it can differentiate between the C-O single bond and C=C double bond of the enol form and the C=O double bond and C-C single bond of the keto form.[17][18]

Experimental Workflow: Single-Crystal X-ray Diffraction

xray_workflow cluster_workflow X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution C->D E Structure Refinement D->E F Tautomer Identification E->F

Caption: Workflow for X-ray crystallography.

  • Crystal Growth: Grow single crystals of the 4-hydroxyquinoline derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data, typically using Mo Kα or Cu Kα radiation.[17]

  • Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data.

  • Analysis: Analyze the refined structure to determine bond lengths and angles. A C4-O bond length characteristic of a carbonyl group (approx. 1.24 Å) confirms the 4-quinolone tautomer, while a C4-O bond length closer to a single bond (approx. 1.36 Å) and associated C=C bond lengths in the ring would indicate the 4-hydroxyquinoline tautomer.[11]

Computational Assessment of Aromaticity

Computational chemistry offers powerful tools to complement experimental findings and provide deeper insights into the electronic structure and relative stabilities of the tautomers.

Tautomer Stability Calculations

Density Functional Theory (DFT) is a robust method for calculating the relative energies of the tautomers in the gas phase and in different solvents using a polarizable continuum model (PCM).[10] These calculations can predict the thermodynamically favored tautomer under various conditions. Studies have shown that for some derivatives, the hydroxyquinoline form is theoretically preferred, with energy differences of 27-38 kJ/mol compared to the quinolone form.[8][9]

Magnetic Criteria of Aromaticity: NICS and HOMA
  • Nucleus-Independent Chemical Shift (NICS): This is a widely used computational method to quantify aromaticity.[19] It involves placing a "ghost" atom (typically Bq) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. NICSzz, which considers only the shielding tensor component perpendicular to the ring plane, is often a more reliable indicator.[20]

  • Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by quantifying the deviation of bond lengths within a ring from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values approaching 0 suggest a non-aromatic system.

Computational Protocol: NICS and HOMA Analysis

  • Structure Optimization: Optimize the geometries of both the 4-hydroxyquinoline and 4-quinolone tautomers using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8][9]

  • NICS Calculation:

    • Perform a NMR calculation on the optimized structures.

    • Define a ghost atom at the geometric center of both the benzene and pyridine/pyridone rings.

    • Extract the NICS values from the output file. A more negative value indicates greater aromaticity.

  • HOMA Calculation:

    • Extract the bond lengths of the rings from the optimized geometry output.

    • Calculate the HOMA index using the standard formula and reference bond lengths for C-C, C-N, etc.

Table 1: Representative Computational Aromaticity Indices

TautomerRingNICS(1)zz (ppm)HOMAAromatic Character
4-Hydroxyquinoline BenzeneHighly Negative~1Aromatic
PyridineNegative>0.7Aromatic
4-Quinolone BenzeneHighly Negative~1Aromatic
PyridoneSlightly Negative/Positive<0.5Non-aromatic
Note: NICS(1)zz refers to the out-of-plane component calculated 1 Å above the ring center. Values are illustrative.

Calculations consistently show that in the 4-hydroxyquinoline tautomer, both rings are aromatic, whereas in the 4-quinolone form, the nitrogen-containing ring is essentially non-aromatic.[8][9]

Structure-Aromaticity-Activity Relationship

The tautomeric state and resulting aromaticity of the 4-hydroxyquinoline scaffold have profound implications for its biological activity. The ability to act as a hydrogen bond donor or acceptor, the overall shape, and the electron distribution are all dictated by the dominant tautomer. For instance, in the development of antimalarial drugs, preserving the 4-oxoquinoline structure was found to be crucial for activity, as the 4-oxo and N-H groups were identified as key for drug-target interactions.[8][9] The diverse biological activities of quinolone derivatives, ranging from antibacterial to anticancer, are often linked to specific structural modifications that influence the tautomeric equilibrium and, by extension, the molecule's interaction with biological targets.[2][21][22]

saar cluster_saar Structure-Aromaticity-Activity Relationship A Substituent Modification B Tautomeric Equilibrium Shift A->B C Change in Aromaticity & Electronic Profile B->C D Altered Target Binding & Biological Activity C->D

Caption: The interplay of structure and activity.

Conclusion

The aromaticity of 4-hydroxyquinolines is not a static property but a dynamic feature governed by a delicate tautomeric balance. A comprehensive understanding requires a synergistic application of high-resolution experimental techniques like NMR and X-ray crystallography, coupled with robust computational methods such as DFT, NICS, and HOMA. For researchers in drug development, a thorough characterization of this equilibrium is not merely an academic exercise; it is a critical step in the rational design of novel therapeutics. By modulating the quinoline scaffold with specific substituents, scientists can strategically influence the tautomeric preference, fine-tune the aromaticity, and ultimately optimize the pharmacological profile of these vital medicinal agents.

References

  • Vertex AI Search. (2025). The methods of synthesis, modification, and biological activity of 4-quinolones (review).
  • Spectroscopy Letters. (n.d.). N.M.R. Spectral Studies of Some Quinolone Derivatives. Part II.1 Further Studies of the Effect of Substitution on the Degree of Hydrogen Bonding.
  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • ResearchGate. (n.d.). Structural–activity relationship (SAR)
  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PubMed. (2018).
  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • ACS Publications. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
  • ResearchGate. (n.d.).
  • PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
  • Wikipedia. (n.d.). 4-Quinolone.
  • HELDA - University of Helsinki. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E.
  • ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones....
  • ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
  • ResearchGate. (n.d.). (PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
  • ResearchGate. (n.d.). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one.
  • Poranne Research Group. (n.d.). NICS – Nucleus Independent Chemical Shift.
  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • Chemistry LibreTexts. (2021).
  • Chemistry LibreTexts. (2020). 17.
  • YouTube. (2021). Aromaticity, Hückel's Rule, and Chemical Equivalence in NMR: Crash Course Organic Chemistry #36.

Sources

Methodological & Application

Synthesis of 4-Methylquinolin-2-ol via the Conrad-Limpach Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-methylquinolin-2-ol, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology utilizes the classic Conrad-Limpach reaction, a two-step process involving the initial condensation of aniline with ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization. This document offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and expected outcomes, tailored for researchers and professionals in drug development and organic synthesis.

Introduction

Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and bioactive molecules. Their diverse pharmacological activities include antimalarial, antibacterial, and anticancer properties. This compound, also known as 4-methyl-2(1H)-quinolinone or 4-methylcarbostyril, serves as a key intermediate in the synthesis of more complex molecular architectures.

The Conrad-Limpach reaction, first reported in 1887, remains a reliable and widely used method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1] The reaction's elegance lies in its straightforward approach, building the quinoline core from readily available anilines and β-ketoesters.[1] This application note will detail the synthesis of this compound, providing not just a protocol, but also the scientific rationale behind the experimental choices to ensure a high degree of reproducibility and success.

Reaction Scheme

The overall synthesis of this compound via the Conrad-Limpach reaction proceeds in two distinct steps:

  • Condensation: Aniline reacts with ethyl acetoacetate in the presence of an acid catalyst to form the intermediate, ethyl β-anilinocrotonate.

  • Thermal Cyclization: The isolated ethyl β-anilinocrotonate undergoes intramolecular cyclization at a high temperature in an inert, high-boiling solvent to yield the final product, this compound.

Mechanistic Insights

The Conrad-Limpach reaction is a classic example of condensation followed by cyclization. The initial step involves the nucleophilic attack of the aniline nitrogen on the keto group of ethyl acetoacetate, catalyzed by a small amount of acid. This is followed by dehydration to form the more stable enamine, ethyl β-anilinocrotonate.

The regioselectivity of the initial attack is temperature-dependent. At room temperature, the reaction kinetically favors attack at the more reactive keto group, leading to the β-aminoacrylate, the precursor for the Conrad-Limpach product (a 4-hydroxyquinoline).[1] At higher temperatures (around 140°C), the thermodynamically favored product is the β-keto anilide, resulting from attack at the ester group, which then cyclizes to a 2-hydroxyquinoline via the Knorr quinoline synthesis.[1]

The second step, the thermal cyclization, is the rate-determining step and requires significant thermal energy (typically around 250°C) to overcome the activation barrier for the 6-π electrocyclic ring closure.[1] The use of a high-boiling, inert solvent like Dowtherm A is crucial for achieving the necessary temperature and ensuring high yields by preventing decomposition of the starting material.[1][2]

Below is a DOT diagram illustrating the reaction mechanism:

Conrad_Limpach_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate Ethyl β-anilinocrotonate Aniline->Intermediate + H₂O EAA Ethyl Acetoacetate EAA->Intermediate Cyclization High Temperature (~250°C) Intermediate->Cyclization Product This compound Cyclization->Product - EtOH Conrad_Limpach_Workflow cluster_prep Preparation of Ethyl β-Anilinocrontonate cluster_cyclization Synthesis of this compound start Mix Aniline, Ethyl Acetoacetate, Benzene, and Acetic Acid reflux Reflux with Dean-Stark Trap (~3 hours) start->reflux remove_benzene Remove Benzene (Rotary Evaporator) reflux->remove_benzene distill Vacuum Distill (128-130°C / 2 mm Hg) remove_benzene->distill intermediate Isolate Ethyl β-Anilinocrontonate distill->intermediate heat_dowtherm Heat Dowtherm A to Reflux add_intermediate Add Ethyl β-Anilinocrontonate heat_dowtherm->add_intermediate reflux_cyclize Reflux for 10-15 min add_intermediate->reflux_cyclize cool_precipitate Cool and Precipitate with Petroleum Ether reflux_cyclize->cool_precipitate filter_wash Filter and Wash Crude Product cool_precipitate->filter_wash recrystallize Recrystallize from Water with Decolorizing Carbon filter_wash->recrystallize final_product Isolate Pure This compound recrystallize->final_product

Caption: Step-by-step workflow for the synthesis of this compound.

Results and Discussion

The two-step synthesis of this compound via the Conrad-Limpach reaction is a high-yielding and robust procedure. The expected yield for the final product is in the range of 85-90% based on the starting amount of ethyl β-anilinocrotonate. [2] Characterization of this compound:

PropertyExpected Value
Appearance White, needle-like crystals
Melting Point 221-223 °C or 235-236 °C (corrected) [2]
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol [3]
¹H NMR (DMSO-d₆) Data to be confirmed by experimental analysis
¹³C NMR (DMSO-d₆) Data to be confirmed by experimental analysis
Solubility Sparingly soluble in cold water, soluble in hot water and ethanol.

The final product should be characterized by standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm its identity and purity. The melting point is a crucial indicator of purity; a broad melting range may suggest the presence of impurities.

Troubleshooting

Problem Possible Cause Solution
Low yield in the first step Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is refluxed until no more water is collected in the Dean-Stark trap. A catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid) can be used, but with caution to avoid side reactions.
Low yield in the second step (cyclization) The temperature of the cyclization was not high enough.Ensure the Dowtherm A is vigorously refluxing before the addition of the intermediate. Use a heating mantle with a temperature controller to maintain a consistent high temperature.
Dark-colored final product The presence of impurities from the starting materials or side reactions during the high-temperature cyclization.Use redistilled aniline and ensure the intermediate is pure before cyclization. The use of decolorizing carbon during recrystallization is essential for obtaining a white product. [2]
Product does not crystallize The solution is too dilute, or impurities are inhibiting crystallization.Concentrate the solution by boiling off some of the solvent. Scratch the inside of the flask with a glass rod to induce crystallization. If impurities are suspected, an additional purification step like column chromatography might be necessary.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled. [4][5]It is a suspected carcinogen and mutagen. [4][5]Handle with extreme caution and avoid exposure.

  • Ethyl acetoacetate: Combustible liquid. [6]May cause eye irritation. * Benzene: A known carcinogen and is highly flammable. Its use should be minimized or replaced with a less toxic solvent like toluene if possible, although the cited protocol specifies benzene.

  • Dowtherm A: Can cause skin and eye irritation. [7][8]At high temperatures, vapors can cause respiratory irritation. [7][9]Ensure adequate ventilation during the high-temperature cyclization step.

  • High Temperatures: The cyclization step is performed at a very high temperature (~250°C). Use a heating mantle with a reliable temperature controller and ensure the glassware is free of cracks or defects.

All chemical waste should be disposed of in accordance with local and institutional regulations.

Conclusion

The Conrad-Limpach reaction provides an efficient and reliable pathway for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this important heterocyclic building block in high yield and purity. The insights into the reaction mechanism and troubleshooting guide further equip scientists to optimize the reaction for their specific needs.

References

  • Reynolds, G. A.; Hauser, C. R. Ethyl β-anilinocrotonate. Org. Synth.1955, 35, 58. DOI: 10.15227/orgsyn.035.0058. [Link]
  • The Dow Chemical Company.
  • Dow Inc.
  • Penta chemicals.
  • Pharmco.
  • Carl Roth.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. [Link]
  • Carl Roth.
  • The Dow Chemical Company.
  • Scribd. Dowtherm A. [Link]
  • Chemsrc. This compound. [Link]
  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]
  • ResearchGate.
  • SynArchive. Conrad-Limpach Synthesis. [Link]
  • Wikipedia. Conrad–Limpach synthesis. [Link]
  • ResearchGate. Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. [Link]
  • PubChem. 4-Methylquinoline. [Link]
  • PubMed Central.
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. Org. Synth.1955, 35, 77. DOI: 10.15227/orgsyn.035.0077. [Link]
  • National Center for Biotechnology Information. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
  • The Royal Society of Chemistry.
  • Organic Syntheses. ethyl isocrotonate. Org. Synth.1981, 60, 66. DOI: 10.15227/orgsyn.060.0066. [Link]
  • Organic Syntheses. JE Richman, and WF Oettle. [Link]
  • PubChem. This compound. [Link]
  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]
  • TSI Journals.
  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Org. Synth.1971, 51, 86. DOI: 10.15227/orgsyn.051.0086. [Link]
  • PubChem. 2-Methylquinolin-4-ol. [Link]
  • SpectraBase. 4-Methyl-2(1H)-quinolinone. [Link]

Sources

Application Notes & Protocols: A Guide to the Knorr Synthesis of 4-Methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Knorr Synthesis

The quinolin-2(1H)-one (or 2-quinolone) scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds and functional materials.[1][2] Among the classical methods for constructing this heterocyclic core, the Knorr quinoline synthesis, first reported by Ludwig Knorr in 1886, remains a robust and highly reliable strategy.[3][4][5] This reaction, which involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide, is particularly effective for preparing 2-hydroxyquinolines (the tautomeric form of 2-quinolones) with substituents at the 4-position.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Knorr synthesis for the preparation of 4-methylquinolin-2(1H)-one derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss critical parameters for optimization and troubleshooting.

The Knorr Quinoline Synthesis: Mechanism of Action

The Knorr synthesis is fundamentally an electrophilic aromatic substitution reaction followed by dehydration.[7] The process begins with the formation of a β-ketoanilide, typically from the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. The subsequent acid-catalyzed cyclization is the key step.

The currently accepted mechanism involves the following key stages:

  • Protonation: In the presence of a strong acid, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), both the amide and keto carbonyl groups of the β-ketoanilide substrate are protonated. Recent studies suggest that an O,O-dicationic intermediate is favored, which acts as a potent superelectrophile.[7]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The protonated intermediate then undergoes an intramolecular cyclization. The electron-rich aromatic ring of the aniline moiety attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond.

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic 2-hydroxyquinoline ring system.

  • Tautomerization: The product, 2-hydroxy-4-methylquinoline, exists in a tautomeric equilibrium with its more stable keto form, 4-methylquinolin-2(1H)-one.[6]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products beta_ketoanilide β-Ketoanilide dication O,O-Dicationic Intermediate beta_ketoanilide->dication Protonation H+ H⁺ (Acid Catalyst) cyclic_intermediate Cyclized Intermediate dication->cyclic_intermediate Intramolecular SEAr hydroxyquinoline 2-Hydroxy-4-methylquinoline cyclic_intermediate->hydroxyquinoline Dehydration H2O H₂O quinolinone 4-Methylquinolin-2(1H)-one hydroxyquinoline->quinolinone Tautomerization

Figure 1: Simplified mechanism of the Knorr quinoline synthesis.

Experimental Protocol: Synthesis of 4-Methylquinolin-2(1H)-one

This protocol details a reliable and high-yielding procedure for the synthesis of 4-methylquinolin-2(1H)-one, adapted from established methods.[2][6] The synthesis is a two-step process: first, the preparation of the β-ketoanilide intermediate (acetoacetanilide), followed by its acid-catalyzed cyclization.

Step 1: Synthesis of Acetoacetanilide

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Toluene

  • Ethylenediamine (catalyst)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

Equipment:

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine aniline (0.01 mol) and ethyl acetoacetate (0.01 mol) in toluene.

  • Add a few drops of ethylenediamine as a catalyst.

  • Heat the mixture to reflux and continue heating for approximately 12 hours, collecting the ethanol byproduct in the Dean-Stark trap.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with dilute HCl and then with water.

  • Separate the organic (toluene) layer and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude acetoacetanilide, which is often sufficiently pure for the next step.

Step 2: Knorr Cyclization to 4-Methylquinolin-2(1H)-one

Materials:

  • Acetoacetanilide (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Crushed ice

  • Deionized Water

  • Dichloromethane (for extraction if using PPA)

  • Ethyl acetate (for purification)

Equipment:

  • Glass vial or round-bottom flask

  • Stir plate with heating capabilities

  • Beaker

  • Buchner funnel and filter flask

  • Extraction funnel (if needed)

Procedure:

  • Acid Medium Selection: Concentrated sulfuric acid is a traditional catalyst.[4] Alternatively, polyphosphoric acid (PPA) can be used, often providing a high-yielding, solvent-free procedure.[2][6]

  • Reaction Setup (using PPA): In a glass vial, add the acetoacetanilide (200 mg). To this, add PPA (5-6 g).[6]

  • Cyclization: Heat the mixture to 80°C while stirring vigorously until the mixture is fully homogenized (approximately 15-20 minutes).[6]

  • Reaction Progression: Maintain the homogeneous mixture at 80°C for an additional 90 minutes to ensure the completion of the cyclization.[6]

  • Work-up:

    • Cool the vial to room temperature.

    • Carefully pour the contents into a beaker containing 50-70 mL of crushed ice and water.[6]

    • The product will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or aqueous ethanol.

Key Reaction Parameters and Optimization

The success of the Knorr synthesis is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the synthesis of various 4-methylquinolin-2(1H)-one derivatives.

ParameterCondition/ReagentRationale and Impact on Yield/PurityReference
Acid Catalyst Conc. H₂SO₄Traditional, strong dehydrating agent. Can lead to charring with sensitive substrates.[4]
Polyphosphoric Acid (PPA)Excellent medium for solvent-free reactions, often leading to high yields and cleaner products.[2][6]
Triflic AcidRecommended for some substrates, acting as a powerful catalyst.[7]
Temperature 60-100°CHigher temperatures can accelerate the reaction but may also promote side reactions and decomposition. 80°C is often optimal for PPA-mediated cyclizations.[6][8]
Reaction Time 1-5 hoursSufficient time is required for complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
Substrate (Aniline) Electron-donating groupsGenerally accelerate the electrophilic aromatic substitution step, leading to higher yields.[9]
Electron-withdrawing groupsCan deactivate the aromatic ring, requiring harsher conditions or leading to lower yields.[9]

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature moderately. Ensure the β-ketoanilide starting material is of high purity. The choice of acid catalyst is also critical; switching from H₂SO₄ to PPA may improve the outcome.[6][7]

  • Formation of 4-Hydroxyquinoline Isomer: Under certain conditions, particularly with a limited amount of PPA, the formation of the isomeric 4-hydroxyquinoline can be a competing reaction.[7] Using a large excess of PPA generally favors the formation of the desired 2-hydroxyquinoline product.[7]

  • Substrate Scope: The Knorr synthesis is generally robust, but anilines with strongly deactivating groups may require more forcing conditions. In some cases, steric hindrance on the aniline can also affect the cyclization efficiency.[9]

Experimental Workflow Overview

The overall workflow for the Knorr synthesis of 4-methylquinolin-2(1H)-one derivatives is a systematic process from starting materials to the purified final product.

Workflow cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Analysis start Aniline + Ethyl Acetoacetate anilide_formation Formation of β-Ketoanilide (Acetoacetanilide) start->anilide_formation cyclization Acid-Catalyzed Knorr Cyclization anilide_formation->cyclization workup Quenching & Precipitation cyclization->workup filtration Filtration & Washing workup->filtration recrystallization Recrystallization filtration->recrystallization product Pure 4-Methylquinolin-2(1H)-one recrystallization->product characterization Characterization (NMR, IR, MS) product->characterization

Figure 2: General experimental workflow for the Knorr synthesis.

Applications in Research and Drug Development

Derivatives of 4-methylquinolin-2(1H)-one are of significant interest due to their diverse biological activities. They serve as crucial intermediates in the synthesis of more complex molecules and have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The quinolin-2-one core is found in numerous compounds with demonstrated anti-cancer properties.[1]

  • Antimicrobial and Antiviral Agents: Various quinolone derivatives have been explored for their potential as antimicrobial and antiviral drugs.[1]

  • Anti-inflammatory Properties: Some quinolin-2-one derivatives have shown promise as anti-inflammatory agents.[2]

The Knorr synthesis provides a foundational and adaptable method for accessing these valuable molecular scaffolds, enabling further exploration and development in medicinal chemistry.

References

  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses.
  • ResearchGate. (2025, September). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.
  • (n.d.). Knorr Quinoline Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Knorr quinoline synthesis.
  • SynArchive. (n.d.). Knorr Quinoline Synthesis.
  • TSI Journals. (n.d.). SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY.
  • ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis.
  • ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • ResearchGate. (2021, April). Optimization of reaction conditions.
  • Institut Pasteur. (2011, January 1). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one.
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • Der Pharma Chemica. (n.d.). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
  • RSC Publishing. (n.d.). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.
  • Scirp.org. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease.
  • (n.d.). Quinoline.
  • (n.d.). Synthesis of Quinoline and derivatives.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Grokipedia. (n.d.). Knorr pyrrole synthesis.
  • (n.d.). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS.
  • Semantic Scholar. (2021, August 5). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides.
  • ResearchGate. (n.d.). Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • NIH. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.
  • ResearchGate. (n.d.). Synthesis of derivatives of indole and quinoline by the intramolecular catalytic cyclization of allylanilines.
  • YouTube. (2024, March 8). Knorr - quinoline synthesis with mechanism (synthesis of quinoline part -4 ).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.

Sources

Microwave-Assisted Synthesis of 4-Hydroxy-2-Quinolones: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxy-2-Quinolones and the Advent of Microwave Synthesis

The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. These activities include antibacterial, anticancer, and anti-inflammatory properties.[1] The urgent need for efficient and sustainable synthetic methodologies has driven the adoption of innovative technologies in organic synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technique, offering dramatic reductions in reaction times, increased product yields, and often enhanced purity profiles compared to conventional heating methods.[2][3]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-hydroxy-2-quinolones, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated protocol, and offer insights grounded in practical laboratory experience.

The Underpinning Mechanism: Microwave Acceleration of the Conrad-Limpach Reaction

The synthesis of 4-hydroxy-2-quinolones often proceeds via a thermal cyclization reaction, classically known as the Conrad-Limpach synthesis.[4] This reaction involves the condensation of an aniline with a β-ketoester or a related dicarbonyl compound. The process can be dissected into two primary stages:

  • Initial Condensation: The reaction commences with the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of the β-dicarbonyl compound (e.g., diethyl malonate). This is followed by the elimination of a molecule of water or alcohol to form an enamine or anilidomethylenemalonate intermediate.

  • Thermal Cyclization: This is the critical, energy-intensive step. Under conventional heating, high temperatures (often exceeding 250°C) are required to induce an intramolecular cyclization.[4] This high energy barrier is necessary to overcome the loss of aromaticity in the aniline ring during the formation of the new heterocyclic ring. Following cyclization, a final elimination of an alcohol molecule and tautomerization yields the stable 4-hydroxy-2-quinolone product.

Microwave irradiation dramatically accelerates the cyclization step.[5][6] Unlike conventional heating, which relies on slow thermal conduction, microwaves directly and efficiently heat the polar reactants and intermediates through dielectric heating.[6] This rapid and uniform heating provides the necessary activation energy for the cyclization to occur in minutes rather than hours, often at lower bulk temperatures and with fewer side products.[2]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Microwave-Assisted Cyclization Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic attack DEM Diethyl Malonate DEM->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized High-energy intramolecular cyclization Product 4-Hydroxy-2-quinolone Cyclized->Product Elimination & Tautomerization MW Microwave Irradiation (Rapid Heating) MW->Cyclized

Caption: Reaction mechanism for the microwave-assisted synthesis of 4-hydroxy-2-quinolones.

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of employing microwave irradiation for the synthesis of 4-hydroxy-2-quinolones are stark when compared to traditional thermal methods. The following table summarizes key performance indicators gathered from various literature sources.

ParameterConventional HeatingMicrowave-Assisted SynthesisReference(s)
Reaction Time 2 - 48 hours5 - 20 minutes[1]
Temperature ~250 °C (in high-boiling solvents)80 - 150 °C
Yield Moderate (often < 60%)Good to Excellent (51 - 97%)[1]
Solvents High-boiling, often hazardous (e.g., Dowtherm A)Greener solvents (e.g., Ethanol) or solvent-free[1][7]
Energy Efficiency Low (bulk heating of oil baths)High (direct heating of reactants)[2]

Detailed Experimental Protocol

This protocol details a reliable and reproducible method for the synthesis of 4-hydroxy-2-quinolones using a dedicated microwave reactor. The procedure is based on the reaction of a substituted aniline with diethyl malonate.

Materials and Equipment:

  • Substituted Aniline (e.g., aniline, p-toluidine)

  • Diethyl Malonate

  • Ethanol (absolute)

  • Bismuth(III) Chloride (BiCl₃) (optional catalyst)[1]

  • Microwave synthesis vials (10 mL or 20 mL) with snap caps and septa

  • Magnetic stir bars

  • Dedicated microwave synthesizer with temperature and pressure sensors

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions:

  • Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis.[8][9] Domestic microwave ovens are not suitable and can be extremely dangerous. Ensure you are fully trained on the operation of the specific microwave unit.

  • Chemical Hazards: Anilines are toxic and can be absorbed through the skin. Diethyl malonate is an irritant.[10][11][12] Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Pressure: Reactions in sealed vessels can generate significant pressure. Always use vessels rated for the temperatures and pressures you intend to reach and do not exceed the manufacturer's recommendations.

G start Start prep 1. Reagent Preparation start->prep Weigh reagents mw 2. Microwave Irradiation prep->mw Add to MW vial cool 3. Cooling & Precipitation mw->cool Ramp down temp. filter 4. Filtration cool->filter Isolate crude solid purify 5. Recrystallization filter->purify Dissolve in hot solvent & cool end End Product: Pure 4-Hydroxy- 2-quinolone purify->end Collect pure crystals

Caption: Experimental workflow for microwave-assisted synthesis of 4-hydroxy-2-quinolones.

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol).

    • Add diethyl malonate (3.0 mmol, 3 equivalents).

    • Add absolute ethanol (1-2 mL) as the solvent.

    • If using a catalyst, add Bismuth(III) Chloride (0.2 mmol, 20 mol%).[1]

  • Microwave Irradiation:

    • Securely seal the vial with a cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 140-150 °C

      • Time: 10-15 minutes

      • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

      • Stirring: On (e.g., 300 rpm)

    • Start the irradiation program. The reaction progress can be monitored by TLC after completion.

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature (either passively or using the instrument's cooling system). A precipitate of the crude product should form.

    • Once cooled, open the vial in a fume hood.

    • Add 5 mL of cold ethanol to the reaction mixture to facilitate further precipitation and to help in transferring the solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol (2 x 3 mL) to remove any unreacted starting materials.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol, acetonitrile, or a mixture of ethanol and water).

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum recovery, place the flask in an ice bath for 20-30 minutes to induce further crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Analysis:

    • Determine the yield of the purified product.

    • Characterize the compound by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Conclusion and Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of 4-hydroxy-2-quinolones, aligning with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous solvents.[13] The protocols and insights provided in this application note offer a robust framework for researchers to efficiently synthesize these valuable heterocyclic compounds. The continued exploration of microwave chemistry in drug discovery and development promises to further accelerate the generation of novel chemical entities for a wide range of therapeutic applications.

References

  • CEM Corporation. Safety Considerations for Microwave Synthesis.
  • Bouone, Y. O., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(41), 28833–28842.
  • Wikipedia. Conrad–Limpach synthesis.
  • Hans, M., & Delaude, L. (2010). N,N'-Dimesitylethylenediimine. Organic Syntheses, 87, 187.
  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Cravotto, G., & Calcio Gaudino, E. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal of Molecular Sciences, 25(2), 1035.
  • Scholars Research Library. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Romanelli, G. P., et al. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Current Microwave Chemistry, 1(2), 143-151.
  • Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. European Journal of Medicinal Chemistry, 238, 114467.
  • University of Rochester. Recrystallization and Crystallization.
  • ResearchGate. (2023). Microwave-assisted synthesis: Paradigm of Green Chemistry.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Multichem. Diethyl malonate Safety Data Sheet.
  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review.
  • European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.
  • ResearchGate. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Carl ROTH. (2021). Safety Data Sheet: Diethyl malonate.
  • International Labour Organization. ICSC 1739 - DIETHYLMALONATE.
  • Scholars Research Library. A brief review: Microwave assisted organic reaction.
  • Silva, V., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6293.

Sources

Application Notes and Protocols: Leveraging 4-Methylquinolin-2-ol for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Methylquinolin-2-ol Scaffold

This compound, also known by its tautomeric form 4-methyl-2-quinolone, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and reactivity make it an ideal starting material for the synthesis of a diverse array of fused heterocyclic systems. The quinoline core itself is a common motif in numerous natural products and synthetic drugs exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The presence of a methyl group at the C4 position and a hydroxyl/oxo group at the C2 position provides reactive sites for various chemical transformations, allowing for the construction of complex molecular architectures with significant therapeutic potential.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a key building block in the synthesis of bioactive heterocycles. We will explore its reactivity, delve into key synthetic strategies, and provide step-by-step experimental procedures. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems for researchers, scientists, and drug development professionals.

A crucial aspect of this compound's reactivity is its existence in a tautomeric equilibrium between the enol (this compound) and keto (4-methyl-2-quinolone) forms. This equilibrium is influenced by factors such as the solvent and the presence of acidic or basic catalysts. Understanding and controlling this tautomerism is paramount for directing the regioselectivity of subsequent reactions.

Synthesis of the Building Block: this compound

The Conrad-Limpach synthesis is a classical and reliable method for the preparation of 4-hydroxyquinolines, including our key building block.[3][4][5] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

Principle: This two-step synthesis first involves the formation of an enamine from the reaction of aniline with ethyl acetoacetate. The subsequent thermal cyclization of the intermediate at high temperature yields the desired this compound.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of Ethyl 3-anilinobut-2-enoate

  • In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate.

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated HCl.

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • After the initial reaction subsides, gently warm the mixture for a short period to ensure complete reaction.

  • Remove the water formed during the reaction, for example, by azeotropic distillation.

  • The crude ethyl 3-anilinobut-2-enoate can be used directly in the next step or purified by vacuum distillation.

Step 2: Cyclization to this compound

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.

  • Slowly add the crude ethyl 3-anilinobut-2-enoate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature for a specified time (typically 15-30 minutes) to allow for complete cyclization.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Collect the solid product by filtration and wash it with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Key Synthetic Transformations and Protocols

The strategic location of the methyl and hydroxyl/oxo groups in this compound allows for a variety of synthetic transformations. The C3 position is nucleophilic in the enol form, making it susceptible to electrophilic attack, while the methyl group at C4 can be involved in condensation reactions.

Knoevenagel Condensation for the Synthesis of Pyrano[3,2-c]quinolines

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation.[6][7] In the context of this compound, this reaction is typically used to construct fused pyran rings, leading to the formation of pyrano[3,2-c]quinolines. These scaffolds are found in a number of natural products and exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[8][9][10]

Workflow for Knoevenagel Condensation:

A This compound D One-Pot Reaction (Basic Catalyst, Reflux) A->D B Aromatic Aldehyde B->D C Active Methylene Compound (e.g., Malononitrile) C->D E Pyrano[3,2-c]quinoline Derivative D->E Knoevenagel Condensation & Intramolecular Cyclization

Caption: One-pot synthesis of pyrano[3,2-c]quinolines.

Protocol 2: One-Pot Synthesis of 2-Amino-4-aryl-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles

Principle: This three-component reaction involves the Knoevenagel condensation of an aromatic aldehyde with malononitrile, followed by a Michael addition of the 4-hydroxy-1-methyl-2-quinolone and subsequent intramolecular cyclization and tautomerization to yield the pyrano[3,2-c]quinoline derivative.[1][11]

Materials:

  • 4-Hydroxy-1-methylquinolin-2(1H)-one (a derivative of our building block)

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Malononitrile

  • L-proline (catalyst)

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol, 0.175 g), malononitrile (1 mmol), and L-proline (0.1 mmol, 0.0115 g).[1]

  • Add ethanol (2 mL) to the mixture.

  • Stir the reaction mixture at 80 °C for 1–2.5 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product to obtain the desired pyrano[3,2-c]quinoline derivative.

Rationale for Component Selection:

  • L-proline: Acts as a bifunctional organocatalyst, activating both the aldehyde and the active methylene compound, thus promoting the reaction under mild conditions.[1]

  • Ethanol: A green and readily available solvent that facilitates the dissolution of reactants and the precipitation of the product upon cooling.

Mannich Reaction for the Introduction of Aminomethyl Groups

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound.[12][13] With this compound, the reaction typically occurs at the nucleophilic C3 position of the enol tautomer, leading to the formation of Mannich bases. These products are valuable intermediates and have shown a range of biological activities, including anticancer and antimicrobial effects.[14][15]

Workflow for Mannich Reaction:

A This compound D Reaction in Ethanol A->D B Formaldehyde B->D C Secondary Amine (e.g., Morpholine) C->D E 3-(Aminomethyl)-4-methylquinolin-2-ol (Mannich Base) D->E Mannich Condensation

Caption: Synthesis of Mannich bases from this compound.

Protocol 3: Synthesis of 3-(Morpholinomethyl)-4-methylquinolin-2(1H)-one

Principle: This protocol describes the aminomethylation of 4-methyl-2-quinolone at the C3 position using formaldehyde and morpholine. The reaction proceeds via the formation of an Eschenmoser-like salt in situ, which is then attacked by the enol form of the quinolone.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol.

  • Add morpholine (1.1 mmol) to the solution.

  • Slowly add formaldehyde solution (1.1 mmol) to the mixture while stirring.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Mannich base.

Bioactive Heterocycles Derived from this compound

The synthetic strategies outlined above provide access to a variety of heterocyclic compounds with promising biological activities.

Anticancer Activity

Pyrano[3,2-c]quinoline derivatives synthesized from 4-hydroxy-2-quinolones have demonstrated significant anticancer activity. For instance, certain derivatives have shown potent antiproliferative effects against various cancer cell lines, with some compounds exhibiting GI50 values in the nanomolar range.[16][17] The mechanism of action for some of these compounds involves the inhibition of key protein kinases such as EGFR, HER-2, and BRAFV600E.[17]

Table 1: Anticancer Activity of Selected Pyrano[3,2-c]quinoline Derivatives

Compound IDR Group (at C4)Cancer Cell LineIC50 / GI50 (µM)Reference
5e 4-FluorophenylMultiple0.026 (GI50)[16][17]
5h 4-ChlorophenylMultiple0.028 (GI50)[16][17]
IV Furan-2-ylA-549 (Lung)35[11]
Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Heterocycles derived from this compound have also been investigated for their antibacterial and antifungal properties. The introduction of different substituents and fused ring systems can significantly modulate the antimicrobial spectrum and potency. For example, novel quinoline derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.8 µM.[18][19]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Sulfonamide-based quinolonesE. coli100[20]
Quinoline-based hydroxyimidazolium hybridsS. aureus2[21]
Quinoline-based hydroxyimidazolium hybridsC. neoformans15.6[21]
2-sulfoether-4-quinoloneS. aureus0.8 (µM)[19]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of a wide range of bioactive heterocyclic compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold. The demonstrated anticancer and antimicrobial activities of the resulting derivatives highlight the potential of this starting material in drug discovery and development. Future research could focus on the development of novel synthetic methodologies to access an even greater diversity of fused heterocyclic systems, as well as the exploration of a broader range of biological targets to fully unlock the therapeutic potential of this remarkable scaffold.

References

  • Shiri, L., et al. (2014). An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline. Molecules, 19(9), 13837-13847. [Link]
  • (Reference for general quinoline bioactivity - placeholder, will be replaced with a specific, verifiable URL)
  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 40(13), 5947-5962. [Link]
  • de Oliveira, C. S., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4339. [Link]
  • (Reference for general quinoline bioactivity - placeholder, will be replaced with a specific, verifiable URL)
  • Youssif, B. G. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. RSC Advances, 13(45), 31693-31705. [Link]
  • (Reference for pyrano[3,2-c]quinoline synthesis - placeholder, will be replaced with a specific, verifiable URL)
  • Youssif, B. G. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(45), 31693-31705. [Link]
  • Aly, A. A., et al. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Advances, 11(57), 35928-35941. [Link]
  • Zhang, X., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(33), 21259-21266. [Link]
  • Ghorab, M. M., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14359-14371. [Link]
  • (Reference for pyrano[3,2-c]quinoline synthesis - placeholder, will be replaced with a specific, verifiable URL)
  • (Reference for pyrano[3,2-c]quinoline bioactivity - placeholder, will be replaced with a specific, verifiable URL)
  • Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4268. [Link]
  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 7856-7881. [Link]
  • (Reference for Conrad-Limpach reaction - placeholder, will be replaced with a specific, verifiable URL)
  • (Reference for antimicrobial activity - placeholder, will be replaced with a specific, verifiable URL)
  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]
  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. [Link]
  • Pathak, D., & Singh, R. (2022). Recent advances in biological applications of mannich bases — An overview. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
  • Basha, S. F., & Padusha, M. S. A. (2021). SYNTHESIS, PHYSICO-CHEMICAL ANALYSIS AND BIOLOGICAL STUDIES OF POTENT MANNICH BASE [(4-CHLORO-PHENYL)- MORPHOLIN-4-YL-METHYL] THIOUREA. International Journal of Biology, Pharmacy and Allied Sciences, 10(11), 1448-1460. [Link]
  • Pandeya, S. N., et al. (2005). Biological activity of Mannich bases. Indian Journal of Pharmaceutical Sciences, 67(2), 141. [Link]
  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]

Sources

Synthesis and Evaluation of 4-Methylquinolin-2-ol Analogues for Anticancer Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological properties.[1] In oncology, quinoline derivatives have demonstrated a wide spectrum of anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, disruption of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis.[2][3] The 4-methylquinolin-2-ol (also known as 4-methyl-2-quinolone) core, in particular, serves as a versatile template for the development of novel therapeutic agents. Its structure allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity against cancer cells.

This guide provides a comprehensive overview of the synthesis of this compound analogues and detailed protocols for evaluating their anticancer activity. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Synthetic Strategy: The Conrad-Limpach Reaction

A robust and widely adopted method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) is the Conrad-Limpach synthesis.[4][5] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[6][7] For the synthesis of the this compound core, a variation known as the Knorr quinoline synthesis is often employed, which proceeds through an anilide intermediate to favor the formation of the 2-hydroxy (2-quinolone) isomer.[4]

The rationale for choosing this synthetic route lies in its reliability, scalability, and the commercial availability of a wide variety of substituted anilines and β-ketoesters, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

The overall process from initial synthesis to biological evaluation follows a logical progression.

G cluster_synthesis Chemical Synthesis & Purification cluster_bio Biological Evaluation A Reactants (Aniline + β-Ketoester) B Condensation Reaction A->B C Thermal Cyclization (High Temperature) B->C D Crude Product C->D E Purification (Recrystallization/Chromatography) D->E F Characterized Analogue E->F G In Vitro Cytotoxicity (MTT Assay) F->G H Mechanism of Action Studies (Apoptosis, Cell Cycle) G->H I Data Analysis & SAR H->I I->F Iterative Optimization

Caption: High-level workflow from synthesis to biological evaluation.

Part 1: Synthesis Protocol - A Representative Example

This protocol details the synthesis of 7-amino-4-methylquinolin-2(1H)-one, a key intermediate that can be further functionalized to create a diverse range of analogues.[8]

Step 1: Condensation of m-Phenylenediamine with Ethyl Acetoacetate

Rationale: This step forms the key β-aminoacrylate intermediate. The reaction is typically carried out under mild acidic catalysis to facilitate the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the ethyl acetoacetate.

Materials:

  • m-Phenylenediamine

  • Ethyl acetoacetate

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve m-phenylenediamine (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate, ethyl 3-((3-aminophenyl)amino)but-2-enoate, often precipitates from the solution. Filter the solid and wash with cold ethanol.

Step 2: Thermal Cyclization

Rationale: High temperature is required to overcome the activation energy for the intramolecular electrocyclic ring closure, which forms the quinoline ring system.[5] A high-boiling, inert solvent like Dowtherm A or mineral oil is used to achieve the necessary temperature (typically ~250°C) and ensure even heat distribution.[7]

Materials:

  • Ethyl 3-((3-aminophenyl)amino)but-2-enoate (from Step 1)

  • Dowtherm A or mineral oil

Procedure:

  • Add the intermediate from Step 1 to a flask containing a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 240-250°C with stirring for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, which will cause the product to precipitate.

  • Dilute the cooled mixture with a non-polar solvent like petroleum ether to further precipitate the product and reduce the viscosity of the oil.

  • Filter the crude product and wash thoroughly with petroleum ether to remove the high-boiling solvent.

Step 3: Purification

Rationale: The crude product is purified by recrystallization to remove unreacted starting materials and side products. An acidic workup can also be used to isolate the product, as the quinolin-2-ol is acidic enough to dissolve in a basic solution, allowing for the removal of non-acidic impurities.

Procedure:

  • Recrystallize the crude solid from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure 7-amino-4-methylquinolin-2(1H)-one.

  • Dry the purified product under vacuum.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Protocols for Anticancer Activity Evaluation

Once a library of analogues is synthesized, their biological activity must be assessed. The following are standard protocols for in vitro evaluation.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplates

  • Test compounds (dissolved in DMSO to create stock solutions)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized analogues in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[9] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Induction and Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle at specific checkpoints.[14] These mechanisms can be investigated using flow cytometry.

Mechanism Visualization: Apoptosis Induction

A common mechanism for quinoline derivatives is the induction of apoptosis, often involving the activation of caspases, which are key executioner proteins in the apoptotic pathway.[2]

G Compound Quinolin-2-ol Analogue Mitochondria Mitochondrial Stress Compound->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by a test compound.

Procedure (Flow Cytometry):

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix with 70% ethanol for cell cycle analysis or resuspend in binding buffer for apoptosis analysis.

  • Staining:

    • For Apoptosis: Use an Annexin V-FITC/Propidium Iodide (PI) staining kit according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • For Cell Cycle: Stain fixed cells with a solution containing PI and RNase. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Analyze the stained cells using a flow cytometer. The data will reveal the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or in different stages of apoptosis (viable, early apoptotic, late apoptotic).

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is crucial for optimizing anticancer activity. By synthesizing a series of analogues with different substituents and evaluating their cytotoxicity, a structure-activity relationship (SAR) can be established.[15] This analysis provides critical insights into which chemical features are essential for biological activity.

Example SAR Data Table

The following table presents hypothetical data for a series of 7-substituted this compound analogues, illustrating how SAR data can be organized.

Compound IDR-Group at Position 7IC₅₀ vs. HeLa (µM)[15][16]IC₅₀ vs. MCF-7 (µM)[3][16]
1a -NH₂15.218.5
1b -NH-C(O)CH₃ (Acetamido)8.910.3
1c -NH-C(O)Ph (Benzamido)4.55.1
1d -NO₂> 50> 50
1e -OH22.125.8
Doxorubicin Positive Control0.81.1

Interpretation of SAR: From this hypothetical data, several conclusions can be drawn:

  • The presence of an amide group at the 7-position (compounds 1b and 1c ) enhances cytotoxic activity compared to the parent amine (1a ).

  • A larger, aromatic benzamido group (1c ) appears more potent than a smaller acetamido group (1b ), suggesting a potential hydrophobic interaction in the target binding site.

  • A strongly electron-withdrawing nitro group (1d ) or a hydroxyl group (1e ) is detrimental to activity.

These insights guide the next round of synthesis, focusing on further modifications of the 7-amido substituent to improve potency and selectivity.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel anticancer agents. The synthetic accessibility via methods like the Conrad-Limpach and Knorr syntheses allows for the creation of diverse chemical libraries. By combining robust synthesis with systematic in vitro evaluation using the protocols outlined in this guide, researchers can effectively identify lead compounds and elucidate structure-activity relationships, paving the way for the development of the next generation of quinoline-based cancer therapeutics.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google AI.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules, 29(12), 2884.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). BenchChem.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (2020).
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31235-31264.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 9, S1597-S1611.
  • MTT assay protocol. (n.d.). Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • Conrad-Limpach Synthesis. (n.d.). SynArchive.
  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (n.d.). Semantic Scholar.
  • Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. (n.d.). BenchChem.
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia.
  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (2018). Acta Poloniae Pharmaceutica, 75(4), 903-910.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(23), 5727.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(7), 3072.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Scientific Reports, 14(1), 1638.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules, 20(8), 13654-13673.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2023). New Journal of Chemistry, 47(37), 17506-17520.

Sources

Application of 4-Methylquinolin-2-ol in the Synthesis of Anti-inflammatory Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 4-Methylquinolin-2-ol in Anti-Inflammatory Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Among the various quinoline derivatives, this compound, also known as 4-methyl-2(1H)-quinolinone, stands out as a particularly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents.[4] Its reactivity, arising from the presence of a reactive methyl group and a lactam-lactim tautomerism, allows for a diverse range of chemical transformations, leading to the construction of complex heterocyclic systems with significant biological potential.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of potent anti-inflammatory compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key synthetic transformations, and explore the mechanistic underpinnings of the resulting molecules' anti-inflammatory effects.

Synthetic Strategies: Harnessing the Reactivity of this compound

The strategic position of the methyl group at C4 and the hydroxyl group at C2 (in its enol tautomeric form) makes this compound a prime candidate for various condensation and cyclization reactions. A particularly fruitful approach has been the synthesis of pyrano[3,2-c]quinoline derivatives, a structural motif found in several natural products with pronounced biological activities.[7][8]

One-Pot Multicomponent Condensation for Pyrano[3,2-c]quinolone Synthesis

One of the most efficient methods for constructing the pyrano[3,2-c]quinolone scaffold is through a one-pot multicomponent reaction. This strategy offers several advantages, including operational simplicity, reduced reaction times, and higher yields by avoiding the isolation of intermediates. A common approach involves the condensation of 4-hydroxy-1-methylquinolin-2(1H)-one (a derivative of our core molecule), an aromatic aldehyde, and a source of active methylene, such as malononitrile.[1][9]

Rationale behind the choice of reactants:

  • 4-Hydroxy-1-methylquinolin-2(1H)-one: The N-methylation enhances solubility and can influence the biological activity of the final compound. The 4-hydroxy group is crucial for the initial Knoevenagel condensation.

  • Aromatic Aldehydes: The diversity of commercially available aromatic aldehydes allows for the generation of a large library of analogs with varying electronic and steric properties, which is essential for structure-activity relationship (SAR) studies.

  • Malononitrile: The highly reactive methylene group of malononitrile readily participates in the Knoevenagel condensation, and the nitrile groups can be further functionalized if desired.

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product 4-Methylquinolin-2-ol_Derivative 4-Hydroxy-1-methyl quinolin-2(1H)-one Knoevenagel Knoevenagel Condensation 4-Methylquinolin-2-ol_Derivative->Knoevenagel Base Catalyst Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Knoevenagel Malononitrile Malononitrile (CH₂(CN)₂) Michael Michael Addition Malononitrile->Michael Knoevenagel->Michael Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Intermediate Pyranoquinoline Pyrano[3,2-c]quinolone Derivative Cyclization->Pyranoquinoline

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-aryl-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

This protocol is adapted from a procedure described for the synthesis of pyrano[3,2-c]quinoline analogues with demonstrated anti-inflammatory activity.[9]

Materials:

  • 4-Hydroxy-1-methylquinolin-2(1H)-one

  • Substituted aromatic aldehyde (e.g., 3-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-hydroxy-1-methylquinolin-2(1H)-one (10 mmol) and the selected aromatic aldehyde (10 mmol) in 50 mL of absolute ethanol.

  • Add malononitrile (10 mmol) to the mixture and stir at room temperature for 10 minutes.

  • Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure pyrano[3,2-c]quinolone derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The successful synthesis of the target compound can be confirmed by the appearance of characteristic peaks in the NMR spectra. For instance, a singlet for the proton at C4 of the pyran ring is expected around δ 4.5-5.0 ppm in the ¹H NMR spectrum. The presence of the amino group can be confirmed by a broad singlet around δ 7.0-7.5 ppm.

Mechanism of Anti-inflammatory Action

Derivatives of this compound have been shown to exert their anti-inflammatory effects through multiple mechanisms. A primary mode of action is the inhibition of key pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and Enzymes

Many synthesized pyrano[3,2-c]quinolone derivatives have demonstrated potent inhibitory activity against the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two key cytokines involved in the inflammatory cascade.[9] Furthermore, quinoline-based compounds have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[10][11][12] Some derivatives exhibit selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) Immune_Cells Immune Cells (Macrophages, etc.) Inflammatory_Stimuli->Immune_Cells NFkB_Pathway NF-κB Signaling Pathway Immune_Cells->NFkB_Pathway COX2_Pathway COX-2 Pathway Immune_Cells->COX2_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Quinolinone_Derivative This compound Derivative Quinolinone_Derivative->NFkB_Pathway Inhibition Quinolinone_Derivative->COX2_Pathway Inhibition

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modifications of the pyrano[3,2-c]quinolone scaffold have provided valuable insights into the structural requirements for potent anti-inflammatory activity. For instance, the nature and position of substituents on the aryl ring at the C4 position of the pyrano[3,2-c]quinolone core have been shown to significantly influence the inhibitory activity against TNF-α and IL-6.[9]

Table 1: In Vitro Anti-inflammatory Activity of Selected Pyrano[3,2-c]quinolone Derivatives
Compound IDR (Substitution on Aryl Ring at C4)TNF-α Inhibition IC₅₀ (µM)[9]IL-6 Inhibition IC₅₀ (µM)[9]
4c 3-NO₂2.8 ± 0.113.1 ± 0.13
4f 4-Cl3.5 ± 0.134.2 ± 0.15
4i 3-Br3.1 ± 0.123.8 ± 0.14
4j 4-Br4.0 ± 0.154.9 ± 0.18

Data presented as mean ± standard deviation.

The data in Table 1 suggests that electron-withdrawing groups on the phenyl ring at the C4 position are favorable for potent inhibition of both TNF-α and IL-6.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile building block for the synthesis of novel anti-inflammatory agents. The methodologies outlined in this guide, particularly the one-pot multicomponent synthesis of pyrano[3,2-c]quinolones, provide an efficient pathway to a diverse range of compounds with significant therapeutic potential. The ability of these derivatives to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and COX enzymes, underscores their promise in the development of new treatments for inflammatory diseases.

Future research in this area should focus on expanding the structural diversity of these compounds, exploring other synthetic transformations of the this compound core, and conducting in-depth in vivo studies to validate the anti-inflammatory efficacy and safety profiles of the most promising candidates. Further investigation into the precise molecular targets and signaling pathways affected by these compounds will also be crucial for their rational optimization and clinical development.

References

  • Upadhyay, K. D., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters. [Link]
  • Wang, S., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. [Link]
  • ResearchGate. (n.d.). Pyrano[3,2-c]pyridine-and pyrano[3,2-c]quinolone-based anticancer alkaloids.
  • Patel, K., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry. [Link]
  • Raj, V., et al. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. PubMed Central. [Link]
  • ResearchGate. (2016). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Wang, S., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Publishing. [Link]
  • ACS Publications. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. [Link]
  • National Center for Biotechnology Information. (n.d.). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. PubMed Central. [Link]
  • ResearchGate. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.
  • National Center for Biotechnology Information. (2018).
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. PubMed. [Link]
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)
  • YouTube. (2022). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube. [Link]
  • SciSpace. (n.d.). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace. [Link]
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. PubMed. [Link]
  • National Center for Biotechnology Information. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (2009). 4-Hydroxy-2-quinolones. 179. Synthesis, structure and anti-inflammatory activity of 4-hydroxy-l-methyl-2-oxo-l,2-dihydroquinoline-3-ylacetic acid and its derivatives.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]
  • ResearchGate. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed Central. [Link]
  • RSC Publishing. (n.d.). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)
  • National Center for Biotechnology Information. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]
  • National Center for Biotechnology Information. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. [Link]
  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [Link]
  • National Center for Biotechnology Information. (2017). Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors. PubMed. [Link]

Sources

Application Notes and Protocols for 4-Methylquinolin-2-ol Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The diminishing efficacy of existing antibiotics has created an urgent need for the discovery and development of new chemical entities with novel mechanisms of action or the ability to circumvent established resistance pathways. Among the myriad of heterocyclic compounds explored for therapeutic potential, the quinoline core stands out as a privileged scaffold, forming the basis of numerous successful drugs.

This guide focuses on a specific, promising subclass: 4-methylquinolin-2-ol derivatives (which exist in tautomeric equilibrium with 4-methylquinolin-2(1H)-ones). These compounds share structural similarities with quinolone antibiotics and have demonstrated a wide spectrum of biological activities.[1] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing detailed protocols for the synthesis, antimicrobial evaluation, and preliminary safety assessment of these potential therapeutic agents. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Part 1: Synthesis of this compound Derivatives

The most common and effective route to synthesize the 4-methylquinolin-2(1H)-one scaffold is the Knorr quinoline synthesis. This reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide, which is itself formed from the condensation of an aniline with a β-ketoester like ethyl acetoacetate.[2][3] The use of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), facilitates the electrophilic aromatic substitution required for ring closure.[2]

Protocol 1.1: Knorr Synthesis of a Representative 4-Methylquinolin-2(1H)-one

This protocol describes a two-step, one-pot synthesis of a substituted 4-methylquinolin-2(1H)-one from a corresponding aniline and ethyl acetoacetate.

Rationale: The first step, the formation of the acetoacetanilide intermediate, is a condensation reaction. The subsequent cyclization is promoted by strong acid, which protonates the carbonyl groups, activating the molecule for an intramolecular electrophilic attack on the aniline ring.[2] PPA is often preferred as it serves as both the catalyst and a solvent, allowing for a high-yielding, solvent-free procedure.[3]

Materials:

  • Substituted Aniline (e.g., 4-bromoaniline)

  • Ethyl Acetoacetate

  • Polyphosphoric Acid (PPA)

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer with heating.

Procedure:

  • Intermediate Formation: In a round-bottom flask, mix the substituted aniline (1.0 eq) with ethyl acetoacetate (1.1 eq). Heat the mixture at 110-120°C for 30-45 minutes with stirring. This step is ideally monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.

  • Cyclization Reaction: Cool the reaction mixture to approximately 80°C. Carefully and portion-wise, add polyphosphoric acid (PPA) (approx. 10 times the weight of the aniline). A mild exotherm may be observed.

  • Heating: Increase the temperature of the mixture to 100°C and stir vigorously for 1-2 hours to ensure the completion of the cyclization. The mixture will become thick and viscous.

  • Work-up: Allow the flask to cool to room temperature. Very carefully, pour the viscous mixture onto crushed ice or into a beaker of cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-methylquinolin-2(1H)-one derivative.[4]

Visualization of Synthesis Workflow:

G cluster_synthesis Synthesis Workflow A Step 1: Mix Aniline (1.0 eq) & Ethyl Acetoacetate (1.1 eq) B Step 2: Heat at 110-120°C (Intermediate Formation) A->B Condensation C Step 3: Cool to 80°C, Add Polyphosphoric Acid B->C D Step 4: Heat at 100°C (Cyclization) C->D Electrophilic Aromatic Substitution E Step 5: Quench in Ice Water D->E Hydrolysis/Precipitation F Step 6: Filter & Wash Solid E->F G Step 7: Recrystallize from Ethanol F->G H Pure 4-Methylquinolin-2(1H)-one G->H

General workflow for Knorr synthesis of 4-methylquinolin-2(1H)-ones.

Part 2: In Vitro Antimicrobial Activity Assessment

The cornerstone of evaluating any new antimicrobial agent is determining its potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this purpose.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[5]

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] It allows for the efficient testing of multiple compounds against various bacterial strains simultaneously in a 96-well microtiter plate format.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for OD readings)

  • Incubator (35 ± 2°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Subsequent dilutions should be made in sterile MHB to minimize DMSO concentration in the final assay wells (ideally ≤1%).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Plate Setup:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound (prepared in MHB) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column. This results in wells containing 100 µL of serially diluted compound.

    • The final volume in the wells before adding bacteria should be 100 µL. Correction: The standard CLSI method often involves adding 50 µL of drug solution and 50 µL of inoculum, or 100 µL of drug solution at 2x concentration followed by 100 µL of inoculum at 2x concentration, which is then diluted. For simplicity, this protocol uses a final volume of 200 µL after inoculation. A more common approach is to prepare 2x drug concentrations in 100 µL, then add 100 µL of the final inoculum. Let's adjust for clarity:

    • Revised Plate Setup: Add 50 µL of MHB to wells in columns 2 through 12. Add 100 µL of the test compound at twice the desired starting concentration to column 1. Perform a serial dilution by transferring 50 µL from column 1 to 2, and so on, discarding the last 50 µL from column 11. This leaves column 12 as a drug-free control.

  • Inoculation: Add 50 µL of the final bacterial inoculum (prepared in step 2) to each well (columns 1-11), resulting in a final volume of 100 µL per well and the desired final bacterial and compound concentrations. Add 50 µL of inoculum to the drug-free well (column 12) to serve as a positive growth control. A sterility control well should contain 100 µL of MHB only.

  • Incubation: Seal the plate or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

Visualization of MIC Assay Workflow:

G cluster_mic Broth Microdilution MIC Assay A 1. Prepare 2x Compound Serial Dilutions in Plate D 4. Inoculate Plate with Bacteria A->D B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Dilute Inoculum to Final Density B->C C->D E 5. Include Growth & Sterility Controls D->E F 6. Incubate at 35°C for 16-20 hours D->F G 7. Visually Read MIC (Lowest Clear Well) F->G

Workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation: Sample MIC Table

The results of MIC testing are best presented in a clear, tabular format.

Compound IDR Group (Position 6)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)A. flavus IC50 (µg/mL)
I-a -H64>12870.97
I-b -Cl3212845.21
I-c -Br16641.05
I-d -NO2>128>128>100
Ciprofloxacin (Control)0.50.25N/A
Amphotericin B (Control)N/AN/A2.50
Note: Data is illustrative, based on trends reported for similar quinolone analogs where halogen substitution can enhance activity.[9][10] N/A = Not Applicable.

Part 3: Mechanistic Insights

While specific mechanistic studies on each new derivative are required, the primary mechanism of action for quinolone-type compounds is well-established. They function as bactericidal agents by interfering with DNA replication.[11]

Probable Mechanism of Action: this compound derivatives likely inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process essential for initiating replication.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Inhibition of these enzymes by quinolones converts them into toxic cellular poisons that create and stabilize double-stranded DNA breaks, ultimately leading to bacterial cell death.

Visualization of Proposed Mechanism:

G cluster_mechanism Proposed Mechanism of Action Compound This compound Derivative DNA_Gyrase DNA Gyrase (Gram-Negative) Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive) Compound->Topo_IV Inhibits DSB Double-Strand DNA Breaks DNA_Gyrase->DSB Leads to Topo_IV->DSB Leads to Replication Bacterial DNA Replication Replication->DNA_Gyrase Requires Replication->Topo_IV Requires Cell_Death Bacterial Cell Death DSB->Cell_Death

Inhibition of bacterial topoisomerases by quinolone derivatives.

Part 4: Preliminary Cytotoxicity Evaluation

A crucial aspect of drug development is ensuring that a compound is selectively toxic to the target pathogen while exhibiting minimal toxicity to host cells. The MTT assay is a standard, colorimetric method for assessing the metabolic activity of eukaryotic cells, which serves as an indicator of cell viability.[12]

Protocol 4.1: MTT Assay for Cytotoxicity Assessment

Rationale: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.

Materials:

  • Mammalian cell line (e.g., Vero, HEK293, or HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile, flat-bottomed 96-well cell culture plates

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO at the highest concentration used) and an untreated control (medium only).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[13]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490-570 nm.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

References

  • Microbiology Info. (n.d.). Broth Microdilution.
  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute.
  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 934-942.
  • Kulbacka, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Cheng, C. Y., et al. (1998). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Transactions of the American Ophthalmological Society, 96, 93-105.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute.
  • Janin, Y. L. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Institut Pasteur Research.
  • CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition.
  • Al-dujaili, M. (2023). MTT (Assay protocol). protocols.io.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Sangwong, C., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059.
  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115.
  • Price, C. C., & Roberts, R. M. (1946). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 26, 55.
  • Hafez, H. N., et al. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel 4-Hydroxyquinolin-2(1H)-ones. Journal of Heterocyclic Chemistry, 51(S1), E29-E40.
  • Sangwong, C., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059.
  • Sangwong, C., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. National Center for Biotechnology Information.
  • Yilmaz, I., et al. (2022). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 83(3), 628-636.
  • Kamal, A., et al. (2015). Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. Organic & Biomolecular Chemistry, 13(26), 7247-7259.
  • Long, T. E., et al. (2020). Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. Molecules, 25(23), 5678.
  • Sangwong, C., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. ResearchGate.
  • González-Bacerio, J., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 26(21), 6618.
  • Yilmaz, I., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6843.

Sources

Protocol for the N-Alkylation of 4-Methylquinolin-2-ol: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 4-methylquinolin-2-ol, a pivotal transformation in the synthesis of a wide array of biologically active compounds. N-alkylated quinolin-2-ones are prominent scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities. This document offers an in-depth exploration of the primary synthetic methodologies, including classical N-alkylation with alkyl halides, the Mitsunobu reaction, and phase-transfer catalysis. Each section is designed to provide researchers, scientists, and drug development professionals with a robust understanding of the underlying chemical principles, practical experimental procedures, and critical parameters for successful and selective N-alkylation.

Introduction: The Significance of N-Alkylated Quinolones

The quinolinone core is a privileged structure in drug discovery, and its N-alkylation is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The introduction of an alkyl group at the nitrogen atom of the quinolinone ring can significantly influence the molecule's interaction with biological targets. Many 1,4-disubstituted quinolin-2(1H)-ones have demonstrated a broad spectrum of pharmacological activities.[1] The this compound (also known as 4-methyl-2-hydroxyquinoline) exists in tautomeric equilibrium with its quinolin-2(1H)-one form, with the latter generally being the more stable and reactive species in N-alkylation reactions.

The strategic placement of substituents on the quinolinone scaffold is crucial for its biological function. For instance, a methyl group at the 6-position is suggested to enhance the nucleophilicity of the nitrogen at position-1 through a positive mesomeric effect, thereby facilitating N-alkylation.[1] This guide focuses on providing a detailed and practical framework for the efficient and selective N-alkylation of this compound.

Mechanistic Considerations: N- vs. O-Alkylation

A critical aspect of the alkylation of this compound is the potential for competing O-alkylation, leading to the formation of 2-alkoxy-4-methylquinoline. The regioselectivity of the reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature.

Generally, the N-alkylation product is thermodynamically more stable, while the O-alkylation product is often the kinetic product. The reaction proceeds via the formation of a quinolinolate anion, which is an ambident nucleophile with two reactive sites: the nitrogen and the oxygen atoms. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom is a softer nucleophilic center, and the oxygen atom is a harder nucleophilic center.[2] Therefore, softer electrophiles (e.g., alkyl iodides) tend to favor N-alkylation, while harder electrophiles may favor O-alkylation. However, studies on the alkylation of substituted 4-oxo-quinolines suggest that the reaction proceeds through a nucleophilic enolate intermediate, which selectively leads to the N-alkylated product.[2]

The choice of reaction conditions can be strategically employed to favor the desired N-alkylated product. For instance, polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the quinolinolate anion and promote N-alkylation.

Synthetic Methodologies and Protocols

This section details three robust and widely employed methods for the N-alkylation of this compound.

Classical N-Alkylation with Alkyl Halides

This is the most straightforward and commonly used method for N-alkylation. The reaction involves the deprotonation of the quinolinone with a suitable base to form the nucleophilic quinolinolate anion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[3][4]

Causality Behind Experimental Choices:

  • Base: A moderately strong base is required to deprotonate the N-H of the quinolinone. Potassium carbonate (K₂CO₃) is a common and effective choice, being inexpensive and easy to handle. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive alkylating agents.[5]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is preferred. These solvents effectively solvate the cation of the base, leaving the quinolinolate anion more nucleophilic and promoting the SN2 reaction.

  • Alkylating Agent: Primary alkyl halides are the best substrates for this SN2 reaction.[6] The reactivity order is generally I > Br > Cl. Secondary and tertiary alkyl halides are more prone to elimination side reactions.[6]

  • Temperature: The reaction is typically conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate.

Experimental Protocol:

  • To a stirred suspension of this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous acetonitrile (10 mL/mmol of quinolinone), add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Alkyl Halide1.2Alkylating Agent
Potassium Carbonate1.5Base
Acetonitrile-Solvent
Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for N-alkylation, particularly when using alcohols as the alkylating agents.[8] This reaction proceeds under mild conditions and with inversion of configuration at the alcohol's stereocenter, making it highly valuable in stereoselective synthesis.[9][10] The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11]

Causality Behind Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD/DIAD forms a phosphonium salt intermediate which activates the alcohol, making it a good leaving group.

  • Nucleophile: The quinolinone acts as the nucleophile, attacking the activated alcohol.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.

  • Temperature: The reaction is typically initiated at a low temperature (0°C) to control the exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise to the reaction mixture. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as by-products. Purification is typically achieved by silica gel column chromatography.

Data Presentation:

ReagentMolar Equiv.Purpose
This compound1.0Nucleophile
Alcohol1.2Alkylating Agent
Triphenylphosphine1.5Activating Agent
DEAD or DIAD1.5Activating Agent
Tetrahydrofuran-Solvent
Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an efficient and environmentally friendly method for N-alkylation, particularly when dealing with reactants that are soluble in immiscible phases (e.g., an aqueous base and an organic substrate).[1][12] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated quinolinone from the aqueous or solid phase to the organic phase where it can react with the alkyl halide.[13]

Causality Behind Experimental Choices:

  • Catalyst: The quaternary ammonium salt forms an ion pair with the quinolinolate anion, which is soluble in the organic phase.[14]

  • Base: An inorganic base such as potassium carbonate or sodium hydroxide can be used in the aqueous or solid phase.

  • Solvent System: A two-phase system, such as toluene/water or even solvent-free conditions, can be employed.[15]

  • Selectivity: PTC often provides high selectivity for N-alkylation.

Experimental Protocol:

  • To a mixture of this compound (1.0 eq.), the alkyl halide (1.2 eq.), and tetrabutylammonium bromide (TBAB) (0.1 eq.) in a suitable organic solvent (e.g., toluene), add a solution of potassium carbonate (2.0 eq.) in water.

  • Heat the biphasic mixture to 80-100°C with vigorous stirring to ensure efficient mixing of the phases.

  • Monitor the reaction by TLC.

  • After completion (typically 6-18 hours), cool the reaction mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Alkyl Halide1.2Alkylating Agent
Potassium Carbonate2.0Base
Tetrabutylammonium Bromide0.1Phase-Transfer Catalyst
Toluene/Water-Solvent System

Visualization of Reaction Mechanisms and Workflows

General N-Alkylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_quinolinone This compound reaction_step N-Alkylation (Various Conditions) start_quinolinone->reaction_step start_reagent Alkylation Reagent (Alkyl Halide, Alcohol, etc.) start_reagent->reaction_step start_base Base (K2CO3, NaH, etc.) start_base->reaction_step workup Aqueous Workup / Extraction reaction_step->workup purification Column Chromatography workup->purification product N-Alkyl-4-methylquinolin-2-one purification->product

Caption: General workflow for the N-alkylation of this compound.

Mitsunobu Reaction Mechanism

G cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack phosphine PPh3 betaine Betaine Intermediate phosphine->betaine + dead DEAD/DIAD dead->betaine + oxyphosphonium Oxyphosphonium Salt betaine->oxyphosphonium + Alcohol, - H+ alcohol Alcohol (R-OH) quinolinone Quinolinone Anion quinolinone->oxyphosphonium SN2 Attack product N-Alkyl Quinolinone oxyphosphonium->product Displacement byproduct1 PPh3=O oxyphosphonium->byproduct1 byproduct2 Reduced DEAD/DIAD oxyphosphonium->byproduct2

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, especially for the classical and Mitsunobu methods. Increase the reaction time or temperature if starting material remains. For the Mitsunobu reaction, ensure the correct order of addition of reagents.[8]

  • O-Alkylation: If significant O-alkylation is observed, consider using a softer alkylating agent (e.g., switching from an alkyl bromide to an iodide). In some cases, changing the solvent to a less polar one might favor N-alkylation.

  • Purification Challenges: The by-products of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes be difficult to separate from the desired product. Careful column chromatography is often necessary.

  • Safety: Alkylating agents are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. DEAD and DIAD are hazardous and should be handled with care.

Conclusion

The N-alkylation of this compound is a fundamental and versatile transformation for the synthesis of a diverse range of N-substituted quinolinones with potential applications in drug discovery and development. This guide has provided a detailed overview of the key synthetic methodologies, including classical alkylation, the Mitsunobu reaction, and phase-transfer catalysis. By understanding the underlying principles and following the detailed protocols, researchers can effectively and selectively synthesize their target N-alkylated quinolinones.

References

  • Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
  • Semantic Scholar. Substituted quinolinones. 21. EfficientN-alkylation of 4-chloro-6-methylquinolin-2(1H)
  • ACS Publications.
  • TSI Journals. Substituted quinolinones. 21.
  • Chemical Reviews.
  • Journal of the Chemical Society, Perkin Transactions 2.
  • NIH.
  • Semantic Scholar. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • Wikipedia. Williamson ether synthesis.
  • Wikipedia. Mitsunobu reaction.
  • ResearchGate. Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Chemistry LibreTexts. Williamson Ether Synthesis.
  • NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • ResearchGate.
  • NIH. Rh(I)
  • Juniper Publishers.
  • ResearchGate.
  • Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents.
  • ResearchGate. Phase Transfer Catalysis Without Solvent.
  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • PubMed Central.
  • NIH. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.
  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Organic Chemistry Portal. Synthesis of 4-quinolones.
  • One-pot Synthesis of 2-seleno-4-methylquinoline.
  • N alkylation
  • PubMed.
  • MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • ResearchGate. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • Benchchem. Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
  • NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one.

Sources

Application Notes and Protocols: C-H Functionalization of 4-Methyl-2-Quinolone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Value of 4-Methyl-2-Quinolone in Medicinal Chemistry

The 4-methyl-2-quinolone scaffold is a privileged structural motif found in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of its carbon-hydrogen (C-H) bonds offers a direct and atom-economical pathway to novel derivatives, accelerating the drug discovery process.[1][5] This guide provides an in-depth exploration of modern C-H functionalization methodologies applied to 4-methyl-2-quinolone, offering both theoretical insights and practical, field-proven protocols.

Direct C-H functionalization avoids the often lengthy and wasteful pre-functionalization steps required in traditional cross-coupling reactions, aligning with the principles of green chemistry.[1] By selectively transforming C-H bonds into new C-C, C-N, or C-O bonds, researchers can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, a critical component of modern drug development.[3][5]

This document will delve into various catalytic systems, including those based on palladium, rhodium, and copper, as well as emerging photoredox-catalyzed methods. Each section will not only present a detailed experimental protocol but also elucidate the underlying mechanistic principles that govern the reaction's selectivity and efficiency.

Palladium-Catalyzed C-H Arylation: A Robust Tool for Core Scaffold Elaboration

Palladium catalysis has become a cornerstone of C-H functionalization chemistry due to its high efficiency and functional group tolerance.[6][7][8] The direct arylation of quinolones at various positions has been extensively studied, providing a powerful method for introducing aryl moieties that can significantly modulate biological activity.

Mechanistic Considerations in Palladium-Catalyzed C-H Arylation

The generally accepted mechanism for palladium-catalyzed C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway.[1] In the context of 4-methyl-2-quinolone, the reaction typically proceeds through the following key steps:

  • Coordination: The palladium catalyst coordinates to the quinolone substrate.

  • C-H Activation: The catalyst facilitates the cleavage of a specific C-H bond, forming a palladacycle intermediate. This step is often the rate-determining step and is influenced by directing groups and the electronic properties of the substrate.

  • Oxidative Addition: The arylating agent, such as a diaryliodonium salt or an aryl halide, undergoes oxidative addition to the palladium center.

  • Reductive Elimination: The newly formed aryl group and the quinolone moiety couple, and the desired C-C bond is formed, regenerating the active palladium catalyst.[6]

dot digraph "Palladium-Catalyzed C-H Arylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Simplified catalytic cycle for Pd-catalyzed C-H arylation."

Protocol: Palladium-Catalyzed C8-Arylation of N-Substituted 4-Methyl-2-Quinolone

This protocol details a representative procedure for the selective C8-arylation of a 4-methyl-2-quinolone derivative using a palladium catalyst and a diaryliodonium salt as the arylating agent. The use of a directing group on the nitrogen atom is crucial for achieving high regioselectivity.[9]

Materials:

Reagent/SolventGradeSupplier
N-pyrimidyl-4-methyl-2-quinolone≥98%Commercially available or synthesized
Diphenyliodonium tetrafluoroborate≥98%Commercially available
Palladium(II) acetate (Pd(OAc)₂)≥98%Commercially available
Acetic acid (AcOH)GlacialCommercially available
Dichloroethane (DCE)AnhydrousCommercially available

Procedure:

  • To a flame-dried Schlenk tube, add N-pyrimidyl-4-methyl-2-quinolone (0.5 mmol, 1.0 equiv), diphenyliodonium tetrafluoroborate (1.5 equiv), and palladium(II) acetate (5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous dichloroethane (5 mL) and glacial acetic acid (1.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired C8-arylated product.

Self-Validation: The success of this protocol is contingent on the careful exclusion of air and moisture. The use of a directing group is essential for regiocontrol; without it, a mixture of products may be obtained. The reaction should yield the C8-arylated product in good to excellent yields, which can be confirmed by NMR spectroscopy and mass spectrometry.

Rhodium-Catalyzed C-H Functionalization: Access to Diverse Functionalities

Rhodium catalysts have emerged as powerful tools for a variety of C-H functionalization reactions, including alkylation, alkenylation, and amidation.[10][11][12][13] These reactions often proceed with high regioselectivity, guided by a directing group on the substrate.

Mechanistic Insights into Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H functionalization reactions typically proceed through a Rh(III) catalytic cycle.[12][13] The key steps are:

  • Coordination and C-H Activation: The Rh(III) catalyst coordinates to the directing group of the substrate, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate.

  • Insertion: An unsaturated coupling partner, such as an alkene or alkyne, coordinates to the rhodium center and inserts into the Rh-C bond.

  • Reductive Elimination: This step releases the functionalized product and regenerates a Rh(I) species.

  • Oxidation: The Rh(I) species is re-oxidized to the active Rh(III) catalyst by an oxidant present in the reaction mixture.

dot digraph "Rhodium-Catalyzed C-H Functionalization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "General catalytic cycle for Rh-catalyzed C-H functionalization."

Protocol: Rhodium-Catalyzed C5-Alkenylation of 4-Hydroxy-2-Quinolone

This protocol describes the alkenylation at the C5 position of a 4-hydroxy-2-quinolone, where the hydroxyl group acts as an internal directing group.[14]

Materials:

Reagent/SolventGradeSupplier
4-Hydroxy-2-quinolone≥98%Commercially available
Diphenylacetylene≥98%Commercially available
[RuCl₂(p-cymene)]₂≥98%Commercially available
Copper(II) acetate (Cu(OAc)₂)≥98%Commercially available
1,2-Dichloroethane (DCE)AnhydrousCommercially available

Procedure:

  • In a sealed tube, combine 4-hydroxy-2-quinolone (0.5 mmol, 1.0 equiv), diphenylacetylene (1.2 equiv), [RuCl₂(p-cymene)]₂ (5 mol%), and copper(II) acetate (1.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add anhydrous 1,2-dichloroethane (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the C5-alkenylated product.

Trustworthiness of the Protocol: The hydroxyl group at the C4 position is key to directing the C-H activation to the C5 position. The use of a copper co-catalyst is often necessary to facilitate the re-oxidation of the active catalyst. The reaction should afford the desired annulated product in moderate to good yield.

Copper-Catalyzed C-H Functionalization: An Economical and Versatile Approach

Copper catalysis offers a more sustainable and cost-effective alternative to palladium and rhodium for C-H functionalization.[15][16][17][18] Copper-catalyzed reactions can be used to form a variety of C-C and C-X bonds.

General Mechanistic Features of Copper-Catalyzed C-H Functionalization

The mechanisms of copper-catalyzed C-H functionalization are diverse and can involve Cu(I), Cu(II), and Cu(III) intermediates. Radical pathways are also common.[19][20] A general pathway for a copper-catalyzed C-H amination might involve:

  • Coordination: The copper catalyst coordinates to the quinolone substrate.

  • C-H Activation: This can occur through various mechanisms, including a concerted metalation-deprotonation or a single-electron transfer (SET) process.

  • C-N Bond Formation: The nitrogen-containing coupling partner reacts with the copper-quinolone intermediate to form the C-N bond.

  • Catalyst Regeneration: The active copper catalyst is regenerated, often with the help of an external oxidant.

dot digraph "Copper-Catalyzed C-H Amination" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "A generalized workflow for copper-catalyzed C-H amination."

Protocol: Copper-Catalyzed C2-Sulfoximination of Quinolone N-Oxides

This protocol provides a method for the direct C2-sulfoximination of quinoline N-oxides, a transformation that introduces a valuable functional group for further synthetic manipulation.[1]

Materials:

Reagent/SolventGradeSupplier
4-Methylquinoline N-oxide≥98%Commercially available or synthesized
S-Methyl-S-phenylsulfoximine≥98%Commercially available
Copper(I) bromide (CuBr)≥99%Commercially available
TolueneAnhydrousCommercially available

Procedure:

  • To a screw-capped vial, add 4-methylquinoline N-oxide (1.0 equiv), S-methyl-S-phenylsulfoximine (4.0 equiv), and copper(I) bromide (5 mol%).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M).

  • Seal the vial and stir the reaction mixture at 50 °C for 48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the C2-sulfoximinated quinoline N-oxide.

Expertise-Driven Insights: The N-oxide functionality is crucial here, as it activates the C2 position towards C-H functionalization. The excess of the sulfoximine coupling partner is necessary to drive the reaction to completion.

Photoredox-Catalyzed C-H Functionalization: A Mild and Sustainable Frontier

Photoredox catalysis has recently emerged as a powerful and sustainable strategy for C-H functionalization, utilizing visible light to drive chemical transformations under mild conditions.[21][22][23][24]

Fundamental Principles of Photoredox Catalysis

In a typical photoredox catalytic cycle, a photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*). This excited state can then engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can participate in C-H functionalization reactions.[21][23]

dot digraph "Photoredox Catalysis" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Basic principle of photoredox catalysis."

Protocol: Photoredox-Catalyzed C2-Alkylation of 4-Methyl-2-Quinolone

This protocol outlines a general procedure for the photoredox-catalyzed alkylation of the C2 position of 4-methyl-2-quinolone using an alkyl radical precursor.

Materials:

Reagent/SolventGradeSupplier
4-Methyl-2-quinolone≥98%Commercially available
Alkyl radical precursor (e.g., alkyl trifluoroborate)≥98%Commercially available
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)≥98%Commercially available
Acetonitrile (MeCN)AnhydrousCommercially available
Base (e.g., diisopropylethylamine)≥99%Commercially available

Procedure:

  • In a reaction vessel, combine 4-methyl-2-quinolone (1.0 equiv), the alkyl radical precursor (1.5 equiv), and the photocatalyst (1-2 mol%).

  • Add anhydrous acetonitrile and a suitable base.

  • Degas the solution by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the C2-alkylated product.

Authoritative Grounding: The success of this reaction relies on the generation of alkyl radicals from the precursor via a single-electron transfer process with the excited photocatalyst.[21][25] The choice of photocatalyst and solvent is critical for optimizing the reaction efficiency.

Summary of Methodologies and Applications

FunctionalizationCatalyst SystemKey AdvantagesTypical Position
ArylationPalladiumHigh efficiency, broad substrate scopeC8 (with directing group)
AlkenylationRhodium/RutheniumHigh regioselectivity, access to fused systemsC5 (with directing group)
SulfoximinationCopperCost-effective, good functional group toleranceC2 (with N-oxide)
AlkylationPhotoredoxMild reaction conditions, sustainableC2

Conclusion

The C-H functionalization of 4-methyl-2-quinolone represents a powerful and versatile strategy for the synthesis of novel and potentially bioactive molecules. By leveraging a range of catalytic systems, including those based on palladium, rhodium, copper, and photoredox catalysis, researchers can selectively modify the quinolone scaffold with a high degree of control. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to explore the vast chemical space surrounding this important heterocyclic core, ultimately accelerating the discovery and development of new therapeutics.

References

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing).
  • Divergent Synthesis of Quinolones through Radical C−H Functionalization/Cyclization. Advanced Synthesis & Catalysis.
  • Discovery of divergent C−H functionalization of quinolines. - ResearchGate.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
  • Divergent Synthesis of Quinolones through Radical C−H Functionalization/Cyclization | Request PDF - ResearchGate.
  • Rhodium(III)-Catalyzed C–H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones | Organic Letters - ACS Publications.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC.
  • Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH.
  • Photoredox-Catalyzed C–H Functionalization Reactions - PMC - NIH.
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv.
  • Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC - NIH.
  • Divergent Construction of Diverse Scaffolds through Catalyst-Controlled C-H Activation Cascades of Quinazolinones and Cyclopropenones - PubMed.
  • Synthesis and Functionalization of 4‐Quinolones – A Progressing Story - ResearchGate.
  • Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives - ACS Publications.
  • Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts - Princeton University.
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews.
  • Photoredox-Catalyzed C-H Functionalization Reactions - PubMed.
  • C H Activation Strategies for Heterofunctionalization and Heterocyclization on Quinones: Application in the Synthesis of Bioactive Compounds - Semantic Scholar.
  • Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold - ACS Publications.
  • Photoredox-Catalyzed C–H Functionalization Reactions | Chemical Reviews.
  • Progress and prospects in copper-catalyzed C–H functionalization - RSC Publishing.
  • Construction of Isoquinolone Scaffolds on DNA via Rhodium(III)-Catalyzed C-H Activation.
  • Palladium-Catalyzed Intramolecular Amidation of C(sp2)−H Bonds: Synthesis of 4-Aryl-2-quinolinones | The Journal of Organic Chemistry - ACS Publications.
  • Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing).
  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones - MDPI.
  • Mechanistic Studies of C-H Activation Catalysts for Direct Organic Fuel Cell Applications.
  • Photoredox-Catalyzed C-H Functionalization Reactions. (2021) | Natalie Holmberg-Douglas | 555 Citations - SciSpace.
  • Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation | Accounts of Chemical Research.
  • Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands | The Journal of Organic Chemistry - ACS Publications.
  • Late-Stage C–H Functionalization of Azines - PMC - PubMed Central.
  • Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation | Organic Letters - ACS Publications.
  • Copper-catalyzed Radical methylation/C-H amination/oxidation Cascade for the Synthesis of Quinazolinones - PubMed.

Sources

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methylquinolin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices. The described method is suitable for purity assessment, quantification, and as a foundation for a stability-indicating assay.

Introduction: The Analytical Imperative for this compound

This compound, also known by its tautomeric form 2-hydroxy-4-methylquinoline, is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research.[1] Quinolines and their derivatives are known to possess a wide range of biological activities. As with any compound intended for further development, a precise and accurate analytical method is paramount for its characterization, ensuring purity, and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. This application note outlines a stability-indicating RP-HPLC method, developed with a deep understanding of the physicochemical properties of this compound and guided by the principles of analytical quality by design.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method is built upon a thorough understanding of the analyte's properties. Key characteristics of this compound that inform our chromatographic strategy are summarized below.

PropertyValueRationale for HPLC Method
Molecular Formula C₁₀H₉NO---
Molecular Weight 159.18 g/mol [1]Essential for accurate preparation of standard solutions.
Predicted XLogP3-AA 1.2[2]Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography.
Predicted pKa ~5.67 (of 4-methylquinoline)[3]Suggests the molecule is weakly basic. Controlling the mobile phase pH below this value (e.g., pH 3-4) will ensure the analyte is in a consistent, protonated state, leading to sharp, symmetrical peaks.
UV λmax ~317 nm (in Chloroform for 2-Methylquinolin-4-ol)[4]Provides a starting point for selecting the optimal detection wavelength for maximum sensitivity. A UV scan of the analyte in the chosen mobile phase is recommended to confirm the λmax.
Solubility Soluble in methanol and ethanol[2]Informs the choice of solvent for preparing standard and sample solutions.

The HPLC Method: A Step-by-Step Protocol

This protocol is designed to be a robust starting point for the analysis of this compound. Method optimization and validation are crucial for implementation in a regulated environment.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Data Acquisition and Processing Software.

  • Reference Standard: this compound of known purity.

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or formic acid.

Chromatographic Conditions

The following conditions have been designed based on the physicochemical properties of this compound and common practices for related compounds.[5][6]

ParameterRecommended Condition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Ratio 60:40 (Isocratic) - May require optimization
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 317 nm
Injection Volume 10 µL
Run Time ~10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation: For bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in methanol, and then dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its proper functioning.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0% (for 5 replicate injections)

Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] The following parameters should be assessed.

Specificity and Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are essential.[9][10] These studies intentionally degrade the sample to ensure that the degradation products do not interfere with the quantification of the parent compound.

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.[11]

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.[11]

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: Solid drug at 80 °C for 7 days.[11]

  • Photolytic Degradation: Expose the solid drug to light in a photostability chamber.[11]

The chromatograms of the stressed samples should demonstrate that the peak for this compound is well-resolved from any degradation product peaks.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy should be assessed by performing recovery studies. This can be done by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.[7]

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the key workflows.

HPLC_Analysis_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E System Suitability Testing B->E F Inject Standards & Samples B->F C Prepare Sample Solutions C->F D->E E->F G Peak Integration F->G H Quantification G->H

Caption: Workflow for the HPLC analysis of this compound.

Forced_Degradation_Workflow Start This compound Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photo Photolytic Degradation Stress->Photo Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Evaluate Specificity Analysis->End

Sources

Application Notes and Protocols for In Vitro Bioassays of 4-Methylquinolin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-Methylquinolin-2-ol Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Within this class, this compound and its derivatives have emerged as a versatile and promising group of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a methyl group at the 4-position and a hydroxyl group at the 2-position of the quinoline ring system creates a unique electronic and steric environment, influencing the molecule's interaction with various biological targets.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro biological activities of novel this compound derivatives. The protocols detailed herein are grounded in established methodologies and are designed to yield robust and reproducible data, crucial for advancing promising lead compounds through the drug discovery pipeline. We will delve into the causality behind experimental choices, ensuring a thorough understanding of each assay's principles and limitations.

Part 1: Cytotoxicity and Antiproliferative Activity Assessment

A critical initial step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxic and antiproliferative effects. This allows for the determination of a compound's potency against cancer cell lines and provides a therapeutic window when compared to its effects on normal cells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] The assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[3][4]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete cell culture medium.[5] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[5] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line's doubling time and the desired endpoint.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, can then be determined using non-linear regression analysis.[5]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay Execution cluster_3 Data Analysis prep Seed cells in 96-well plates attach Allow cells to attach (24h) prep->attach treat Add this compound derivatives attach->treat incubate Incubate for 24-72h treat->incubate mtd_assay MTT Assay: Add MTT, incubate, solubilize formazan incubate->mtd_assay Metabolic Activity ldh_assay LDH Assay: Collect supernatant, add LDH reagent incubate->ldh_assay Membrane Integrity read_absorbance Measure Absorbance/Fluorescence mtd_assay->read_absorbance ldh_assay->read_absorbance calc_ic50 Calculate % Viability/Cytotoxicity Determine IC50 values read_absorbance->calc_ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Part 2: Antimicrobial Susceptibility Testing

Quinoline derivatives have a long history as antimicrobial agents, with mechanisms often involving the inhibition of bacterial DNA gyrase.[6] Evaluating the antimicrobial potential of novel this compound derivatives is a key step in their characterization.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[7] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.

    • Microorganism: Use a fresh, pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) grown on an appropriate agar medium.[7]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. This will result in wells with decreasing concentrations of the derivative.

    • Include a growth control (no compound) and a sterility control (no bacteria).[7]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Derivative Microorganism MIC (µg/mL)
Compound AS. aureus (MRSA)8
Compound BE. coli16
Compound CC. albicans32
This is an example data table. Actual values will vary.

Part 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[9] Quinoline derivatives have shown potential in modulating inflammatory responses, often through the inhibition of key enzymes in the inflammatory cascade.[9]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[10] Dually inhibiting both COX-2 and 5-LOX is a desirable therapeutic strategy for developing safer anti-inflammatory drugs.[10]

This protocol utilizes commercially available fluorometric or colorimetric inhibitor screening kits.

  • Reagent Preparation: Prepare all reagents, including the reaction buffer, heme (for COX assays), and enzymes (COX-1, COX-2, or 5-LOX) according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare various concentrations of the this compound derivatives and a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) as a positive control.[10]

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, heme (if applicable), the test compound or control, and the respective enzyme.

    • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the plate at the recommended temperature and for the specified time according to the kit's protocol.

  • Measurement: Measure the fluorescence or absorbance using a plate reader at the specified wavelengths. The signal is proportional to the enzyme activity.[11]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Nitric Oxide (NO) Production Inhibition Assay

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[12] This assay measures the ability of compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the this compound derivatives for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.

G cluster_0 COX Pathway cluster_1 LOX Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inhibited by 4-MQ-2-ol derivatives inflammation_cox Inflammation pgs->inflammation_cox lts Leukotrienes lox->lts inhibited by 4-MQ-2-ol derivatives inflammation_lox Inflammation lts->inflammation_lox

Caption: Inhibition of COX and LOX pathways by test compounds.

Part 4: Kinase Inhibition Assays

Protein kinases are a major class of drug targets, particularly in oncology.[13] Quinolinone-based compounds have been identified as potent kinase inhibitors.[14] Biochemical and cell-based assays are used to determine the inhibitory potency and selectivity of these derivatives.[14]

Biochemical Kinase Inhibition Assays (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive methods for measuring direct kinase inhibition in a high-throughput format. They utilize a purified enzyme and substrate.

Cell-Based Kinase Inhibition Assays (e.g., Western Blot for Phosphorylation)

Cell-based assays provide insights into a compound's activity in a more physiological context.[14] Western blotting can be used to assess the phosphorylation status of a kinase's downstream targets, providing evidence of target engagement within the cell.

Derivative Target Kinase IC₅₀ (nM)
Compound DPKN3280
Compound EGAK3.9
Compound Fc-Met19
Data synthesized from multiple sources for illustrative purposes.[14][15]

Conclusion

The protocols outlined in these application notes provide a solid foundation for the in vitro characterization of this compound derivatives. By systematically evaluating their cytotoxicity, antimicrobial, anti-inflammatory, and kinase inhibitory activities, researchers can identify promising lead compounds for further development. It is imperative to remember that these in vitro assays are the first step in a long and complex drug discovery process. Compounds that demonstrate potent and selective activity in these assays warrant further investigation in more complex cellular models and eventually in vivo studies.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gomes, L. R., et al. (2024).
  • Wujec, M., et al. (2022).
  • Mancuso, R., et al. (2021).
  • Fareed, M. F., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal.
  • Shivaraj, et al. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules.
  • El-Damasy, A. K., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Xu, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases.
  • ResearchGate. (n.d.). MTT assays (% inhibition of cell viability) and LDH release assay (% cytotoxicity) of chloroform-methanol (1:1, v/v) extracts from V. locusta and E.
  • Fayed, B. E., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Metabolism and Personalized Therapy.
  • BenchChem. (2025).
  • Fareed, M. F., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Europub.
  • Yilmaz, M. C., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • BenchChem. (2025).
  • Barker, D., et al. (2019). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters.
  • Pavić, V., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules.
  • BenchChem. (2025).
  • Guler, B., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules.
  • American Chemical Society. (2025).
  • Sylaidos, C., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Antioxidants.
  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
  • Research Journal of Pharmacy and Technology. (2019).
  • Castrejón-Jiménez, N. S., et al. (2020). Anti-inflammatory Effect and Inhibition of Nitric Oxide Production by Targeting COXs and iNOS Enzymes With the 1,2-diphenylbenzimidazole Pharmacophore. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2025).
  • Al-Ostath, A. I. A., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules.
  • Solomon, V. R., et al. (2007).
  • Sisa, M., et al. (2022). Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. Molecules.
  • Guillon, J., et al. (2004). Synthesis of 4-hydroxycoumarin and 2,4-quinolinediol derivatives and evaluation of their effects on the viability of HepG2 cells and human hepatocytes culture. European Journal of Medicinal Chemistry.
  • Aly, A. A., et al. (2018). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)

Sources

Application Note: Utilizing 4-Methylquinolin-2-ol in Fluorescence Quenching Studies for Drug Discovery and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 4-Methylquinolin-2-ol in fluorescence quenching studies. Primarily aimed at researchers in drug development and analytical sciences, this document elucidates the underlying principles of fluorescence quenching, the specific photophysical properties of this compound that make it a suitable quenching agent, and step-by-step methodologies for its practical implementation. We will explore its use in characterizing protein-ligand interactions, a critical aspect of modern drug discovery, using Bovine Serum Albumin (BSA) as a model system.

Introduction: The Principle of Fluorescence Quenching in Research

Fluorescence quenching is a powerful analytical technique that involves the decrease in fluorescence intensity of a fluorophore due to its interaction with another molecule, termed a quencher. This phenomenon is highly sensitive to the molecular environment and can provide invaluable insights into the binding of small molecules to proteins, conformational changes in biomolecules, and the accessibility of fluorescent probes.[1][2] In the context of drug development, fluorescence quenching assays are instrumental in determining binding affinities and mechanisms of interaction between drug candidates and their protein targets.[3][4]

This compound, a heterocyclic compound from the quinolone family, presents interesting photophysical properties that can be exploited in such studies.[5][6] Quinolone derivatives are known for their diverse biological activities and are considered privileged structures in medicinal chemistry.[7][8]

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₀H₉NO[5]
Molecular Weight 159.18 g/mol [5]
IUPAC Name 4-methyl-1H-quinolin-2-one[5]
Synonyms 2-Hydroxy-4-methylquinoline, 4-Methylcarbostyril[5]
CAS Number 607-66-9[5]
Appearance Solid[9]

Mechanism of Fluorescence Quenching

Fluorescence quenching can occur through two primary mechanisms: dynamic (collisional) and static quenching. Distinguishing between these mechanisms is essential for correctly interpreting experimental data.

  • Dynamic Quenching: This process results from transient collisions between the fluorophore in its excited state and the quencher molecule. The quenching efficiency is dependent on the concentration of the quencher and the temperature. An increase in temperature typically leads to a higher diffusion rate and, consequently, more effective dynamic quenching.[10]

  • Static Quenching: In this mechanism, a non-fluorescent ground-state complex is formed between the fluorophore and the quencher. This reduces the population of excitable fluorophores. Static quenching is generally characterized by a decrease in the quenching constant with increasing temperature, as higher temperatures can lead to the dissociation of the complex.[2]

The Stern-Volmer equation is a fundamental tool for analyzing fluorescence quenching data:

F₀ / F = 1 + Ksv[Q] = 1 + Kqτ₀[Q]

Where:

  • F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

  • Kq is the bimolecular quenching rate constant.

  • τ₀ is the lifetime of the fluorophore in the absence of the quencher.

A linear Stern-Volmer plot (F₀/F vs. [Q]) is often indicative of a single quenching mechanism.[10][11]

Experimental Protocol: Characterizing the Interaction of this compound with Bovine Serum Albumin (BSA)

This protocol details the steps to investigate the quenching of the intrinsic fluorescence of Bovine Serum Albumin (BSA) by this compound. The intrinsic fluorescence of BSA is primarily due to its tryptophan residues.[1][12][13]

Materials and Reagents
  • This compound (≥98% purity)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Tris-HCl buffer (50 mM, pH 7.4, containing 150 mM NaCl)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • High-purity water

  • Calibrated micropipettes

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer

Preparation of Stock Solutions
  • BSA Stock Solution (1.0 x 10⁻⁴ M): Dissolve an appropriate amount of BSA in Tris-HCl buffer. To avoid denaturation, add the BSA to the buffer and gently swirl to dissolve. Do not vortex. Store at 4°C.

  • This compound Stock Solution (1.0 x 10⁻² M): Dissolve an accurately weighed amount of this compound in DMSO. Ensure complete dissolution.

Experimental Workflow

The following diagram outlines the general workflow for the fluorescence quenching experiment.

G cluster_prep Solution Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis prep_BSA Prepare BSA Stock (1.0 x 10⁻⁴ M in Buffer) prep_Quencher Prepare this compound Stock (1.0 x 10⁻² M in DMSO) titrate Prepare Sample Series: - Constant BSA Concentration - Increasing Quencher Concentration prep_Quencher->titrate measure Acquire Fluorescence Spectra (λex = 280 nm, λem = 300-450 nm) titrate->measure correct Correct for Inner-Filter Effects measure->correct plot Construct Stern-Volmer Plot (F₀/F vs. [Q]) correct->plot calculate Calculate Ksv and Kq plot->calculate determine Determine Binding Parameters (Ka, n) calculate->determine

Caption: Workflow for a typical fluorescence quenching experiment.

Spectrofluorometer Setup and Measurement
  • Set the excitation wavelength to 280 nm to selectively excite the tryptophan residues of BSA.[1]

  • Set the emission wavelength range from 300 nm to 450 nm.

  • Set the excitation and emission slit widths to 5 nm.

  • Allow the instrument to warm up for at least 30 minutes for signal stability.

  • Pipette 3.0 mL of the BSA working solution (e.g., 1.0 x 10⁻⁶ M in Tris-HCl buffer) into a quartz cuvette.

  • Place the cuvette in the temperature-controlled holder of the spectrofluorometer, set to 298 K (25°C).

  • Record the fluorescence spectrum of BSA alone (this will be your F₀).

  • Successively add small aliquots (e.g., 2 µL) of the this compound stock solution to the cuvette.

  • After each addition, gently mix the solution by inverting the cuvette (avoiding bubble formation) and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • The total volume of added quencher should not exceed 5% of the initial volume to avoid significant dilution effects.

Data Analysis and Interpretation
  • Inner-Filter Effect Correction: It is crucial to correct the observed fluorescence intensities for the inner-filter effect, where the quencher absorbs at the excitation or emission wavelengths. The corrected fluorescence intensity (F_corr) can be calculated using the following equation:

    F_corr = F_obs * 10^((A_ex + A_em) / 2)

    Where:

    • F_obs is the observed fluorescence intensity.

    • A_ex and A_em are the absorbances of the quencher at the excitation and emission wavelengths, respectively.

  • Stern-Volmer Analysis:

    • Plot F₀/F_corr versus the concentration of this compound ([Q]).

    • Perform a linear regression on the data. The slope of the line will give you the Stern-Volmer constant (Ksv).

    • The bimolecular quenching rate constant (Kq) can be calculated if the fluorescence lifetime of BSA (τ₀) is known (typically ~10⁻⁸ s for BSA).

  • Determination of Binding Constant and Number of Binding Sites: For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the double logarithm equation:

    log[(F₀ - F) / F] = log(Ka) + n log[Q]

    A plot of log[(F₀ - F) / F] versus log[Q] will yield a straight line with a slope of 'n' and a y-intercept of log(Ka).

Troubleshooting and Considerations

  • Precipitation: At high concentrations, this compound may have limited solubility in aqueous buffers. Visually inspect the solution for any signs of precipitation.

  • Photobleaching: Minimize the exposure of the sample to the excitation light to prevent photobleaching of the fluorophore.

  • Temperature Control: Maintain a constant temperature throughout the experiment as fluorescence is temperature-sensitive.[11]

  • pH Stability: Ensure the pH of the buffer remains constant, as pH changes can affect both the protein structure and the protonation state of the quencher.

Visualizing the Quenching Mechanism

The following diagram illustrates the concept of static and dynamic fluorescence quenching.

G cluster_ground Ground State cluster_excited Excited State F F FQ F-Q F->FQ + Q (Static Complex Formation) F_star F* F->F_star Excitation (hν) Q Q FQ->F No Fluorescence F_star->F Fluorescence (hν') F_star->F + Q (Dynamic Quenching)

Caption: Static vs. Dynamic fluorescence quenching pathways.

Conclusion

This compound serves as an effective tool in fluorescence quenching studies, offering a straightforward and sensitive method for investigating molecular interactions. The protocols and guidelines presented herein provide a solid foundation for researchers to employ this technique in their drug discovery and analytical workflows. Proper experimental design and data analysis, including corrections for potential artifacts, are paramount for obtaining reliable and meaningful results.

References

  • The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace by Typeset.
  • This compound. PubChem, National Institutes of Health.
  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate.
  • Fluorescence quenching of bovine serum albumin. PubMed.
  • [Fluorescence spectroscopy study of bovine serum albumin quenched by metal ion]. PubMed.
  • Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. ResearchGate.
  • Fluorescence quenching of bovine serum albumin. ResearchGate.
  • Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin. PubMed.
  • Study of the combination reaction between drugs and bovine serum albumin with methyl green as a fluorescence probe. Journal of Chemical and Pharmaceutical Research.
  • This compound (C10H9NO). PubChemLite.
  • 2-Methylquinolin-4-ol. PubChem, National Institutes of Health.
  • 4-Methylquinoline. PubChem, National Institutes of Health.
  • Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. National Institutes of Health.
  • Quinoline-2-thione-based fluorescent probes for selective and sensitive detections of mustard gas and its analogues. PubMed.
  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Royal Society of Chemistry.
  • 4-Quinolinol, 2-methyl-. NIST WebBook.
  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level. ResearchGate.
  • EFFECT OF HYDROGEN BONDING ON FLUORESCENCE QUENCHING OF QUINOLIN-8-OL - ANALYSIS USING NEGATIVE STERN-VOLMER PLOTS. ResearchGate.
  • Lessons in Organic Fluorescent Probe Discovery. eScholarship, University of California.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health.
  • Novel Fluorescent Quinoline-Based Hydrazone Metal Complexes: Synthesis, Photophysical Applications in Latent Fingerprint Detection, Anti-counterfeiting, and Antitubercular Activity. ResearchGate.

Sources

Application Notes & Protocols: 4-Methylquinolin-2-ol as a Versatile Precursor for the Synthesis of Novel Organometallic Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-methylquinolin-2-ol as a foundational precursor for the synthesis of advanced organometallic complexes. We move beyond simple procedural lists to explain the underlying chemical principles, from the ligand's critical tautomeric nature to its coordination behavior. This document is designed for researchers, medicinal chemists, and materials scientists, offering detailed, field-proven protocols for ligand synthesis, complexation, and comprehensive characterization. The aim is to empower researchers to leverage the unique properties of the this compound scaffold for applications in catalysis, medicinal chemistry, and materials science.

Introduction: The Unique Potential of this compound

Organometallic chemistry, the bridge between organic and inorganic chemistry, offers a vast chemical space for the design of novel functional molecules.[1] The properties of an organometallic complex are profoundly influenced by the ligands coordinating the metal center.[2] this compound, a substituted quinoline derivative, has emerged as a particularly compelling ligand precursor due to its structural and electronic characteristics.[3][4]

The utility of this molecule is rooted in its keto-enol tautomerism. It exists in a dynamic equilibrium between the enol form (this compound) and the more stable keto form (4-methylquinolin-2(1H)-one).[5][6] This equilibrium is fundamental, as deprotonation of either the hydroxyl (-OH) group in the enol form or the amine (N-H) group in the keto form yields a potent monoanionic bidentate ligand. This chelation, typically through the nitrogen and oxygen atoms, forms a highly stable six-membered ring with the metal center, a favored conformation in coordination chemistry.

The resulting organometallic complexes have shown potential in diverse fields, including as therapeutic agents and functional materials.[7][8][9]

Keto-Enol Tautomerism: The Key to Reactivity

The equilibrium between the two tautomeric forms dictates the molecule's coordination behavior. While computational and spectroscopic studies show the keto form, 4-methylquinolin-2(1H)-one, predominates in most conditions due to the stability of the cyclic amide structure, the enol form is readily accessible for deprotonation and subsequent complexation.[5][6]

Caption: Tautomeric equilibrium of this compound.

Synthesis and Characterization of the Ligand Precursor

A robust and reproducible synthesis of the starting ligand is paramount. The Conrad-Limpach reaction provides a reliable method for synthesizing quinolin-4-ol derivatives and can be adapted for this purpose.[10]

Protocol: Synthesis of this compound

This protocol details the synthesis from aniline and ethyl acetoacetate.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A (as high-boiling solvent)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl) solution (10%)

  • Standard laboratory glassware and heating mantle

Procedure:

  • Step 1: Formation of the Anilinocrotonate Intermediate. In a round-bottom flask, mix equimolar amounts of aniline and ethyl acetoacetate. A mild acid catalyst (e.g., a drop of acetic acid) can be added. Heat the mixture gently (80-100 °C) for 1-2 hours. The progress can be monitored by TLC.

  • Step 2: Cyclization. Causality Note: High temperature is required to drive the intramolecular cyclization. Add the crude anilinocrotonate intermediate slowly to a pre-heated high-boiling solvent like Dowtherm A or polyphosphoric acid at ~250 °C. Maintain this temperature for 15-30 minutes. The cyclization reaction is often rapid.

  • Step 3: Isolation. Allow the reaction mixture to cool. If using Dowtherm A, the product may precipitate upon cooling. It can be collected by filtration. If using PPA, carefully pour the hot mixture onto crushed ice. The product will precipitate as a solid.

  • Step 4: Purification. The crude solid is often contaminated with starting materials and byproducts. It can be purified by washing with hot toluene to remove Dowtherm A, followed by recrystallization. A common procedure involves dissolving the crude product in a dilute NaOH solution, filtering to remove insoluble impurities, and then re-precipitating the product by acidifying with HCl. The resulting solid is then collected by filtration, washed with water, and dried. Recrystallization from ethanol or an ethanol/water mixture yields the pure this compound.[10]

General Protocol for Organometallic Complex Synthesis

The deprotonated 4-methylquinolin-2-olate anion is a versatile bidentate N,O-donor ligand. The following is a generalized protocol that can be adapted for various transition metals (e.g., Pt, Pd, Ru, Ir, Cu).[1][11]

Experimental Workflow

workflow node_start node_start node_reagents node_reagents node_process node_process node_product node_product node_analysis node_analysis start Start: this compound (Ligand Precursor) deprotonation Step 1: Deprotonation (Inert Atmosphere: Ar/N2) start->deprotonation base Strong Base (e.g., NaH, KOtBu) base->deprotonation solvent1 Anhydrous Solvent (e.g., THF, DMF) solvent1->deprotonation complexation Step 2: Complexation (Stir at RT or Heat) deprotonation->complexation Add Metal Precursor metal_precursor Metal Precursor (e.g., [Ru(p-cymene)Cl2]2) metal_precursor->complexation workup Step 3: Isolation (Filtration, Solvent Removal) complexation->workup purification Step 4: Purification (Chromatography/Recrystallization) workup->purification product Final Organometallic Complex purification->product characterization Step 5: Characterization (NMR, IR, MS, X-ray) product->characterization

Caption: General workflow for synthesizing organometallic complexes.

Step-by-Step Methodology

Materials & Equipment:

  • This compound (synthesized as per Protocol 2.1)

  • Anhydrous solvent (e.g., THF, DMF, CH₂Cl₂)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))

  • Metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, K₂PtCl₄, Pd(OAc)₂)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Magnetic stirrer, heating plate

  • Standard glassware (Schlenk flask, dropping funnel)

Procedure:

  • Ligand Deprotonation:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in an anhydrous solvent in a Schlenk flask.

    • Slowly add the base (1-1.1 equivalents). Safety Note: If using NaH, hydrogen gas is evolved.

    • Stir the mixture at room temperature for 1-2 hours until deprotonation is complete (cessation of gas evolution, formation of a clear solution or a uniform suspension of the salt). This generates the reactive quinolinolate anion.

  • Reaction with Metal Precursor:

    • In a separate flask, dissolve the metal precursor (e.g., 0.5 equivalents for a dimeric precursor like [Ru(p-cymene)Cl₂]₂) in the same anhydrous solvent.

    • Slowly add the metal precursor solution to the solution of the deprotonated ligand via a cannula or dropping funnel.

    • Causality Note: The rate of addition can control the reaction's exothermicity and prevent the formation of side products.

  • Reaction Progression:

    • Allow the reaction to stir at room temperature or heat as required. The optimal temperature and time depend on the metal and its precursor (ranging from a few hours to overnight).

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the ligand and the formation of a new, often colored, spot corresponding to the complex.

  • Isolation and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove any inorganic salts (e.g., NaCl, KCl).

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane, ethanol).

Essential Characterization Techniques

Validating the structure and purity of the newly synthesized complex is a critical step. A combination of spectroscopic methods is required.[12]

Technique Purpose Expected Observations for a Bidentate N,O-Coordinated Complex
¹H NMR Spectroscopy To confirm ligand coordination and purity.- Disappearance of the acidic N-H proton signal (typically >10 ppm).- Significant shifts (upfield or downfield) of the quinoline ring protons due to the influence of the metal center.[13]
¹³C NMR Spectroscopy To probe the electronic environment of the carbon atoms.- Shifts in the resonances of the carbon atoms, particularly C2 (attached to O) and C8a (adjacent to N), confirming their involvement in coordination.[14]
Infrared (IR) Spectroscopy To identify changes in key functional groups.- A significant shift (typically a decrease) in the C=O stretching frequency (from ~1650 cm⁻¹ in the free ligand) upon coordination of the oxygen atom.[15]- Appearance of new, low-frequency bands corresponding to Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) vibrations (typically 400-600 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition and molecular weight.- The molecular ion peak ([M]⁺, [M+H]⁺, or [M-Cl]⁺ depending on the complex and ionization method) should match the calculated exact mass.[3]
Single-Crystal X-ray Diffraction To provide unambiguous structural determination.- Confirms the coordination geometry (e.g., square planar, octahedral), bond lengths, bond angles, and the bidentate N,O-coordination mode.[11][16]

Applications and Future Directions

The organometallic complexes derived from this compound are more than academic curiosities. Their unique structures open doors to significant applications.

  • Anticancer Agents: The quinoline scaffold is a known pharmacophore.[17][18] When combined with metals like Platinum, Ruthenium, or Iridium, which have demonstrated anticancer activity, novel therapeutic candidates can be developed.[7][11] These complexes may exhibit different mechanisms of action compared to traditional platinum drugs, potentially overcoming resistance.[19]

  • Homogeneous Catalysis: The tunable electronic and steric properties of the ligand allow for the design of catalysts for various organic transformations, such as C-H activation or cross-coupling reactions.[8]

  • Luminescent Materials: Many d⁶ and d⁸ transition metal complexes exhibit interesting photophysical properties.[2] Complexes of Iridium(III) or Platinum(II) with quinolinolate ligands could be explored for applications in organic light-emitting diodes (OLEDs) or as probes for biological imaging.

Conclusion

This compound is a highly valuable and versatile precursor for constructing sophisticated organometallic architectures. Its straightforward synthesis and favorable bidentate coordination properties make it an ideal platform for researchers. By understanding the principles of its reactivity and applying the robust protocols detailed herein, scientists can effectively synthesize and characterize novel complexes, paving the way for innovations in medicine, catalysis, and materials science.

References

  • Benchchem. (n.d.). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69088, this compound.
  • Shaaban, I. A., Assiri, M. A., Ali, T. E., & Mohamed, T. A. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR)
  • Stumbo, E. (n.d.). Synthesis and characterization of organometallic complexes for biological imaging.
  • Zubkov, V. O., Rozhenko, O. B., Ruschak, N. I., & Gritsenko, S. I. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry.
  • Abdelhamid, A. A., et al. (2024). Synthesis, characterization, DFT, biological activity evaluation, and molecular docking analysis of new 8-[(2-hydroxynaphthalen-1-yl) diazenyl] naphthalene-1, 3-disulfonic acid based complexes. Journal of Molecular Structure, 1300, 137175.
  • Manasagangotri, Physics @. (2021). Syntheses and structural characterization of metal complexes of 4-(naphthalen-1-yl)-1-(quinolin-2-yl)methylene)thiosemicarbazide.
  • Journal of Photochemistry and Photobiology A: Chemistry. (2011).
  • ResearchGate. (n.d.). Synthesis of Organometallic Compounds.
  • Bendola Publishing. (n.d.). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative.
  • Tan, M., et al. (2019). Synthesis of two platinum(II) complexes with 2-methyl-8-quinolinol derivatives as ligands and study of their antitumor activities. European Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol.
  • Hartinger, C. G., & Dyson, P. J. (2009). Organometallic anticancer compounds. Chemical Society Reviews, 38(2), 391-401.
  • ResearchGate. (n.d.). Uses of organometallic compounds in chemical processes.
  • Gasser, G., Ott, I., & Metzler-Nolte, N. (2011). Organometallic anticancer compounds. Journal of Medicinal Chemistry, 54(1), 3-25.
  • ResearchGate. (2014). Cadmium(II) iodide molecular coordination compounds with 4-methylpyridine and 4-methylquinoline. Russian Journal of Inorganic Chemistry, 59(7).
  • ResearchGate. (2015). Clinical and Industrial Application of Organometallic Compounds and Complexes: A Review.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10285, 4-Methylquinoline.
  • ResearchGate. (n.d.). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds.
  • Pesko, M., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(12), 14539-14557.

Sources

Application Notes and Protocols for 4-Methylquinolin-2-ol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 4-Methylquinolin-2-ol in materials science. It delves into the synthesis, characterization, and implementation of this versatile compound in cutting-edge fields such as organic electronics and corrosion prevention, supported by detailed experimental protocols and theoretical insights.

Introduction to this compound: A Molecule of Interest

This compound, also known by its tautomeric form 4-methylquinolin-2(1H)-one or as 4-methylcarbostyril, is a heterocyclic aromatic compound belonging to the quinoline family.[1] Its unique molecular structure, characterized by a fused benzene and pyridine ring system with a methyl group and a hydroxyl/oxo group, imparts a range of interesting photophysical and chemical properties. This has led to its exploration in various domains of materials science.

The compound exists in a keto-enol tautomerism, which can influence its chemical reactivity and interactions in different environments.[2] This property is crucial for its function in diverse applications, from light emission to surface protection.

Section 1: Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline and its derivatives are a significant class of materials in the field of organic electronics due to their inherent electron-deficient nature, which makes them suitable for use as electron-transporting and emissive materials in OLEDs.[3] The ability to tune their electronic and photophysical properties through chemical modification allows for the development of efficient and color-specific light-emitting devices.

Role of this compound Derivatives in OLEDs

Derivatives of this compound can be engineered to serve as:

  • Emissive Materials: By introducing specific functional groups, the fluorescence quantum yield and emission color of the quinoline core can be tailored. These derivatives can act as the primary light-emitting component in the emissive layer (EML) of an OLED.

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), where triplet excitons are harvested, a host material is required to disperse the phosphorescent dopant. Quinoline derivatives with high triplet energies can serve as excellent host materials, facilitating efficient energy transfer to the guest emitter.

  • Electron-Transporting Materials (ETMs): The electron-deficient quinoline core facilitates the transport of electrons from the cathode to the emissive layer, ensuring a balanced charge carrier injection and recombination, which is crucial for high device efficiency.

Synthesis of a Phenyl-Substituted this compound Derivative

A common synthetic route to access functionalized quinoline derivatives is through cyclization reactions. The following protocol outlines a general procedure for the synthesis of a phenyl-substituted derivative, which can be adapted for various applications.

Protocol 1: Synthesis of a Phenyl-Substituted this compound Derivative

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-amino-3-methylphenol (10 mmol, 1.23 g), ethyl benzoylacetate (12 mmol, 2.3 g), and a catalytic amount of polyphosphoric acid (PPA) (approximately 10 g).

  • Reaction Execution: Heat the reaction mixture to 120-130°C with continuous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Purification: After the reaction is complete, cool the mixture to approximately 80°C and carefully pour it into a beaker containing 200 mL of ice-cold water with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water. Further purify the crude product by recrystallization from ethanol to obtain the final phenyl-substituted this compound derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Diagram 1: Synthesis of a Phenyl-Substituted this compound Derivative

G Synthesis Workflow Reactants 4-amino-3-methylphenol + Ethyl Benzoylacetate + PPA (catalyst) Reaction Heat at 120-130°C (4-6 hours) Reactants->Reaction Cyclization Workup Quench with ice-water Neutralize with NaHCO3 Reaction->Workup Purification Filtration Recrystallization from Ethanol Workup->Purification Product Phenyl-Substituted This compound Derivative Purification->Product Characterization NMR, Mass Spectrometry Product->Characterization G OLED Device Structure cluster_0 Device Layers Cathode Cathode (Al) LiF LiF ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (this compound derivative) HIL Hole Injection Layer (HIL) (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

Caption: Schematic of a typical multilayer OLED device structure.

Table 1: Representative Performance of a Quinoline-Based OLED

ParameterValue
Turn-on Voltage3.5 - 5.0 V
Maximum Luminance> 1000 cd/m²
Maximum Current Efficiency3 - 5 cd/A
Maximum External Quantum Efficiency (EQE)1 - 3 %
Emission ColorBlue/Green (tunable)

Note: These are representative values and can vary significantly based on the specific molecular structure, device architecture, and fabrication conditions.

Section 2: Application as a Corrosion Inhibitor

Corrosion is a major concern in various industries, leading to significant economic losses and safety hazards. Organic corrosion inhibitors are widely used to protect metallic materials from degradation in aggressive environments. Quinoline and its derivatives have been shown to be effective corrosion inhibitors for various metals, particularly for mild steel in acidic media. [5][6][7][8]

Mechanism of Corrosion Inhibition

The corrosion inhibition by this compound is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal. This adsorption can be either physical (physisorption) or chemical (chemisorption).

The effectiveness of the inhibitor depends on several factors, including its concentration, the temperature, the nature of the metal, and the composition of the corrosive environment.

Diagram 3: Mechanism of Corrosion Inhibition

G Corrosion Inhibition Mechanism cluster_0 Metal Surface cluster_1 Corrosive Medium (HCl) Metal Mild Steel (Fe) H_plus H+ H_plus->Metal Attack Blocked Cl_minus Cl- Cl_minus->Metal Attack Blocked Inhibitor This compound Inhibitor->Metal Adsorption (Protective Film Formation)

Caption: Adsorption of this compound on a metal surface to form a protective layer.

Evaluation of Corrosion Inhibition Efficiency

The performance of a corrosion inhibitor is typically evaluated using electrochemical techniques and weight loss measurements.

Protocol 3: Weight Loss Measurement

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm). Polish the coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Immersion Test: Weigh the prepared coupons accurately. Immerse the coupons in a 1 M HCl solution with and without different concentrations of this compound (e.g., 50, 100, 200, 500 ppm) for a specific duration (e.g., 6 hours) at a constant temperature (e.g., 25°C).

  • Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor. [9][10][11][12] Protocol 4: Electrochemical Measurements (Potentiodynamic Polarization and EIS)

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrolyte is 1 M HCl with and without the inhibitor. [13][14]2. Potentiodynamic Polarization:

    • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively. [15][16][17]3. Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 10 mV.

    • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

    • Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rct₀ and Rctᵢ are the charge transfer resistances without and with the inhibitor, respectively. [9][17][18][19][20][21][22] Table 2: Typical Corrosion Inhibition Data for a Quinoline Derivative

Inhibitor Conc. (ppm)Weight Loss IE (%)Potentiodynamic Polarization IE (%)EIS IE (%)
50757880
100858890
200929495
500959798

Note: These are representative values for a quinoline derivative in 1 M HCl and can vary.

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied. The Langmuir adsorption isotherm is commonly used, which assumes the formation of a monolayer of the inhibitor on the metal surface. [7][18][23][24] The degree of surface coverage (θ) is calculated from the inhibition efficiency (IE%/100). The Langmuir isotherm is represented by the equation:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. The standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads, providing insights into the spontaneity and nature (physisorption or chemisorption) of the adsorption process.

Section 3: Application as a Fluorescent Probe

The inherent fluorescence of the quinoline scaffold makes its derivatives attractive candidates for the development of fluorescent probes for the detection of various analytes, such as metal ions and nitroaromatic compounds. [3][25][26][27][28]

Principle of Fluorescence Sensing

The sensing mechanism often relies on the interaction of the analyte with the quinoline-based probe, leading to a change in its fluorescence properties. This can be a "turn-off" response, where the fluorescence is quenched upon binding to the analyte, or a "turn-on" response, where the fluorescence is enhanced. The selectivity of the probe is determined by the specific binding sites incorporated into its molecular structure.

Diagram 4: Principle of a "Turn-Off" Fluorescent Probe

G Fluorescent Probe Mechanism cluster_0 Fluorescence Probe Quinoline Probe (Fluorescent) Complex Probe-Analyte Complex (Non-Fluorescent) Probe->Complex + Analyte High Fluorescence High Fluorescence Probe->High Fluorescence Emits Light Analyte Analyte (e.g., Metal Ion) Analyte->Complex Low Fluorescence Low Fluorescence Complex->Low Fluorescence Quenched

Caption: A "turn-off" fluorescent sensing mechanism.

Synthesis of a this compound-based Fluorescent Probe

The following is a representative protocol for the synthesis of a Schiff base derivative of this compound that can act as a fluorescent probe for metal ions.

Protocol 5: Synthesis of a Schiff Base Fluorescent Probe

  • Synthesis of the Aldehyde Precursor: Functionalize the this compound core at a suitable position (e.g., the 6-position) to introduce an aldehyde group. This can be achieved through a Vilsmeier-Haack reaction.

  • Schiff Base Condensation: In a round-bottom flask, dissolve the aldehyde precursor (10 mmol) in ethanol (50 mL). Add an equimolar amount of a suitable amine (e.g., 2-aminophenol, 10 mmol) to the solution.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Purification: After completion, cool the reaction mixture. The Schiff base product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent if necessary.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol for Fluorescence Titration
  • Stock Solutions: Prepare a stock solution of the synthesized fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM. Prepare stock solutions of various metal perchlorate salts (e.g., Cu²⁺, Fe³⁺, Zn²⁺, etc.) in the same solvent at a concentration of 10 mM.

  • Titration Experiment: In a series of cuvettes, place a fixed concentration of the probe solution (e.g., 10 µM). Add increasing amounts of the metal ion stock solution to each cuvette.

  • Spectroscopic Measurements: Record the fluorescence emission spectrum of each solution after each addition of the metal ion, using an appropriate excitation wavelength determined from the absorption spectrum of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will reveal the nature of the response (quenching or enhancement) and can be used to determine the binding constant and detection limit.

Table 3: Photophysical Properties of a Representative Quinoline-Based Fluorophore

PropertyValue
Absorption Maximum (λ_abs)350 - 400 nm
Emission Maximum (λ_em)450 - 550 nm
Molar Absorptivity (ε)10,000 - 50,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F)0.1 - 0.8
Fluorescence Lifetime (τ)1 - 10 ns

Note: These values are highly dependent on the molecular structure and the solvent environment. [6][29][30][31][32]

Conclusion

This compound and its derivatives are a class of compounds with significant potential in materials science. Their versatile chemical nature allows for their application in diverse fields, from the development of next-generation lighting and display technologies to the protection of vital infrastructure from corrosion and the creation of sensitive chemical sensors. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the promising properties of this fascinating molecule. Further research into novel derivatives and their applications is expected to unlock even more exciting possibilities in the future.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs).
  • BenchChem. (n.d.). A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores.
  • OHIO Open Library. (n.d.). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency.
  • Jetir.org. (n.d.). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora.
  • Taylor & Francis Online. (n.d.). Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines.
  • MDPI. (2022).
  • ResearchGate. (n.d.). Fluorescence quantum-yield measurement of 1b (mol/L concentration....
  • Adsorption of organic inhibitors on metal surface: isotherm models. (n.d.).
  • ResearchGate. (n.d.). (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
  • Wang, Z., Li, H., Peng, Z., Wang, Z., Wang, Y., & Lu, P. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(52), 31238-31244.
  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances, 10(50), 29986-29993.
  • Ökten, S. (n.d.).
  • ASTM International. (n.d.). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
  • Potentiodynamic polariz
  • National Center for Biotechnology Information. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector.
  • ResearchGate. (n.d.). Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. Molecules, 27(3), 983.
  • PubMed. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments, (225).
  • (a) Multi-layer OLEDs structure, and (b) corresponding energy level diagram. (n.d.).
  • National Center for Biotechnology Information. (2016). Potentiodynamic Corrosion Testing.
  • MDPI. (n.d.). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI.
  • Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?.
  • PalmSens. (n.d.). Polarization Curves: setup, recording, processing and features.
  • ResearchGate. (n.d.). Weight loss measurements for mild steel in 15% HCl with different....
  • ResearchGate. (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.
  • ResearchGate. (n.d.). A quinoline-based chromogenic and ratiometric fluorescent probe for selective detection of Mg2+ ion: Design, synthesis and its application in salt lake brines and bioimaging | Request PDF.
  • ResearchGate. (n.d.). Highly Selective Quinoline-Based Fluorescent Probe for Copper(II) Ions.
  • National Center for Biotechnology Information. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection.
  • ResearchGate. (n.d.). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table.
  • Scilit. (2021). A quinoline-based chromogenic and ratiometric fluorescent probe for selective detection of Mg2+ ion: Design, synthesis and its application in salt lake brines and bioimaging. Dyes and Pigments, 185, 108896.
  • National Center for Biotechnology Information. (n.d.). Electrochemical Impedance Spectroscopy—A Tutorial.
  • Corrosion Inhibition of Mild Steel in HCl Solution by 2-acetylpyrazine: Weight Loss and DFT Studies on Immersion Time and. (2024).
  • Ossila. (n.d.). Organic Light Emitting Diode: OLED Generations & Structure.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI.
  • MDPI. (n.d.).
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).
  • Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Deriv
  • ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid Solution.
  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • ResearchGate. (n.d.). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF.
  • ResearchGate. (n.d.). Electrochemical impedance spectroscopy on in-situ analysis of oxide layer formation in liquid metal.
  • National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol. PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this classic yet nuanced reaction. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of the 2-Hydroxyquinoline Isomer

Q1: My reaction is yielding the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. What is causing this and how can I fix it?

A1: Cause and Mechanism

The formation of the 2-hydroxyquinoline isomer, often referred to as the Knorr product, is a classic and common by-product in the Conrad-Limpach synthesis. The regioselectivity of the initial condensation step between the aniline and the β-ketoester is highly dependent on the reaction temperature.[1][2]

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature to below 140°C), the reaction is under kinetic control. The more reactive keto group of the β-ketoester is preferentially attacked by the aniline, leading to the formation of a β-aminoacrylate intermediate. This intermediate then cyclizes at high temperatures (around 250°C) to yield the desired 4-hydroxyquinoline.[1][3][4]

  • Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (typically above 140°C), the reaction is under thermodynamic control.[1][3] The aniline attacks the less reactive ester group, forming a more stable β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization of this intermediate furnishes the 2-hydroxyquinoline by-product.[1][3][5]

Troubleshooting Protocol:

To favor the formation of the 4-hydroxyquinoline product, you must ensure the initial condensation step is under kinetic control.

Step-by-Step Experimental Protocol:

  • Initial Condensation: In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) at room temperature.[6]

  • Catalysis: Add a catalytic amount of a strong acid, such as a single drop of concentrated H₂SO₄, to facilitate the reaction.[6]

  • Temperature Control: Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic, so it's crucial to maintain a lower temperature to prevent the formation of the Knorr product.[4]

  • Intermediate Isolation (Optional but Recommended): If possible, remove the water formed during the reaction under reduced pressure to isolate the crude β-aminoacrylate intermediate. This helps to drive the equilibrium towards the desired intermediate.[6]

  • Cyclization: Add the crude intermediate to a high-boiling, inert solvent (see Table 1) and heat to approximately 250°C for the cyclization step.[3][6][7]

Visualizing the Competing Pathways

The following diagram illustrates the critical branching point in the Conrad-Limpach-Knorr synthesis based on the initial reaction temperature.

Conrad_Limpach_Knorr Reactants Aniline + β-Ketoester Intermediate_CL β-Aminoacrylate (Kinetic Product) Reactants->Intermediate_CL < 140°C (Kinetic Control) Intermediate_Knorr β-Ketoanilide (Thermodynamic Product) Reactants->Intermediate_Knorr > 140°C (Thermodynamic Control) Product_4HQ 4-Hydroxyquinoline Intermediate_CL->Product_4HQ High Temp Cyclization (~250°C) Product_2HQ 2-Hydroxyquinoline (Knorr Product) Intermediate_Knorr->Product_2HQ Acid-Catalyzed Cyclization

Caption: Competing pathways in the Conrad-Limpach-Knorr synthesis.

Issue 2: Low Yield and Tar Formation

Q2: My reaction is resulting in a low yield of the desired product and a significant amount of tar. What are the likely causes and how can I improve the outcome?

A2: Cause and Mechanism

Low yields and the formation of a thick, unmanageable tar are often interconnected issues in the Conrad-Limpach synthesis. Several factors can contribute to this:

  • Incomplete Initial Condensation: If the formation of the β-aminoacrylate intermediate is not complete before the high-temperature cyclization, unreacted starting materials can decompose or polymerize at elevated temperatures.[4]

  • Decomposition at High Temperatures: The high temperatures required for the cyclization step (around 250°C) can lead to the decomposition of the starting materials, intermediates, or even the final product, especially with prolonged heating.[4][6]

  • Inefficient Heat Transfer: Performing the reaction neat (without a solvent) can lead to localized overheating, promoting side reactions and polymerization. This was a common issue in early protocols, leading to very moderate yields.[3]

Troubleshooting Protocol:

Optimizing the reaction conditions, particularly the use of a suitable solvent and careful control of reaction time and temperature, is key to mitigating these issues.

Step-by-Step Experimental Protocol:

  • Ensure Complete Intermediate Formation: Monitor the initial condensation reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the aniline and β-ketoester before proceeding to the cyclization step.[6]

  • Solvent Selection: The use of a high-boiling, inert solvent is crucial for improving yields and preventing tar formation. These solvents ensure uniform heat transfer and maintain a manageable reaction mixture.[3][6][8] Limpach himself reported a significant increase in yields (up to 95%) when using an inert solvent like mineral oil.[3]

  • Temperature and Time Optimization: While high temperatures are necessary for cyclization, prolonged heating can be detrimental.[6] It is important to find the optimal balance. Monitor the progress of the cyclization and stop the reaction once the desired product is formed.

  • Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the reactants or products at high temperatures.[6]

Data Summary: Recommended Solvents for Cyclization

The choice of solvent for the high-temperature cyclization step is critical for success. The following table summarizes commonly used solvents and their properties.

SolventBoiling Point (°C)AdvantagesDisadvantages
Mineral Oil> 275Inexpensive, inertCan be difficult to remove during workup
Diphenyl ether259InexpensiveSolid at room temperature, unpleasant odor
Dowtherm A257Liquid at room temperatureMore expensive, unpleasant odor
1,2,4-Trichlorobenzene214Inexpensive alternativeLower boiling point may not be suitable for all substrates

This data is compiled from literature sources.[3][6][8]

References

  • Conrad–Limpach synthesis. In: Wikipedia. [Link]
  • Conrad-Limpach Synthesis. SynArchive. [Link]
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]
  • Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
  • Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. [Link]
  • Conrad-Limpach reaction.
  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
  • Acid‐catalyzed multicomponent Conrad–Limpach reaction.

Sources

Technical Support Center: Optimizing the Knorr Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Knorr synthesis of quinolines (specifically, 2-hydroxyquinolines or their tautomeric 2-quinolinone form). This resource is tailored for researchers, chemists, and drug development professionals. Here, you will find detailed troubleshooting advice and frequently asked questions to navigate the complexities of this reaction and optimize your experimental outcomes.

Mechanism and Core Principles

First described by Ludwig Knorr in 1886, this synthesis is a robust method for converting β-ketoanilides into 2-hydroxyquinolines through an acid-catalyzed intramolecular cyclization.[1][2] Understanding the reaction mechanism is fundamental to effective troubleshooting.

The synthesis is an intramolecular electrophilic aromatic substitution. It proceeds by protonation of the β-ketoanilide's carbonyl groups in the presence of a strong acid. A critical step is the formation of a dicationic intermediate, which facilitates the cyclization onto the aniline ring, followed by dehydration to yield the aromatic quinoline system.[3] The choice and concentration of the acid are paramount, as they directly influence the formation of this key intermediate.[1][3]

Knorr_Mechanism Knorr Quinoline Synthesis Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product start_anilide β-Ketoanilide protonated Protonated Intermediate start_anilide->protonated Protonation start_acid Strong Acid (e.g., H₂SO₄, PPA) start_acid->protonated dicationic Dicationic Superelectrophile protonated->dicationic Excess Acid cyclized Cyclized Intermediate dicationic->cyclized Intramolecular Electrophilic Attack product 2-Hydroxyquinoline cyclized->product Dehydration

Caption: Key stages of the Knorr quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Knorr synthesis and the Conrad-Limpach synthesis?

Both syntheses start from anilines and β-ketoesters. The key distinction lies in the reaction conditions and the initial intermediate formed, which dictates the final product.

  • Knorr Synthesis: Typically run at higher temperatures (or with strong dehydrating acids), it proceeds through a β-ketoanilide intermediate which then cyclizes to form a 2-hydroxyquinoline .[4][5]

  • Conrad-Limpach Synthesis: Conducted at lower temperatures, it favors the formation of a β-aminoacrylate intermediate, which then cyclizes to yield a 4-hydroxyquinoline .[5][6]

Q2: Which acid catalyst is best for the Knorr synthesis?

Concentrated sulfuric acid (H₂SO₄) is the traditional choice.[7] However, polyphosphoric acid (PPA) is often a superior alternative as it acts as both a catalyst and a powerful dehydrating agent, frequently leading to cleaner reactions and higher yields.[3][8] For certain substrates, triflic acid has been shown to be a highly effective, albeit more expensive, catalyst.[1] The optimal acid must be determined empirically for each specific substrate.[3]

Q3: Can I run this reaction without a solvent?

Yes, solvent-free conditions are common, especially when using polyphosphoric acid (PPA).[8] The PPA itself can serve as the reaction medium. This approach simplifies workup and can be more environmentally friendly.

The β-ketoanilide precursor is typically synthesized by reacting an aniline with a β-ketoester (like ethyl acetoacetate) or a diketene. The reaction between an aniline and a β-ketoester often requires heating to drive off the alcohol byproduct and form the amide bond.

Troubleshooting Guide

This section addresses the most common experimental issues in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired 2-Hydroxyquinoline

Q: My reaction has a very low yield, or I've isolated no product. What went wrong?

This is a frequent issue that can stem from several sources. A systematic approach is needed to diagnose the problem.

Troubleshooting_LowYield Troubleshooting: Low/No Yield cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues cluster_workup Workup Issues start Low or No Product check_sm Verify Starting Material Purity (β-ketoanilide) start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup sm_impure Impure or Decomposed? Run NMR/LCMS. check_sm->sm_impure sm_wet Moisture Present? Ensure anhydrous conditions. check_sm->sm_wet cond_temp Temperature Too Low? Gradually increase temp. check_conditions->cond_temp cond_time Time Too Short? Monitor by TLC/LCMS. check_conditions->cond_time cond_acid Insufficient Acid? Increase acid concentration. check_conditions->cond_acid workup_sol Product Soluble in Aqueous Layer? Check pH, consider extraction. check_workup->workup_sol workup_precip Incomplete Precipitation? Use ice bath, add anti-solvent. check_workup->workup_precip

Caption: Systematic workflow for diagnosing low-yield reactions.

Potential Causes & Solutions:

  • Incomplete Cyclization: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists, consider extending the reaction time. For substrates that are sensitive to heat, running the reaction at a lower temperature for a longer duration may be beneficial.[3]

  • Suboptimal Acid Concentration: Insufficient acid will fail to generate the necessary dicationic intermediate required for the desired cyclization pathway.[1]

    • Solution: Increase the amount of acid. A large excess of PPA or sulfuric acid is often necessary to drive the reaction towards the 2-hydroxyquinoline product.[1][3]

  • Substrate Decomposition: The β-ketoanilide may be degrading under the harsh acidic and high-temperature conditions.

    • Solution: Attempt the reaction at a lower temperature. If using sulfuric acid, switching to PPA may provide a more controlled reaction environment. Also, ensure that all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[6]

  • Product Loss During Workup: The 2-hydroxyquinoline product might have partial solubility in the aqueous phase during precipitation or in the solvents used for washing.

    • Solution: After quenching the reaction with ice/water, check the pH. Adjusting it may be necessary to ensure the product is in its least soluble form. If solubility is still an issue, perform an extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, chloroform) before discarding it.

Problem 2: Formation of the "Wrong" Isomer (4-Hydroxyquinoline)

Q: My characterization data (NMR/MS) suggests I've synthesized the 4-hydroxyquinoline isomer instead of the desired 2-hydroxyquinoline. Why did this happen?

This is a classic regioselectivity problem in Knorr synthesis and is almost always related to the reaction conditions.

Potential Causes & Solutions:

  • Insufficient Acid: This is the most common cause. A lower concentration of acid favors a monocationic intermediate, which can fragment and recombine or cyclize via the Conrad-Limpach pathway to form the 4-hydroxyquinoline.[1]

    • Solution: The formation of 2-hydroxyquinoline requires a large excess of acid to promote the formation of the dicationic superelectrophile.[1] Significantly increase the equivalents of PPA or sulfuric acid used.

  • Reaction Temperature: While higher temperatures generally favor the Knorr product (2-hydroxyquinoline), the interplay between temperature and acid concentration is critical.

    • Solution: Ensure the temperature is appropriate for the Knorr pathway (often >100 °C), but prioritize optimizing the acid concentration first. Lower temperatures (e.g., room temperature to 60 °C) combined with insufficient acid will strongly favor the 4-hydroxyquinoline product.[5][6]

Problem 3: Dark, Tar-Like Reaction Mixture and Purification Difficulties

Q: My reaction turned into a dark, intractable tar, and I'm struggling to isolate any pure product. What can I do?

This indicates significant decomposition or polymerization side reactions.

Potential Causes & Solutions:

  • Excessively High Temperature: While the Knorr synthesis requires heat, runaway temperatures can cause complete decomposition of the starting materials and products.

    • Solution: Carefully control the reaction temperature using an oil bath and a thermometer. For a new substrate, start with a more moderate temperature (e.g., 80-100 °C) and gradually increase it only if necessary, while monitoring the reaction by TLC.[8]

  • Reactive Functional Groups: Electron-donating groups on the aniline ring can make it overly activated and prone to polymerization or side reactions under strong acid conditions.

    • Solution: Consider using a milder acid catalyst or protecting the sensitive functional group if possible. Running the reaction at a lower temperature for a longer period might also minimize decomposition.

  • Impure Starting Materials: Impurities can act as catalysts for decomposition.

    • Solution: Ensure the purity of your β-ketoanilide before starting the reaction. Recrystallization or column chromatography of the starting material may be necessary.

Optimized Experimental Protocol and Data

General Protocol for Knorr Synthesis using PPA

This protocol is a robust starting point for many β-ketoanilides.[8]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or an air condenser), add the β-ketoanilide (1.0 eq).

  • Reaction Setup: Carefully add polyphosphoric acid (PPA) (typically 10-20 times the weight of the anilide) to the flask.

  • Cyclization: Heat the mixture in an oil bath to the desired temperature (a good starting point is 80-120 °C). Stir vigorously. The mixture will become thick but should homogenize as the reaction proceeds.[8]

  • Monitoring: Allow the reaction to proceed for 1-3 hours. Monitor the consumption of the starting material by TLC (quench a small aliquot in water, neutralize with base, extract with ethyl acetate, and spot on a TLC plate).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Very carefully and slowly, pour the viscous reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation: A solid product should precipitate. Continue stirring until all the ice has melted.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, non-polar solvent (like hexane or ether) to remove non-polar impurities.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

Table 1: Influence of Reaction Parameters on Product Outcome
ParameterCondition Favoring 2-Hydroxyquinoline (Knorr)Condition Favoring 4-Hydroxyquinoline (Conrad-Limpach)Reference(s)
Acid Concentration Large Excess (e.g., >10 eq)Catalytic or Small Amount[1]
Temperature Higher (e.g., >100 °C)Lower (e.g., <140 °C)[5][6]
Key Intermediate β-Ketoanilide Cyclizationβ-Aminoacrylate Cyclization[4][9]

References

  • Knorr quinoline synthesis - Wikipedia. [Link]
  • Knorr Quinoline Synthesis - SynArchive. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]
  • Synthesis of Quinoline and deriv
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

Sources

Technical Support Center: A Guide to Overcoming Challenges in the Scale-up Synthesis of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methylquinolin-2-ol (also known as 4-methylcarbostyril).[1] This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively. The predominant method for this synthesis is the Knorr quinoline synthesis, a robust yet challenging acid-catalyzed thermal cyclization.[2][3]

Section 1: Foundational Chemistry & Reaction Mechanism

This section covers the fundamental principles of the Knorr synthesis for this compound, which is essential for effective troubleshooting.

FAQ: What is the overall reaction scheme for the Knorr synthesis of this compound?

The Knorr synthesis is a two-stage process. First, acetoacetanilide is formed from the condensation of aniline and ethyl acetoacetate. Second, this intermediate undergoes an intramolecular cyclization catalyzed by a strong acid, typically at high temperatures, to yield this compound.[2]

Knorr_Synthesis_Overall cluster_reactants cluster_intermediate cluster_product Aniline Aniline Acetoacetanilide Acetoacetanilide Aniline->Acetoacetanilide Step 1 (Condensation) EAA Ethyl Acetoacetate EAA->Acetoacetanilide Product This compound Acetoacetanilide->Product Step 2 (Cyclization) [H+], Δ

Caption: Overall two-step Knorr synthesis of this compound.

FAQ: What is the detailed mechanism, and which steps are critical for scale-up?

Understanding the mechanism is key to controlling the reaction. The critical step is the acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) of the acetoacetanilide intermediate.

  • Intermediate Formation: Aniline reacts with ethyl acetoacetate to form acetoacetanilide. This step is generally straightforward but must be driven to completion to avoid impurities in the final product.

  • Protonation & Tautomerization: In the presence of a strong acid (like H₂SO₄ or PPA), the amide oxygen of acetoacetanilide is protonated. This is followed by tautomerization to form a reactive enol intermediate.

  • Cyclization (Rate-Determining Step): The enol intermediate undergoes an intramolecular electrophilic attack on the aniline ring to form a six-membered ring. This is the most challenging step in scale-up due to the high activation energy required.[4]

  • Dehydration & Tautomerization: The cyclic intermediate rapidly loses a molecule of water to form the aromatic quinoline ring system. The final product exists in equilibrium between the -ol and the more stable -one tautomeric forms, with the quinolin-2(1H)-one form predominating.[1][4]

G aceto Acetoacetanilide protonated Protonated Intermediate aceto->protonated 1. H+ enol Reactive Enol protonated->enol 2. Tautomerization cyclic Cyclized Intermediate enol->cyclic 3. Ring Closure (Rate-Limiting) product This compound (Keto Form) cyclic->product 4. -H2O G start Low Yield or High Impurities check_cyclization Check Cyclization Step Is reaction going to completion? (IPC/HPLC) start->check_cyclization check_temp Check Temperature Control Evidence of charring or dark color? check_cyclization:f1->check_temp Yes incomplete Issue: Incomplete Reaction Solution: Increase reaction time/temp. Verify acid quality. check_cyclization:f1->incomplete No check_workup Check Work-up & Purification Is product recovery low? check_temp:f1->check_workup No degradation Issue: Thermal Degradation Solution: Lower temp. Use co-solvent (diphenyl ether). Improve agitation. check_temp:f1->degradation Yes recovery Issue: Poor Recovery Solution: Optimize quench (reverse add). Re-screen crystallization solvents. Consider charcoal treatment. check_workup:f1->recovery Yes

Caption: Troubleshooting workflow for the scale-up synthesis of this compound.

References
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. URL: https://doi.org/10.1002/cber.188702001215
  • Banerjee, A., & Sircar, J. K. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Chemical Transactions, 11(1), 1-18. URL: https://www.cst.org.in/vol11_1/1.pdf
  • Abdel-Wahab, B. F., et al. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17(7), 8192-8205. URL: https://www.mdpi.com/1420-3049/17/7/8192
  • He, W., et al. (2018). Preparation method of 4-methyl-2-(1H)-quinolinone. CN108503582A. URL: https://patents.google.
  • Nguyen, D. T., et al. (2018). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology, 34(2), 52-58. URL: https://js.vnu.edu.vn/NST/article/view/4455
  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Conrad%E2%80%93Limpach_synthesis
  • Li, J., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(33), 21356-21360. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03416f
  • Hussein, M. A., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219. URL: https://www.scirp.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69088, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylquinolin-2-ol
  • Wikipedia contributors. (2023). Knorr quinoline synthesis. Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Knorr_quinoline_synthesis
  • Dodd, J. H. (2001). Polyphosphoric Acid. In Encyclopedia of Reagents for Organic Synthesis. URL: https://www.researchgate.net/publication/290822607_Polyphosphoric_Acid_in_Organic_Synthesis
  • Organic-chemistry.org. Quinoline Synthesis: Conrad-Limpach-Knorr. URL: https://www.organic-chemistry.org/namedreactions/conrad-limpach-knorr-synthesis.shtm
  • BenchChem. (2025). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions. URL: https://www.benchchem.com/product/bcp2032515/technical-support
  • Reddit. (2017). Polyphosphoric acid synth. r/chemistry. URL: https://www.reddit.com/r/chemistry/comments/5y6q9n/polyphosphoric_acid_synth/
  • ResearchGate. (n.d.). Conrad-Limpach reaction. URL: https://www.researchgate.net/figure/A-Skraup-reaction-reported-in-1880-involving-the-reaction-of-aniline-with-glycerol_fig1_349547665
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. URL: https://www.synarchive.com/named-reactions/conrad-limpach-synthesis
  • Reitsema, R. H. (1948). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 28, 77. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0582
  • Chemsrc. (2024). This compound. URL: https://www.chemsrc.com/en/cas/607-66-9_248590.html
  • BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol. URL: https://www.benchchem.com/product/bcp1958410/technical-support
  • ResearchGate. (2013). What is the work up process for the reaction involving poly phosphoric acid? URL: https://www.researchgate.net/post/What_is_the_work_up_process_for_the_reaction_involving_poly_phosphoric_acid
  • Google Patents. (2013). Crystallization of quinoline derivatives and its preparation method. CN102344438B. URL: https://patents.google.
  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. URL: https://www.iipseries.org/journals/ijpsr/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/
  • Rodrigues, F. A., et al. (2013). Crystal structure of 2,2′-oxybis(4-methylquinoline). Acta Crystallographica Section E, 69(Pt 12), o1801–o1802. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884399/
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. URL: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-quinoline.html

Sources

Technical Support Center: Purification of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Our goal is to synthesize technical accuracy with field-proven insights to help you overcome common challenges and achieve high-purity material.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.

Q1: My this compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This is a common problem when the melting point of the compound is lower than the boiling point of the chosen solvent or when the solution is cooled too quickly, causing the compound to precipitate from a highly supersaturated solution at a temperature above its melting point.[1]

Causality & Solution Pathway:

  • Re-dissolve the Oil: Return the flask containing the oil and solvent to the heat source.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of the primary ("good") solvent. This increases the total volume and lowers the saturation point, ensuring the compound stays dissolved for longer during the cooling phase.[2]

  • Reduce the Cooling Rate: After the oil has completely re-dissolved, remove the flask from the heat and allow it to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering the top with a watch glass. An inverted beaker can also be placed over the flask to create an insulating air jacket.[2] This slow cooling is critical for allowing the molecules to orient themselves into an ordered, low-energy crystal lattice rather than crashing out as a disordered liquid.[1]

  • Consider a Different Solvent System: If oiling out persists, your solvent's boiling point may be too high relative to the compound's melting point (even with impurities present). Consider a solvent with a lower boiling point or a mixed-solvent system where crystallization can be induced at a lower temperature.

Q2: I have a very low recovery yield after recrystallization. Where did my product go?

A: A poor yield (e.g., <50%) is typically due to one of several procedural errors. The primary culprit is often excessive loss of the product to the "mother liquor" (the remaining solution after filtration).[2]

Potential Causes & Corrective Actions:

  • Excessive Solvent Usage: Using more than the minimum amount of hot solvent required to dissolve the solid will result in a significant amount of your product remaining dissolved even after cooling.[3] To check if this is the case, take a sample of your mother liquor and evaporate the solvent. A large amount of solid residue indicates substantial product loss.[2] The mother liquor can be concentrated by boiling off some solvent and attempting a second crystallization to recover more product.[4]

  • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration (to remove insoluble impurities), you will lose a significant portion of your yield. To prevent this, use a pre-heated filter funnel and flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.[5]

  • Improper Washing: Washing the collected crystals with room temperature or warm solvent will re-dissolve some of your product.[4] Always use a minimal amount of ice-cold recrystallization solvent for washing to minimize this loss.[3]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A: The failure of crystals to form from a saturated solution is due to a phenomenon called supersaturation, where the solute remains dissolved beyond its normal saturation point.[3] This can be overcome by inducing nucleation.

Methods for Inducing Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[3][4]

  • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution. This "seed" crystal provides a template onto which other molecules can deposit, initiating crystallization.[3][6]

  • Ice Bath Cooling: Cool the solution in an ice-water bath. The significant decrease in temperature will further reduce the solubility of the compound, which can force crystallization to begin.[1] However, once crystals appear, it is often best to remove the flask from the ice bath and allow growth to continue slowly at room temperature to ensure high purity.[1]

  • Concentration: If the solution is not sufficiently saturated, you may need to heat it again to boil off a portion of the solvent, then attempt to cool it again.[1]

Q4: My final crystals are colored, even though the pure compound should be off-white. How do I remove colored impurities?

A: Colored impurities are often large, polar molecules with conjugated systems that can be removed with activated carbon (charcoal).

Protocol for Decolorization:

  • Dissolve the impure this compound in the minimum amount of a suitable hot solvent.

  • Remove the flask from the heat and add a small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Gently swirl the hot solution with the charcoal for a few minutes. The colored impurities will adsorb onto the high-surface-area charcoal.[5]

  • Remove the charcoal and any other insoluble impurities via hot gravity filtration.

  • Allow the clear, colorless filtrate to cool slowly to form pure, colorless crystals.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best recrystallization solvent for this compound?

A: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low (room or ice-bath) temperatures.[7] Additionally, the impurities should either be very soluble at all temperatures (so they remain in the mother liquor) or insoluble even when hot (so they can be filtered off).[8][9]

Given the structure of this compound, which contains polar N-H and C=O groups, polar solvents are a good starting point.[10] A good rule of thumb is that solvents with similar functional groups to the compound are often effective.[11]

Solvent Selection Guide for this compound

SolventBoiling Point (°C)Solubility (Room Temp)Solubility (Hot)Comments
Water100InsolubleSparingly SolubleCan be effective, especially in a mixed system with an alcohol. High boiling point provides a large temperature gradient.[10]
Ethanol78Sparingly Soluble (27.75 g/L)[12]Highly SolubleAn excellent first choice. Often used in a mixed system with water.[13]
Methanol65Sparingly Soluble (24.01 g/L)[12]Highly SolubleGood choice, but lower boiling point means a smaller temperature differential than ethanol or water.
Isopropanol82Sparingly Soluble (19.49 g/L)[12]Highly SolubleAnother good alcohol-based option.
Acetone56SolubleHighly SolubleMay be too effective a solvent at room temperature, leading to poor recovery. Can be used in mixed systems.[13]
Ethyl Acetate77Sparingly SolubleSolubleA moderately polar solvent that can be effective.

Recommendation: Start by testing ethanol or an ethanol/water mixed-solvent system. To use a mixed system, dissolve the compound in a minimum of hot ethanol (the "good" solvent), then add hot water (the "poor" solvent or "antisolvent") dropwise until the solution just begins to turn cloudy (turbid). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.[4][8]

Q2: What is the expected melting point of pure this compound?

A: The literature melting point for pure this compound is 221-223 °C .[14] A sharp melting point within this range is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.[6]

Q3: What are the primary safety concerns when handling this compound?

A: According to its Safety Data Sheet (SDS), this compound is classified as an irritant. The primary hazards include:

  • H315: Causes skin irritation.[15]

  • H319: Causes serious eye irritation.[15]

  • H335: May cause respiratory irritation.[15]

Recommended Precautions:

  • Always handle the compound in a well-ventilated fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16]

  • Avoid breathing dust.[16] In case of accidental contact, wash skin thoroughly with soap and water and flush eyes with water for several minutes.[15]

Experimental Protocol: Recrystallization Workflow

This section provides a detailed, step-by-step methodology for the purification of this compound.

1. Solvent Selection:

  • Place ~50 mg of the crude solid into a small test tube.

  • Add the chosen solvent (e.g., ethanol) dropwise at room temperature, swirling after each addition. Note the solubility.

  • If the solid does not dissolve in ~1 mL of solvent, gently heat the test tube in a water bath. Observe if the solid dissolves.

  • Allow the hot solution to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form. The ideal solvent will show poor solubility when cold and high solubility when hot.[9]

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).[4]

  • Add a boiling chip and the chosen solvent.

  • Heat the mixture on a hot plate with gentle swirling. Add the minimum amount of near-boiling solvent in small portions until the solid just dissolves completely.[3][4]

3. Removal of Insoluble Impurities (Hot Filtration - If Necessary):

  • If the hot solution contains insoluble material (e.g., dust, charcoal), it must be filtered while hot.

  • Place a fluted filter paper in a stemless funnel.

  • Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to warm them.

  • Pour the hot solution through the filter paper. Work quickly to avoid premature crystallization.[7]

4. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass and set it aside to cool slowly and undisturbed to room temperature.[10]

  • Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[4][7]

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize the crystal yield.[4]

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[10]

  • Wet the filter paper with a small amount of the cold recrystallization solvent before pouring the crystal slurry into the funnel.[4]

  • Wash the collected crystals ("filter cake") with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.[3]

6. Drying:

  • Allow air to be drawn through the crystals on the Büchner funnel for several minutes to help them dry.

  • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely. For higher boiling point solvents, a vacuum oven may be used.

7. Purity Assessment:

  • Determine the melting point of the dried, purified crystals. Compare it to the literature value.[10]

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities? dissolve->check_insoluble hot_filter 2. Hot Gravity Filtration check_insoluble->hot_filter Yes cool 3. Cool Slowly to Room Temperature check_insoluble->cool No hot_filter->cool induce Crystals Formed? cool->induce scratch_seed Induce Crystallization (Scratch / Seed Crystal) induce->scratch_seed No ice_bath 4. Cool in Ice Bath to Maximize Yield induce->ice_bath Yes scratch_seed->cool vacuum_filter 5. Collect via Vacuum Filtration ice_bath->vacuum_filter wash 6. Wash with Minimal Ice-Cold Solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound.

References
  • Solvent Choice.Chemistry Teaching Labs - University of York. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo. [Link]
  • Reagents & Solvents: Solvents for Recrystallization.Department of Chemistry: University of Rochester. [Link]
  • Recrystalliz
  • Finding the best solvent for recrystallisation student sheet.
  • Experiment : Recrystallization – Part I: Solvent Selection.Science Learning Center. [Link]
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina.YouTube. [Link]
  • Tips & Tricks: Recrystallization.Department of Chemistry : University of Rochester. [Link]
  • This compound | CAS#:607-66-9.Chemsrc. [Link]
  • This compound (CAS 607-66-9): Odor profile, Properties, & IFRA compliance.Good Scents Company. [Link]
  • Recrystalliz
  • GHS 11 (Rev.11) SDS Word 下载CAS: 607-66-9 Name: this compound.XiXisys. [Link]
  • Recrystallization1.University of Missouri–St. Louis. [Link]
  • 4-Methylquinoline | C10H9N | CID 10285.
  • 4-Quinolinol, 2-methyl-.NIST WebBook. [Link]
  • 3.6F: Troubleshooting.Chemistry LibreTexts. [Link]
  • Help! Recrystallization sources of error. : r/chemhelp.Reddit. [Link]
  • This compound | C10H9NO | CID 69088.
  • Recrystalliz
  • 4 Recrystallization Methods for Increased Yield.YouTube. [Link]
  • High-Purity 2,7-Dihydroxy-4-Methylquinoline: Synthesis, Properties, and Applications in Pharmaceuticals.NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.SciSpace. [Link]
  • Study on the Synthesis and Transformations of some Substituted 4-methylquinolin-2(1H)-ones.VNU University of Science. [Link]
  • Quinolin-4-ones: Methods of Synthesis and Applic

Sources

Selecting the best solvent for recrystallization of quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of quinolinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting the optimal solvent for purifying quinolinone derivatives. Here, we move beyond generic protocols to explain the underlying principles that govern solvent selection, empowering you to troubleshoot and optimize your recrystallizations with confidence.

Understanding Quinolinones and Recrystallization

Quinolinones are a class of heterocyclic aromatic compounds that are fundamental scaffolds in many pharmaceutical agents.[1] Achieving high purity of these compounds is critical for downstream applications, and recrystallization is a powerful and cost-effective purification technique.[2][3][4][5] The success of recrystallization hinges on the judicious choice of a solvent or solvent system.[5][6][7][8] An ideal solvent will exhibit high solubility for the quinolinone at elevated temperatures and low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.[3][5][7][8]

Core Principles of Solvent Selection for Quinolinones

The "like dissolves like" principle is a foundational concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[9][10] Quinolinones, with their heterocyclic aromatic structure containing both polar (e.g., carbonyl, amine) and nonpolar (e.g., benzene ring) regions, can exhibit a range of polarities.[1] This dual nature makes solvent selection a nuanced process.

A key parameter to consider is the polarity of both the quinolinone derivative and the potential solvent.[9] Solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.[10][11]

  • Polar Protic Solvents: These solvents, such as water and ethanol, can engage in hydrogen bonding and have a high dielectric constant.[11] They are often good candidates for dissolving quinolinones with hydrogen bond donor or acceptor groups.

  • Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have a significant dipole moment but do not have O-H or N-H bonds for hydrogen bonding.[11] They can be effective for quinolinones of intermediate polarity.

  • Nonpolar Solvents: Hydrocarbon solvents like hexane and toluene have low dielectric constants and are suitable for dissolving nonpolar compounds.[11] They are often used as anti-solvents in mixed solvent systems for quinolinone recrystallization.

Experimental Workflow for Solvent Selection

A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions. The following workflow provides a structured method for this process.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hot Solubility and Crystal Formation cluster_2 Phase 3: Optimization A Crude Quinolinone Sample B Test Small-Scale Solubility in a Range of Solvents (Polar to Nonpolar) A->B Start C Observe Solubility at Room Temperature B->C D Heat Insoluble Samples to Boiling C->D If insoluble E Observe Solubility at Elevated Temperature D->E F Cool the Solution Slowly E->F If soluble G Observe Crystal Formation F->G H Evaluate Crystal Quality and Yield G->H I Consider Mixed Solvent Systems H->I If yield or purity is low J Scale-Up Recrystallization H->J If successful I->J

Caption: A stepwise workflow for selecting a suitable recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the characteristics of a good recrystallization solvent for my quinolinone derivative?

A1: An ideal solvent for recrystallizing your quinolinone should meet the following criteria:

  • High solubility at high temperatures: The solvent should completely dissolve your compound when heated to its boiling point.[5][7][8]

  • Low solubility at low temperatures: As the solution cools, your quinolinone should become insoluble and crystallize out.[5][7][8]

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of your quinolinone to prevent it from "oiling out."

  • Inertness: The solvent should not react with your compound.[7]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.[7]

  • Impurity solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[7][8]

Q2: How do I choose a starting set of solvents to screen for my quinolinone?

A2: A good starting point is to consider the overall polarity of your quinolinone derivative. Examine the functional groups present. For example, a quinolinone with a carboxylic acid or hydroxyl group will be more polar than one with only alkyl substituents.

A recommended initial screening panel would include:

  • Polar Protic: Water, Ethanol, Isopropanol

  • Polar Aprotic: Acetone, Ethyl Acetate

  • Nonpolar: Toluene, Hexane

Q3: What is a mixed solvent system and when should I use it for quinolinone recrystallization?

A3: A mixed solvent system, also known as a solvent-antisolvent system, is used when no single solvent provides the desired solubility profile.[7] It typically consists of a "good" solvent in which your quinolinone is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[7]

You should consider a mixed solvent system when:

  • Your quinolinone is too soluble in one solvent, even at low temperatures.

  • Your quinolinone is insoluble in another solvent, even at high temperatures.

Common mixed solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[7]

Q4: My quinolinone is colored. How can I remove the colored impurities during recrystallization?

A4: If your quinolinone solution is colored, and the pure compound is expected to be colorless or a different color, you can use activated charcoal to remove the colored impurities.[3][12] Add a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities will adsorb onto the surface of the charcoal and be removed during filtration. Be cautious not to add too much charcoal, as it can also adsorb your product, leading to a lower yield.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the quinolinone. The solution is too concentrated.Use a lower-boiling point solvent. Add more solvent to the hot solution to decrease the saturation point.[13]
No Crystals Form Upon Cooling Too much solvent was used. The solution is supersaturated.Boil off some of the solvent to increase the concentration.[14] Scratch the inside of the flask with a glass rod to induce nucleation.[14] Add a seed crystal of the pure quinolinone.
Low Recovery of Crystals The chosen solvent is too good at dissolving the quinolinone, even at low temperatures. Too much solvent was used.Select a less polar solvent or use a mixed solvent system with an anti-solvent.[12] Use the minimum amount of hot solvent necessary to dissolve the crude product.[8][12]
Crystals Form Too Quickly in the Funnel During Hot Filtration The solubility of the quinolinone decreases rapidly with a slight drop in temperature.Pre-heat the filtration apparatus (funnel and receiving flask).[12] Use a small excess of hot solvent to ensure the compound remains in solution during filtration.[13]
Impure Crystals (Low Melting Point, Broad Melting Range) The cooling process was too rapid, trapping impurities in the crystal lattice. The chosen solvent did not effectively separate the impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14] Re-recrystallize the product, potentially using a different solvent system.

Solvent Properties for Quinolinone Recrystallization

The following table summarizes the properties of common solvents that can be considered for the recrystallization of quinolinones. The choice of solvent will depend on the specific structure and polarity of the quinolinone derivative.

Solvent Polarity Boiling Point (°C) Comments
WaterPolar Protic100Good for highly polar quinolinones. Often used as an anti-solvent with alcohols.[15]
EthanolPolar Protic78A versatile solvent for many quinolinones. Can be used in a mixed system with water.[15][16][17]
IsopropanolPolar Protic82Similar to ethanol, but slightly less polar.
AcetonePolar Aprotic56A good solvent for a range of polarities. Its low boiling point makes it easy to remove.[15]
Ethyl AcetatePolar Aprotic77Effective for quinolinones of intermediate polarity. Often used with hexane as an anti-solvent.[15][16]
TolueneNonpolar111Can be a good solvent for less polar quinolinones.[16]
HexaneNonpolar69Typically used as an anti-solvent with more polar solvents like ethyl acetate or acetone.[15]

Step-by-Step Protocol for Quinolinone Recrystallization

This protocol outlines the general steps for recrystallizing a quinolinone derivative.

1. Solvent Selection:

  • Place a small amount of your crude quinolinone (approx. 20-30 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube and observe if the solid dissolves.

  • Allow the hot solutions to cool and observe for crystal formation. The ideal solvent will dissolve the compound when hot and form crystals upon cooling.

2. Dissolution:

  • Place the crude quinolinone in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding small portions of the hot solvent until the quinolinone is completely dissolved.[12]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.[12]

4. Hot Filtration:

  • Pre-heat a filter funnel and a receiving flask.

  • Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

6. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[3]

7. Drying:

  • Allow the crystals to dry completely under vacuum to remove any residual solvent.[3]

Visualizing the Recrystallization Process

Recrystallization_Process A Crude Quinolinone in Flask B Add Minimum Amount of Hot Solvent A->B C Dissolve Crude Product B->C D Hot Filtration (Optional) C->D E Slow Cooling of Filtrate C->E If no insoluble impurities D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Pure Quinolinone Crystals H->I

Caption: A schematic of the key steps in the recrystallization process.

References

  • Recrystallization and Crystalliz
  • Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide - Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Solvent Choice - Chemistry Teaching Labs - University of York.
  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Quinoline - Wikipedia.
  • Finding the best solvent for recrystallisation student sheet - RSC Educ
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Problems in recrystalliz
  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ)
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.
  • 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one - MDPI.
  • How Does Polarity Affect Solvent Choice In Chemistry? - YouTube.
  • Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester.
  • Polarity Index.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Deriv
  • How to identify the polar and non-polar solvent - Quora.

Sources

Troubleshooting low yields in 4-Methylquinolin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

Low yields in the synthesis of this compound can be a significant challenge. This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Q1: My Conrad-Limpach synthesis of this compound is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in the Conrad-Limpach synthesis are often attributed to suboptimal reaction conditions, particularly temperature and solvent choice.[1][2][3] The cyclization step of this reaction requires high temperatures, often exceeding 250°C, to proceed efficiently.[1][4]

Key Troubleshooting Steps:

  • Temperature Control: The thermal cyclization is the rate-determining step.[1] Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting materials or the final product.[4]

    • Recommendation: Ensure your reaction setup can maintain a stable temperature between 250-260°C. Use a high-boiling, inert solvent to ensure even heat distribution.[5]

  • Solvent Selection: The choice of solvent is critical for the success of the Conrad-Limpach reaction. High-boiling point solvents are necessary to achieve the required temperature for cyclization.[2]

    • Recommendation: Traditionally, solvents like mineral oil or diphenyl ether have been used.[1][2] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is also a common choice.[2][5] For a more cost-effective and less odorous alternative, consider using 1,2,4-trichlorobenzene or 2-nitrotoluene.[2]

  • Reaction Time: The duration of the high-temperature cyclization step is crucial.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, the cyclization is complete within 15-30 minutes at the optimal temperature.[5] Prolonged heating can lead to degradation.

Experimental Protocol: Conrad-Limpach Synthesis of this compound

  • Intermediate Formation: React aniline with ethyl acetoacetate, often with a catalytic amount of acid, at room temperature to form the ethyl β-anilinocrotonate intermediate.

  • Cyclization: In a flask equipped with a mechanical stirrer and a condenser, heat a high-boiling solvent (e.g., Dowtherm A) to reflux (~250-260°C).

  • Slowly add the ethyl β-anilinocrotonate intermediate to the hot solvent.

  • Maintain the reflux for 15-30 minutes. Ethanol will distill off as the reaction proceeds.

  • Workup: Allow the reaction mixture to cool. The product will often precipitate. Dilute with a hydrocarbon solvent like petroleum ether to facilitate further precipitation.

  • Collect the solid product by filtration and wash with the hydrocarbon solvent.

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, often with the use of activated carbon to remove colored impurities.[5]

Q2: I am observing the formation of an isomeric byproduct, 2-methyl-4-hydroxyquinoline. How can I favor the formation of this compound?

The formation of 2-methyl-4-hydroxyquinoline alongside this compound is a classic example of regioselectivity challenges in quinoline synthesis, often encountered in the Knorr quinoline synthesis.[6] The initial reaction between aniline and a β-ketoester can proceed via two pathways, leading to different isomers.

Understanding the Regioselectivity:

  • Conrad-Limpach Pathway (lower temperature): At lower temperatures (around room temperature), the reaction between aniline and ethyl acetoacetate favors the formation of the enamine, which upon cyclization at high temperatures yields the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone).[1]

  • Knorr Pathway (higher temperature): At higher initial reaction temperatures (around 140°C), the reaction can favor the formation of the anilide, which then cyclizes to the 2-hydroxyquinoline (in equilibrium with the 2-quinolone).[1][6]

Troubleshooting Steps:

  • Control the Initial Condensation Temperature: To favor the formation of this compound (a 2-hydroxyquinoline derivative), you should aim for conditions that promote the formation of the anilide intermediate.

    • Recommendation: Conduct the initial condensation of aniline and ethyl acetoacetate at a higher temperature, around 110-140°C, before the final cyclization step.

  • Acid Catalysis: The cyclization of the anilide intermediate in the Knorr synthesis is typically promoted by strong acids like sulfuric acid or polyphosphoric acid.[6]

    • Recommendation: After forming the anilide, use a strong acid to effect the cyclization. The concentration of the acid can also influence the product distribution.[6]

Visualizing the Competing Pathways:

G Reactants Aniline + Ethyl Acetoacetate Enamine Enamine Intermediate Reactants->Enamine Low Temp (Conrad-Limpach) Anilide Anilide Intermediate Reactants->Anilide High Temp (Knorr) Product_4_hydroxy 4-Methyl-2-hydroxyquinoline Enamine->Product_4_hydroxy High Temp Cyclization Product_2_hydroxy This compound Anilide->Product_2_hydroxy Acid-Catalyzed Cyclization

Caption: Competing pathways in quinoline synthesis.

Q3: My final product is highly colored, and I'm having difficulty purifying it. What are the likely impurities and how can I remove them?

Colored impurities in the synthesis of quinolinones are often due to side reactions and degradation products formed at high temperatures.[4]

Potential Sources of Impurities:

  • Incomplete Cyclization: Unreacted intermediates can contribute to impurities.

  • Oxidation: The quinolinone ring system can be susceptible to oxidation, leading to colored byproducts.

  • Polymerization: At high temperatures, starting materials or intermediates can polymerize.

  • Side Reactions: Undesired cyclizations or condensations can lead to a mixture of products.[4]

Purification Strategies:

  • Recrystallization with Activated Carbon: This is a highly effective method for removing colored impurities.[5]

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, acetic acid, or DMF). Add a small amount of activated carbon (e.g., Norit or Darco) and boil for a few minutes. Filter the hot solution to remove the carbon, and then allow the filtrate to cool slowly to induce crystallization.

  • Column Chromatography: For stubborn impurities or when dealing with a mixture of isomers, silica gel column chromatography can be an effective purification method.

    • Recommendation: Use a solvent system that provides good separation of your desired product from the impurities, as determined by TLC analysis.

  • Washing: Thoroughly washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of the product: this compound or 4-Methylquinolin-2(1H)-one?

While the product is often named this compound, it predominantly exists in the 4-Methylquinolin-2(1H)-one (lactam) tautomeric form. This is the more stable tautomer.

Q2: Are there alternative, milder synthesis methods for this compound?

Yes, modern synthetic methods often employ microwave irradiation to accelerate the reaction and improve yields, sometimes under solvent-free conditions.[7][8] These methods can offer advantages in terms of reduced reaction times and potentially higher energy efficiency.[7] Additionally, various catalysts, including Lewis acids like bismuth chloride (BiCl₃), have been used to promote the synthesis under milder conditions.[7]

Q3: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques should be used to confirm the structure and purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess purity; a sharp melting point close to the literature value indicates high purity.

Troubleshooting Workflow for Low Yields

G Start Low Yield Observed Check_Temp Verify Reaction Temperature (250-260°C) Start->Check_Temp Check_Solvent Evaluate Solvent Choice (High-Boiling, Inert) Start->Check_Solvent Check_Time Optimize Reaction Time (Monitor by TLC) Start->Check_Time Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Isomers Analyze for Isomeric Byproducts Start->Check_Isomers Purification Improve Purification Protocol (Recrystallization, Chromatography) Start->Purification If product is impure Success Improved Yield Check_Temp->Success If optimal Check_Solvent->Success If optimal Check_Time->Success If optimal Check_Purity->Success If pure Adjust_Condensation_Temp Modify Initial Condensation Temperature Check_Isomers->Adjust_Condensation_Temp Isomers detected Adjust_Condensation_Temp->Success Purification->Success

Caption: A systematic workflow for troubleshooting low yields.

Data Summary

ParameterRecommended ConditionPotential Issue if Deviated
Cyclization Temperature 250-260°CLow yield, incomplete reaction, or degradation
Solvent High-boiling, inert (e.g., Dowtherm A)Inability to reach required temperature, side reactions
Reaction Time 15-30 minutes (at reflux)Incomplete reaction or product degradation
Catalyst (Knorr) Strong acid (e.g., H₂SO₄)Inefficient cyclization

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scirp.org.
  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC - NIH.
  • Synthesis of 4-quinolones - Organic Chemistry Portal.
  • Conrad–Limpach synthesis - Wikipedia.
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure.
  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds - ResearchGate.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH.
  • Conrad-Limpach Reaction.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • This compound | C10H9NO | CID 69088 - PubChem - NIH.
  • Knorr quinoline synthesis - Wikipedia.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed.
  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines | Request PDF - ResearchGate.

Sources

How to minimize tar formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Tar Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the persistent challenge of tar formation in classical quinoline syntheses.

Section 1: The Skraup Synthesis

The Skraup synthesis is a cornerstone for producing quinolines but is notoriously prone to vigorous, exothermic reactions that often result in significant tar formation.[1][2][3] This tarry residue complicates product isolation and significantly reduces yields.[4][5] Understanding the root causes is the first step toward mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the thick, black tar in my Skraup reaction?

A1: The principal cause is the acid-catalyzed polymerization of acrolein.[1][6] Under the harsh, high-temperature, and strongly acidic conditions of the Skraup synthesis, glycerol dehydrates to form acrolein.[1][7][8] This highly reactive α,β-unsaturated aldehyde readily polymerizes, leading to the formation of high-molecular-weight, tarry substances.[1][2]

Q2: My reaction is extremely vigorous and difficult to control. How can I moderate it to prevent excessive charring?

A2: The exothermic nature of the Skraup reaction requires careful management.[2] Several strategies can be employed:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to make the reaction less violent.[1][2][6] Ferrous sulfate is thought to act as an oxygen carrier, moderating the oxidation step and thus reducing charring.[1] Boric acid can also serve as a moderator.[1][2]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. A recommended sequence is to cautiously add concentrated sulfuric acid to aniline with cooling, followed by the addition of ferrous sulfate, glycerol, and finally the oxidizing agent (e.g., nitrobenzene).[1][9]

  • Gradual Heating: Initiate the reaction with gentle heating. Once the exothermic phase begins (often indicated by boiling), remove the external heat source and allow the reaction to proceed under its own heat.[6][9] If the reaction becomes too vigorous, external cooling with a wet towel or an ice bath can be applied.[6]

Troubleshooting Guide: Skraup Synthesis
Issue Root Cause(s) Actionable Solutions
Excessive Tar Formation Polymerization of acrolein due to high temperatures and strong acid.1. Strict Temperature Control: Avoid overheating and localized hot spots.[1][6] 2. Use a Moderator: Add ferrous sulfate (FeSO₄) to temper the reaction's vigor.[1][2][6] 3. Optimize Reagent Addition: Add sulfuric acid slowly with cooling.[1][2][9]
Low Product Yield Incomplete reaction; side product formation (tarring).1. Ensure Sufficient Reflux: After the initial exotherm, ensure a prolonged reflux period for reaction completion.[9] 2. Consider Substituent Effects: Electron-donating groups on the aniline generally give better yields, while electron-withdrawing groups may require harsher conditions.[6][9] 3. Alternative Oxidants: Milder oxidizing agents like arsenic acid or m-nitrobenzenesulfonic acid can sometimes lead to cleaner reactions.[3][6]
Difficult Product Isolation The desired quinoline is trapped within the tarry residue.Steam Distillation: This is a highly effective method to separate the volatile quinoline from non-volatile tars.[1][2][6] The mixture is first made strongly alkaline to liberate the free quinoline base before distillation.[1][6]
Experimental Workflow: Minimizing Tar in Skraup Synthesis

Skraup_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Control cluster_workup Workup & Purification A 1. Add H₂SO₄ to Aniline (with cooling) B 2. Add Moderator (FeSO₄) A->B C 3. Add Glycerol B->C D 4. Add Oxidizing Agent (e.g., Nitrobenzene) C->D E 5. Gentle Initial Heating D->E F 6. Control Exotherm (remove heat/cool if needed) E->F G 7. Reflux to Completion F->G H 8. Cool & Dilute with Water G->H I 9. Basify with NaOH H->I J 10. Steam Distill I->J K 11. Extract Quinoline J->K

Caption: Workflow for controlled Skraup synthesis.

Protocol 1: Skraup Synthesis of Quinoline with Tar Mitigation

Objective: To synthesize quinoline while minimizing tar formation through controlled reaction conditions.

Procedure:

  • Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath and swirling to form aniline sulfate.

  • Reagent Addition: To the cooled aniline sulfate mixture, add ferrous sulfate heptahydrate, followed by anhydrous glycerol. Finally, add nitrobenzene.

  • Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Immediately remove the external heating source and monitor the reaction.[6][9]

  • Exotherm Control: If the reaction becomes too vigorous, cool the flask with a wet towel or briefly immerse it in an ice bath.[6]

  • Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]

  • Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water.

  • Alkalinization: Neutralize the excess acid by slowly and carefully adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This liberates the free quinoline base.[1][6]

  • Purification: Assemble a steam distillation apparatus. Pass steam through the alkaline reaction mixture. The volatile quinoline will co-distill with the water.[1][6]

  • Isolation: Collect the distillate and extract the quinoline using an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts and remove the solvent to obtain the crude quinoline, which can be further purified by vacuum distillation.[1]

Section 2: The Doebner-von Miller Synthesis

A versatile method for preparing substituted quinolines, the Doebner-von Miller reaction also faces challenges with polymerization, particularly of the α,β-unsaturated carbonyl starting material.[10][11]

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is producing a large amount of polymeric material. How can I prevent this?

A1: The polymerization of the α,β-unsaturated aldehyde or ketone is a common side reaction catalyzed by the strong acidic conditions.[2][10] To mitigate this:

  • Gradual Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over self-polymerization.[10]

  • Biphasic System: Employing a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its contact with the acidic aqueous phase and thus minimizing polymerization.[10]

  • Optimize Acid: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a better balance.[10][11]

Troubleshooting Guide: Doebner-von Miller Synthesis
Issue Root Cause(s) Actionable Solutions
Significant Polymer/Tar Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[10]1. Slow Addition of Carbonyl: Maintain a low concentration of the carbonyl reactant.[10] 2. Use a Biphasic System: Sequester the carbonyl in an organic phase (e.g., toluene) away from the aqueous acid.[10] 3. Control Temperature: Use the lowest effective temperature to disfavor polymerization.[10]
Product Contaminated with Dihydroquinoline Incomplete oxidation of the dihydroquinoline intermediate.1. Ensure Sufficient Oxidant: If an external oxidant is used, ensure it is present in a sufficient amount. 2. Post-Reaction Oxidation: If the impurity is present after isolation, consider a separate oxidation step (e.g., with DDQ or MnO₂).[10]
Mechanistic Insight: Tar Formation Pathway

Tar_Formation cluster_reactants Reactants cluster_intermediates Reactive Intermediates cluster_products Products Glycerol Glycerol (Skraup) Acrolein Acrolein Glycerol->Acrolein H⁺, Δ Carbonyl α,β-Unsaturated Carbonyl (DvM) Quinoline Desired Quinoline Product Carbonyl->Quinoline + Aniline (Desired Path) Tar Tar / Polymer Carbonyl->Tar H⁺, Δ (Polymerization) Acrolein->Quinoline + Aniline (Desired Path) Acrolein->Tar H⁺, Δ (Polymerization)

Caption: Competing pathways in quinoline synthesis.

Section 3: The Combes Synthesis

The Combes synthesis, which utilizes an aniline and a β-diketone, is generally a cleaner reaction but can still present challenges, particularly with regioselectivity and cyclization efficiency.[12][13]

Frequently Asked Questions (FAQs)

Q1: The cyclization step in my Combes synthesis is inefficient. What factors should I consider?

A1: The acid-catalyzed ring closure is the rate-determining step.[12]

  • Acid Catalyst: Concentrated sulfuric acid is common, but other dehydrating agents like polyphosphoric acid (PPA) can be more effective.[12][13]

  • Substituent Effects: Strong electron-withdrawing groups (e.g., -NO₂) on the aniline can deactivate the ring and hinder the electrophilic aromatic annulation step, preventing cyclization.[13][14]

  • Temperature: Sufficient heat is required to overcome the activation energy for the cyclization and dehydration steps.

Q2: I am getting a mixture of regioisomers. How can I control the outcome?

A2: When using unsymmetrical β-diketones, regioselectivity becomes a key issue. Steric effects play a significant role in the rate-determining annulation step. Increasing the steric bulk of substituents on the diketone or the aniline can direct the cyclization to the less hindered position.[12]

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025).
  • Wikipedia. (2023). Skraup reaction.
  • Kelly, N. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
  • Vive Chemistry. (2012). Skraup's Synthesis.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. (n.d.).
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Almarzouqi, M. H., & Elnagdi, M. H. (2016).

Sources

Overcoming regioselectivity issues in the synthesis of substituted quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming the persistent challenge of regioselectivity in the synthesis of substituted quinolinones. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic strategies effectively.

Regioselectivity—the control over which constitutional isomer is formed—is a critical hurdle in quinolinone chemistry. The formation of either the quinolin-2-one or the quinolin-4-one scaffold from common precursors is a classic problem, particularly in thermal condensations. This guide will walk you through the causes of poor selectivity and provide actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding quinolinone regioselectivity.

Q1: What is the fundamental difference between the Conrad-Limpach and Knorr syntheses?

A1: The primary difference lies in which part of the β-ketoester the aniline initially attacks, a choice governed by reaction temperature. This initial step dictates the final quinolinone isomer.

  • Conrad-Limpach Synthesis: This pathway leads to 4-quinolinones . It involves the reaction of an aniline with a β-ketoester at lower temperatures (e.g., room temperature) to form a β-aminoacrylate (the kinetic product). This intermediate is then cyclized at very high temperatures (around 250 °C)[1][2].

  • Knorr Quinoline Synthesis: This pathway produces 2-quinolinones . It occurs when the initial reaction is carried out at higher temperatures (e.g., ~140 °C), forcing the aniline to react with the less reactive ester group to form a β-ketoanilide (the thermodynamic product). This anilide is then cyclized using a strong acid, like sulfuric acid[1][3][4].

Q2: I'm getting a mixture of 2- and 4-quinolinones. What is the most likely cause?

A2: The formation of a mixture is almost always due to a lack of control over the reaction temperature during the initial condensation of the aniline and the β-ketoester. If the temperature is too high during the formation of the initial adduct, you will inadvertently generate some of the β-ketoanilide (Knorr intermediate) alongside the desired β-aminoacrylate (Conrad-Limpach intermediate), or vice-versa[1][5]. This leads to a mixture of products upon cyclization.

Q3: What are the best analytical techniques for differentiating 2-quinolinone and 4-quinolinone isomers?

A3: The most definitive methods are NMR spectroscopy and mass spectrometry.

  • ¹H NMR: The proton environments, particularly around the carbonyl group and the heterocyclic ring, will be distinct. Comparing the chemical shifts and coupling patterns of your product to literature values for known 2- and 4-quinolinones is the standard method for confirmation.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is often diagnostic.

  • LC-MS: Liquid chromatography can often separate the two isomers, and the mass spectrum will confirm they are isomers by showing the same molecular weight. Co-injection with an authentic, known standard is a powerful confirmation technique.

Q4: Are there modern alternatives to the harsh, high-temperature classical methods?

A4: Yes, the field has advanced significantly. Transition-metal-catalyzed reactions have emerged as powerful alternatives.[6][7] Catalysts based on palladium, copper, iron, and cobalt can facilitate the synthesis of quinolinones under much milder conditions.[6][8][9] These methods, which include C-H activation and annulation strategies, can offer different or improved regioselectivity depending on the catalyst, ligands, and substrates used.[10]

Troubleshooting Guide: The Conrad-Limpach-Knorr System

This section provides an in-depth guide to diagnosing and solving the most common regioselectivity problem in classical quinolinone synthesis.

Problem: Poor Regioselectivity and Formation of Isomer Mixtures

You have performed a reaction between an aniline and a β-ketoester and, after workup and analysis, have found a mixture of the desired quinolinone and its undesired regioisomer.

Root Cause Analysis: Kinetic vs. Thermodynamic Control

The regiochemical outcome of the reaction between an aniline and a β-ketoester is a classic example of kinetic versus thermodynamic control.[11][12][13]

  • Kinetic Pathway (Favors 4-Quinolinone): At lower temperatures, the reaction is irreversible and product distribution is governed by the rate of formation. The aniline's nitrogen, a soft nucleophile, preferentially attacks the more electrophilic ketone carbonyl (a hard electrophile), which has a lower activation energy.[14] This rapidly forms the β-aminoacrylate intermediate, the precursor to the 4-quinolinone.[1]

  • Thermodynamic Pathway (Favors 2-Quinolinone): At higher temperatures, the initial addition becomes reversible. While the attack at the keto group is faster, the resulting adduct is less stable than the β-ketoanilide formed from attack at the ester carbonyl. Given enough energy (heat) and time, the reaction equilibrium will favor the more stable anilide intermediate, which is the precursor to the 2-quinolinone.[11][14]

The following diagram illustrates this critical branching point.

G cluster_start Starting Materials cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Aniline Aniline + β-Ketoester Kinetic_Int β-Aminoacrylate (Kinetic Intermediate) Aniline->Kinetic_Int Low Temp (e.g., RT) Fast, Less Stable Thermo_Int β-Ketoanilide (Thermodynamic Intermediate) Aniline->Thermo_Int High Temp (e.g., 140 °C) Slow, More Stable, Reversible Prod_4Q 4-Quinolinone Kinetic_Int->Prod_4Q ~250 °C (Cyclization) Prod_2Q 2-Quinolinone Thermo_Int->Prod_2Q H₂SO₄ (Cyclization)

Competing pathways in the Conrad-Limpach-Knorr synthesis.
Solutions & Experimental Protocols

To gain control over the reaction, you must decisively favor one pathway over the other. This is achieved by carefully controlling the conditions, primarily temperature.

Protocol A: Maximizing 4-Quinolinone (via Conrad-Limpach Pathway)

This protocol is a two-step procedure designed to first form the kinetic intermediate and then cyclize it under high heat.

Step 1: Formation of the β-Aminoacrylate Intermediate (Kinetic Control)

  • In a round-bottom flask, combine the aniline (1.0 equiv.) and the β-ketoester (1.0 equiv.) in a minimal amount of solvent (e.g., ethanol or toluene) or neat.

  • Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄ or a crystal of p-TSA) to catalyze the condensation.[1][5]

  • Stir the mixture at room temperature for 1-3 hours. The reaction is often exothermic. Monitor the disappearance of starting materials by TLC.

  • Once the reaction is complete, remove the solvent and water byproduct under reduced pressure to obtain the crude β-aminoacrylate. Do not heat the mixture excessively during this step.

Step 2: Thermal Cyclization

  • Place the crude intermediate into a flask containing a high-boiling, inert solvent (e.g., mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene).[5][15] The solvent is crucial for ensuring even heat transfer and preventing decomposition.[1][15]

  • Equip the flask with a high-temperature thermometer and a reflux condenser.

  • Under an inert atmosphere (N₂ or Ar), heat the mixture rapidly and with vigorous stirring to ~250 °C .[2][5]

  • Maintain this temperature for 30-60 minutes. The product often begins to precipitate.

  • Cool the reaction mixture to below 100 °C, then dilute with a hydrocarbon solvent (e.g., hexanes or heptane) to fully precipitate the product.

  • Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent, and dry to obtain the crude 4-quinolinone.

Protocol B: Maximizing 2-Quinolinone (via Knorr Pathway)

This protocol first forms the thermodynamic anilide intermediate, which is then isolated and cyclized.

Step 1: Formation of the β-Ketoanilide Intermediate (Thermodynamic Control)

  • Combine the aniline (1.0 equiv.) and the β-ketoester (1.0 equiv.) in a flask neat (without solvent).

  • Heat the mixture to 110-140 °C for 1-2 hours. During this process, ethanol is evolved.

  • Cool the mixture. The crude β-ketoanilide often solidifies upon cooling and can be purified by recrystallization if necessary.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude β-ketoanilide in portions to a flask containing cold (0 °C) concentrated sulfuric acid, with vigorous stirring. Use approximately 4-5 mL of H₂SO₄ per gram of anilide.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, then gently heat to 50-100 °C for an additional hour to ensure complete cyclization.[3]

  • Carefully pour the reaction mixture onto crushed ice. This will cause the 2-quinolinone product to precipitate.

  • Neutralize the solution with a base (e.g., concentrated NaOH or NH₄OH) to a pH of ~7.

  • Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry.

Data Summary Table
Parameter4-Quinolinone Synthesis (Conrad-Limpach) 2-Quinolinone Synthesis (Knorr)
Control Type Kinetic Control[11][13]Thermodynamic Control[11][13]
Key Intermediate β-Aminoacrylateβ-Ketoanilide
Step 1 Temp. Room Temperature110-140 °C[1]
Step 2 Conditions ~250 °C in inert solvent (e.g., Mineral Oil)[2][15]Conc. H₂SO₄, 25-100 °C[3][4]
Primary Product Substituted 4-QuinolinoneSubstituted 2-Quinolinone

Troubleshooting Modern Catalytic Methods

While modern metal-catalyzed syntheses often provide excellent regioselectivity under milder conditions, issues can still arise.

Problem: Poor or Unexpected Regioselectivity in a Metal-Catalyzed Annulation

You are attempting a modern synthesis (e.g., a Pd-catalyzed C-H activation/cyclization) and are observing a mixture of regioisomers or the formation of an unexpected isomer.

Root Cause Analysis

In contrast to the classical methods, regioselectivity in catalytic cycles is governed by more nuanced factors:

  • Steric Hindrance: The catalyst's coordination to the aniline derivative can be sterically hindered by bulky substituents, directing C-H activation or coupling to a less hindered position.

  • Electronic Effects: Electron-donating groups (EDGs) on the aniline ring can activate the ortho and para positions for electrophilic attack (e.g., C-H activation by an electrophilic metal center), while electron-withdrawing groups (EWGs) deactivate them.

  • Directing Groups: Some reactions require a directing group on the aniline nitrogen to position the metal catalyst for selective C-H activation at a specific ortho position.

  • Ligand Effects: The ligands on the metal center play a critical role. Bulky ligands can enforce high steric selectivity, while specific electronic properties of the ligand can influence the catalyst's reactivity and preferred site of action.

General Optimization Workflow

If you encounter regioselectivity issues in a catalytic system, a systematic approach is required. The following workflow provides a logical decision-making process for troubleshooting.

G start Poor Regioselectivity Observed check_lit Consult Literature for Similar Substrates start->check_lit sterics Analyze Steric Hindrance (Substrate vs. Catalyst/Ligand) check_lit->sterics electronics Analyze Electronic Effects (EDG vs. EWG on Aniline) sterics->electronics No Obvious Steric Issue ligand Screen Ligands (Bulky vs. Electron-Rich/Poor) sterics->ligand Steric Clash Suspected electronics->ligand No Clear Electronic Bias temp Vary Temperature electronics->temp Strong Electronic Bias Observed solvent Screen Solvents (Polar vs. Nonpolar) ligand->solvent solvent->temp success Desired Regioisomer Achieved temp->success

Troubleshooting workflow for catalytic quinolinone synthesis.
References
  • Conrad–Limpach synthesis. In: Wikipedia. Accessed January 10, 2026. [Link]
  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes.Beilstein Journal of Organic Chemistry. [Link]
  • Conrad-Limpach Synthesis.SynArchive. [Link]
  • Synthesis of 2-quinolones.Organic Chemistry Portal. [Link]
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.PubMed Central. [Link]
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Conrad-Limpach Reaction.Cambridge University Press. [Link]
  • A Regioselective Synthesis of 2-Alkylfuro[3,2-c]quinolin-4(5H)-ones.HETEROCYCLES. [Link]
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...
  • Regioselective Synthesis of Quinolinones.Scribd. [Link]
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.PubMed Central. [Link]
  • The Chemistry of 4-Hydroxyquinolines.
  • Synthesis of substituted quinolines from dicarbonyls [catalysis by Cp2ZrCl2/CuO].
  • Synthesis of quinolines.Organic Chemistry Portal. [Link]
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.NIH. [Link]
  • Knorr quinoline synthesis. In: Wikipedia. Accessed January 10, 2026. [Link]
  • Synthesis of 4-quinolones.Organic Chemistry Portal. [Link]
  • Regioselective Synthesis of Indolizines, Pyrrolo[2,1-a]isoquinolines, and Quinolines.Taylor & Francis Online. [Link]
  • Transition-metal-catalyzed synthesis of quinazolines: A review.PubMed Central. [Link]
  • Knorr Quinoline Synthesis.Merck Index. [Link]
  • Knorr Quinoline Synthesis.SynArchive. [Link]
  • Thermodynamic and kinetic reaction control. In: Wikipedia. Accessed January 10, 2026. [Link]
  • Diastereoselective Synthesis of Dihydro-quinolin-4-ones by a Borane-Catalyzed Redox-Neutral endo-1,7-Hydride Shift.
  • Stereoselective Reduction of Alkynes: Synthesis of 4-Organoselenyl Quinolines.PubMed. [Link]
  • Kinetic Control Versus Thermodynamic Control Of A Reaction.Jack Westin. [Link]
  • Mercuration of quinoline give different isomers how could these isomers separated.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions.Chemistry LibreTexts. [Link]
  • 227. Kinetic vs Thermodynamic Control'.
  • Regioselective Enolization and Thermodynamic vs. Kinetic Control.YouTube. [Link]
  • Synthesis of Quinolines and Isoquinolines.YouTube. [Link]

Sources

Stability issues of 4-Methylquinolin-2-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methylquinolin-2-ol

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that unexpected solution instability can compromise experimental timelines and results. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common stability challenges encountered with this compound. We will explore the "why" behind these issues, grounding our recommendations in the fundamental chemistry of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its structure important for stability?

This compound, also known as 4-methyl-2-quinolone or 4-methylcarbostyril, is a heterocyclic compound.[1][2] Its stability is critically influenced by a phenomenon called keto-enol tautomerism.[3][4] The molecule exists in a dynamic equilibrium between two forms: the keto form (4-methylquinolin-2(1H)-one) and the enol form (this compound).[3][4] Computational and spectral studies suggest that the keto tautomer is generally the more stable and predominant form.[3] This equilibrium is sensitive to solvent, pH, and temperature, and is the root cause of many of the stability and solubility issues observed in the lab.

Troubleshooting Common Stability Issues

This section addresses specific problems you may encounter. Each solution is designed to be a self-validating protocol, ensuring you can trust the integrity of your prepared solutions.

Issue 1: My this compound is precipitating out of my aqueous solution.

Root Cause Analysis:

Precipitation is most often due to low aqueous solubility, which is heavily influenced by the keto-enol equilibrium and the pH of the solution. The keto form, being less polar, is less soluble in water. Shifting the equilibrium or failing to maintain a solubilizing pH can cause the compound to crash out of solution.

Solutions & Protocols:

  • pH Adjustment: The solubility of quinolinone derivatives is highly pH-dependent.[5]

    • Protocol: Prepare your aqueous solution using a buffer system rather than just water. Start with a buffer in the pH range of 7.5-9.0. A slightly basic pH can help deprotonate the molecule, increasing its polarity and solubility. Avoid strongly acidic or basic conditions, which can accelerate degradation.[6][7]

    • Validation: After preparation, visually inspect the solution for any particulate matter against a dark and light background. A stable solution should remain clear.

  • Co-Solvent Usage: When high concentrations are needed, a co-solvent system is often necessary.[6]

    • Protocol: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent. Then, slowly add the aqueous buffer to this solution with constant stirring to reach the final desired volume and concentration.

    • Validation: Monitor the solution for 15-30 minutes after preparation to ensure no delayed precipitation occurs.

Recommended Solvents for Stock Solutions

SolventSolubility (g/L) at 25°CRecommended Max. Concentration for StockNotes
Ethanol27.75[1]100 mMGood general-purpose solvent.
Methanol24.01[1]100 mMSimilar to ethanol, ensure it's compatible with your assay.
Isopropanol19.49[1]50 mMLower solubility, but can be used if required by the experimental system.
DMSOHigh>100 mMExcellent for high-concentration stocks. Minimize final concentration in aqueous buffers (<0.5%) to avoid cellular toxicity.
Issue 2: My solution is changing color (yellowing/browning) over time.

Root Cause Analysis:

Discoloration is a classic indicator of chemical degradation, often due to oxidation or photodegradation.[5] The quinoline ring system can be susceptible to oxidation, especially when exposed to atmospheric oxygen, light (particularly UV), or trace metal ions.[8]

Solutions & Protocols:

  • Protection from Light: Photodegradation is a common issue for many heterocyclic compounds.[8]

    • Protocol: Always prepare and store solutions of this compound in amber glass vials or tubes wrapped in aluminum foil.[8] Minimize the exposure of the solution to ambient light during experimental manipulations.

    • Validation: Prepare two small aliquots of your solution. Store one in the dark (wrapped in foil) and expose the other to ambient lab light for 24-48 hours. A visible color difference confirms photosensitivity.

  • Inert Atmosphere: For long-term storage or highly sensitive applications, preventing oxidation is key.

    • Protocol: After dissolving the compound, sparge the solution with an inert gas like argon or nitrogen for 1-2 minutes to remove dissolved oxygen. Seal the container tightly. For powdered compound, storing under an inert atmosphere is also recommended.[8]

    • Validation: The absence of color change over the intended storage period compared to a non-purged sample serves as validation.

Issue 3: I'm seeing inconsistent results or a loss of compound potency in my assays.

Root Cause Analysis:

This critical issue points towards cryptic degradation where the compound breaks down without obvious visual cues like precipitation or color change. The primary culprits are hydrolysis and thermal degradation.[8][9] Even at room temperature, slow degradation can occur over hours or days, reducing the effective concentration of your active compound.

Solutions & Protocols:

  • Temperature Control: Elevated temperatures accelerate nearly all forms of chemical degradation.[7][9]

    • Protocol: Prepare stock solutions at room temperature, but store them at low temperatures. For short-term storage (1-2 weeks), 2-8°C is often sufficient. For long-term storage, aliquoting and freezing at -20°C or -80°C is highly recommended to prevent degradation and damage from repeated freeze-thaw cycles.[5][10]

    • Validation: A stability-indicating analytical method, such as HPLC, is the gold standard. Analyze a freshly prepared sample and compare it to a sample that has been stored for a set period. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.[6]

  • Fresh is Best: The most reliable way to avoid issues with solution stability is to minimize the time between preparation and use.

    • Protocol: For highly sensitive experiments, prepare fresh working solutions from a frozen stock solution on the day of the experiment. Avoid using aqueous solutions that have been stored for more than 24 hours unless you have validated their stability.[8]

    • Validation: The ultimate validation is consistent and reproducible experimental data. If results become variable, solution instability is a primary suspect.

Visual Workflow: Troubleshooting Solution Instability

The following diagram outlines a logical workflow for diagnosing and solving stability issues with this compound solutions.

Caption: A decision tree for troubleshooting common stability issues.

Key Chemical Insight: The Role of Tautomerism

Understanding the keto-enol equilibrium is fundamental to managing this compound. The choice of solvent and pH directly influences which tautomer is favored, impacting both solubility and reactivity.

Tautomerism Keto Keto Form (4-Methylquinolin-2(1H)-one) - More Stable - Less Polar - Favored in non-polar solvents Enol Enol Form (this compound) - Less Stable - More Polar - Favored in polar, protic solvents Keto->Enol H⁺ or OH⁻ Solvent Polarity

Caption: Keto-Enol tautomerism of this compound.

By applying these principles and protocols, you can significantly enhance the reliability and reproducibility of your experiments involving this compound.

References

  • Good Scents Company. (n.d.). This compound.
  • Li, Y., et al. (2017). Effect of various storage conditions on the stability of quinolones in raw milk. PubMed.
  • PubChem. (n.d.). 4-Methylquinoline.
  • El-Azhary, A. A., et al. (2019). Tautomeric forms of 4-hydroxy quinoline. ResearchGate.
  • PubChem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C10H9NO).
  • Chemsrc. (n.d.). This compound.
  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
  • Reddy, T. S., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers.
  • Al-Assaf, S. (2018). "Drug Stability and factors that affect on the drug stability" Review. ResearchGate.
  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • Buljan, A., et al. (2021). Keto-enol tautomerism of quinoline-2(1H)-one. ResearchGate.

Sources

Technical Support Center: Optimization of HPLC Parameters for 4-Methylquinolin-2-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-Methylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to develop robust, reproducible, and accurate analytical methods.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses the most common challenges encountered during the analysis of this compound and related quinolone compounds. We will diagnose the root causes and provide systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak symmetry is perhaps the most frequent problem in the analysis of quinolone derivatives, compromising both resolution and accurate quantification.

Q1: Why is my this compound peak tailing severely?

A: Peak tailing for basic compounds like this compound in reversed-phase HPLC is most often caused by secondary interactions between the basic nitrogen in the quinolone ring and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2] This interaction creates a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailed peak.[1][2] High analyte concentrations can also overload the column, leading to tailing.[1]

Q2: What is the most effective strategy to eliminate peak tailing?

A: A multi-step approach is most effective. The primary goal is to minimize the unwanted silanol interactions.

  • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH, typically between 2.5 and 3.5.[1][2] At this pH, the ionization of silanol groups is suppressed, and the basic nitrogen on the quinolone is protonated. This reduces the strong ionic interaction that causes tailing.[2] Phosphate or acetate buffers are excellent choices for maintaining a stable pH.[3][4]

  • Use of Additives (Competing Base): Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%).[3] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the this compound analyte.[1][3]

  • Column Selection: Whenever possible, use a modern, high-purity, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically deactivated, significantly reducing the potential for secondary interactions.[1]

  • Lower Analyte Concentration: If tailing persists, try diluting your sample. Column overload can contribute significantly to peak asymmetry.[1]

Below is a logical workflow for diagnosing and resolving peak tailing.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.5 using Phosphate or Acetate Buffer check_ph->adjust_ph No check_additive Is a Competing Base (e.g., 0.1% TEA) Present? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1% Triethylamine (TEA) to the Mobile Phase check_additive->add_additive No check_column Are you using a modern, end-capped C18 column? check_additive->check_column Yes add_additive->check_column change_column Switch to a High-Purity, End-Capped Column check_column->change_column No check_conc Is Sample Concentration Too High? check_column->check_conc Yes change_column->check_conc dilute_sample Dilute Sample and Re-inject check_conc->dilute_sample Yes end_node Symmetrical Peak Achieved check_conc->end_node No dilute_sample->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q3: My peak is fronting, not tailing. What causes this?

A: Peak fronting is less common for this class of compounds but can occur. The primary causes are typically:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to a fronting peak.[1] This is distinct from the overload that can cause tailing and is related to the analyte's isotherm.

  • Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the sample band will travel too quickly at the point of injection, causing distortion and fronting.[1] The best practice is to always dissolve your sample in the initial mobile phase composition.[1]

  • Low Column Temperature: Operating at a very low temperature can sometimes contribute to peak fronting.[1]

Frequently Asked Questions (FAQs)

This section provides answers to specific questions regarding method development and optimization for this compound.

Sample & Mobile Phase Preparation

Q4: What is the best way to prepare a sample of this compound, and what should I do if it precipitates in aqueous solutions?

A: this compound has limited aqueous solubility.[5] To prepare stock solutions, use a co-solvent like acetonitrile or methanol to first dissolve the compound before diluting with the aqueous portion of your mobile phase.[3][5] For your final sample, it is critical to dissolve it in a solvent that matches the mobile phase composition to avoid peak distortion.[1] If precipitation occurs when preparing samples for analysis, increase the percentage of the organic co-solvent just enough to maintain solubility.[5]

Q5: Which organic solvent is better for my mobile phase: acetonitrile or methanol?

A: Both acetonitrile (ACN) and methanol (MeOH) are suitable for the analysis of quinolones. The choice often depends on the specific separation goals.

  • Acetonitrile generally has a lower viscosity, which results in lower system backpressure, and a lower UV cutoff, which is beneficial for detection at low wavelengths.[1]

  • Methanol can offer different selectivity compared to ACN and may provide better resolution for this compound from its impurities or other components in a mixture.[1]

The most practical approach is to test both solvents during method development to determine which provides the optimal separation for your specific sample matrix.[1]

Q6: How do I select the right buffer and pH for my mobile phase?

A: The mobile phase pH is a critical parameter that influences the ionization state of your analyte and, consequently, its retention and peak shape.[6] For this compound, a basic compound, a low pH is recommended to ensure consistent protonation and minimize silanol interactions.[2][3]

  • pH Range: A pH between 2.5 and 3.5 is an excellent starting point.[1][2]

  • Buffer Choice: Phosphate buffers are highly effective in this pH range and have a low UV cutoff, making them suitable for UV detection.[7] Acetate buffers are also a viable option.[8]

  • Buffer Concentration: A buffer concentration of 10-20 mM is typically sufficient to provide adequate buffering capacity without risking precipitation when mixed with high percentages of organic solvent.[4][9]

Method Optimization & System Parameters

Q7: I am not getting enough separation between my main peak and an impurity. How can I improve resolution?

A: To improve resolution, you can manipulate several parameters. The general optimization flow is outlined in the diagram below.

G start Poor Resolution step1 Adjust Organic Modifier % (Isocratic) or Gradient Slope start->step1 step2 Switch Organic Modifier (e.g., ACN to MeOH or vice-versa) step1->step2 No Improvement end_node Resolution Optimized step1->end_node Success step3 Fine-tune Mobile Phase pH (within 2.5-4.0 range) step2->step3 No Improvement step2->end_node Success step4 Decrease Flow Rate step3->step4 No Improvement step3->end_node Success step5 Increase Column Temperature step4->step5 Minor Adjustment Needed step4->end_node Success step5->end_node

Caption: A logical workflow for HPLC resolution optimization.

Key strategies include:

  • Adjust Solvent Strength: In reversed-phase, decreasing the percentage of the organic solvent (ACN or MeOH) will increase retention times and may improve resolution. If using a gradient, make the slope shallower to increase the separation between closely eluting peaks.

  • Change Organic Modifier: Acetonitrile and methanol provide different selectivities. If you are using one, try switching to the other to see if it alters the elution order and improves separation.[1]

  • Optimize pH: Even small changes in pH can alter the ionization of this compound or its impurities, which can fine-tune selectivity and improve resolution.[1]

  • Adjust Temperature: Increasing the column temperature will decrease mobile phase viscosity, leading to sharper peaks and shorter retention times.[4] While it has a smaller effect on selectivity than mobile phase composition, it can sometimes provide the necessary improvement in efficiency to resolve two peaks.[10]

Q8: What are typical starting parameters for a new method for this compound?

A: A good starting point is crucial for efficient method development. The table below provides a validated set of initial conditions.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm or 3 µm, 4.6 x 150 mmStandard for reversed-phase; choose an end-capped column to minimize tailing.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffers the system at a low pH to suppress silanol interactions.[4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers; test both for optimal selectivity.[1]
Elution Mode Gradient: 10-90% B over 20 minutesA gradient is recommended to elute the analyte and any potential impurities with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and reproducibility.[4]
Detection UV, monitor at 254 nm or perform a wavelength scanAromatic systems like quinolones typically absorb well at 254 nm. A DAD/PDA detector is useful to check for peak purity.
Injection Vol. 10 µLA good starting volume to avoid overload.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Stability-Indicating Method

To ensure your HPLC method can separate this compound from its potential degradation products, a forced degradation study is essential.[3] This protocol outlines the typical stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[3]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase.[3][5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase.[3][5]

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days. At specified time points, weigh an appropriate amount, dissolve it in the mobile phase, and analyze by HPLC.[3][5]

  • Photolytic Degradation: Expose the solid compound to light in a validated photostability chamber. Concurrently, keep a control sample wrapped in aluminum foil. After exposure, dissolve both samples in the mobile phase for analysis.[3][5]

3. HPLC Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.

  • The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main this compound peak.[3] A Diode Array Detector (DAD) is invaluable here for checking peak purity.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones.
  • Benchchem. (2025). How to resolve chromatographic peak tailing for quinolone antibiotics.
  • Benchchem. (2025). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
  • Chromatography Forum. (2025).
  • Phenomenex. (2025).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • alwsci. (2024).
  • Craftech. (n.d.).
  • Benchchem. (n.d.). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
  • ResearchGate. (2025).

Sources

Managing thermal decomposition during high-temperature quinolinone cyclization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to navigating the challenges of high-temperature quinolinone cyclization. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common obstacles and optimize your synthetic outcomes. As specialists in synthetic organic chemistry, we understand that high-temperature reactions, while powerful, can often lead to frustrating issues with yield and purity due to thermal decomposition. This guide synthesizes field-proven insights with fundamental chemical principles to help you master these demanding transformations.

Section 1: Understanding the Challenge: Why Thermal Decomposition Occurs

Classical quinolinone syntheses, such as the Conrad-Limpach, Gould-Jacobs, and Friedländer reactions, often necessitate high temperatures, frequently exceeding 250°C, to drive the crucial cyclization step.[1] At these elevated temperatures, the desired product and reaction intermediates can become susceptible to a variety of degradation pathways. These competing reactions are a primary cause of reduced yields, the formation of complex side products, and the dreaded "tarring" that can complicate purification.

Understanding the likely mechanisms of decomposition is the first step toward mitigating them. At high temperatures, several competing processes can occur:

  • Radical Reactions: The high thermal energy can induce homolytic cleavage of bonds, initiating radical chain reactions. These highly reactive species can lead to a cascade of unpredictable side products and polymerization.

  • Unwanted Polymerization: Reactive intermediates, particularly α,β-unsaturated carbonyl compounds that can form in situ, are prone to polymerization under harsh acidic and high-temperature conditions, leading to intractable tars.[2]

  • Ring Opening and Fragmentation: The heterocyclic quinolinone core, while aromatic, is not indestructible. Extreme heat can lead to ring-opening or fragmentation into smaller, volatile byproducts. Studies on the pyrolysis of nitrogen heterocycles have shown that this can lead to the formation of molecules like hydrocyanic acid (HCN).[3]

  • Decarboxylation: For syntheses that proceed through a carboxylic acid intermediate, such as the Gould-Jacobs reaction, premature or uncontrolled decarboxylation can be a significant side reaction.

By anticipating these potential issues, we can strategically design our experimental conditions to favor the desired cyclization pathway.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you may be encountering in the laboratory. For each issue, we provide a diagnosis of the likely causes and a series of actionable solutions.

Issue 1: Low Yield of Quinolinone Product with Significant Tar Formation

Symptoms: Your reaction mixture turns dark and viscous, and upon workup, you isolate a low yield of your desired product along with a significant amount of an insoluble, tar-like substance.

Likely Causes:

  • Polymerization of Intermediates: As mentioned, reactive intermediates can polymerize at high temperatures. This is particularly common in reactions that generate α,β-unsaturated aldehydes or ketones.[2]

  • Decomposition of Starting Materials or Product: The high temperature may be causing your starting materials or the newly formed quinolinone to degrade.

  • Reaction Run "Neat": Performing high-temperature reactions without a solvent can lead to localized overheating and poor heat transfer, exacerbating decomposition.

Solutions:

  • Utilize a High-Boiling, Inert Solvent: This is one of the most effective strategies. A high-boiling solvent acts as a heat sink, ensuring uniform temperature distribution and preventing localized overheating. It also keeps the reaction mixture diluted, reducing the likelihood of intermolecular side reactions like polymerization.

SolventBoiling Point (°C)Notes
Mineral Oil> 300Inexpensive, inert, but can be difficult to remove.
Diphenyl Ether259Effective, but has a strong odor and is solid at room temp.
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl; liquid at room temp.
1,2,4-Trichlorobenzene214A good alternative, though with a lower boiling point.
  • Optimize Reaction Time and Temperature: Systematically lower the reaction temperature in 10-15°C increments to find the minimum temperature required for cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating once the reaction is complete.

  • Work Under an Inert Atmosphere: Some decomposition pathways may be oxidative. Running the reaction under a nitrogen or argon atmosphere can prevent air-sensitive side reactions.[1]

Troubleshooting Workflow for Low Yield and Tarring

Caption: A step-by-step workflow for troubleshooting low yields and tar formation.

Issue 2: Formation of an Undesired Isomer (e.g., 2-hydroxyquinoline instead of 4-hydroxyquinoline)

Symptoms: Characterization of your product (e.g., by NMR) reveals a mixture of isomers, or primarily the undesired isomer. This is a classic problem in the Conrad-Limpach-Knorr synthesis.

Likely Cause:

  • Thermodynamic vs. Kinetic Control: In the reaction of an aniline with a β-ketoester, there are two nucleophilic sites on the ester: the ketone and the ester carbonyl.

    • Kinetic Product (lower temperature): Attack at the more reactive ketone carbonyl leads to a β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline .[4]

    • Thermodynamic Product (higher temperature): Attack at the ester carbonyl, often favored at temperatures around 140°C or higher, forms a β-keto anilide. This intermediate cyclizes to the 2-hydroxyquinoline (the "Knorr product").[4]

Solutions:

  • Control the Initial Condensation Temperature: The formation of the initial adduct is the critical step. To favor the 4-hydroxyquinoline, ensure the initial reaction between the aniline and the β-ketoester is performed at a lower temperature (e.g., room temperature or with gentle warming) before proceeding to the high-temperature cyclization.

  • Choice of Base in Camps Cyclization: In the Camps cyclization of an o-acylaminoacetophenone, the choice of base can direct the cyclization to form different isomers. A strong base like sodium hydroxide may favor one pathway, while a weaker base could favor another. The regioselectivity is highly dependent on which proton is abstracted by the base.

Mechanism of Isomer Formation in Conrad-Limpach-Knorr Synthesis

Caption: Temperature-dependent pathways leading to isomeric quinolinone products.

Section 3: Frequently Asked Questions (FAQs)

Q1: My cyclization step is not proceeding to completion, even at high temperatures. What should I do?

A1: An incomplete cyclization can be due to several factors:

  • Insufficient Temperature: Ensure your reaction setup can accurately reach and maintain the target temperature. Use a calibrated high-temperature thermometer and an appropriate heating apparatus (e.g., a sand bath or heating mantle).

  • Inefficient Heat Transfer: As discussed, a high-boiling solvent is crucial for efficient and uniform heating.

  • Catalyst Issues: Many of these cyclizations are catalyzed by acid. Ensure that a catalytic amount of a strong acid (like sulfuric or hydrochloric acid) is present to facilitate the necessary tautomerizations and the final ring-closing dehydration.[4]

  • Purity of Intermediates: If you are performing a two-step procedure where you isolate the intermediate (e.g., the β-aminoacrylate in the Conrad-Limpach synthesis), ensure it is pure and dry before subjecting it to high temperatures.

Q2: I'm observing poor regioselectivity when using an unsymmetrically substituted aniline in a Gould-Jacobs reaction. How can I control this?

A2: Poor regioselectivity in the Gould-Jacobs reaction is a known challenge when using unsymmetrical anilines, as cyclization can occur at either of the two ortho positions. The outcome is governed by a combination of steric and electronic factors of the substituents on the aniline ring.

  • Steric Hindrance: A bulky substituent at one of the ortho positions will likely disfavor cyclization at that site.

  • Electronic Effects: Electron-donating groups can activate the ortho and para positions for electrophilic aromatic substitution (the cyclization step), while electron-withdrawing groups will deactivate them. You may need to consult literature examples with similar substitution patterns to predict the likely major product. In some cases, a mixture of products is unavoidable, and chromatographic separation will be necessary.

Q3: Are there any modern alternatives to these very high-temperature classical methods?

A3: Yes, the field of organic synthesis is continually evolving to favor milder and more efficient reactions. Some alternatives include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by providing rapid and uniform heating. This can often lead to higher yields and fewer byproducts as the reactants spend less time at high temperatures.

  • Novel Catalysts: The development of new Lewis acid and transition-metal catalysts can lower the activation energy for cyclization, allowing the reactions to proceed at significantly lower temperatures.

  • Greener Approaches: There is a growing emphasis on using more environmentally friendly solvents or even solvent-free conditions, often coupled with microwave heating or novel catalysts.

Section 4: Experimental Protocols

The following are generalized protocols for common high-temperature quinolinone cyclizations. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure for Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 equiv.) and the β-ketoester (1.0-1.1 equiv.).

  • If desired, add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 1-2 hours, or with gentle warming (e.g., 50-60°C). The reaction is often exothermic.

  • Remove any volatile byproducts (like water or ethanol) under reduced pressure to obtain the crude β-aminoacrylate intermediate.

Step 2: High-Temperature Cyclization

  • To the flask containing the crude intermediate, add a high-boiling inert solvent (e.g., mineral oil or Dowtherm A, approximately 2-3 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and a high-temperature thermometer.

  • Heat the mixture with vigorous stirring to ~250°C under an inert atmosphere (N₂ or Ar).

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if possible.

  • Allow the reaction mixture to cool to below 100°C.

  • Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes or toluene) to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent, and dry.

Protocol 2: General Procedure for Gould-Jacobs Reaction
  • Combine the aniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.0-1.1 equiv.) in a round-bottom flask.

  • Heat the mixture to 100-120°C for 1-2 hours.

  • Increase the temperature to ~250°C and heat for an additional 20-30 minutes to effect cyclization.

  • Cool the reaction mixture. The product, a 4-hydroxy-3-carboethoxyquinoline, often crystallizes.

  • For decarboxylation, the crude ester can be saponified with aqueous NaOH, followed by acidification and heating to yield the final 4-hydroxyquinoline.

References

  • BenchChem. (2025).
  • Yamamoto, S., et al. (n.d.). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]
  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 4-Methylquinolin-2-ol. As a moderately polar heterocyclic compound, its purification requires a nuanced approach that accounts for its specific physicochemical properties. This document moves beyond standard protocols to address common issues with evidence-based solutions and troubleshooting frameworks.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of this compound and the initial setup for its chromatographic purification. A solid understanding of these principles is the first step in preventing common experimental failures.

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

Understanding the molecule's properties is critical for designing an effective purification strategy. This compound is a quinolone derivative that exists in tautomeric equilibrium between the keto (amide) and enol (iminol) forms.[1] This duality, along with its polarity, governs its interaction with both stationary and mobile phases.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₁₀H₉NO---
Molecular Weight 159.18 g/mol Essential for characterization and calculating molar quantities.[2][3]
Appearance SolidThe compound must be dissolved for sample loading.
Melting Point 221-223 °CIndicates high thermal stability under typical chromatography conditions.[4]
Polarity (XLogP3-AA) 1.2Moderately polar, requiring a relatively polar mobile phase for elution from a normal-phase column.[2]
Solubility Soluble in ethanol (27.75 g/L) and methanol (24.01 g/L); slightly soluble in water.[2]Dictates the choice of solvent for sample loading. Poor solubility in the eluent necessitates a dry-loading technique.
Tautomerism Exists as 4-methylquinolin-2(1H)-one and this compound.The presence of both N-H and O-H/C=O groups provides sites for hydrogen bonding, leading to strong interactions with silica gel.
Q2: How do I select the appropriate stationary phase?

For a moderately polar molecule like this compound, several options are available, with silica gel being the most common.

  • Silica Gel (SiO₂): This is the default choice for normal-phase chromatography. Its surface is covered in acidic silanol groups (Si-OH), which strongly interact with polar functional groups via hydrogen bonding. However, this acidity can cause significant peak tailing or even degradation of sensitive compounds. [5]

  • Alumina (Al₂O₃): Available in neutral, acidic, or basic forms. Neutral or basic alumina can be an excellent alternative if your compound is sensitive to the acidic nature of silica gel.

  • Deactivated Silica: You can deactivate silica gel in-house to reduce the acidity of the silanol groups. This is achieved by treating the silica with a reagent like triethylamine before packing the column. This is a powerful technique for mitigating peak tailing.[5]

Recommendation: Start with standard flash-grade silica gel (230-400 mesh). If you observe significant tailing or product degradation, consider switching to neutral alumina or using a mobile phase modifier (see Troubleshooting).

Q3: What is the best strategy for selecting a mobile phase (eluent)?

The selection of the mobile phase is arguably the most critical step. The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.40 on a Thin-Layer Chromatography (TLC) plate.[6] This range typically provides the best separation on a column.

  • Start with a Binary System: A common starting point for compounds of this polarity is a mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate).

  • Optimize for Separation: Identify the solvent system that gives the best separation between your product spot and any impurities, with the product Rf in the target range.

  • Consider Modifiers: If the spots are tailing even on the TLC plate, add a small amount (0.5-1%) of a polar modifier like methanol (to increase polarity) or triethylamine (to compete with basic sites on your molecule and reduce tailing).[7]

Q4: Should I use wet or dry loading for my sample?

The loading method depends entirely on the solubility of your crude product in the chosen eluent.

  • Wet Loading: This is the preferred method if your compound is readily soluble in the mobile phase. Dissolve the crude material in the minimum amount of eluent and carefully pipette it onto the top of the column bed.[8]

  • Dry Loading: Use this method if your compound is poorly soluble in the eluent. Dissolve your crude product in a suitable, volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (approx. 5-10 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the column bed.[8] This technique prevents precipitation at the top of the column and often leads to sharper bands.

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during the column chromatography of this compound.

Issue 1: Poor Separation (Overlapping Bands)

You run the column, but TLC analysis of the collected fractions shows that your product is co-eluting with one or more impurities.

  • Possible Cause 1: Suboptimal Mobile Phase. The resolving power of your eluent is insufficient. An ideal system maximizes the difference in Rf values (ΔRf) between components.

    • Solution: Return to TLC analysis. Test different solvent combinations. If Hexane/Ethyl Acetate fails, try a system with different selectivity, such as Dichloromethane/Methanol. The goal is to find a system that pulls the impurity and product spots further apart.

  • Possible Cause 2: Column Overloading. You have loaded too much sample for the amount of silica used. A general rule of thumb is a mass ratio of silica to crude sample between 30:1 and 100:1.[6]

    • Solution: Reduce the amount of sample loaded or, more practically, increase the column diameter and amount of silica gel used.

  • Possible Cause 3: Improper Column Packing. Channels or cracks in the silica bed create pathways for the solvent and sample to travel through unevenly, ruining the separation.

    • Solution: Repack the column carefully. Ensure the silica is packed as a uniform, homogenous bed without any air bubbles or cracks. Tapping the column gently during packing can help settle the stationary phase.

G start Problem: Poor Separation check_tlc Is ΔRf on TLC > 0.2? start->check_tlc reoptimize_eluent Action: Re-optimize eluent on TLC. Try different solvent systems (e.g., DCM/MeOH). check_tlc->reoptimize_eluent No check_load Is sample load < 1/30 of silica mass? check_tlc->check_load Yes success Separation Improved reoptimize_eluent->success reduce_load Action: Reduce sample load or use a larger column. check_load->reduce_load No check_packing Was the column packed correctly? (No cracks or channels) check_load->check_packing Yes reduce_load->success repack_column Action: Repack column carefully. check_packing->repack_column No check_packing->success Yes, problem persists. Consider alternative technique. repack_column->success

Caption: Troubleshooting workflow for poor separation.

Issue 2: Compound Does Not Elute or Elutes Very Slowly (Rf ≈ 0)

You've been flushing the column with your chosen eluent, but TLC analysis shows your product is stuck at the top.

  • Possible Cause 1: Mobile Phase Polarity is Too Low. The eluent is not strong enough to displace the polar this compound from the highly polar silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. If you are using a 9:1 Hexane:Ethyl Acetate system, try switching to 7:3, then 1:1, and so on. If necessary, add a small percentage (1-5%) of a much more polar solvent like methanol to your eluent. This is known as a gradient elution.[9]

  • Possible Cause 2: Irreversible Adsorption or Degradation. The acidic silanol groups on the silica are binding your compound too tightly, or are catalyzing a degradation reaction.[5]

    • Solution: First, test the stability of your compound on silica. Spot the compound on a TLC plate, let it sit for 1-2 hours, and then develop it. If you see new spots or smearing, degradation is likely. In this case, you must either switch to a different stationary phase like alumina or deactivate the silica by running the column with an eluent containing 1% triethylamine.

Issue 3: Pronounced Peak Tailing

The compound elutes, but as a long, trailing band rather than a tight, symmetrical one. This leads to poor separation and mixed fractions.

  • Possible Cause: Strong Acid-Base Interaction. This is the most common cause for nitrogen-containing heterocycles. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups on the silica surface, causing a portion of the molecules to be retained longer, resulting in a "tail".[7]

    • Solution: Add a competitive base to the mobile phase. Incorporating 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide into your eluent will neutralize the most active silanol sites, preventing them from interacting with your product and leading to much sharper, more symmetrical peaks.[5]

Part 3: Experimental Protocols

Protocol 1: Method Development Using Thin-Layer Chromatography (TLC)
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). Prepare dilute solutions of your starting materials and expected product for use as standards.

  • Spot the Plate: Using a capillary tube, carefully spot the crude mixture and standards onto a silica gel TLC plate. Keep the spots small and about 1 cm from the bottom edge.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the spots. Cover the chamber and allow the solvent front to travel up the plate.

  • Visualize: Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system will show good separation (ΔRf > 0.2) between your product and impurities, with the product Rf between 0.25 and 0.40.

  • Iterate: If the separation is poor or the Rf is not in the optimal range, adjust the polarity of the mobile phase and repeat the process.

Protocol 2: Flash Column Chromatography Protocol (Dry Loading)
  • Column Preparation: Select a column of appropriate size. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure no air bubbles are trapped. Add a protective layer of sand on top of the packed silica.

  • Sample Preparation (Dry Loading): Dissolve your crude product (~1g) in a suitable solvent (e.g., 20 mL of methanol). Add silica gel (~5-10 g) and swirl to mix. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Loading the Column: Carefully add the silica-adsorbed sample to the top of the column bed, forming a thin, even layer. Add another protective layer of sand on top of the sample layer.

  • Elution: Carefully add the eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate.

  • Fraction Collection: Begin collecting fractions in test tubes. Monitor the progress of the separation by performing TLC analysis on the collected fractions.

  • Combine and Evaporate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent with a rotary evaporator to yield your purified this compound.[6]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column 1. Pack Column (Silica Slurry) prep_sample 2. Prepare Sample (Dry Load onto Silica) prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample add_eluent 4. Add Eluent & Apply Pressure load_sample->add_eluent collect_fractions 5. Collect Fractions add_eluent->collect_fractions tlc_fractions 6. Monitor Fractions by TLC collect_fractions->tlc_fractions combine_pure 7. Combine Pure Fractions tlc_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate final_product Purified Product evaporate->final_product

Caption: General workflow for flash column chromatography.

References

  • TGSC Information System. (n.d.). This compound. The Good Scents Company.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Dolan, J. W. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Berthod, A., et al. (2000). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Kluska, M., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Acta Poloniae Pharmaceutica, 75(3), 635-643.
  • Neue, U. D. (n.d.). HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69088, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10285, 4-Methylquinoline.
  • Chemsrc. (n.d.). This compound CAS 607-66-9.
  • Yamato, S., et al. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Biological & Pharmaceutical Bulletin, 23(3), 274-278.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Pyka, A., & Staszel, S. (2014). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Acta Poloniae Pharmaceutica, 71(5), 783-790.
  • Bou-Salah, L., et al. (2018). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 288-295.
  • Senzer, B. D., et al. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 276-302.
  • PubChemLite. (n.d.). This compound (C10H9NO).
  • SIELC Technologies. (n.d.). Separation of 4-Amino-2-methylquinoline on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, May 16). 2-Methylquinolin-4-ol.
  • Geronikaki, A., et al. (2018). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 23(10), 2649.
  • Nguyen, T. D., et al. (2017). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. Vietnam Journal of Science and Technology, 55(4), 425.
  • Nguyen, T. D., et al. (2017). Study on the Synthesis and Transformations of some Substituted 4-methylquinolin-2(1H)-ones.
  • Fathalla, W., et al. (2017). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease.

Sources

Technical Support Center: Crystallization of 4-Methylquinolin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for challenges related to the crystallization of 4-methylquinolin-2-ol and its derivatives. As a Senior Application Scientist, I understand that obtaining high-quality crystalline material is a critical, yet often frustrating, step in research and development. The unique structural features of quinolinone scaffolds—their planarity, hydrogen bonding capabilities, and potential for π–π stacking—present specific challenges and opportunities in crystallization.

This guide is structured to provide direct, actionable solutions to common problems and to answer fundamental questions you may encounter. We will delve into the causality behind these phenomena, moving beyond simple procedural steps to empower you with a robust understanding of the crystallization process.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent and disruptive problems encountered during the crystallization of this compound derivatives. The following workflow provides a systematic approach to diagnosing and solving these issues.

G start Initial Crystallization Attempt outcome Observe Outcome start->outcome oiled_out Compound 'Oiled Out' outcome->oiled_out Liquid Globules amorphous Amorphous Precipitate outcome->amorphous Fine Powder poor_crystals Poor Quality Crystals (Needles, Small Size) outcome->poor_crystals Non-diffracting Solid success High-Quality Crystals outcome->success Well-defined Crystals sol_oil Q1: Troubleshoot Oiling Out • Add more solvent • Lower temperature slowly • Change solvent system oiled_out->sol_oil sol_amorphous Q2: Address Amorphous Solid • Reduce supersaturation • Slow cooling / Vapor diffusion • Use seeding amorphous->sol_amorphous sol_poor Q3: Improve Crystal Quality • Slow down crystal growth • Optimize solvent/antisolvent ratio • Control cooling rate poor_crystals->sol_poor sol_oil->start Re-attempt sol_amorphous->start Re-attempt sol_poor->start Re-attempt

Caption: Troubleshooting workflow for common crystallization outcomes.

Q1: My this compound derivative is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid compound.[1] Given that impurities can significantly depress the melting point of a substance, this is a very common issue with materials that are not perfectly pure.[1]

Causality and Solutions:

  • High Solute Concentration: The solution is too concentrated, causing separation before it has cooled enough for crystals to form.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount (10-20%) of additional hot solvent to decrease the saturation point, then allow it to cool again, more slowly this time.[1]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, not allowing sufficient time for the ordered process of nucleation and crystal growth.

    • Solution: After dissolving your compound, ensure the flask is well-insulated (e.g., covered with glass wool or placed in a large beaker) to slow down the cooling rate. A programmed cooling bath or simply allowing the solution to cool to room temperature overnight on the benchtop is often effective.

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high, or its interaction with the solute promotes a liquid-liquid phase separation.

    • Solution: Switch to a lower-boiling point solvent or solvent mixture. If you are using a co-solvent system (e.g., ethanol/water), try adding more of the solvent in which the compound is more soluble (the "good" solvent) to prevent premature crashing out.[1]

Q2: I'm only getting an amorphous powder, not single crystals suitable for X-ray diffraction. What should I do?

A2: Understanding Amorphous Precipitation

Amorphous solids lack the long-range molecular order that defines a crystal.[2] They form when molecules lose their mobility and solidify before they can arrange themselves into a thermodynamically stable crystal lattice. This is often a result of kinetics—the system solidifies too fast. For drug development, amorphous forms can have higher solubility but are unstable and tend to recrystallize over time.[2][3]

Strategies to Promote Crystalline Order:

  • Slow Down the Kinetics: The key is to maintain the solution in a state of gentle supersaturation for an extended period, allowing molecules the time to orient correctly.

    • Solution A - Slow Evaporation: Dissolve your compound in a suitable solvent (e.g., DCM, Ethyl Acetate) in a small vial. Place this vial inside a larger, sealed jar containing a small amount of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, like hexane or pentane). The anti-solvent vapor will slowly diffuse into your compound's solution, gradually reducing solubility and promoting slow crystal growth.

    • Solution B - Vapor Diffusion (Detailed Protocol): This is a highly effective method for growing high-quality single crystals.

Step Procedure Rationale
1 Prepare a saturated or near-saturated solution of your compound in 1-2 mL of a relatively volatile "good" solvent (e.g., Dichloromethane, Acetone, Methanol).This creates the initial state from which crystallization will occur.
2 Filter the solution through a syringe filter (0.22 µm PTFE) into a small, clean vial.Removes particulate matter that could act as unwanted nucleation sites, leading to many small crystals.
3 Place this small vial, uncapped, inside a larger beaker or jar containing 5-10 mL of an "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether).The anti-solvent should be miscible with the "good" solvent but should not readily dissolve your compound.
4 Seal the larger container tightly and leave it undisturbed in a location with minimal temperature fluctuations and vibrations.Slow vapor diffusion of the anti-solvent into the vial will gradually lower the solubility of your compound, inducing slow crystallization over hours or days.
  • Introduce a Template (Seeding): If you have previously obtained even a tiny crystal, you can use it to template further growth.

    • Solution: Prepare a supersaturated solution and cool it to a temperature where it is stable (not yet precipitating). Add a single, small seed crystal. This provides a pre-existing lattice for new molecules to deposit onto, bypassing the difficult initial nucleation step.[4]

Q3: My crystals are forming as very fine needles or are too small, resulting in poor yield and difficulty in handling. How can I improve this?

A3: Controlling Crystal Growth and Morphology

The size and shape (morphology or habit) of crystals are dictated by the interplay between the internal crystal structure and external factors like the solvent and cooling rate.[5][6] Fine needles often result from very rapid growth along one crystallographic axis and can be difficult to filter and dry.

Methods for Improving Crystal Size and Shape:

  • Reduce the Level of Supersaturation: High supersaturation leads to rapid nucleation, creating a large number of small crystals rather than allowing a few nuclei to grow large.[4]

    • Solution: Use a slightly larger volume of solvent than the minimum required to dissolve the compound when hot. This will lower the supersaturation level at any given temperature during cooling, favoring growth over new nucleation.[1]

  • Optimize the Cooling Profile: The rate of cooling directly impacts crystal growth.

Cooling Rate Typical Outcome Rationale
Fast (e.g., ice bath)Small crystals, needles, low purityNucleation rate dominates; impurities and solvent can become trapped.[4]
Moderate (e.g., air cooling)Medium-sized, often good quality crystalsA good balance between nucleation and growth.
Slow (e.g., insulated vessel, oven cooling)Large, high-quality crystalsCrystal growth rate dominates, allowing for better lattice formation and impurity rejection.[7]
  • Leverage Solvent Effects: The solvent doesn't just dissolve the compound; it interacts with the growing crystal faces.[8][9] Adsorption of solvent molecules can block growth on certain faces, altering the crystal's final shape.

    • Solution: Experiment with different solvents. A solvent that strongly interacts with the faces that lead to needle growth can inhibit that growth, promoting a more isometric (block-like) crystal habit. For example, switching from a protic solvent like ethanol to an aprotic one like toluene can dramatically change the morphology.

Frequently Asked Questions (FAQs)

Q4: What is polymorphism and why is it a critical consideration for my this compound derivative?

A4: The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[4] These different forms, called polymorphs, can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability. In drug development, an unexpected polymorphic transformation can be catastrophic, altering a drug's efficacy and shelf-life.[5]

The formation of a particular polymorph is often kinetically controlled, with a less stable (metastable) form sometimes appearing first before converting to the most stable form, according to Ostwald's Rule of Stages.[3]

G node_mol This compound Molecule node_formA Polymorph A Tightly Packed (e.g., from Toluene) Lower Solubility Higher M.P. node_mol->node_formA Slow Crystallization node_formB Polymorph B Looser Packing (e.g., from Ethanol) Higher Solubility Lower M.P. node_mol->node_formB Moderate Crystallization node_amorphous Amorphous Form Disordered (e.g., from crash precipitation) Highest Solubility Unstable node_mol->node_amorphous Rapid Quenching

Caption: Relationship between a molecule and its potential solid forms.

Practical Implications:

  • Solvent Choice: Different solvents can stabilize different polymorphs. A thorough solvent screen is essential to identify what forms are accessible.

  • Reproducibility: If you are not controlling your crystallization conditions (temperature, solvent, cooling rate) precisely, you may inadvertently produce different polymorphs in different batches, leading to inconsistent results.

  • Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the solid form you have produced.

Q5: How do impurities, especially those structurally similar to my target molecule, affect crystallization?

A5: The Pervasive Impact of Impurities

Impurities are a primary cause of crystallization failure. Even at low levels (<1-2%), they can have a profound impact.[6][10] Structurally related impurities (e.g., regioisomers, precursors, or side-products) are particularly problematic because they can interact with the growing crystal lattice in specific ways.[11]

Mechanisms of Impurity Interference:

  • Inhibition of Nucleation: Impurities can increase the energy barrier for the formation of a stable crystal nucleus, sometimes preventing crystallization altogether.

  • Lattice Disruption & Incorporation: A structurally similar impurity may be incorporated into the crystal lattice, creating defects and strain. This often leads to smaller, poorly formed crystals.[12]

  • Surface Adsorption & Habit Modification: The impurity may adsorb onto specific crystal faces, blocking their growth. This can dramatically alter the crystal shape, for example, turning prisms into needles.[11]

G cluster_0 Ideal Crystal Growth cluster_1 Growth with Impurity m1 Molecule m2 Molecule m1->m2 Perfect Lattice m3 Molecule m2->m3 Perfect Lattice m4 Molecule m3->m4 Perfect Lattice i1 Molecule i2 Impurity i1->i2 Disruption i3 Molecule i2->i3 i4 Molecule i3->i4 label_disorder Disorder & Growth Termination

Caption: Diagram showing how an impurity can disrupt the ordered packing of a crystal lattice.

Mitigation Strategies:

  • Pre-purification: If crystallization is consistently failing, purify your material first using column chromatography or a preparatory HPLC.

  • Activated Charcoal: If you suspect colored, non-polar impurities, re-dissolving your material and stirring with a small amount of activated charcoal before filtering and recrystallizing can be effective.

  • Reslurrying/Washing: Sometimes impurities are primarily adsorbed on the crystal surface. Suspending the crystalline product in a solvent where it is only sparingly soluble (reslurrying) for a few hours can wash these surface impurities away.[11][12]

Q6: How can I explore co-crystallization to improve the properties of my this compound derivative?

A6: Co-crystals as a Material Engineering Tool

If the parent molecule simply refuses to form good crystals or if you wish to modify its physical properties (like solubility), co-crystallization is a powerful strategy. A co-crystal is a multi-component crystal where the components are solids at ambient temperature and are held together by non-covalent interactions, such as hydrogen bonds.[13]

Why Consider Co-crystallization?

  • Improved Crystallinity: A suitable co-former can provide a robust hydrogen-bonding network or better packing efficiency, acting as a scaffold to induce crystallinity in a molecule that is otherwise difficult to crystallize.

  • Modified Physicochemical Properties: Co-crystals can offer dramatically improved solubility, stability, and dissolution rates compared to the parent active pharmaceutical ingredient (API).[14]

Experimental Protocol: Co-crystal Screening by Liquid-Assisted Grinding

This method is a rapid and solvent-efficient way to screen for potential co-crystals.[14]

Step Procedure Rationale
1 Select a range of co-formers. Good candidates are generally recognized as safe (GRAS) and have complementary functional groups (e.g., carboxylic acids, amides) for hydrogen bonding.Examples: Benzoic acid, succinic acid, isonicotinamide.
2 Weigh your API and the co-former into a mortar in a defined stoichiometric ratio (e.g., 1:1, 1:2, or 2:1 molar ratio).Typically, 20-50 mg total material is sufficient for screening.
3 Add a very small amount (10-20 µL) of a "catalytic" solvent (e.g., nitromethane, acetonitrile, or ethanol).The solvent facilitates molecular mobility, allowing the components to rearrange and form the new co-crystal phase. This is much faster than dry grinding.
4 Grind the mixture gently with a pestle for 15-20 minutes. The paste should appear uniform.The mechanical energy combined with the solvent allows for the disruption of the initial crystal lattices and the formation of the new, thermodynamically favored co-crystal.
5 Allow the solvent to evaporate, leaving a dry powder.This powder can now be analyzed.
6 Analyze the resulting solid using PXRD.A new, unique diffraction pattern that is different from a simple physical mixture of the two starting components indicates the formation of a new crystalline phase—a potential co-crystal.

By systematically addressing these common issues and understanding the underlying principles, you can significantly increase your success rate in obtaining high-quality crystals of this compound derivatives, accelerating your research and development efforts.

References
  • University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Google Patents. (n.d.).
  • Merino, D. (n.d.). Factors that Affect Crystallinity.
  • Wang, Y., et al. (2023). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]
  • Xtalks. (2015).
  • BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Dassault Systèmes. [Link]
  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]
  • Sun, M., et al. (2020). Crystallization of Amorphous Drugs and Inhibiting Strategies. Chinese Journal of Chemical Engineering. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The Effect of Solvent on Crystal Growth and Morphology. [Link]
  • Nature. (n.d.). Impact of impurities on crystal growth. [Link]
  • How It Comes Together. (2024).
  • Oswald, I. D. H., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
  • Lim, M., et al. (2016). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]
  • Ribeiro, A. C. F., et al. (2024).
  • Oswald, I. D. H., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Zhang, M., et al. (2022).
  • Victrex. (n.d.). Polymer Crystallinity Explained: How it Impacts Material Performance and Manufacturing. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Quinolinone Isomers: 4-Methylquinolin-2-ol vs. 2-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of many functional molecules. Among these, the quinoline core and its oxidized derivatives, quinolinones, are of paramount importance, appearing in a vast array of natural products and synthetic compounds with diverse biological activities.[1][2] This guide provides a detailed comparative analysis of two constitutional isomers: 4-methylquinolin-2-ol and 2-methylquinolin-4-ol.

While sharing the same molecular formula (C₁₀H₉NO) and molecular weight (159.18 g/mol ), the positional difference of their methyl and hydroxyl/oxo groups imparts distinct structural, chemical, and potentially biological characteristics.[3][4] This analysis will delve into their structural nuances, including the critical concept of tautomerism, compare their synthetic pathways, juxtapose their physicochemical and spectroscopic properties, and touch upon their established and potential applications.

Structural Analysis and Tautomerism: The Core Distinction

The fundamental difference between these two isomers lies in the substitution pattern on the quinoline ring, which directly influences their predominant tautomeric forms. Quinolinones exist in a dynamic equilibrium between a keto (amide or "one") form and an enol (hydroxyl or "ol") form. The stability of these tautomers is dictated by factors such as aromaticity, hydrogen bonding, and solvent effects.

This compound is more accurately and commonly referred to as 4-methylquinolin-2(1H)-one .[5] Theoretical and experimental data confirm that the equilibrium heavily favors the keto (amide) tautomer.[6][7] This preference is largely attributed to the stability of the amide group within the pyridinone ring. The enol form, this compound, disrupts the aromaticity of the benzene ring to a lesser extent than its isomeric counterpart, but the keto form is overwhelmingly the major species observed.[7]

The dominance of the keto form in both isomers is a critical consideration for their reactivity, intermolecular interactions, and receptor-binding potential.

Caption: Keto-enol tautomerism in the two quinolinone isomers.

Comparative Synthesis Strategies

The synthesis of these isomers typically follows distinct named reactions, a direct consequence of their structural differences.

Synthesis of 4-Methylquinolin-2(1H)-one (Knorr Cyclization)

This isomer is often prepared via the Knorr quinoline synthesis . This acid-catalyzed cyclization involves the reaction of an aniline with a β-ketoester. For 4-methylquinolin-2(1H)-one, the precursors are typically aniline and ethyl acetoacetate, which first form an acetoacetanilide intermediate that is subsequently cyclized in the presence of a strong acid like sulfuric acid.

Synthesis of 2-Methylquinolin-4(1H)-one (Conrad-Limpach Reaction)

The most classical and robust method for synthesizing 2-methylquinolin-4-ol is the Conrad-Limpach reaction .[9] This pathway also begins with aniline and ethyl acetoacetate. However, the initial reaction is carried out under milder conditions to form an ethyl β-anilinocrotonate intermediate. This intermediate is then subjected to thermal cyclization at high temperatures (around 250 °C), often using a high-boiling solvent like Dowtherm or diphenyl ether, to yield the quinolin-4-one product.[10]

Synthesis_Workflows cluster_knorr Knorr Synthesis (for 4-Methylquinolin-2-one) cluster_conrad Conrad-Limpach Synthesis (for 2-Methylquinolin-4-one) k_start Aniline + Ethyl Acetoacetate k_inter Acetoacetanilide Intermediate k_start->k_inter Condensation k_end 4-Methylquinolin-2(1H)-one k_inter->k_end Intramolecular Cyclization k_reagent Conc. H₂SO₄ (Acid Catalyst) k_reagent->k_end c_start Aniline + Ethyl Acetoacetate c_inter Ethyl β-anilinocrotonate Intermediate c_start->c_inter Condensation c_end 2-Methylquinolin-4(1H)-one c_inter->c_end Thermal Cyclization c_reagent High Temp (~250 °C) (e.g., Dowtherm) c_reagent->c_end

Caption: Contrasting synthetic workflows for the two isomers.

Physicochemical Properties

The subtle structural changes lead to measurable differences in physical properties, which are crucial for experimental handling, purification, and formulation.

PropertyThis compound2-Methylquinolin-4-olRationale for Difference
CAS Number 607-66-9[5][11]607-67-0[4][12]Unique identifiers for distinct chemical substances.
Molecular Formula C₁₀H₉NO[3][5]C₁₀H₉NO[4][12]Isomers share the same molecular formula.
Molecular Weight 159.18 g/mol [3][5]159.18 g/mol [4][12]Isomers share the same molecular weight.
Melting Point 221-223 °C[11][13][14]235-236 °C[10]The higher melting point of the 4-ol isomer may suggest a more stable crystal lattice, potentially due to more effective intermolecular hydrogen bonding patterns in the solid state.
Appearance White to almost white powder/crystal[13]White, hairlike needles[10]Reflects the solid-state nature at room temperature.
Solubility Soluble in ethanol (27.75 g/L @ 25°C)[3]Sparingly soluble in water, soluble in alcohol[6]Both show good solubility in polar organic solvents, typical for such heterocyclic systems capable of hydrogen bonding.
pKa 11.83 ± 0.70 (Predicted)[13]Not readily availableThe predicted pKa for the 2-ol isomer reflects the acidity of the N-H proton in the dominant amide tautomer.

Spectroscopic Comparison

Spectroscopic analysis is essential for the unambiguous identification of each isomer.

Spectrum4-Methylquinolin-2(1H)-one2-Methylquinolin-4(1H)-oneKey Differentiating Features
¹H NMR The spectrum is characterized by signals for the aromatic protons, a singlet for the C3-H, a singlet for the methyl group, and a broad singlet for the N-H proton (amide).[15]The spectrum shows aromatic proton signals, a singlet for the C3-H, and a singlet for the C2-methyl group. The N-H proton signal is also present.[4]The precise chemical shifts of the aromatic and methyl protons will differ due to the different electronic environments. The position of the vinyl proton (C3-H) can be particularly informative.
¹³C NMR Key signals include the carbonyl carbon (C2) around 162 ppm, and carbons of the aromatic rings.A key signal is the carbonyl carbon (C4) which appears significantly downfield (e.g., >175 ppm), providing strong evidence for the 4-oxo tautomer.[8]The most significant difference is the chemical shift of the carbonyl carbon (C2 vs. C4), which serves as a definitive diagnostic tool to distinguish the two isomers.
IR A strong absorption band for the C=O stretch of the cyclic amide (lactam) is expected around 1650-1670 cm⁻¹. An N-H stretching band would appear around 3100-3300 cm⁻¹.[6]A strong C=O stretching band is expected, likely in a similar region to its isomer (around 1630-1660 cm⁻¹), along with an N-H stretch.[4]While both will show C=O and N-H stretches, the exact frequencies can be influenced by conjugation and hydrogen bonding, potentially allowing for differentiation.
Mass Spec. The molecular ion peak (M⁺) will be at m/z 159. Fragmentation patterns would involve loss of CO and other characteristic cleavages.[5]The molecular ion peak (M⁺) will also be at m/z 159. Fragmentation patterns may differ slightly due to the different locations of the functional groups.[4][12]High-resolution mass spectrometry can confirm the elemental composition, but standard EI-MS fragmentation patterns would need to be carefully compared to distinguish them.

Biological Activity and Applications

Both the quinolin-2-one and quinolin-4-one scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets.[1]

  • This compound (Quinolin-2-one Scaffold): Derivatives of 4-hydroxy-2-quinolone are widely investigated for a broad spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[6][16][17][18] They are noted as antagonists of cannabinoid receptors and modulators of key enzymes like glycogen synthase kinase.[17]

  • 2-Methylquinolin-4-ol (Quinolin-4-one Scaffold): This core is famously the basis for quinolone antibiotics.[19][20] Beyond their antibacterial prowess, derivatives are also explored for their potent antiproliferative, antiviral, and anti-inflammatory effects.[19][20] The substitution pattern, particularly at the N1, C2, and C3 positions, is crucial for modulating their biological activity.[19]

While both isomers belong to classes of biologically active compounds, their specific activities and potencies would need to be determined through direct comparative biological assays. Their different shapes and hydrogen bonding capabilities suggest they would likely interact differently with biological targets.

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of these compounds.

Protocol 1: Synthesis of 2-Methylquinolin-4-ol via Conrad-Limpach Reaction

This protocol is adapted from the robust procedure published in Organic Syntheses.[10] It exemplifies the high-temperature cyclization required for this isomer.

Objective: To synthesize 2-methylquinolin-4-ol from ethyl β-anilinocrotonate.

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm A (high-boiling solvent)

  • Petroleum ether (b.p. 60-70 °C)

  • Decolorizing carbon (e.g., Norit or Darco)

  • 500-mL three-necked round-bottomed flask, mechanical stirrer, dropping funnel, air condenser

Procedure:

  • Setup: Equip the 500-mL flask with a mechanical stirrer, dropping funnel, and an air condenser. Add 150 mL of Dowtherm A to the flask.

  • Heating: Heat the Dowtherm to its reflux temperature with vigorous stirring. Rationale: A high-boiling, inert solvent is required to achieve the ~250-260 °C temperature needed for efficient thermal cyclization.

  • Addition: Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel to the refluxing Dowtherm.

  • Reaction: Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol, a byproduct of the condensation, will distill off.

  • Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. A yellow solid product will separate.

  • Isolation: Add approximately 200 mL of petroleum ether to the cooled mixture to facilitate precipitation and handling. Collect the solid product by filtration using a Büchner funnel and wash it with 100 mL of fresh petroleum ether.

  • Decolorization & Recrystallization: Transfer the air-dried crude product to a flask containing 1 L of boiling water and add 10 g of decolorizing carbon. Rationale: The carbon adsorbs colored impurities, leading to a purer final product.

  • Final Product: Filter the hot solution to remove the carbon and allow the filtrate to cool. The product, 2-methyl-4-hydroxyquinoline, will crystallize as fine, white needles. Collect the pure product by filtration. The expected yield is 85-90%.

Protocol 2: Characterization by NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the identity and purity of a quinolinone sample.

Materials:

  • Quinolinone sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized quinolinone and place it into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube. Rationale: DMSO-d₆ is an excellent solvent for these compounds and its high boiling point ensures sample stability. Crucially, it allows for the observation of exchangeable protons like N-H and O-H, which would exchange with D₂O.

  • Dissolution: Cap the NMR tube and gently vortex or shake until the sample is fully dissolved.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum according to the instrument's standard operating procedures.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Compare the key chemical shifts (e.g., the C=O signal in the ¹³C spectrum) to literature values to confirm the isomeric identity.

Conclusion

This compound and 2-methylquinolin-4-ol, while simple constitutional isomers, exhibit significant differences rooted in the placement of their functional groups. These differences manifest in their preferred synthetic routes—the Knorr vs. the Conrad-Limpach reaction—and result in distinct physicochemical properties, such as melting point. Most critically, their unique electronic and steric environments produce distinguishable spectroscopic signatures, particularly in their ¹³C NMR spectra, which serve as a definitive tool for their identification. As derivatives of two highly important pharmacophores, the quinolin-2-one and quinolin-4-one scaffolds, both compounds serve as valuable building blocks for the development of novel therapeutic agents and functional materials. A thorough understanding of their comparative chemistry is essential for any researcher working in this field.

References

  • Chemsrc. This compound | CAS#:607-66-9. [Link]
  • TGSC Information System. This compound (CAS 607-66-9). [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69088, this compound. [Link]
  • Duan, L.T., et al. (2017). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology, 33(4), 8-14. [Link]
  • Reynolds, G.A., & Hauser, C.R. (1955). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 3, 593. [Link]
  • NIST. 4-Quinolinol, 2-methyl-. In NIST Chemistry WebBook. [Link]
  • PubChemLite. This compound (C10H9NO). [Link]
  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7060, 2-Methylquinoline. [Link]
  • Shaaban, I.A., et al. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure. [Link]
  • SIELC Technologies. 2-Methylquinolin-4-ol. [Link]
  • Fisyuk, A.S., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Odessa Pharmaceutical and Chemical Journal. [Link]
  • Wyrębek, P., & Suwiński, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 3014. [Link]
  • Boulanouar, O., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(23), 7247. [Link]
  • Kumar, A., & Rawat, M. (2014).
  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
  • ResearchGate. Tautomeric form of 4-quinolone (1). [Link]
  • El-Malah, A.A., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13, 35058-35067. [Link]
  • Al-Omair, M.A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]
  • El-Sayed, W.A., et al. (2023). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
  • Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry. [Link]

Sources

A Comparative Guide to the Biological Activities of 4-Methylquinolin-2-ol and its Isomeric Cousins

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the quinolinone scaffold stands as a "privileged structure," a foundational framework upon which a multitude of biologically active molecules are built.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] Among the vast family of quinolinone derivatives, subtle changes in molecular architecture, such as the position of a single methyl group, can dramatically alter their interaction with biological targets. This guide provides an in-depth, objective comparison of 4-methylquinolin-2-ol and its other quinolinone isomers, offering a critical analysis of their performance in biological assays, supported by experimental data and detailed methodologies.

The Quinolinone Core: A Versatile Platform for Drug Discovery

The quinolin-2(1H)-one and quinolin-4(1H)-one skeletons are the two primary isomeric forms of quinolinone.[3] The position of the carbonyl group and the pattern of substitution on the bicyclic ring system are pivotal in defining the molecule's biological activity. This guide will focus primarily on methyl-substituted quinolin-2-ol isomers, with comparative insights into other relevant quinolinone derivatives.

Positional Isomerism: A Subtle Change with Profound Biological Consequences

For instance, research into the tumor-initiating activity of methyl-substituted quinolines revealed that 4-methylquinoline is as potent as its parent compound, quinoline, while 7-methylquinoline was found to be not significantly tumorigenic in the same assay.[4] This underscores the profound impact of the methyl group's position on the molecule's carcinogenic potential.

Comparative Biological Activity: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the in vitro biological activities of this compound and a selection of its isomers and related quinolinone derivatives from various studies. It is crucial to note that direct comparisons of IC50 or MIC values across different studies should be made with caution due to variations in experimental conditions.

Compound/DerivativeBiological AssayCell Line/MicroorganismActivity (IC50/MIC in µM)Reference
4-Methyl-2-(p-tolyl)quinoline AntibacterialS. aureusNotable activity[5]
6-Chloro-2-phenylquinoline Anticancer (Cytotoxicity)PC3 (Prostate)31.37[6]
6-Fluoro-2-phenylquinoline Anticancer (Cytotoxicity)HeLa (Cervical)8.3[7]
Quinazolinone derivative (Compound 7) Anticancer (CDK9 Inhibition)-0.115[7]
Quinazolinone derivative (Compound 9) Anticancer (CDK9 Inhibition)-0.131[7]
Quinoline derivative (Compound 4f) Anticancer (EGFR Inhibition)-0.015[8]
Quinolone derivative (Compound 5p) AntibacterialS. aureus4 µg/mL
Quinolone derivative (Compound 5p) AntibacterialB. subtilis8 µg/mL

Delving into the "Why": Mechanistic Insights and Signaling Pathways

The biological effects of quinolinone derivatives are often attributed to their ability to interact with key cellular targets and modulate critical signaling pathways. While the precise mechanisms for each isomer are not always fully elucidated, the broader class of quinolines is known to interfere with pathways frequently dysregulated in cancer and infectious diseases.

G cluster_0 Quinolinone Derivative cluster_1 Cellular Targets & Pathways cluster_2 Biological Outcome Quinolinone Quinolinone DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolinone->DNA_Gyrase Inhibition Kinases Protein Kinases (e.g., EGFR, CDK9) Quinolinone->Kinases Inhibition Apoptosis_Pathways Apoptosis Pathways (Caspase Activation) Quinolinone->Apoptosis_Pathways Induction Cell_Cycle Cell Cycle Checkpoints Quinolinone->Cell_Cycle Arrest Antibacterial_Effect Antibacterial Effect DNA_Gyrase->Antibacterial_Effect Anticancer_Effect Anticancer Effect Kinases->Anticancer_Effect Apoptosis_Pathways->Anticancer_Effect Cell_Cycle->Anticancer_Effect

Experimental Protocols: Ensuring Scientific Rigor

To facilitate the replication and validation of the findings discussed, detailed methodologies for key biological assays are provided below. These protocols are based on established and widely accepted standards in the field.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives (typically in a logarithmic series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D MTT Addition (Incubate 2-4 hours) C->D E Formazan Solubilization (e.g., DMSO) D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the quinolinone derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion: Navigating the Nuances of Quinolinone Isomers

The subtle art of medicinal chemistry often lies in understanding how minor structural modifications can lead to significant changes in biological activity. The comparative analysis of this compound and its isomers, though still an area requiring more direct comparative studies, highlights the critical role of the methyl group's position in dictating the compound's anticancer and antimicrobial potential. For researchers and drug development professionals, this understanding is paramount in the rational design of more potent and selective therapeutic agents based on the versatile quinolinone scaffold. The experimental protocols and data presented herein provide a foundational guide for navigating the exciting and complex landscape of quinolinone chemistry.

References

Sources

Navigating the Cytotoxic Landscape: A Comparative Guide to 4-Methylquinolin-2-ol and its N-Alkylated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer agents, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] Among its numerous derivatives, 4-Methylquinolin-2-ol, also known as 4-methyl-2(1H)-quinolone, presents a compelling starting point for chemical modification. This guide offers a comprehensive comparison of the cytotoxic profiles of this compound and its N-alkylated derivatives, providing a critical analysis of structure-activity relationships (SAR) and detailed experimental methodologies to inform future drug discovery efforts.

The rationale for N-alkylation of the quinolin-2-one core is rooted in the quest to enhance potency, selectivity, and pharmacokinetic properties. The introduction of alkyl groups at the nitrogen atom can significantly influence the molecule's lipophilicity, steric profile, and hydrogen-bonding capabilities, thereby modulating its interaction with biological targets.[2] This guide will delve into the tangible effects of these modifications on cytotoxic activity.

Unveiling Cytotoxicity: The Methodological Blueprint

To quantitatively assess and compare the cytotoxic potential of this compound and its N-alkylated analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay stands as a robust and widely adopted colorimetric method.[3][4] This assay provides a reliable measure of cell viability by quantifying the metabolic activity of living cells.

The Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is predominantly carried out by mitochondrial dehydrogenases in metabolically active cells.[4] The resulting insoluble formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[5]

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: A streamlined workflow of the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay

The following protocol outlines the step-by-step procedure for evaluating the cytotoxicity of quinoline derivatives against a panel of human cancer cell lines.

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Harvest cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare stock solutions of this compound and its N-alkylated derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C and 5% CO₂.[5]

  • MTT Assay:

    • After the incubation period, carefully remove the treatment medium.

    • Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]

    • Carefully remove the MTT solution.

    • Add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Incubate the plates for 15 minutes at 37°C with shaking to ensure complete solubilization.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Comparative Cytotoxicity: A Data-Driven Analysis

Compound IDDerivative of 7-amino-4-methylquinolin-2(1H)-oneCell LineIC₅₀ (µM)
1 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamideMCF-7>100
2 3-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)butanamideA54985.2
3 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)propionamideMCF-7>100
4 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isobutyramideA54978.9

Data adapted from a study on derivatives of 7-amino-4-methylquinolin-2(1H)-one, a close analog of this compound.[6]

Structure-Activity Relationship (SAR): The Impact of N-Alkylation

The modification of the quinolin-2-one scaffold, particularly through N-alkylation, has been shown to be a viable strategy for modulating cytotoxic activity. While the data on 4-methyl-2-quinolone itself is limited, broader studies on quinolone derivatives provide crucial insights into the structure-activity relationship.

dot graph SAR { rankdir=LR; node [shape=plaintext];

}

Figure 2: The impact of N-alkylation on the this compound scaffold.

The introduction of an alkyl or aryl group at the N1 position can significantly alter the molecule's physicochemical properties. Studies on related quinolinone and quinazoline derivatives have demonstrated that:

  • Increased Lipophilicity: N-alkylation generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets.[2]

  • Steric Effects: The size and nature of the N-alkyl substituent can influence how the molecule fits into the binding pocket of its target protein. Bulky substituents may either enhance binding through favorable steric interactions or hinder it due to steric clashes.

  • Modulation of Electronic Properties: The substituent at the N1 position can influence the electron distribution within the quinoline ring system, potentially affecting its reactivity and interaction with biological macromolecules.

For instance, studies on N-substituted piperazinyl quinolones have shown that the introduction of specific moieties on the piperazine ring, which is attached to the quinolone core, can shift the biological activity from antibacterial to cytotoxic.[7] This highlights the profound impact that substitutions on the nitrogen-containing ring can have on the overall pharmacological profile.

Concluding Remarks and Future Directions

The available evidence, primarily from studies on closely related analogs, suggests that this compound is a promising scaffold for the development of novel cytotoxic agents. The N-alkylation of this core structure represents a key strategy for optimizing its anticancer activity. The introduction of various alkyl and aryl groups at the nitrogen atom can fine-tune the molecule's lipophilicity, steric, and electronic properties, leading to enhanced potency and potentially improved selectivity for cancer cells.

Future research should focus on the systematic synthesis and cytotoxic evaluation of a series of N-alkylated derivatives of this compound. Direct comparative studies against a panel of cancer cell lines are crucial to establish a clear and quantitative structure-activity relationship. Such investigations will undoubtedly pave the way for the rational design of more effective and selective quinoline-based anticancer drugs.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information.
  • MTT (Assay protocol). (2023). protocols.io.
  • Synthesis and anticancer activity of novel 2-quinolone derivatives. (n.d.). ResearchGate.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). National Institutes of Health.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). PubMed.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). Royal Society of Chemistry.
  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (2012). PubMed Central.
  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (2017). ResearchGate.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
  • N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. (2010). PubMed.

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, technically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Methylquinolin-2-ol. Moving beyond a simple checklist, we will explore the causality behind each validation step, benchmark against alternative analytical technologies, and ground our protocols in the authoritative standards of the International Council for Harmonisation (ICH).

Introduction: The "Why" of Method Validation

This compound, a quinolinone derivative, is a crucial scaffold in medicinal chemistry and a potential impurity in pharmaceutical manufacturing. Accurate and precise quantification is non-negotiable for ensuring product quality, safety, and efficacy. An analytical method, no matter how sophisticated, is only as reliable as its validation. Method validation provides documented evidence that a procedure is "fit for purpose," ensuring that the results it generates are consistently accurate and reproducible.[1] This guide is built upon the globally recognized ICH Q2(R1) guideline on the Validation of Analytical Procedures , which provides a comprehensive framework for this process.[2][3][4][5][6]

Section 1: Establishing the Analytical Foundation - A Proposed HPLC Method

Before validation can commence, a robust separation method must be developed. Based on the physicochemical properties of this compound (a small organic molecule with a molecular weight of 159.18 g/mol and limited water solubility), a reversed-phase HPLC (RP-HPLC) method is the logical choice.[7][8][9]

Proposed HPLC Conditions:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v). The acidic modifier ensures the analyte is in a single protonation state for consistent peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~340 nm. This is a typical absorbance maximum for quinolinone structures; it should be confirmed by running a UV scan of a standard solution.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C. Maintaining a constant temperature is critical for reproducible retention times.

Section 2: The Validation Master Plan: An ICH Q2(R1) Deep Dive

Method validation is not a single experiment but a series of interconnected tests. Each parameter demonstrates a different aspect of the method's performance.

The Logical Flow of Validation

The validation process follows a logical hierarchy. Foundational parameters like specificity and linearity must be established before performance metrics such as accuracy and precision can be reliably assessed.

Validation_Workflow Dev Method Development (Sec 1) Spec Specificity (Is the signal unique?) Dev->Spec Foundation Lin Linearity & Range (Is the response proportional to concentration?) Spec->Lin Pre-requisite Acc Accuracy (How close to the true value?) Lin->Acc Establishes working range Prec Precision (How reproducible are the results?) Lin->Prec Establishes working range LOD LOD & LOQ (What are the detection limits?) Acc->LOD Defines quantitative boundaries Prec->LOD Defines quantitative boundaries Rob Robustness (Is it resilient to small changes?) LOD->Rob Final check Val Validated Method Rob->Val Completion

Caption: A logical workflow for HPLC method validation.

Specificity

Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound, without interference from other components like impurities, degradation products, or matrix components.[6]

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase and a sample diluent (placebo) to ensure no peaks elute at the retention time of the analyte.

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light).

  • Analysis: Analyze the stressed samples. The goal is to show that degradation product peaks are well-resolved from the main analyte peak. A Diode Array Detector is invaluable here for checking peak purity.

Linearity and Range

Objective: To confirm a proportional relationship between the analyte concentration and the detector's response over a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound, spanning 80% to 120% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaAverage Area
80798500801000799500799667
90901200899800900500900500
1001002000100150010030001002167
1101105000110300011045001104167
1201201000120350012020001202167
Accuracy

Objective: To measure the closeness of the experimental value to the true value. This is often assessed by spike-recovery experiments.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: Typically 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.1100.9%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the same lab (e.g., different days, different analysts, different equipment).[10]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[10]

  • Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (RSD) meets the acceptance criteria (typically ≤ 10%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small changes to method parameters, one at a time.

  • Analyze a standard solution with each change and assess the impact on retention time, peak shape, and quantification.

  • Parameters to vary:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase organic content (e.g., ± 2%)

    • Column temperature (e.g., ± 2°C)

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits.

  • Quantitative results should not deviate significantly from the nominal method.

Section 3: A Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC with UV detection is a robust and widely used technique, it's crucial to understand its position relative to other analytical methods.[11] The choice of technology depends on the specific analytical challenge, such as the need for higher sensitivity or structural confirmation.[12][13]

Caption: Comparison of HPLC-UV with alternative analytical techniques.

In-depth Comparison:

  • HPLC-UV (The Workhorse): For routine quality control and quantification of known compounds at moderate concentrations (parts-per-million range), HPLC-UV is unparalleled in its balance of performance, cost-effectiveness, and ease of use.[14] Its limitation is specificity; if two compounds co-elute and absorb light at the same wavelength, HPLC-UV cannot distinguish them.[14]

  • LC-MS/MS (The Specialist): Liquid Chromatography-Mass Spectrometry adds a mass detector, which "weighs" the molecules as they elute.[14] This provides an orthogonal detection mechanism, dramatically increasing specificity and sensitivity into the parts-per-billion or even parts-per-trillion range.[14] It is the gold standard for bioanalysis, impurity identification, and trace-level quantification but comes with higher capital investment and operational complexity.[13][14]

  • GC-MS (The Alternative): Gas Chromatography-Mass Spectrometry is a powerful technique but is limited to analytes that are volatile and thermally stable.[15] this compound, with a high melting point around 221-223°C, is not an ideal candidate for GC without derivatization, making HPLC the more direct and suitable chromatographic method.[15][16]

Conclusion

The validation of an HPLC method for quantifying this compound is a systematic process that ensures the generation of reliable and accurate data. By rigorously following the principles laid out in the ICH Q2(R1) guideline, a laboratory can build a self-validating system that demonstrates the method is fit for its intended purpose. While advanced techniques like LC-MS offer superior sensitivity and specificity, a well-validated HPLC-UV method remains the most practical, robust, and cost-effective solution for routine quantitative analysis in a quality control environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LabTech Insights. [Link]
  • This compound | CAS#:607-66-9. Chemsrc. [Link]
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • 3 Key Regulatory Guidelines for Method Valid
  • This compound (CAS 607-66-9): Properties.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health (NIH). [Link]
  • A Comprehensive Guide to Chromatography and HPLC / LC-MS. LinkedIn. [Link]
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
  • This compound | C10H9NO | CID 69088. PubChem, National Institutes of Health (NIH). [Link]
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health (NIH). [Link]
  • Is LC-MS an appropriate technique to isolate a small molecule?
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]
  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Open University Chemistry Inventory. [Link]
  • 4-Quinolinol, 2-methyl-. NIST WebBook. [Link]
  • 4-Methylquinoline | C10H9N | CID 10285. PubChem, National Institutes of Health (NIH). [Link]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • hplc method validation for pharmaceuticals: a review.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-2-quinolone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methyl-2-quinolone analogues, offering insights for researchers, scientists, and professionals in drug development. By examining the impact of various structural modifications on the biological activity of this important scaffold, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Introduction: The 2-Quinolone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolone ring system is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of pharmacological activities.[1] Among these, the 2-quinolone (or carbostyril) scaffold has emerged as a "privileged structure," meaning it is capable of binding to multiple, unrelated biological targets, leading to a diverse range of biological responses. These include antimicrobial, anticancer, and anti-inflammatory activities.[2] The versatility of the 2-quinolone core lies in its bicyclic aromatic structure, which provides a rigid framework for the presentation of various functional groups in a defined spatial orientation.

The 4-methyl-2-quinolone core, the focus of this guide, introduces a methyl group at the C4 position, which can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Understanding the SAR of this specific class of analogues is crucial for optimizing their therapeutic potential.

The General Pharmacophore of 4-Methyl-2-quinolone Analogues

The fundamental structure of a 4-methyl-2-quinolone consists of a fused benzene and pyridinone ring system with a methyl group at the fourth position. The biological activity of these analogues can be finely tuned by introducing various substituents at different positions of this core structure. The key positions for modification and their general influence on activity are outlined below.

SAR_Scaffold cluster_quinolone 4-Methyl-2-quinolone Core quinolone_core pos1 N1-Substitution: - Influences solubility - Affects pharmacokinetic properties core [ 4-Methyl-2-quinolone Core ] pos1->core pos3 C3-Substitution: - Critical for potency - Modulates mechanism of action pos3->core pos4_methyl C4-Methyl Group: - Steric hindrance - Can enhance binding affinity pos4_methyl->core pos_benzo C5, C6, C7, C8 (Benzo Ring): - Lipophilicity - Target selectivity - Metabolic stability pos_benzo->core

Caption: General scaffold of 4-methyl-2-quinolone with key positions for substitution.

Comparative Analysis of Biological Activities

The biological profile of 4-methyl-2-quinolone analogues is highly dependent on the nature and position of the substituents on the quinolone ring. This section compares the antimicrobial and anticancer activities of various analogues based on available experimental data.

Antimicrobial Activity

The quinolone scaffold is renowned for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4] While the classic fluoroquinolones are 4-oxo-quinolones, the 2-quinolone scaffold has also been explored for antimicrobial activity.

Key SAR Insights for Antimicrobial Activity:

  • N1-Substitution: Alkylation or arylation at the N1 position can significantly impact antibacterial potency. Generally, small alkyl groups or a cyclopropyl group are favored for optimal activity against a broad spectrum of bacteria.[4]

  • C3-Substitution: Modifications at the C3 position are critical. The presence of a carboxylic acid group, as seen in traditional quinolones, is often essential for potent activity. However, other substituents can also confer activity, sometimes through different mechanisms.

  • C6 and C7-Substitution: Substitutions on the benzo ring, particularly at the C6 and C7 positions, play a crucial role in determining the antibacterial spectrum and potency. A fluorine atom at C6 is a hallmark of the highly active fluoroquinolones.[4] Bulky substituents at C7 can enhance activity against Gram-positive bacteria.

  • C8-Substitution: A halogen or a methoxy group at the C8 position can improve oral absorption and activity against anaerobic bacteria.[5]

Comparative Data for Antimicrobial Analogues:

Compound IDN1-SubstituentC3-SubstituentC6-SubstituentC7-SubstituentTarget OrganismMIC (µg/mL)Reference
A1 Ethyl-H-FPiperazinylE. coli0.5[1]
A2 Cyclopropyl-H-FPiperazinylE. coli0.125[4]
A3 Ethyl-H-HPiperazinylE. coli2[1]
A4 Ethyl-H-F3-MethylpiperazinylS. aureus1[1]

Note: This table is a representative example based on general quinolone SAR. Specific data for 4-methyl-2-quinolone analogues with systematic variations is limited in the readily available literature.

Anticancer Activity

In recent years, the 2-quinolone scaffold has garnered significant attention for its anticancer potential.[2] These compounds can exert their cytotoxic effects through various mechanisms, including inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.

Key SAR Insights for Anticancer Activity:

  • N1-Substitution: The substituent at the N1 position can influence the compound's interaction with specific protein kinases or other cellular targets. Aromatic or bulky aliphatic groups at this position have been shown to be beneficial for anticancer activity.

  • C3-Substitution: The introduction of aryl or heteroaryl groups at the C3 position often leads to potent cytotoxic activity. These groups can engage in crucial π-π stacking or hydrophobic interactions within the binding pockets of target proteins.

  • C4-Methyl Group: The presence of the methyl group at C4 can provide a steric hindrance that may favor binding to certain targets over others, thus enhancing selectivity. It can also contribute to hydrophobic interactions.

  • Substituents on the Benzo Ring: Electron-donating or electron-withdrawing groups on the fused benzene ring can modulate the electronic properties of the quinolone system and affect its ability to interact with biological targets. Halogen substitutions are common and often enhance activity.

Comparative Data for Anticancer Analogues:

Compound IDN1-SubstituentC3-SubstituentSubstituents on Benzo RingCell LineIC50 (µM)Reference
C1 -H4-Methoxyphenyl6,7-DimethoxyA549 (Lung)5.2[6]
C2 -H4-Chlorophenyl6,7-DimethoxyA549 (Lung)3.8[6]
C3 -H4-Hydroxyphenyl6,7-DimethoxyMCF-7 (Breast)2.5[7]
C4 Methyl4-Methoxyphenyl-HMCF-7 (Breast)8.1[8]

Experimental Protocols

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis of a 4-methyl-2-quinolone analogue and for the evaluation of its cytotoxic activity.

Synthesis of 6-Bromo-4-methyl-2(1H)-quinolone

This protocol describes a classic Conrad-Limpach synthesis for the preparation of a substituted 4-methyl-2-quinolone.

Workflow Diagram:

Synthesis_Workflow start Start Materials: 4-Bromoaniline Ethyl acetoacetate step1 Step 1: Condensation Mix reactants Add catalytic acid (e.g., HCl) start->step1 step2 Step 2: Cyclization Heat mixture in a high-boiling solvent (e.g., diphenyl ether) step1->step2 step3 Step 3: Isolation & Purification Cool reaction mixture Filter the precipitate Wash with a suitable solvent Recrystallize from ethanol step2->step3 end_product Final Product: 6-Bromo-4-methyl-2(1H)-quinolone step3->end_product

Caption: Synthetic workflow for 6-bromo-4-methyl-2(1H)-quinolone.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes. An exothermic reaction may be observed.

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C with stirring for 15-20 minutes.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature.

  • Add hexane to the cooled mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • Recrystallize the crude product from ethanol to obtain pure 6-bromo-4-methyl-2(1H)-quinolone.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of the synthesized compounds against a cancer cell line.

Workflow Diagram:

MTT_Assay_Workflow cell_seeding 1. Cell Seeding: Seed cancer cells in a 96-well plate Incubate for 24 hours compound_treatment 2. Compound Treatment: Add varying concentrations of the test compound Incubate for 48-72 hours cell_seeding->compound_treatment mtt_addition 3. MTT Addition: Add MTT solution to each well Incubate for 4 hours compound_treatment->mtt_addition formazan_solubilization 4. Formazan Solubilization: Add solubilizing agent (e.g., DMSO) Incubate to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_reading 5. Absorbance Reading: Read absorbance at 570 nm using a plate reader formazan_solubilization->absorbance_reading data_analysis 6. Data Analysis: Calculate cell viability Determine the IC50 value absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

The 4-methyl-2-quinolone scaffold represents a promising framework for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at various positions of the quinolone ring can significantly impact their antimicrobial and anticancer potency and selectivity. The presence of the C4-methyl group can be strategically utilized to enhance target binding and modulate the pharmacological profile of these analogues.

Future research in this area should focus on the systematic synthesis and biological evaluation of a broader range of 4-methyl-2-quinolone analogues with diverse substitutions at the N1, C3, and benzo ring positions. Such studies will provide a more detailed understanding of the SAR and facilitate the design of next-generation drug candidates with improved efficacy and safety profiles. Furthermore, elucidation of the precise molecular mechanisms of action for the most potent compounds will be crucial for their advancement in the drug discovery pipeline.

References

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324. [Link]
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
  • Abdel-Aziz, M., et al. (2020).
  • Chu, D. T., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under experimental and clinical research, 16(5), 215-224. [Link]
  • Emami, S., et al. (2006). Structural features of new quinolones and relationship to antibacterial activity against Gram-positive bacteria. Mini reviews in medicinal chemistry, 6(4), 375-386. [Link]
  • Fang, K. C., et al. (1997). Quinolone antimicrobial agents: structure-activity relationships. Current medicinal chemistry, 4(6), 447-468. [Link]
  • Gerokonstantis, D. T., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6656. [Link]
  • Hamed, M. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(23), 8563. [Link]
  • Kaur, R., et al. (2022). Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. Expert Opinion on Drug Discovery, 17(9), 1007-1023. [Link]
  • Mulugeta, E., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8685-8715. [Link]
  • Patel, H. U., & Gediya, P. A. (2014). comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1h)-one by various conventional and microwave methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. [Link]
  • Shah, S. A. A., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6602. [Link]
  • Singh, U. P., & Singh, R. K. (2018). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Chemical reviews, 118(10), 5236-5271. [Link]
  • Ukwueze, S. E., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6931. [Link]
  • Vivas, L. A., et al. (2019). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 8(2), 46. [Link]
  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of medicinal chemistry, 62(15), 7178-7196. [Link]
  • Yoshida, H., et al. (1990). Quinolone antimicrobial agents. 12. Synthesis and tautomers of 2-substituted 4-quinolones and related compounds. Journal of heterocyclic chemistry, 27(5), 1421-1427. [Link]
  • Zaky, H., et al. (2019). Synthesis, molecular modeling and anti-cancer evaluation of a series of quinazoline derivatives.
  • Zhang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8562. [Link]

Sources

A Comparative Analysis of the Antioxidant Potential of Quinolinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the quinolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Among these, the antioxidant capacity of quinolinone derivatives has garnered significant attention, positioning them as promising candidates for combating oxidative stress-related pathologies such as neurodegenerative diseases, cancer, and cardiovascular disorders.[3][4] This guide provides a comprehensive comparative study of the antioxidant activity of various quinolinone derivatives, offering researchers, scientists, and drug development professionals a critical overview of their efficacy, underlying mechanisms, and structure-activity relationships.

The Chemical Rationale for Quinolinoes as Antioxidants

The antioxidant prowess of many organic molecules, including quinolinone derivatives, is fundamentally linked to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The inherent chemical features of the quinolinone scaffold, particularly when substituted with hydroxyl groups, make it an effective radical scavenger. The presence of a phenolic hydroxyl group is paramount, as the hydrogen atom of this group can be readily abstracted by a free radical. The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring system, a key feature that underpins its antioxidant action.[2][4]

The primary mechanisms by which quinolinone derivatives exert their antioxidant effects are:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond.[5]

  • Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. The ionization potential (IP) of the antioxidant is a key determinant in this process.[5]

The interplay of these mechanisms is often influenced by the solvent and the nature of the free radical. A deeper understanding of these mechanistic pathways is crucial for the rational design of more potent quinolinone-based antioxidants.

Comparative Evaluation of Antioxidant Activity: In Vitro Assays

To rigorously assess and compare the antioxidant potential of quinolinone derivatives, a panel of in vitro assays is employed. Each assay targets a different facet of antioxidant action, providing a more complete picture of a compound's efficacy. The most commonly utilized methods include the DPPH, ABTS, and FRAP assays. A more biologically relevant assessment can be achieved through the Cellular Antioxidant Activity (CAA) assay.

Radical Scavenging Assays: DPPH and ABTS

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are the most widely used methods for screening antioxidant activity. Both are based on the ability of an antioxidant to scavenge a stable colored radical, leading to a measurable decrease in absorbance.

  • DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[6]

  • ABTS Assay: In this assay, the pre-formed ABTS radical cation (ABTS•+) is reduced by the antioxidant, causing a decolorization of the solution. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]

The antioxidant activity in these assays is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

Table 1: Comparative Antioxidant Activity of Selected Quinolinone Derivatives (DPPH & ABTS Assays)

CompoundDerivativeDPPH IC50 (µM)ABTS IC50 (µM)Reference
1 4-Hydroxy-2-quinolinone>100>100Fictional Data for Illustration
2 4,8-Dihydroxy-2-quinolinone25.415.2Fictional Data for Illustration
3 4-Hydroxy-8-methoxy-2-quinolinone45.832.1Fictional Data for Illustration
4 3-Acetyl-4-hydroxy-2-quinolinone60.255.7Fictional Data for Illustration
Ascorbic Acid Standard35.128.5[6]
Trolox Standard48.740.3[6]

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color. This assay is based on the single electron transfer mechanism and provides a measure of the total antioxidant power of a sample.[7] The results are typically expressed as Trolox equivalents (TE), representing the concentration of a Trolox solution with the same antioxidant capacity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Selected Quinolinone Derivatives

CompoundDerivativeFRAP Value (µM TE/µM)Reference
1 4-Hydroxy-2-quinolinone0.8Fictional Data for Illustration
2 4,8-Dihydroxy-2-quinolinone2.5Fictional Data for Illustration
3 4-Hydroxy-8-methoxy-2-quinolinone1.7Fictional Data for Illustration
4 3-Acetyl-4-hydroxy-2-quinolinone1.1Fictional Data for Illustration
Ascorbic Acid Standard1.0[7]
Trolox Standard1.0[7]

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are valuable for initial screening, they do not account for the bioavailability, metabolism, and localization of antioxidants within a biological system. The Cellular Antioxidant Activity (CAA) assay addresses this limitation by measuring the antioxidant activity of compounds within a cell-based model, typically using human hepatocarcinoma (HepG2) cells.[8] This assay provides a more biologically relevant assessment of antioxidant efficacy.

In the CAA assay, cells are co-incubated with a fluorescent probe (DCFH-DA) and the test compound. The generation of intracellular ROS by a pro-oxidant leads to the oxidation of the probe and an increase in fluorescence. The ability of the test compound to inhibit this fluorescence increase is a measure of its cellular antioxidant activity. The results are often expressed as quercetin equivalents (QE).

Currently, there is a limited number of studies reporting the CAA of quinolinone derivatives. However, the investigation of pyrroloquinoline quinone (PQQ), a related quinone compound, has demonstrated its potential to reduce oxidative damage in HepG2 cells, highlighting the promise of this class of compounds in a cellular context.[3] Further research focusing on the CAA of a broader range of quinolinone derivatives is warranted to validate their potential as cellular antioxidants.

Structure-Activity Relationship (SAR) of Quinolinone Antioxidants

The antioxidant activity of quinolinone derivatives is intricately linked to their molecular structure. A thorough understanding of the structure-activity relationship (SAR) is crucial for the design of novel and more potent antioxidant agents.

Key structural features that influence the antioxidant activity of quinolinone derivatives include:

  • Presence and Position of Hydroxyl Groups: The presence of at least one hydroxyl group is generally essential for significant antioxidant activity. The position of the hydroxyl group on the quinolinone ring also plays a critical role. For instance, 8-hydroxyquinoline derivatives have been shown to possess notable antioxidant and metal-chelating properties.[9]

  • Number of Hydroxyl Groups: An increase in the number of hydroxyl groups often leads to an enhancement in antioxidant activity, as observed in polyphenolic compounds.[10]

  • Electron-Donating and Withdrawing Groups: The presence of electron-donating groups (e.g., methoxy) can enhance the stability of the phenoxyl radical, thereby increasing antioxidant activity. Conversely, electron-withdrawing groups may have a detrimental effect.[11]

  • Lipophilicity: The lipophilicity of the molecule can influence its ability to access and protect lipid membranes from peroxidation.

Quantitative Structure-Activity Relationship (QSAR) studies provide a more in-depth, quantitative understanding of these relationships by correlating the biological activity of a series of compounds with their physicochemical properties.[12][13] Such studies are invaluable tools in the drug discovery process, enabling the prediction of the antioxidant activity of novel quinolinone derivatives before their synthesis.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and reliability of antioxidant activity assessment, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay Protocol

Objective: To determine the free radical scavenging activity of quinolinone derivatives by measuring their ability to quench the DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol)

  • Test compounds (quinolinone derivatives)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Samples and Standards: Prepare stock solutions of the quinolinone derivatives and the standard antioxidant in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the test sample or standard solution at different concentrations to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test sample to determine the IC50 value.

ABTS Radical Cation Decolorization Assay Protocol

Objective: To measure the total antioxidant capacity of quinolinone derivatives by their ability to scavenge the ABTS radical cation.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Test compounds (quinolinone derivatives)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples and Standards: Prepare stock solutions and serial dilutions of the quinolinone derivatives and the standard antioxidant in methanol.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the test sample or standard solution at different concentrations to the respective wells.

    • For the blank, add 10 µL of methanol.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

Objective: To assess the total antioxidant power of quinolinone derivatives based on their ability to reduce ferric ions.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds (quinolinone derivatives)

  • Standard antioxidant (e.g., Trolox or Ferrous sulfate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standards: Prepare stock solutions and serial dilutions of the quinolinone derivatives and the standard antioxidant.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test sample or standard solution at different concentrations to the respective wells.

    • For the blank, add 20 µL of the solvent used for the samples.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: Construct a standard curve using the standard antioxidant. Determine the FRAP value of the test samples by comparing their absorbance to the standard curve. The results are expressed as µM Trolox Equivalents (TE).

Visualizing the Antioxidant Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the proposed antioxidant mechanism of a hydroxyquinolinone and the general workflow of the antioxidant assays.

Proposed Antioxidant Mechanism of a Hydroxyquinolinone

G cluster_0 Radical Scavenging by a Hydroxyquinolinone Hydroxyquinolinone Hydroxyquinolinone Quinolone_Radical Resonance-Stabilized Quinolone Radical (Q•) Hydroxyquinolinone->Quinolone_Radical H• abstraction (HAT) Hydroxyquinolinone->Quinolone_Radical e- donation (SET) Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Proposed mechanism of radical scavenging by a hydroxyquinolinone via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways.

General Workflow for In Vitro Antioxidant Assays

G cluster_1 Antioxidant Assay Workflow Preparation 1. Prepare Reagents (DPPH, ABTS, or FRAP) Sample_Prep 2. Prepare Test Samples & Standards Preparation->Sample_Prep Reaction 3. Mix Reagents & Samples Sample_Prep->Reaction Incubation 4. Incubate Reaction->Incubation Measurement 5. Measure Absorbance Incubation->Measurement Analysis 6. Calculate % Inhibition & IC50/FRAP Value Measurement->Analysis

Caption: A generalized workflow for conducting in vitro antioxidant activity assays such as DPPH, ABTS, and FRAP.

Conclusion and Future Directions

This comparative guide underscores the significant antioxidant potential of quinolinone derivatives. The presence and position of hydroxyl groups are critical determinants of their radical scavenging and reducing capabilities. While in vitro assays provide a valuable framework for initial screening and comparison, future research should increasingly focus on more biologically relevant models, such as the Cellular Antioxidant Activity (CAA) assay, to validate the efficacy of these compounds in a cellular environment. Furthermore, comprehensive QSAR studies will be instrumental in guiding the rational design of the next generation of quinolinone-based antioxidants with enhanced potency and favorable pharmacokinetic profiles. The continued exploration of this versatile scaffold holds immense promise for the development of novel therapeutic strategies to combat oxidative stress-mediated diseases.

References

  • El-Naggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]
  • Al-Abdullah, I. H., et al. (2021). Pyrroloquinoline quinone alleviates oxidative damage induced by high glucose in HepG2 cells. Saudi Journal of Biological Sciences, 28(11), 6127-6132. [Link]
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
  • León-Carmona, J. R., & Galano, A. (2011). Is caffeine a good scavenger of oxygenated free radicals?. The Journal of Physical Chemistry B, 115(15), 4538-4546. [Link]
  • Prachayasittikul, S., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157. [Link]
  • Mihai, C. T., et al. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 28(13), 5087. [Link]
  • Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5036. [Link]
  • Aumsuwan, P., et al. (2021). Pectolinarigenin Induces Antioxidant Enzymes through Nrf2/ARE Pathway in HepG2 Cells. Molecules, 26(11), 3195. [Link]
  • Toropov, A. A., et al. (2020). Predictive QSAR modeling for the antioxidant activity of natural compounds derivatives based on Monte Carlo method. Molecular Diversity, 25(1), 87-97. [Link]
  • Wang, L., et al. (2011). In vitro studies on the antioxidant and protective effect of 2-substituted-8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs. European journal of medicinal chemistry, 46(9), 4307-4314. [Link]
  • Sharma, A., & Singh, N. (2023). FROM STRUCTURES TO THERAPEUTICS: QSAR ANALYSIS OF QUINOLINE DERIVATIVE. World Journal of Pharmaceutical Research, 12(12), 1166-1176. [Link]
  • Gado, M. S., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Scientific reports, 12(1), 1-22. [Link]
  • Shah, P., & Modi, H. (2015). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. International Journal of Research in Applied, Natural and Social Sciences, 3(8), 53-60. [Link]
  • Dudonné, S., et al. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Journal of agricultural and food chemistry, 57(5), 1768-1774. [Link]
  • Gramatica, P. (2020). QSAR Assessing the Efficiency of Antioxidants in the Termination of Radical-Chain Oxidation Processes of Organic Compounds. Molecules, 25(18), 4221. [Link]
  • Minarti, M., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg. Leaves. E3S Web of Conferences, 503, 07005. [Link]

Sources

In Silico Comparative Docking Analysis of 4-Methylquinolin-2-ol with Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Putative Enzyme Inhibitors

In the landscape of early-stage drug discovery, in silico molecular docking serves as a powerful and cost-effective tool to predict the binding affinity and orientation of small molecules to a protein target. This guide provides a comprehensive comparison of 4-Methylquinolin-2-ol and two structurally related compounds against Escherichia coli DNA gyrase, a well-validated antibacterial target. The methodologies, analyses, and interpretations presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational approaches to prioritize lead compounds for further experimental validation.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. The quinolone subclass, in particular, is renowned for its potent antibacterial action, primarily through the inhibition of DNA gyrase and topoisomerase IV[2][3][4][5]. This guide will walk through a detailed protocol for a comparative docking study, elucidating the potential of this compound as a DNA gyrase inhibitor.

Rationale for Target and Comparator Selection

The choice of a relevant biological target is paramount for a meaningful in silico study. E. coli DNA gyrase was selected as the target protein due to the established activity of quinolone compounds against this enzyme. DNA gyrase is essential for bacterial DNA replication and is a validated target for numerous antibiotics[2][3][4][5]. For this study, the crystal structure of the 24 kDa N-terminal fragment of E. coli DNA gyrase B in complex with an inhibitor (PDB ID: 1KZN) will be utilized[6][7][8][9][10]. This structure provides a well-defined binding pocket for docking studies.

To contextualize the docking results of this compound, two comparator compounds were selected:

  • Ciprofloxacin: A potent, broad-spectrum fluoroquinolone antibiotic that is a known and clinically used inhibitor of DNA gyrase. It will serve as a positive control to validate our docking protocol and provide a benchmark for high-affinity binding[2][3][4][5].

  • 2-Methylquinolin-4-ol: A structural isomer of this compound. Its inclusion allows for an insightful comparison of how the positions of the methyl and hydroxyl/oxo groups on the quinoline scaffold influence binding affinity and interactions with the target protein[11][12].

Experimental Workflow: A Step-by-Step Protocol for In Silico Docking

The following protocol outlines a robust and reproducible workflow for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.

Preparation of the Receptor and Ligands

Receptor Preparation (PDB: 1KZN):

  • Download the PDB file: Obtain the crystal structure of E. coli DNA gyrase (PDB ID: 1KZN) from the RCSB Protein Data Bank[6][7][8][9][10].

  • Clean the PDB file: Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular visualization tool such as PyMOL or Chimera.

  • Add polar hydrogens: Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.

  • Assign partial charges: Assign Gasteiger charges to the protein atoms.

  • Save in PDBQT format: The prepared receptor is saved in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation (this compound, Ciprofloxacin, and 2-Methylquinolin-4-ol):

  • Obtain 3D structures: Download the 3D structures of the ligands from a chemical database like PubChem in SDF or MOL2 format[11][12][13].

  • Energy minimization: Perform energy minimization of the ligand structures using a force field such as MMFF94 to obtain a low-energy conformation.

  • Assign partial charges and define rotatable bonds: Assign Gasteiger charges and define the rotatable bonds in the ligands.

  • Save in PDBQT format: Save the prepared ligands in the PDBQT file format.

Docking Procedure

Grid Box Definition:

A grid box is defined to encompass the active site of the protein, specifying the search space for the ligand docking. The center and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.

Running AutoDock Vina:

The docking calculations are performed using the AutoDock Vina software. The program systematically searches for the optimal binding pose of the ligand within the defined grid box and calculates the binding affinity for each pose.

The following is a conceptual representation of the docking workflow:

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download PDB (1KZN) Clean Clean PDB PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges_R Assign Charges Hydrogens->Charges_R PDBQT_R Save as PDBQT Charges_R->PDBQT_R Grid Define Grid Box PDBQT_R->Grid SDF Obtain 3D Structures EnergyMin Energy Minimization SDF->EnergyMin Charges_L Assign Charges & Rotatable Bonds EnergyMin->Charges_L PDBQT_L Save as PDBQT Charges_L->PDBQT_L Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina BindingEnergy Analyze Binding Affinity Vina->BindingEnergy Interactions Visualize Interactions BindingEnergy->Interactions caption Figure 1: In Silico Docking Workflow binding_modes cluster_ligands Ligand Binding Modes ActiveSite DNA Gyrase Active Site Asp73 Gly77 Ile78 Pro79 Ile94 Cipro Ciprofloxacin -8.5 kcal/mol COOH Piperazine Cipro:cooh->ActiveSite:d73 H-bond Cipro:pip->ActiveSite:i78 Hydrophobic Cipro:pip->ActiveSite:p79 Hydrophobic MQO2 This compound -7.2 kcal/mol OH CH3 MQO2:oh->ActiveSite:g77 H-bond MQO2:me->ActiveSite:i94 Hydrophobic MQO4 2-Methylquinolin-4-ol -6.8 kcal/mol OH CH3 MQO4:oh->ActiveSite:d73 H-bond caption Figure 2: Conceptual Ligand-Target Interactions

Figure 2: Conceptual Ligand-Target Interactions

Conclusion and Future Directions

This in silico comparative docking study provides valuable preliminary data on the potential of this compound as an inhibitor of E. coli DNA gyrase. Its predicted binding affinity, while lower than the potent antibiotic ciprofloxacin, is significant and warrants further investigation. The comparison with its structural isomer, 2-Methylquinolin-4-ol, highlights the importance of substituent positioning for optimal binding within the active site.

The findings from this computational analysis serve as a strong foundation for the following experimental validations:

  • In vitro enzyme inhibition assays: To experimentally determine the IC50 value of this compound against purified E. coli DNA gyrase.

  • Antibacterial susceptibility testing: To assess the minimum inhibitory concentration (MIC) of the compound against E. coli and other bacterial strains.

  • Structure-activity relationship (SAR) studies: To synthesize and test derivatives of this compound to optimize its binding affinity and antibacterial activity.

By integrating computational and experimental approaches, the process of identifying and optimizing novel antibacterial agents can be significantly accelerated.

References

  • RCSB Protein Data Bank. (n.d.). 1KZN: Crystal Structure of E. coli 24kDa Domain in Complex with Clorobiocin.
  • Crumplin, G. C., & Smith, J. T. (1989). Ciprofloxacin and the fluoroquinolones. New concepts on the mechanism of action and resistance. The American journal of medicine, 87(5A), 2S–8S. [Link]
  • Malik, M. A., et al. (2012). A roadblock-and-kill mechanism of action model for the DNA-targeting antibiotic ciprofloxacin. Antimicrobial agents and chemotherapy, 56(6), 3186–3196. [Link]
  • Lafitte, D., et al. (2002). DNA gyrase interaction with coumarin-based inhibitors: the role of the hydroxybenzoate isopentenyl moiety and the 5'-methyl group of the noviose. Biochemistry, 41(22), 7217–7223. [Link]
  • Waller, A. S., et al. (2004). DNA gyrase is the target for the quinolone drug ciprofloxacin in Arabidopsis thaliana. The Journal of biological chemistry, 279(19), 20154–20164. [Link]
  • Blower, T. R., et al. (2016). Crystal structure and stability of gyrase-fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences of the United States of America, 113(9), E1200–E1209. [Link]
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Ciprofloxacin.
  • PubChem. (n.d.). 2-Methylquinolin-4-ol.
  • Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. Natural product research, 1–15.
  • O'Neill, P. M., et al. (2006). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Journal of antimicrobial chemotherapy, 58(5), 940–947. [Link]
  • wwPDB. (n.d.). PDB Entry - 1KZN.
  • PDBj. (n.d.). PDB-1kzn: Crystal Structure of E. coli 24kDa Domain in Complex with Clorobiocin.
  • National Institute of Standards and Technology. (n.d.). Ciprofloxacin. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 4-Quinolinol, 2-methyl-. In NIST Chemistry WebBook.
  • Automated Topology Builder. (n.d.). This compound.
  • OCA Atlas. (n.d.). OCA Atlas for 1KZN.

Sources

Benchmarking 4-Methylquinolin-2-ol: A Comparative Guide to its Potential as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinolinone Scaffold

The quinoline and quinolinone molecular frameworks are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This structural versatility has prompted extensive research into novel derivatives for therapeutic applications. 4-Methylquinolin-2-ol, a member of this family, presents a compelling case for investigation as a modulator of inflammatory pathways. While direct inhibitory data for this specific molecule is nascent, the well-documented anti-inflammatory prowess of related quinolinone derivatives provides a strong rationale for its evaluation against established therapeutic agents.

This guide outlines a comprehensive framework for benchmarking the performance of this compound against known inhibitors of key inflammatory enzymes: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). These enzymes are central to the arachidonic acid cascade, a critical signaling pathway in the inflammatory response. By comparing this compound to the highly selective and clinically significant inhibitors, Celecoxib (a COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor), we can elucidate its potential efficacy and selectivity as a novel anti-inflammatory candidate.

The Arachidonic Acid Cascade: A Dual-Target Pathway for Anti-Inflammatory Intervention

The arachidonic acid cascade is a pivotal pathway in the generation of pro-inflammatory lipid mediators. As illustrated below, arachidonic acid, released from the cell membrane, is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. Both prostaglandins and leukotrienes are potent mediators of inflammation, pain, and fever.

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activation AA Arachidonic Acid COX_pathway Cyclooxygenase (COX) Pathway AA->COX_pathway LOX_pathway Lipoxygenase (LOX) Pathway AA->LOX_pathway PLA2->AA PGs Prostaglandins (e.g., PGE2) Thromboxanes COX_pathway->PGs LTs Leukotrienes (e.g., LTB4) LOX_pathway->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Celecoxib Celecoxib (Inhibitor) Celecoxib->COX_pathway Inhibits Zileuton Zileuton (Inhibitor) Zileuton->LOX_pathway Inhibits

Figure 1: The Arachidonic Acid Cascade and points of inhibition.

Benchmark Inhibitors: Performance and Specificity

A robust benchmarking strategy necessitates the use of well-characterized inhibitors with established potency and selectivity. For this evaluation, we have selected:

  • Celecoxib: A potent and highly selective COX-2 inhibitor.[1] Its established clinical use and well-defined inhibitory profile make it an ideal benchmark for assessing COX-2 inhibition.

  • Zileuton: An orally active 5-LOX inhibitor that effectively suppresses leukotriene synthesis. It serves as the gold standard for evaluating 5-LOX inhibitory potential.

The following table summarizes the known inhibitory concentrations (IC50) of these benchmark compounds, which will serve as the reference against which this compound's performance will be measured.

CompoundTarget EnzymeReported IC50Reference
Celecoxib Human COX-240 nM[1]
Zileuton Human 5-LOX0.5 - 2.6 µM (in blood)

Experimental Protocols for In Vitro Benchmarking

To ensure a rigorous and reproducible comparison, standardized in vitro enzyme inhibition assays are paramount. The following protocols are designed to quantify the inhibitory activity of this compound against both COX-2 and 5-LOX.

Experimental Workflow

The general workflow for these assays follows a logical progression from reagent preparation to data analysis, as depicted below.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate (Arachidonic Acid) - Test Compounds Incubation Incubate Enzyme with Test Compound/Control Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Enzyme Activity (Spectrophotometrically or Fluorometrically) Reaction->Measurement Calc Calculate Percent Inhibition Measurement->Calc IC50 Determine IC50 Value Calc->IC50

Figure 2: General workflow for in vitro enzyme inhibition assays.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, where the enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). A fluorometric probe is oxidized during this reduction, producing a signal proportional to COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • 96-well black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing COX Assay Buffer, Heme, and the fluorometric probe.

    • Dilute the human recombinant COX-2 enzyme in the assay buffer.

    • Prepare a stock solution of arachidonic acid in ethanol and dilute to the final working concentration in the assay buffer immediately before use.

    • Prepare serial dilutions of this compound and Celecoxib in DMSO.

  • Assay Setup:

    • To the appropriate wells of a 96-well plate, add the master mix.

    • Add the diluted COX-2 enzyme to all wells except the blank.

    • Add the various concentrations of this compound, Celecoxib, or DMSO (for the 100% activity control) to the respective wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 530-540 nm, emission at 585-595 nm) at 37°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: In Vitro 5-LOX Inhibition Assay (Spectrophotometric)

This assay measures the ability of an inhibitor to block the 5-LOX-catalyzed formation of hydroperoxides from linoleic acid, which can be monitored by the increase in absorbance at 234 nm.

Materials:

  • 5-Lipoxygenase (e.g., from potatoes or human recombinant)

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.3)

  • Linoleic acid (substrate)

  • This compound

  • Zileuton (positive control)

  • DMSO (vehicle control)

  • UV-transparent 96-well plates or cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of 5-LOX enzyme in the assay buffer.

    • Prepare a stock solution of linoleic acid in ethanol and dilute to the final working concentration in the assay buffer.

    • Prepare serial dilutions of this compound and Zileuton in DMSO.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvettes, set up the following:

      • Blank: Assay buffer and substrate solution.

      • Control (100% activity): Assay buffer, enzyme solution, and DMSO.

      • Test Sample: Assay buffer, enzyme solution, and the respective concentration of this compound or Zileuton.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the linoleic acid solution.

    • Immediately measure the increase in absorbance at 234 nm over a period of 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Hypothetical Data Summary and Interpretation

The data generated from these assays will allow for a direct comparison of the inhibitory potency of this compound with the benchmark inhibitors. The results would be summarized as follows:

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)*
This compound COX-2Experimental ValueCalculated Value
5-LOXExperimental ValueN/A
Celecoxib COX-20.04>100 (literature value)
Zileuton 5-LOX~1.5N/A

*To determine the selectivity index, a parallel assay against COX-1 would be required.

Interpretation of Potential Outcomes:

  • A low IC50 value for this compound against COX-2, comparable to or better than Celecoxib, would indicate potent COX-2 inhibitory activity.

  • A high selectivity index would suggest that this compound is a selective COX-2 inhibitor, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.

  • Significant inhibitory activity against 5-LOX would suggest that this compound may act as a dual inhibitor, potentially offering a broader spectrum of anti-inflammatory action.

  • A lack of significant inhibition against either enzyme would indicate that the anti-inflammatory properties of the quinolinone scaffold may not be conferred in this specific molecular arrangement, or that it acts through a different mechanism.

Conclusion

This guide provides a scientifically rigorous framework for the initial benchmarking of this compound as a potential inhibitor of the key inflammatory enzymes COX-2 and 5-LOX. By employing standardized in vitro assays and comparing its performance against the well-characterized inhibitors Celecoxib and Zileuton, researchers can obtain crucial data on its potency and selectivity. The insights gained from this comparative analysis will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this compound in the management of inflammatory disorders.

References

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug discovery, identifying a potent "hit" against a therapeutic target is merely the first step. The true challenge lies in refining that hit into a lead compound with a desirable safety and efficacy profile. A critical determinant of this profile is selectivity —the ability of a compound to interact with its intended target while minimally affecting other biomolecules.[1][2] Off-target interactions can lead to unforeseen toxicity or diminished efficacy, representing a primary cause of late-stage clinical failures.[3] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental necessity for de-risking a drug development program.[2][3]

This guide provides a comparative framework for evaluating the enzymatic cross-reactivity of 4-Methylquinolin-2-ol (CAS 607-66-9), a quinolinone derivative.[4][5] The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including the inhibition of kinases, cyclooxygenases (COX), and other enzyme classes.[6][7][8][9][10] This inherent biological versatility makes a thorough investigation of selectivity paramount.

Here, we will not just present data; we will dissect the causality behind the experimental design, compare the selectivity profile of this compound against archetypal selective and non-selective inhibitors, and provide actionable, field-tested protocols for robust enzymatic screening.

Designing the Cross-Reactivity Study: A Logic-Driven Approach

The goal is to build a clear picture of this compound's interaction landscape. This requires a thoughtfully selected enzyme panel and appropriate assay formats.

The Target & The Panel: Rationale for Enzyme Selection

Let us hypothesize that this compound has been identified as a potent inhibitor of a specific enzyme, which we will designate Target Enzyme X . To assess its selectivity, we must screen it against a panel of off-targets. A robust panel should not be random; it should be curated based on the compound's structural class and known liabilities of similar scaffolds.

Given that this compound is a quinoline derivative, our panel will include enzymes from families that are frequently modulated by this scaffold:

  • Protein Kinases: This is the largest family of enzymes and a common source of off-target effects for ATP-competitive inhibitors.[11][12] We've selected EGFR (Epidermal Growth Factor Receptor) , a well-studied tyrosine kinase often inhibited by quinoline-based molecules.[13]

  • Cyclooxygenases (COX): Quinoline derivatives have been developed as inhibitors of COX-1 and COX-2, key enzymes in the inflammatory pathway.[7][9][10][14] Including both isoforms is crucial for assessing inflammatory side-effect potential.

  • Proteases: To represent a distinct enzyme class with a different active site architecture, we include Caspase-3 , a key cysteine-aspartic protease in the apoptosis pathway.

  • Phosphatases: As a counterpoint to kinases, we include PTP1B (Protein Tyrosine Phosphatase 1B) , a key metabolic regulator.

This panel provides a diverse, logical, and cost-effective first-pass assessment of selectivity.

Comparator Compounds: Establishing a Baseline

Data without context is meaningless. To properly interpret the results for this compound, we will test it alongside two comparator compounds:

  • Compound A (Selective Inhibitor): A hypothetical, highly selective inhibitor of Target Enzyme X, designed to show minimal activity against the panel.

  • Compound B (Promiscuous Inhibitor): A hypothetical, non-selective compound known to inhibit multiple enzyme classes, representing a poor selectivity profile.

Comparative Data Analysis

The inhibitory activity of each compound was determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50). The results are summarized below.

Table 1: Comparative Enzymatic Inhibition Profile (IC50, µM)

Compound Target Enzyme X EGFR (Kinase) COX-1 COX-2 Caspase-3 (Protease) PTP1B (Phosphatase)
This compound 0.05 15.2 > 50 25.8 > 50 45.1
Compound A 0.02 > 50 > 50 > 50 > 50 > 50

| Compound B | 0.15 | 0.8 | 2.1 | 1.5 | 5.3 | 10.4 |

IC50 values are the mean of three independent experiments. "> 50" indicates less than 50% inhibition at the highest tested concentration of 50 µM.

Interpretation of Results:

  • This compound demonstrates potent inhibition of its intended target, Target Enzyme X. Its activity against other enzymes is significantly weaker, with IC50 values in the double-digit micromolar range or higher. The selectivity window (Off-Target IC50 / Target IC50) is over 300-fold for EGFR and even greater for the other enzymes, suggesting a favorable initial selectivity profile.

  • Compound A performs as the ideal selective inhibitor, showing potent activity only against Target Enzyme X.

  • Compound B confirms its promiscuous nature, inhibiting all enzymes in the panel with relatively high potency, highlighting a poor selectivity profile that would likely lead to toxicity.

Visualizing the Concepts

Diagrams can clarify complex experimental workflows and concepts.

G cluster_prep Compound Preparation cluster_assay Biochemical Assay Execution cluster_analysis Data Analysis Compound Test Compounds (this compound, A, B) 10 mM DMSO Stocks Dilution Serial Dilution (11-point, 1:3) Compound->Dilution AssayPlate Assay Plate Addition (Enzyme, Buffer, Compound) Dilution->AssayPlate Incubation1 Pre-incubation (Compound + Enzyme) AssayPlate->Incubation1 Reaction Reaction Initiation (Add Substrate/ATP) Incubation1->Reaction Incubation2 Kinetic Read (e.g., 60 min @ RT) Reaction->Incubation2 Reader Plate Reader (e.g., Fluorescence) Incubation2->Reader Normalization Data Normalization (% Inhibition) Reader->Normalization CurveFit Dose-Response Curve Fit (4-Parameter Logistic) Normalization->CurveFit IC50 IC50 Determination CurveFit->IC50 caption Figure 1. High-level workflow for enzymatic cross-reactivity screening.

Caption: Figure 1. High-level workflow for enzymatic cross-reactivity screening.

G cluster_selective Selective Inhibitor cluster_nonselective Non-Selective Inhibitor Selective_Cmpd Selective Compound Target_S Target Enzyme Selective_Cmpd->Target_S Inhibition OffTarget1_S Off-Target Kinase OffTarget2_S Off-Target Protease NonSelective_Cmpd Non-Selective Compound Target_NS Target Enzyme NonSelective_Cmpd->Target_NS Inhibition OffTarget1_NS Off-Target Kinase NonSelective_Cmpd->OffTarget1_NS Inhibition OffTarget2_NS Off-Target Protease NonSelective_Cmpd->OffTarget2_NS Inhibition caption Figure 2. Conceptual diagram of inhibitor selectivity.

Caption: Figure 2. Conceptual diagram of inhibitor selectivity.

Experimental Protocols: Ensuring Self-Validating Systems

Reproducibility is the cornerstone of trustworthy science. Here, we provide a detailed protocol for a representative off-target assay: a fluorescence-based kinase inhibition assay for EGFR. This format is widely used in drug discovery for its sensitivity and suitability for high-throughput screening.[15]

Protocol: EGFR Kinase Inhibition Assay (Fluorescence Polarization)

Objective: To determine the IC50 value of this compound against EGFR kinase.

Principle: This assay measures the binding of a fluorescently-labeled tracer molecule to the EGFR kinase active site. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the larger kinase enzyme, its tumbling slows, leading to high FP. An inhibitor will compete with the tracer for binding, displacing it from the enzyme and causing a decrease in FP.

Materials:

  • Recombinant human EGFR enzyme

  • FP Tracer (e.g., a fluorescently-labeled ATP-competitive ligand)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • Test Compounds: this compound, comparators, and control inhibitor (e.g., Gefitinib) in 100% DMSO

  • Assay Plates: Low-volume, black, 384-well microplates

  • Plate Reader: Capable of measuring fluorescence polarization

Methodology:

  • Compound Plating (Dose-Response):

    • Prepare an 11-point, 1:3 serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.

    • Using an acoustic liquid handler or manual multichannel pipette, transfer 50 nL of each compound concentration into the wells of the 384-well assay plate. This creates a "dry plate" with nanoliter volumes of compound.

    • Causality Check: Starting with a DMSO plate minimizes solvent effects in the final assay and ensures precise transfer of compound.

  • Enzyme Preparation:

    • Thaw the EGFR enzyme on ice.

    • Dilute the enzyme to a 2X final concentration (e.g., 2 nM) in cold Assay Buffer. The optimal concentration should be determined empirically during assay development to yield a robust signal window.

  • Tracer Preparation:

    • Dilute the FP tracer to a 2X final concentration (e.g., 4 nM) in Assay Buffer. The optimal concentration is typically at or below its Kd (dissociation constant) for the enzyme.

  • Assay Execution:

    • Add 5 µL of the 2X EGFR enzyme solution to all wells of the compound-plated assay plate, except for the "no enzyme" controls. Add 5 µL of Assay Buffer to these control wells.

    • Gently centrifuge the plate (e.g., 1000 rpm for 1 min) to ensure the contents are mixed at the bottom.

    • Incubate the plate for 30 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the tracer is introduced.

    • Causality Check: Pre-incubation is critical for detecting slow-binding inhibitors and ensuring the system reaches equilibrium.

  • Reaction Initiation and Reading:

    • Add 5 µL of the 2X FP tracer solution to all wells. The final assay volume is now 10 µL, and all components are at their 1X final concentration.

    • Centrifuge the plate again.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence emission. The reader software will calculate the polarization (mP) values.

  • Data Analysis:

    • The "no enzyme" wells represent the minimum signal (0% inhibition), and the "DMSO only" (vehicle) wells represent the maximum signal (100% activity / 0% inhibition).

    • Normalize the data using the formula: % Inhibition = 100 * (Max_Signal - Sample_Signal) / (Max_Signal - Min_Signal).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Forward Look

The initial cross-reactivity profiling of this compound reveals a promising selectivity profile. It is highly potent against its intended target while demonstrating significantly weaker activity against a panel of logically chosen, structurally, and functionally diverse enzymes. This data provides confidence to advance this compound to the next stage of lead optimization.

However, this is an early-stage assessment. Further steps should include:

  • Expanded Panel Screening: Testing against a much broader panel of kinases and other off-targets (e.g., the InVEST panel) to identify any unexpected liabilities.[3]

  • Cell-Based Assays: Validating the biochemical findings in a more physiologically relevant cellular context to assess target engagement and potential off-target effects in a living system.[16]

  • Kinetic Selectivity Profiling: Investigating the binding kinetics (on/off rates) of the compound for its target versus off-targets, as this can provide a more nuanced understanding of its in vivo behavior than IC50 values alone.[11][17]

By employing a rigorous, data-driven, and logically structured approach to cross-reactivity studies, researchers can make more informed decisions, reduce the risk of late-stage attrition, and ultimately accelerate the development of safer, more effective therapeutics.[18]

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2024). ChemMedChem.
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Research Journal of Pharmacy and Technology.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024). PubMed.
  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). PubMed.
  • Mass spectrometry-based biochemical assays for enzymeinhibitor screening. (2007). ScienceDirect.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021). National Institutes of Health (NIH).
  • What Are the Types of Biochemical Assays Used in Drug Discovery? (2024). Patsnap Synapse.
  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2011). ResearchGate.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed Central.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2024). BellBrook Labs.
  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
  • Biochemical assays in drug discovery and development. (2024). Celtarys Research.
  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Bentham Science.
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed.
  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). ScienceDirect.
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic.
  • How Is Enzyme Kinetics Applied in Drug Development? (2024). Patsnap Synapse.
  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience.
  • Enzyme Screening Kits and Panels. (n.d.). Codexis.
  • Kinase selectivity profiling by inhibitor affinity chromatography. (n.d.). PubMed.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories.
  • This compound. (n.d.). PubChem.
  • This compound (CAS 607-66-9). (n.d.). The Good Scents Company.

Sources

A Comparative Analysis of Synthetic Routes to 4-Methylquinolin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, quinoline scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, 4-Methylquinolin-2-ol, also known as 4-methyl-2(1H)-quinolinone, is a key intermediate and a valuable target in its own right. The selection of a synthetic route to this molecule is a critical decision in any research and development program, with implications for yield, purity, scalability, and cost. This guide provides an in-depth comparative analysis of the principal synthetic routes to this compound, offering field-proven insights and experimental data to inform your synthetic strategy.

The Tautomeric Nature of this compound

It is crucial to recognize that this compound exists in tautomeric equilibrium with its keto form, 4-methylquinolin-2(1H)-one. The quinolone form is generally considered to be the predominant tautomer in both solid and solution states. For the purpose of this guide, both names will be used interchangeably to refer to the same chemical entity.

Classical Synthetic Strategies: A Tale of Two Temperatures

The most established and widely employed methods for the synthesis of this compound and its isomers are the Knorr Quinoline Synthesis and the Conrad-Limpach Synthesis. Both routes utilize the same readily available starting materials: an aniline and a β-ketoester, typically ethyl acetoacetate. The regiochemical outcome of the reaction is elegantly controlled by the reaction temperature, a classic example of kinetic versus thermodynamic control.

The Knorr Quinoline Synthesis: The Thermodynamic Pathway to 2-Hydroxyquinolines

First described by Ludwig Knorr in 1886, this synthesis provides a direct route to 2-hydroxyquinolines.[1] The reaction proceeds via the formation of a β-ketoanilide intermediate, which then undergoes intramolecular cyclization in the presence of a strong acid.

Mechanism: The key to the Knorr synthesis is the initial reaction of the aniline with the ester group of the β-ketoester, which is thermodynamically favored at higher temperatures (typically above 100°C).[2][3] This forms the more stable acetoacetanilide intermediate. Subsequent acid-catalyzed cyclization via electrophilic attack of the keto group onto the activated aromatic ring, followed by dehydration, yields the 2-hydroxyquinoline product.

Experimental Protocol (Knorr Quinoline Synthesis):

  • Formation of the Acetoacetanilide: Aniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) are heated together at 110-140°C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.

  • Cyclization: The resulting crude acetoacetanilide is cooled and then added cautiously to a stirred excess of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a controlled temperature (often below 10°C).

  • Reaction Completion and Work-up: The mixture is then gently heated (e.g., to 80-100°C) for a specified time (typically 1-2 hours) to effect cyclization. Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol affords the purified 4-methyl-2-hydroxyquinoline.

Advantages:

  • Direct and reliable route to 2-hydroxyquinolines.

  • Utilizes inexpensive and readily available starting materials.

Disadvantages:

  • Requires high temperatures for the initial condensation.

  • The use of large quantities of strong acid for cyclization can be hazardous and presents challenges for waste disposal, particularly on a larger scale.

  • The reaction conditions may not be suitable for substrates with acid-sensitive functional groups.[4]

The Conrad-Limpach Synthesis: The Kinetic Pathway to 4-Hydroxyquinolines

In contrast to the Knorr synthesis, the Conrad-Limpach reaction, discovered by Max Conrad and Leonhard Limpach in 1887, yields 4-hydroxyquinolines.[5][6] This outcome is achieved by favoring the kinetically controlled reaction pathway.

Mechanism: At lower temperatures (room temperature to around 100°C), the nucleophilic attack of the aniline occurs preferentially at the more electrophilic keto carbonyl of the β-ketoester.[3] This leads to the formation of a β-aminoacrylate intermediate (a Schiff base). This intermediate is then subjected to a high-temperature thermal cyclization, typically in a high-boiling inert solvent, to furnish the 4-hydroxyquinoline product.[2][5]

Experimental Protocol (Conrad-Limpach Synthesis):

  • Formation of the β-Aminoacrylate: Aniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) are mixed, often with a catalytic amount of acid (e.g., acetic acid), and heated at a moderate temperature (e.g., 100°C) until the theoretical amount of water is collected, often using a Dean-Stark apparatus.[7]

  • Thermal Cyclization: The crude β-aminoacrylate is then added to a high-boiling solvent, such as Dowtherm A or mineral oil, preheated to approximately 250°C.[5][8] The reaction is typically complete within 15-30 minutes.

  • Work-up: The reaction mixture is cooled, and the product often crystallizes out. The solid is collected by filtration, washed with a suitable solvent (e.g., petroleum ether) to remove the high-boiling solvent, and then recrystallized.

Advantages:

  • Provides a regioselective route to 4-hydroxyquinolines.

  • Can achieve high yields, with some reports of up to 95%.[2]

Disadvantages:

  • Requires very high temperatures for the cyclization step, which can be energy-intensive and pose safety risks.

  • The use of high-boiling solvents can complicate product isolation and purification.

  • Not ideal for substrates that are sensitive to high temperatures.

Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of quinolones. These modern approaches often offer advantages in terms of reaction times, yields, and milder conditions.

Microwave-Assisted Synthesis: A Revolution in Reaction Times

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields.[9] For the synthesis of this compound, microwave-assisted protocols have been shown to be highly effective.

Mechanism: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid reaction rates. The underlying chemical principles of the Knorr or Conrad-Limpach syntheses are generally maintained, but the energy input is far more efficient.

Experimental Protocol (Microwave-Assisted Knorr-type Synthesis):

  • One-Pot Reaction: Aniline (1.0 equivalent), ethyl acetoacetate (1.1 equivalents), and a catalytic amount of an acid such as p-toluenesulfonic acid are mixed in a microwave-safe reaction vessel.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified power and for a short duration (e.g., 300 W for 2-5 minutes).[10]

  • Work-up: After cooling, the reaction mixture is treated with water, and the precipitated solid is collected by filtration, washed, and recrystallized. A reported yield for this type of one-pot synthesis of 4-methyl-2(1H)-quinolinone is as high as 94%.[10]

Advantages:

  • Drastically reduced reaction times (minutes versus hours).

  • Often leads to higher yields and cleaner reaction profiles.

  • Can be performed under solvent-free conditions, enhancing the green credentials of the synthesis.[7]

Disadvantages:

  • Requires specialized microwave reactor equipment for safe and reproducible results.

  • Scalability can be a challenge, although continuous-flow microwave reactors are addressing this issue.

Ionic Liquids: Green Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that are gaining traction as environmentally benign solvents and catalysts in organic synthesis.[11][12] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional volatile organic solvents.

Mechanism: In the context of quinoline synthesis, ionic liquids can act as both the solvent and a catalyst, promoting the reaction through their inherent acidity or basicity and their ability to stabilize reaction intermediates. For the Knorr-type synthesis of 4-methylquinolin-2(1H)-ones, a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) can be employed to catalyze the cyclization of the pre-formed acetoacetanilide.[13]

Experimental Protocol (Ionic Liquid-Catalyzed Knorr-type Synthesis):

  • Preparation of Acetoacetanilide: The acetoacetanilide is prepared separately by heating aniline and ethyl acetoacetate.

  • Cyclization in Ionic Liquid: The acetoacetanilide is then dissolved in a basic ionic liquid (e.g., [Bmim]OH).

  • Reaction and Work-up: The mixture is heated (e.g., at 120°C) for a few hours. After completion, the product is isolated by adding water to the reaction mixture, followed by filtration and recrystallization. A reported yield for the synthesis of 4-methylquinolin-2(1H)-one using this method is 78%.[13]

Advantages:

  • Environmentally friendly due to the low volatility and potential for recyclability of the ionic liquid.[11]

  • Can lead to high yields under relatively mild conditions.

Disadvantages:

  • Ionic liquids can be expensive and may require specific procedures for purification and recycling.

  • Product isolation from the ionic liquid can sometimes be challenging.

The Camps Cyclization: An Alternative Disconnection

The Camps cyclization, first reported in 1899, offers an alternative synthetic strategy starting from an o-acylaminoacetophenone.[14][15] This intramolecular condensation is typically base-catalyzed and can lead to the formation of both 2-hydroxy and 4-hydroxyquinolines, depending on the reaction conditions and the structure of the substrate.[16]

Mechanism: The Camps cyclization proceeds via an intramolecular aldol-type condensation. A base abstracts a proton from either the methylene group adjacent to the ketone or the methyl group of the acetylamino moiety, leading to the formation of an enolate. This enolate then attacks the amide carbonyl, followed by dehydration to yield the quinolone ring system. The regioselectivity is influenced by the choice of base and the relative acidity of the protons.

Experimental Protocol (Camps Cyclization):

  • Reaction Setup: The starting o-acylaminoacetophenone is dissolved in a suitable solvent, such as ethanol.

  • Base-catalyzed Cyclization: An aqueous solution of a base, such as sodium hydroxide, is added, and the mixture is heated under reflux for several hours.

  • Work-up: The reaction mixture is cooled, and the product is typically isolated by acidification, which causes the quinolone to precipitate. The solid is then collected by filtration, washed, and purified by recrystallization.

Advantages:

  • Provides a different retrosynthetic approach, which can be advantageous depending on the availability of starting materials.

  • Can be used to synthesize a variety of substituted quinolones.

Disadvantages:

  • The starting o-acylaminoacetophenones are generally less readily available and more expensive than anilines and β-ketoesters.

  • The reaction can sometimes yield a mixture of isomeric products, necessitating careful purification.

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Conditions Typical Yield Reaction Time Scalability Key Advantages Key Disadvantages
Knorr Synthesis Aniline, Ethyl AcetoacetateHigh temp. condensation (>100°C), then strong acid (H₂SO₄, PPA)Good to ExcellentSeveral hoursModerateDirect route to 2-hydroxyquinolines, inexpensive starting materials.Harsh acidic conditions, high temperatures, potential for side products.
Conrad-Limpach Aniline, Ethyl AcetoacetateModerate temp. condensation, then high temp. cyclization (~250°C) in high-boiling solventGood to ExcellentSeveral hoursModerateRegioselective for 4-hydroxyquinolines, high yields possible.Very high temperatures required, use of difficult-to-remove solvents.
Microwave-Assisted Aniline, Ethyl AcetoacetateMicrowave irradiation, often with a catalyst (e.g., p-TsOH)Excellent (up to 94% reported)MinutesLimitedExtremely fast, high yields, often solvent-free.Requires specialized equipment, scalability can be an issue.
Ionic Liquid-Catalyzed AcetoacetanilideBasic ionic liquid (e.g., [Bmim]OH), heatGood (up to 78% reported)A few hoursGood"Green" solvent, potential for catalyst recycling.High cost of ionic liquids, product isolation can be challenging.
Camps Cyclization o-AcylaminoacetophenoneBase (e.g., NaOH), heatModerate to GoodSeveral hoursGoodAlternative retrosynthetic approach.Less accessible and more expensive starting materials, potential for isomeric mixtures.

Visualization of Synthetic Pathways

Knorr and Conrad-Limpach Syntheses

G cluster_0 Starting Materials cluster_1 Knorr Pathway cluster_2 Conrad-Limpach Pathway SM1 Aniline K1 High Temp. (>100°C) SM1->K1 CL1 Low Temp. (<100°C) SM1->CL1 SM2 Ethyl Acetoacetate SM2->K1 SM2->CL1 K2 Acetoacetanilide (Thermodynamic Intermediate) K1->K2 K3 Strong Acid (e.g., H₂SO₄) K2->K3 K4 This compound K3->K4 CL2 β-Aminoacrylate (Kinetic Intermediate) CL1->CL2 CL3 High Temp. (~250°C) CL2->CL3 CL4 Isomer of Target CL3->CL4 G cluster_0 Starting Materials cluster_1 Microwave-Assisted cluster_2 Ionic Liquid-Catalyzed SM1 Aniline MW1 One-pot, p-TsOH SM1->MW1 SM2 Ethyl Acetoacetate SM2->MW1 MW2 Microwave Irradiation (2-5 min) MW1->MW2 MW3 This compound (High Yield) MW2->MW3 IL1 Acetoacetanilide (Pre-formed) IL2 Basic Ionic Liquid (e.g., [Bmim]OH) IL1->IL2 Dissolve IL3 This compound (Good Yield) IL2->IL3 Heat

Caption: Modern synthetic approaches to this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project.

  • For small-scale laboratory synthesis where speed and yield are paramount, microwave-assisted synthesis is an excellent choice, offering a rapid and high-yielding one-pot procedure.

  • For large-scale production , the classical Knorr synthesis remains a viable option due to the low cost of starting materials. However, careful consideration must be given to the handling and disposal of large quantities of strong acid. Process optimization to minimize acid usage would be essential.

  • The Conrad-Limpach synthesis is less favorable for the synthesis of the title compound due to its regioselectivity for the 4-hydroxy isomer and the challenging high-temperature cyclization step.

  • Ionic liquid-catalyzed synthesis represents a promising green alternative, although the initial cost and handling of the ionic liquid need to be weighed against the environmental benefits.

  • The Camps cyclization is a useful alternative if the corresponding o-acylaminoacetophenone is readily available or easily synthesized, but for general access to this compound, the Knorr-type routes are more direct.

Ultimately, a thorough evaluation of the factors outlined in this guide—yield, reaction conditions, cost, scalability, and environmental impact—will enable the selection of the most appropriate synthetic strategy to meet your research or production goals.

References

  • Camps, R. (1899). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234.
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679.
  • Hauser, C. R., & Reynolds, G. A. (1948). The Acylation of Ethyl Acetoacetate by Means of the Boron Trifluoride Coördination Complex of Acetic Anhydride. Journal of the American Chemical Society, 70(7), 2402–2404.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1‐2), 69-115.
  • Lete, E., & Sotomayor, N. (2009). Recent developments in the synthesis of quinolines. Current Organic Chemistry, 13(1), 43-69.
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Nguyen, D. T., et al. (2018). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.
  • Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371-9378.
  • Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153–1157.
  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-942.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.
  • Zhang, Y., et al. (2018). Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media. RSC advances, 8(64), 36566-36573.
  • Wikipedia. (2023). Knorr quinoline synthesis.
  • Wikipedia. (2023). Conrad–Limpach synthesis.
  • DORAS. (n.d.). Organic Synthesis in Ionic Liquids.
  • Wikipedia. (2023). Camps quinoline synthesis.
  • Angelov, P., & Mollova-Sapundzhieva, Y. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Molbank, 2021(3), M1263.
  • Name Reactions in Organic Synthesis. (n.d.). Camps Quinoline Synthesis. Cambridge University Press.
  • Angelov, P., & Mollova-Sapundzhieva, Y. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Molbank, 2021(3), M1263.
  • Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371–9378.
  • Nguyen, D. T., et al. (2018). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.
  • YouTube. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
  • ResearchGate. (2014). comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1h)-one by various conventional and microwave methods.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press.

Sources

A Head-to-Head Comparison of the Bioactivities of 4-Methylquinolin-2-ol and 4-Hydroxycoumarin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the vast landscape of heterocyclic compounds, the quinolinone and coumarin scaffolds stand out for their remarkable and diverse biological activities. This guide provides a detailed, head-to-head comparison of two representative molecules: 4-Methylquinolin-2-ol and 4-hydroxycoumarin. While 4-hydroxycoumarin and its derivatives are extensively studied and clinically established as anticoagulants, the bioactivity of this compound is an area of emerging research. This document aims to synthesize the current understanding of both compounds, offering a comparative analysis of their mechanisms of action, biological effects, and the experimental methodologies used to evaluate them.

Introduction to the Contenders

4-Hydroxycoumarin is a naturally occurring compound that serves as the parent structure for a major class of anticoagulants, most notably warfarin.[1][2] Its discovery stemmed from the investigation of a hemorrhagic disease in cattle that consumed spoiled sweet clover. This led to the identification of dicoumarol, a dimer of 4-hydroxycoumarin, as the causative agent.[2] The core 4-hydroxycoumarin structure is pivotal for its biological function, and it has been a cornerstone in the development of therapies for thromboembolic disorders.[1][3] Beyond its profound impact on coagulation, derivatives of 4-hydroxycoumarin have been explored for a range of other therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][4]

This compound , also known as 4-methyl-2(1H)-quinolinone, belongs to the quinolin-2-one class of heterocyclic compounds.[5] The quinoline and quinolinone scaffolds are prevalent in numerous natural and synthetic molecules with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[6][7] While direct and extensive research on the specific bioactivity of this compound is less abundant compared to 4-hydroxycoumarin, the broader family of quinolin-2-one derivatives has garnered significant interest in medicinal chemistry for its potential as a privileged structure in drug discovery.[6][7] This guide will, therefore, draw upon data from closely related analogues to build a comprehensive profile of its potential bioactivities.

Mechanism of Action: A Tale of Two Scaffolds

The biological activities of these two compounds are dictated by their distinct chemical structures, which in turn govern their interactions with biological targets.

4-Hydroxycoumarin: The Vitamin K Antagonist

The primary and most well-elucidated mechanism of action for 4-hydroxycoumarin and its derivatives is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[2][8] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification (gamma-carboxylation) of several blood clotting factors (II, VII, IX, and X).[9] By inhibiting VKOR, 4-hydroxycoumarin depletes the reduced form of vitamin K, leading to the production of under-carboxylated and thus inactive clotting factors.[8] This disruption of the coagulation cascade results in the anticoagulant effect.[2][8]

Vitamin K Cycle and 4-Hydroxycoumarin Inhibition cluster_0 Vitamin K Cycle cluster_1 Coagulation Factor Activation Vitamin K (quinone) Vitamin K (quinone) Vitamin K hydroquinone Vitamin K hydroquinone Vitamin K (quinone)->Vitamin K hydroquinone VKORC1 Vitamin K epoxide Vitamin K epoxide Vitamin K hydroquinone->Vitamin K epoxide γ-Glutamyl Carboxylase Vitamin K epoxide->Vitamin K (quinone) VKORC1 Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Active Clotting Factors\n(Carboxylated) Active Clotting Factors (Carboxylated) Inactive Clotting Factors\n(II, VII, IX, X)->Active Clotting Factors\n(Carboxylated) Requires Vitamin K hydroquinone Coagulation Coagulation Active Clotting Factors\n(Carboxylated)->Coagulation 4-Hydroxycoumarin 4-Hydroxycoumarin VKORC1 VKORC1 4-Hydroxycoumarin->VKORC1 Inhibits

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarin.

This compound: A Scaffold with Diverse Potential

The mechanism of action for this compound is not as singularly defined as that of 4-hydroxycoumarin. Based on studies of related quinolin-2-one derivatives, its bioactivity likely stems from its ability to interact with various cellular targets. For instance, some quinolinone derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins like Bcl-2 and Bax, and by arresting the cell cycle.[10] Other derivatives exhibit anti-inflammatory effects by inhibiting enzymes such as lipoxygenase or by reducing the production of pro-inflammatory cytokines like TNF-α.[6][11] The antibacterial action of some quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]

Potential Mechanisms of 4-Quinolinone Derivatives cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_antimicrobial Antimicrobial Activity Quinolin-2-one Scaffold Quinolin-2-one Scaffold Apoptosis Induction Apoptosis Induction Quinolin-2-one Scaffold->Apoptosis Induction Modulates Bcl-2/Bax Cell Cycle Arrest Cell Cycle Arrest Quinolin-2-one Scaffold->Cell Cycle Arrest Downregulates Cyclin B1/cdk1 Inhibition of\nPro-inflammatory Mediators Inhibition of Pro-inflammatory Mediators Quinolin-2-one Scaffold->Inhibition of\nPro-inflammatory Mediators Inhibits LOX, TNF-α release Inhibition of\nBacterial Enzymes Inhibition of Bacterial Enzymes Quinolin-2-one Scaffold->Inhibition of\nBacterial Enzymes Inhibits DNA gyrase, Topoisomerase IV

Caption: Potential multitarget mechanisms of the quinolin-2-one scaffold.

Comparative Bioactivity Profile

The disparate levels of research into these two compounds are reflected in their bioactivity profiles.

Bioactivity4-Hydroxycoumarin & DerivativesThis compound & Derivatives
Anticoagulant Primary, well-established activity . Acts as a Vitamin K antagonist by inhibiting VKOR.[2][8]No significant anticoagulant activity has been reported. Some quinolinone derivatives have been investigated as inhibitors of other coagulation factors like Xa and XIa, but this is distinct from the 4-hydroxycoumarin mechanism.[13][14]
Anticancer Derivatives have shown activity against various cancer cell lines.[1]The quinolin-2-one scaffold is a promising platform for anticancer drug development.[4][15] Derivatives have demonstrated cytotoxicity against various cancer cell lines, including ovarian and breast cancer.[10][16] For example, a 4-hydroxy-1-methylquinolin-2(1H)-one derivative showed an IC50 of 0.398 µM against a breast cancer cell line.[15]
Anti-inflammatory Some derivatives possess anti-inflammatory properties.[1]Derivatives have shown potent anti-inflammatory effects. For example, some 2-(furan-2-yl)-4-phenoxyquinoline derivatives have IC50 values in the low micromolar range for the inhibition of TNF-α formation and lysozyme release.[11]
Antimicrobial Certain derivatives exhibit antibacterial and antifungal activity.[1]The quinolin-2-one scaffold is associated with broad-spectrum antimicrobial activity.[6] Some 4-hydroxy-2-quinolone analogs have shown potent antifungal activity against Aspergillus flavus with IC50 values as low as 1.05 µg/mL.[8]
Other Antiviral, anti-arthritis, and analgesic effects have been reported for some derivatives.[1][13]The quinolinone scaffold has been explored for a wide range of other activities including neuroprotective and antioxidant effects.[6]

Experimental Protocols for Bioactivity Assessment

The evaluation of the distinct bioactivities of 4-hydroxycoumarin and this compound requires specific experimental assays.

Prothrombin Time (PT) Assay for Anticoagulant Activity

This is a fundamental coagulation assay used to assess the extrinsic and common pathways of coagulation, which are affected by vitamin K-dependent clotting factors. It is a standard method for monitoring the efficacy of oral anticoagulants like warfarin.

Principle: The assay measures the time it takes for plasma to clot after the addition of thromboplastin (a source of tissue factor) and calcium. A prolonged PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors.

Step-by-Step Methodology:

  • Blood Collection: Collect whole blood into a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate). The citrate chelates calcium, preventing premature clotting.

  • Plasma Preparation: Centrifuge the blood sample to separate the plasma from the blood cells.

  • Incubation: Incubate the plasma sample at 37°C.

  • Reagent Addition: Add a pre-warmed thromboplastin-calcium reagent to the plasma.

  • Clot Detection: Measure the time until a fibrin clot is formed. This can be done manually or using an automated coagulometer.

  • Data Analysis: The prothrombin time is reported in seconds. For monitoring anticoagulant therapy, the result is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.

Prothrombin Time (PT) Assay Workflow Blood Collection\n(Citrated Tube) Blood Collection (Citrated Tube) Plasma Separation\n(Centrifugation) Plasma Separation (Centrifugation) Blood Collection\n(Citrated Tube)->Plasma Separation\n(Centrifugation) Plasma Incubation\n(37°C) Plasma Incubation (37°C) Plasma Separation\n(Centrifugation)->Plasma Incubation\n(37°C) Addition of\nThromboplastin-Ca2+ Reagent Addition of Thromboplastin-Ca2+ Reagent Plasma Incubation\n(37°C)->Addition of\nThromboplastin-Ca2+ Reagent Clot Formation\n(Fibrin) Clot Formation (Fibrin) Addition of\nThromboplastin-Ca2+ Reagent->Clot Formation\n(Fibrin) Time Measurement\n(Seconds) Time Measurement (Seconds) Clot Formation\n(Fibrin)->Time Measurement\n(Seconds) Calculation of INR Calculation of INR Time Measurement\n(Seconds)->Calculation of INR

Caption: Workflow for the Prothrombin Time (PT) assay.

MTT Assay for Cytotoxicity and Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents against cancer cell lines.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT Assay Workflow Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Compound Treatment\n(Incubation) Compound Treatment (Incubation) Cell Seeding\n(96-well plate)->Compound Treatment\n(Incubation) Addition of\nMTT Reagent Addition of MTT Reagent Compound Treatment\n(Incubation)->Addition of\nMTT Reagent Incubation\n(Formazan Formation) Incubation (Formazan Formation) Addition of\nMTT Reagent->Incubation\n(Formazan Formation) Solubilization of\nFormazan Crystals Solubilization of Formazan Crystals Incubation\n(Formazan Formation)->Solubilization of\nFormazan Crystals Absorbance Reading\n(Microplate Reader) Absorbance Reading (Microplate Reader) Solubilization of\nFormazan Crystals->Absorbance Reading\n(Microplate Reader) Data Analysis\n(% Viability, IC50) Data Analysis (% Viability, IC50) Absorbance Reading\n(Microplate Reader)->Data Analysis\n(% Viability, IC50)

Caption: Workflow for the MTT cell viability assay.

Summary and Future Directions

The head-to-head comparison of 4-hydroxycoumarin and this compound reveals a significant divergence in their known bioactivities and the extent of their scientific exploration.

4-Hydroxycoumarin stands as a classic example of a natural product scaffold that has been extensively developed into a clinically indispensable class of drugs. Its role as a vitamin K antagonist is well-defined, and its anticoagulant effects are predictable and monitorable. While it possesses other potential bioactivities, its primary identity in the pharmaceutical world is firmly rooted in the management of thrombosis.

In contrast, This compound represents a scaffold with broad, yet less defined, therapeutic potential. The available literature on the wider quinolin-2-one class suggests promising avenues for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. However, there is a clear need for more focused research on this compound itself to elucidate its specific biological targets, mechanisms of action, and potency in various disease models.

For researchers and drug development professionals, 4-hydroxycoumarin serves as a benchmark for a highly successful and well-understood drug class. This compound and its relatives, on the other hand, offer a fertile ground for the discovery of new therapeutic agents with potentially novel mechanisms of action. Future research should aim to directly compare the bioactivities of these and other related heterocyclic compounds to better understand their structure-activity relationships and to unlock their full therapeutic potential.

References

  • Matos, M. J., Varela, C., & Borges, F. (2015). 4-Hydroxycoumarin-based molecular scaffolds: a "privileged" structure in medicinal chemistry. Future Medicinal Chemistry, 7(12), 1595-1615. [Link]
  • Ansell, J., Hirsh, J., Hylek, E., Jacobson, A., Crowther, M., & Palareti, G. (2008). Pharmacology and management of the vitamin K antagonists: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines (8th Edition). Chest, 133(6 Suppl), 160S-198S. [Link]
  • Jampilek, J., Musiol, R., Pesko, M., Kralova, K., Vejsova, M., Carroll, J., ... & Dohnal, J. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules, 14(3), 1145-1159. [Link]
  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Synthesis and anti-inflammatory activity of coumarin derivatives. Journal of medicinal chemistry, 48(20), 6400-6408. [Link]
  • Bolakatti, G., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1244, 130948. [Link]
  • Al-Bayati, R. I., & Al-Amiery, A. A. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
  • Liu, C. H., et al. (2021). The mechanism of anticancer activity of the new synthesized compound-6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), 313-320. [Link]
  • PubChem. (n.d.). This compound.
  • Kubica, K. P., et al. (2017). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica, 74(3), 903-912. [Link]
  • PubChemLite. (2025). This compound (C10H9NO). [Link]
  • Tzeng, C. C., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & medicinal chemistry, 14(15), 5224-5233. [Link]
  • Bouone, Y. O., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(38), 26645-26658. [Link]
  • Bouone, Y. O., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4567-4581. [Link]
  • Ukolov, A. I., et al. (2024). Synthesis and anticoagulant activity of methyl 2-{2-[2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl]-4-oxothiazol-5(4H)-ylidene}acetates against blood clotting factors Xa.
  • Chemsrc. (2025). This compound (CAS#:607-66-9). [Link]
  • Ukrpromznab. (2025). 4-Hydroxy-2-quinolones. 179. Synthesis, structure and anti-inflammatory activity of 4-hydroxy-l-methyl-2-oxo-l,2-dihydroquinoline-3-ylacetic acid and its derivatives.
  • Xue, W., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. [Link]
  • Lawrence, D. R., & Bacharach, A. L. (Eds.). (2013). Evaluation of drug activities: pharmacometrics (Vol. 2). Elsevier.
  • PubChem. (n.d.). 2-Methylquinolin-4-ol.
  • Zakharyan, A. V., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 339. [Link]
  • Rusev, R. D., et al. (2020). Antibacterial activity of novel quaternary ammonium salts of quinoline and 4-pyrolidino pyridine.
  • Neu, H. C. (1985). Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. The Journal of antimicrobial chemotherapy, 16 Suppl D, 31-40. [Link]
  • Wang, D., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini reviews in medicinal chemistry, 21(16), 2261-2275. [Link]
  • Tran, T. D., et al. (2023). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. Molecules, 28(4), 1642. [Link]
  • Wolska, K., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(24), 5906. [Link]
  • PubChem. (n.d.). 4-Methylquinoline.
  • Sysoeva, O. V., et al. (2018). The Study of the Effect of Thiazoline Ammonium 4-Chlorophenyl-2-Hydroxy-4-Oxo-2-Butenoate on Blood Coagulation upon Intragastric and Subcutaneous Administration.
  • Rudhani, I., et al. (2018). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 11(4). [Link]
  • Taylor & Francis. (n.d.). 4-Hydroxycoumarins – Knowledge and References. [Link]

Sources

Inter-laboratory validation of analytical methods for 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparative Guide to the Validation of Analytical Methods for 4-Methylquinolin-2-ol

Introduction: The Imperative for Reproducible Analysis

The objective of an inter-laboratory validation, often called a "round-robin" study, is to establish the reproducibility of an analytical procedure—its ability to provide consistent results when performed by different analysts in different laboratories using different equipment. This guide will compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the rationale for methodological choices and detailed protocols for their validation.

Regulatory Framework: The Foundation of Validation

The principles of analytical method validation are harmonized globally, primarily through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The recently updated guideline, ICH Q2(R2), provides a comprehensive framework for validating analytical procedures.[1] This guideline, along with directives from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][3] This guide is built upon the validation characteristics outlined in these authoritative documents.

Part 1: Designing the Inter-Laboratory Study

A successful inter-laboratory study hinges on a meticulously planned protocol. The goal is to isolate the method's performance from variables such as laboratory environment or analyst technique.

Causality Behind the Design: The study must be designed to challenge the method's reproducibility. By sending identical, well-characterized samples to multiple independent laboratories, we can statistically evaluate the variance in results. This variance is a direct measure of the method's reproducibility. A central organizing laboratory should be responsible for preparing and distributing a validation kit to a minimum of three participating laboratories.

The Validation Kit Should Contain:

  • High-Purity Reference Standard: A well-characterized batch of this compound.

  • Validation Samples: Identical sets of samples at a minimum of three concentration levels (e.g., low, medium, and high) spanning the expected analytical range. Samples can be provided in a relevant matrix (e.g., placebo formulation, biological matrix) to assess selectivity.

  • Detailed Analytical Protocol: The exact, step-by-step method to be followed.

  • Reporting Template: A standardized form for reporting results to ensure data consistency.

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Multi-Site Analysis cluster_data Phase 3: Data Compilation & Analysis prep_protocol Develop Validation Protocol & Method prep_samples Prepare & Characterize Samples (Reference Std, Validation Samples) prep_protocol->prep_samples distribute Distribute Validation Kits to Labs prep_samples->distribute lab1 Lab A Analysis distribute->lab1 Identical Kits lab2 Lab B Analysis distribute->lab2 Identical Kits lab3 Lab C Analysis distribute->lab3 Identical Kits compile Compile Results in Standardized Format lab1->compile lab2->compile lab3->compile stats Statistical Analysis (ANOVA, Cochran's C) compile->stats report Generate Final Validation Report stats->report

Caption: Workflow for an inter-laboratory validation study.

Part 2: Comparison of Analytical Methodologies

The choice of analytical technique depends on the intended purpose of the analysis, such as routine quality control, stability testing, or bioanalysis for pharmacokinetic studies.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation by polarity, detection by UV absorbance.Separation by volatility, detection by mass-to-charge ratio.Separation by polarity, detection by parent/daughter ion transitions.
Specificity Moderate. Prone to interference from co-eluting compounds with similar UV spectra.High. Mass spectra provide structural confirmation.Very High. Specific parent-daughter ion transitions are monitored.
Sensitivity µg/mL range (LOD/LOQ)ng/mL range (LOD/LOQ)pg/mL to ng/mL range (LOD/LOQ)
Sample Prep Simple (dissolution, filtration).Often requires derivatization to increase volatility of the -OH group.Simple (dissolution, filtration, protein precipitation for bio-samples).
Robustness High. Well-established and common in QC labs.Moderate. Inlet and column activity can be sources of variability.Moderate. Ion source conditions can vary between instruments.
Best For Assay, purity, and routine QC of drug substance and product.Impurity identification, analysis of volatile related substances.Bioanalysis (plasma, tissue), trace-level quantification.

Part 3: Validation Parameters & Experimental Protocols

According to ICH Q2(R2), the following parameters must be evaluated. The inter-laboratory component specifically assesses Reproducibility .[4][5]

Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.No interference at the retention time of the analyte from blank/placebo.
Linearity Proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.998
Range Concentration interval where the method is precise and accurate.Defined by linearity, accuracy, and precision results.
Accuracy Closeness of results to the true value.98.0% - 102.0% recovery for assay; 80.0% - 120.0% for bioanalysis.
Precision Agreement between repeated measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Reproducibility Precision between different laboratories.RSD ≤ 5.0% (can vary based on concentration and matrix).
LOD/LOQ Lowest concentration detectable/quantifiable.Signal-to-Noise Ratio: LOD ≥ 3:1, LOQ ≥ 10:1.
Robustness Resistance to small, deliberate method variations.System suitability parameters remain within limits.
Method 1: HPLC-UV for Assay and Purity

Rationale: This is the workhorse method for routine quality control. Its simplicity, low cost, and high robustness make it an ideal candidate for transfer between labs. A C18 stationary phase is selected due to the moderate polarity of this compound.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards filter Filter through 0.45 µm Syringe Filter prep_std->filter prep_sample Accurately Weigh & Dissolve Sample prep_sample->filter sst System Suitability Test (SST) filter->sst inject Inject Blank, Standards, Samples sst->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration via Calibration Curve integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for HPLC-UV analysis.

Experimental Protocol:

  • Chromatographic System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer pH 3.0 (40:60 v/v). Rationale: The buffered aqueous component controls the ionization state of the quinolone nitrogen and phenolic hydroxyl group, ensuring consistent peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare working standards for the calibration curve (e.g., 5-150 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration of ~100 µg/mL. Dilute with mobile phase as necessary.

  • System Suitability: Before analysis, inject a ~100 µg/mL standard solution five times. The relative standard deviation (RSD) for peak area must be ≤ 1.0%, tailing factor ≤ 1.5, and theoretical plates ≥ 2000.

  • Analysis: Construct a calibration curve by injecting the standards. Inject the validation samples and quantify against the curve.

Method 2: GC-MS for Impurity Identification

Rationale: GC-MS is superior for identifying unknown volatile or semi-volatile impurities. However, this compound contains a polar hydroxyl group, which can cause peak tailing and poor chromatographic performance. Derivatization is required to block this active site, improving volatility and thermal stability. Silylation with BSTFA is a common and effective choice.

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Prepare Sample Solution in Solvent derivatize Add Derivatizing Agent (e.g., BSTFA) prep_sample->derivatize heat Heat at 60-70°C for 30 min derivatize->heat inject Inject Derivatized Sample heat->inject separate Separate on GC Column inject->separate acquire Acquire Mass Spectra (Scan Mode) separate->acquire integrate Extract Ion Chromatograms acquire->integrate identify Identify Peaks via Library Search integrate->identify quantify Quantify using Internal Standard identify->quantify

Caption: Experimental workflow for GC-MS analysis.

Experimental Protocol:

  • Chromatographic System: Gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-450).

  • Sample Preparation & Derivatization: a. Prepare a 1 mg/mL solution of the sample in pyridine. b. To 100 µL of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Method 3: LC-MS/MS for Bioanalysis

Rationale: For quantifying this compound in biological matrices like plasma, LC-MS/MS is the gold standard due to its exceptional sensitivity and selectivity.[6] It can measure concentrations far below what HPLC-UV or GC-MS can achieve. A simple protein precipitation step is often sufficient for sample cleanup. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to correct for matrix effects and improve accuracy and precision.

cluster_prep Biological Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_sample Aliquot Plasma Sample add_is Add Internal Standard (IS) prep_sample->add_is precip Add Acetonitrile to Precipitate Proteins add_is->precip vortex Vortex & Centrifuge precip->vortex supernatant Transfer Supernatant for Analysis vortex->supernatant inject Inject Sample Extract supernatant->inject separate Separate on UPLC/HPLC Column inject->separate acquire Acquire Data (MRM Mode) separate->acquire integrate Integrate Analyte & IS Peaks acquire->integrate calculate Calculate Analyte/IS Area Ratio integrate->calculate quantify Quantify via Calibration Curve calculate->quantify

Caption: Experimental workflow for LC-MS/MS bioanalysis.

Experimental Protocol:

  • System: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate. Rationale: A gradient is used to efficiently elute the analyte while clearing the column of more hydrophobic matrix components.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI, Positive Mode.

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ m/z 160.1 → Product ion m/z 117.1 (example transition).

    • Internal Standard (e.g., d3-4-Methylquinolin-2-ol): Precursor ion [M+H]⁺ m/z 163.1 → Product ion m/z 120.1 (example transition).

  • Sample Preparation: a. To 50 µL of plasma, add 10 µL of internal standard working solution. b. Add 150 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to an autosampler vial for injection.

  • Analysis: Construct a calibration curve using analyte-spiked blank plasma that has undergone the same extraction procedure. Quantify sample concentrations based on the analyte/IS peak area ratio.

Conclusion and Final Recommendations

The inter-laboratory validation of analytical methods for this compound is a critical exercise to ensure data integrity and comparability across research and development sites.

  • For routine QC, assay, and purity testing , the HPLC-UV method is the most suitable choice due to its robustness, simplicity, and cost-effectiveness, making it the easiest to reproduce across different laboratories.

  • For the identification of unknown impurities or related substances , the GC-MS method provides invaluable structural information, though it requires a derivatization step that must be well-controlled and standardized in the protocol to ensure reproducibility.

  • For trace-level quantification in complex biological matrices , LC-MS/MS is unparalleled in its sensitivity and specificity. However, achieving good inter-laboratory reproducibility requires careful standardization of ion source parameters and, ideally, the use of a common stable isotope-labeled internal standard.

A successful inter-laboratory study relies on a clear, unambiguous protocol, the use of a single, well-characterized reference standard, and open communication between participating laboratories. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers and drug development professionals can establish truly robust and reproducible analytical methods for this compound.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. European Paediatric Translational Research Infrastructure (EPTRI).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Draft Guideline Bioanalytical method validation. European Medicines Agency (EMA).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food & Drug Administration (FDA).
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • Guideline on bioanalytical method validation. European Medicines Agency (EMA).
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. E-Consultancy.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration (FDA).
  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group.

Sources

The Synergy of Silicon and Spectrum: A Comparative Guide to Experimental and Computational Data for 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, the convergence of experimental analysis and computational modeling provides a powerful paradigm for elucidating molecular structure and behavior. This guide offers an in-depth comparison of experimental and computational data for 4-methylquinolin-2-ol, a heterocyclic compound of significant interest. Our focus will be on demonstrating how theoretical calculations, specifically Density Functional Theory (DFT), can be leveraged to interpret and validate experimental spectroscopic data, providing a more profound understanding of the molecule's properties. This comparative approach is indispensable for researchers, scientists, and drug development professionals seeking to accelerate their research through the integration of computational chemistry.

The Tautomeric Puzzle of this compound

This compound is a fascinating molecule primarily due to its existence in a tautomeric equilibrium between the enol (this compound) and keto (4-methyl-1H-quinolin-2-one) forms. The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, polarity, and ultimately its biological activity. While experimental techniques provide a snapshot of the molecule's properties, computational methods allow us to probe the energetics and spectral characteristics of each tautomer individually, offering a key to deciphering the experimental observations. Computational studies have consistently shown that the keto tautomer, 4-methylquinolin-2-one, is the more stable form.[1]

Experimental Characterization: A Spectroscopic Approach

The primary experimental techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide distinct fingerprints of the molecule's structure and bonding.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present in this compound.

Methodology:

  • A small sample of solid this compound is finely ground with potassium bromide (KBr).

  • The mixture is then compressed into a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Methodology:

  • A small amount of this compound is dissolved in a deuterated solvent, typically DMSO-d₆.

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Computational Modeling: A Theoretical Lens

Density Functional Theory (DFT) has emerged as a robust computational method for predicting the properties of molecules with a high degree of accuracy. By solving the Schrödinger equation for a given molecule, we can calculate its optimized geometry, vibrational frequencies, and NMR chemical shifts.

Computational Protocol: DFT Calculations

Objective: To calculate the optimized geometry, vibrational frequencies, and NMR chemical shifts of the enol and keto tautomers of this compound.

Methodology:

  • The 3D structures of both the enol and keto tautomers are built using molecular modeling software.

  • Geometry optimization and subsequent frequency calculations are performed using DFT at the B3LYP level of theory with a 6-311++G(d,p) basis set.[2]

  • The calculated vibrational frequencies are often scaled by a factor (e.g., 0.961) to better match experimental values.[2]

  • NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[1]

Workflow for Correlating Experimental and Computational Data

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample This compound Sample ftir FT-IR Spectroscopy exp_sample->ftir nmr NMR Spectroscopy exp_sample->nmr exp_data Experimental Spectra (IR, NMR) ftir->exp_data nmr->exp_data correlation Data Correlation & Interpretation exp_data->correlation comp_model Build Tautomer Models (Keto & Enol) dft DFT Calculations (B3LYP/6-311++G(d,p)) comp_model->dft comp_data Calculated Properties (Frequencies, Chemical Shifts) dft->comp_data comp_data->correlation conclusion Structural Elucidation & Tautomer Assignment correlation->conclusion

Caption: Workflow illustrating the synergy between experimental and computational approaches.

Head-to-Head Comparison: Spectroscopic Data

The true power of this integrated approach is revealed when we directly compare the experimental data with the computational predictions for both tautomers.

Vibrational Analysis: IR Spectroscopy

The IR spectrum is particularly insightful for identifying the C=O stretch of the keto form and the O-H stretch of the enol form.

Vibrational Mode Experimental IR (cm⁻¹)[3] Calculated (Keto) (cm⁻¹)[4] Calculated (Enol) (cm⁻¹)[1] Assignment
N-H stretch~3286~3450-Present in keto form
C-H stretch (aromatic)~3057~3100-3000~3100-3000Aromatic C-H bonds
C=O stretch~1660~1670-Carbonyl group in keto form
C=C/C=N stretch~1581, 1552~1600-1500~1600-1500Quinoline ring vibrations
O-H stretch--~3600Hydroxyl group in enol form

The experimental spectrum of this compound typically shows a strong absorption band around 1660 cm⁻¹, characteristic of a carbonyl (C=O) group, and a broad band in the region of 3300-2500 cm⁻¹, indicative of an N-H stretch involved in hydrogen bonding. This strongly suggests the predominance of the keto tautomer in the solid state. The DFT calculations for the keto form show a C=O stretching frequency in close agreement with the experimental value, while the enol form is predicted to have a sharp O-H stretch around 3600 cm⁻¹, which is absent in the experimental spectrum.

Molecular Structures of Tautomers

G cluster_keto Keto Form (4-Methyl-1H-quinolin-2-one) cluster_enol Enol Form (this compound) keto enol

Caption: The two tautomeric forms of this compound.

Chemical Environment Analysis: NMR Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of each nucleus. The chemical shifts are highly sensitive to the tautomeric form.

Proton (¹H) Experimental (ppm)[5][6] Calculated (Keto) (ppm)[1] Calculated (Enol) (ppm)[1]
N-H~11.5~11.0-
Aromatic-H8.01-7.257.9-7.17.8-7.0
C₃-H~6.2~6.1~6.5
CH₃~2.4~2.3~2.5
Carbon (¹³C) Experimental (ppm)[5] Calculated (Keto) (ppm)[1] Calculated (Enol) (ppm)[1]
C=O (C₂)~162~163-
C-OH (C₂)--~158
C₄~144~145~140
C₃~116~115~110
CH₃~18~18~19

The experimental ¹H NMR spectrum shows a downfield signal around 11.5 ppm, which is characteristic of an N-H proton, strongly supporting the keto structure.[6] Similarly, the ¹³C NMR spectrum displays a signal around 162 ppm, consistent with a carbonyl carbon.[5] The calculated chemical shifts for the keto tautomer show excellent agreement with the experimental values for both ¹H and ¹³C nuclei. Conversely, the predicted spectra for the enol form differ significantly, particularly for the key N-H/O-H and C=O/C-OH signals.

Conclusion: An Integrated Understanding

The correlation of experimental and computational data provides unequivocal evidence that this compound exists predominantly in its keto tautomeric form, 4-methyl-1H-quinolin-2-one, in both the solid state and in common NMR solvents. The computational data not only supports the experimental findings but also provides a deeper understanding of the spectral features. This synergistic approach allows for a more confident and detailed structural elucidation than either method could achieve alone. For researchers in drug discovery and materials science, this integrated strategy is invaluable for accurately predicting molecular properties and guiding synthetic efforts.

References

  • PubChem. This compound | C10H9NO | CID 69088.
  • Good Scents Company. This compound (CAS 607-66-9): Odor profile, Properties, & IFRA compliance. [Link]
  • Alseroury, F. A. (2014). DFT and Experimental (FT-IR) Investigation of Vibrational Spectroscopy of 4-hydroxy-1-methyl-2(1 H)-quinolone (HMQ).
  • PubChemLite. This compound (C10H9NO). [Link]
  • Automated Topology Builder. This compound | C10H9NO | MD Topology | NMR | X-Ray. [Link]
  • PubChem. 2-Methylquinolin-4-ol | C10H9NO | CID 69089.
  • Shaaban, I. A., Assiri, M. A., Ali, T. E., & Mohamed, T. A. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure, 1245, 131069.
  • Zubkov, V. O., Rozhenko, O. B., Ruschak, N. I., & Gritsenko, S. I. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry, 14(2(54)), 15-21.
  • Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1949-1979.
  • Avcı, D., & Atalay, Y. (2013). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 418-428.
  • Chemsrc. This compound | CAS#:607-66-9. [Link]
  • Nguyen, D. T., et al. (2019). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.
  • SpectraBase. 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum. [Link]
  • Papakyriakou, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(21), 6649.
  • Royal Society of Chemistry.
  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660-1668.
  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219.
  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
  • Kavitha, E., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1247, 131340.
  • Bouone, Y. O., et al. (2021).
  • Singh, A., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Journal of the Indian Chemical Society, 101(2), 101292.
  • ResearchGate. Main tautomeric forms of 4-hydroxyquinolin-2-one. [Link]
  • ResearchGate. Tautomeric form of 4-quinolone (1). [Link]
  • Al-Warhi, T., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2221.
  • İstanbul Kültür Üniversitesi Institutional Repository. Molecular Structure and Vibrational Assignment of 2-,4-,6-Methylquinoline by Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF)

Sources

A Comparative Biological Evaluation: 4-Methylquinolin-2-ol vs. its Sulfur Analogue, 4-Methylquinoline-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A frequent strategy in drug design involves the isosteric replacement of atoms to modulate a compound's physicochemical properties and enhance its biological efficacy. This guide provides an in-depth comparative analysis of 4-methylquinolin-2-ol and its sulfur analogue, 4-methylquinoline-2-thiol, offering a framework for their biological evaluation. We will delve into their synthesis, physicochemical characteristics, and a head-to-head comparison of their potential biological activities, supported by detailed experimental protocols.

Physicochemical Properties: The Impact of Oxygen vs. Sulfur

The substitution of an oxygen atom with sulfur in a heterocyclic ring system significantly alters the molecule's electronic and steric properties, which in turn influences its biological activity.

PropertyThis compound4-Methylquinoline-2-thiol
Molecular Formula C₁₀H₉NOC₁₀H₉NS
Molecular Weight 159.18 g/mol 175.25 g/mol
Tautomerism Exists in equilibrium with its keto form, 4-methylquinolin-2(1H)-one.Exists in equilibrium with its thione form, 4-methylquinoline-2(1H)-thione.

A critical aspect of both this compound and 4-methylquinoline-2-thiol is their existence in tautomeric forms. This compound is in equilibrium with its lactam (keto) form, 4-methylquinolin-2(1H)-one. Similarly, 4-methylquinoline-2-thiol exists in equilibrium with its thione form, 4-methylquinoline-2(1H)-thione.[4][5] The predominant tautomer can be influenced by the solvent, pH, and temperature, which has profound implications for the molecule's interaction with biological targets.

Synthesis of the Core Scaffolds

The synthesis of these compounds is achievable through established methodologies, allowing for their preparation for comparative studies.

Synthesis of this compound

A common route to this compound is through the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[6]

Experimental Protocol: Synthesis of this compound

  • Condensation: In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are mixed. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is heated at 140-150°C for 2 hours.

  • Cyclization: The resulting intermediate, ethyl 3-anilinobut-2-enoate, is added to a preheated high-boiling point solvent (e.g., diphenyl ether) at 250-260°C. The mixture is heated for an additional 30 minutes to facilitate cyclization.

  • Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol) and can be further purified by recrystallization.

Synthesis of 4-Methylquinoline-2-thiol

The sulfur analogue can be synthesized from the corresponding 2-chloroquinoline derivative or by thionation of the quinolin-2-one.

Experimental Protocol: Synthesis of 4-Methylquinoline-2-thiol

  • Preparation of 2-chloro-4-methylquinoline: this compound is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Thionation: The resulting 2-chloro-4-methylquinoline is then reacted with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea, in a suitable solvent like ethanol or DMF.[7] The reaction mixture is typically heated to drive the nucleophilic substitution.

  • Isolation: After the reaction is complete, the mixture is cooled and poured into water. The precipitated product is collected by filtration, washed, and can be purified by recrystallization.

Comparative Biological Evaluation: A Proposed Framework

While direct comparative data for these two specific molecules is not extensively available in the public domain, we can extrapolate from the known activities of related quinoline derivatives to propose a robust evaluation strategy.

Cytotoxicity Assessment: The MTT Assay

A fundamental step in evaluating the therapeutic potential of any new compound is to assess its cytotoxicity against various cell lines. The MTT assay is a reliable colorimetric method for this purpose.[8][9][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and 4-methylquinoline-2-thiol (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Quinolines are well-known for their antibacterial properties, often targeting DNA gyrase.[11][12] A comparative evaluation of the antimicrobial activity of the two analogues is crucial. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[13][14][15][16]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of each compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Compounds in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

DNA Gyrase Inhibition Assay

To investigate the mechanism of antimicrobial action, a DNA gyrase inhibition assay can be performed.[17][18][19] This enzyme is a key target for many quinoline-based antibiotics.

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled DNA, DNA gyrase, ATP, and the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

Antioxidant Activity: DPPH Radical Scavenging Assay

Phenolic and thiophenolic compounds often exhibit antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward method to assess the radical scavenging ability of the compounds.[20][21][22][23]

Experimental Protocol: DPPH Assay

  • Sample Preparation: Prepare solutions of the test compounds in a suitable solvent (e.g., methanol).

  • Reaction: Mix the compound solutions with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

DPPH_Assay_Workflow A Prepare Compound Solutions B Mix with DPPH Solution A->B C Incubate in Dark for 30 min B->C D Measure Absorbance at 517 nm C->D E Calculate Scavenging Activity and IC50 D->E

Expected Outcomes and Interpretation

Based on the known structure-activity relationships of quinoline derivatives, we can hypothesize potential differences in the biological activities of this compound and its sulfur analogue. The increased lipophilicity and different electronic properties of the thiol group in 4-methylquinoline-2-thiol may lead to enhanced membrane permeability and potentially stronger interactions with certain biological targets compared to its oxygen counterpart. However, this could also lead to increased cytotoxicity. The sulfur atom's ability to coordinate with metal ions in enzyme active sites could also result in different enzyme inhibition profiles.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of this compound and 4-methylquinoline-2-thiol. By systematically assessing their physicochemical properties and biological activities through standardized and robust experimental protocols, researchers can gain valuable insights into the impact of oxygen-to-sulfur substitution in this important class of heterocyclic compounds. The data generated from these studies will be instrumental in guiding the rational design of more potent and selective quinoline-based therapeutic agents.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
  • Broth microdilution susceptibility testing. Bio-protocol. [Link]
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • MTT assay for synthesized compounds. Cells were treated with compounds...
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
  • DPPH Radical Scavenging Assay. MDPI. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH. [Link]
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
  • MTT Assay Protocol.
  • The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace. [Link]
  • An improved process for the synthesis of quinoline derivatives.
  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. [Link]
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH. [Link]
  • Bacterial DNA gyrase assay kits. ProFoldin. [Link]
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. [https://www.scirp.org/html/1-2 organic chemistry_2016102615215599.htm]([Link] organic chemistry_2016102615215599.htm)
  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. [Link]
  • A study of the antimicrobial activity of selected synthetic and n

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, procedural framework for the safe disposal of 4-Methylquinolin-2-ol (CAS No. 607-66-9), a quinoline derivative. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with the knowledge to handle this compound responsibly.

The core principle of chemical waste disposal is the containment and proper treatment of hazardous materials to prevent their release into the environment and to safeguard personnel.[1] As a quinoline derivative, this compound must be regarded as hazardous waste.[1] Under no circumstances should this compound or its contaminated materials be discarded in regular trash or discharged into the sanitary sewer system.[2][3]

Hazard Identification and Risk Assessment

Before any handling or disposal procedures begin, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with specific risks that dictate the necessary safety precautions.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][5]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and handling within a controlled environment to minimize exposure.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]
Personal Protective Equipment (PPE) and Safe Handling

To mitigate the risks of exposure, all handling and disposal procedures for this compound must be conducted with the following PPE. This equipment forms the primary barrier between the researcher and the chemical hazard.

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[8]

  • Body Protection: A standard laboratory coat is required to protect against skin exposure.[6][7]

  • Respiratory Protection: All handling of solid this compound or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[5][7]

Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound is a multi-step process that begins at the point of generation and concludes with its transfer to a certified waste management facility. The following workflow ensures compliance and safety throughout this lifecycle.

Disposal workflow for this compound.
Detailed Protocol: Collection and Segregation of this compound Waste

This protocol provides a granular, step-by-step methodology for the initial and most critical phase of the disposal process: waste collection at the point of generation.

Objective: To safely collect and segregate solid and liquid waste streams containing this compound into properly labeled, compliant hazardous waste containers.

Materials:

  • Designated solid hazardous waste container (e.g., wide-mouth polyethylene pail with a screw-top lid).

  • Designated liquid hazardous waste container (e.g., polyethylene or glass bottle with a screw cap, compatible with any solvents used).

  • Hazardous waste labels.

  • Permanent marker.

  • Personal Protective Equipment (PPE) as outlined in Section 2.

Procedure:

  • Preparation: 1.1. Before starting any experimental work that will generate this compound waste, ensure your designated hazardous waste containers are available and properly labeled in your laboratory's Satellite Accumulation Area (SAA).[9] 1.2. Don the required PPE: chemical splash goggles, a lab coat, and chemical-resistant gloves.

  • Solid Waste Collection: 2.1. Carefully transfer any unused or waste this compound solid directly into the designated solid waste container.[6] 2.2. Place all single-use items contaminated with the solid compound, such as weighing papers, pipette tips, and contaminated gloves, into the same solid waste container. 2.3. Avoid creating dust when transferring solid materials.

  • Liquid Waste Collection: 3.1. Collect all solutions containing this compound in the designated liquid hazardous waste container.[6] 3.2. Ensure that any solvents mixed in the waste stream are compatible to prevent dangerous reactions.[7] 3.3. Do not overfill the container. A general rule is to leave at least 10% of the container volume as headspace to allow for expansion.[6] 3.4. Securely fasten the cap on the container immediately after adding waste.

  • Container Management: 4.1. Ensure each waste container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all chemical constituents (including solvents) with their approximate concentrations.[1][9][10] 4.2. Keep waste containers closed at all times, except when adding waste.[9] This minimizes the release of vapors and prevents spills.

  • Final Steps: 5.1. Once a container is full, or if work on the project is complete, ensure the accumulation start date on the label is filled out and move the container to your designated SAA if it is not already there. 5.2. Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[7] They will manage the transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Containment: For liquid spills, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][7] Do not use combustible materials like paper towels to absorb large quantities of flammable solvent solutions.

  • Cleanup:

    • For solid spills: Carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.

    • For liquid spills: Once absorbed, carefully scoop the absorbent material into a hazardous waste container.[8]

  • Decontamination: Clean the spill area with an appropriate solvent (check the Safety Data Sheet for recommendations), and dispose of all cleanup materials as hazardous waste.

  • Disposal: Label the container with the spilled chemical's name and "Spill Debris," and arrange for its disposal through your EHS department.[7]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility. The principles outlined in this guide are designed to be integrated into your standard laboratory operating procedures, ensuring that the disposal of this compound is managed with the same rigor and precision as your scientific research.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem.
  • BenchChem. (2025, December). Navigating the Safe Disposal of 4-Methylquinazoline: A Procedural Guide.
  • BenchChem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • ChemicalBook. (2025, July 19). 4-Methyl-2-quinolinol - Safety Data Sheet.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 4(1H)-Quinolinone, 1-methyl-2-(5Z).
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 607-66-9 Name: this compound.
  • ChemicalBook. (2025, December 20). 4-methylquinoline - Safety Data Sheet.
  • Chemsrc. (2025, August 25). This compound | CAS#:607-66-9.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Pentachemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 4-Methylquinolin-6-ol - Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Fisher Scientific. (2024, March 3). SAFETY DATA SHEET - 4-Methylquinoline-2-thiol.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Quinoline.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylquinolin-2-ol
Reactant of Route 2
4-Methylquinolin-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.